molecular formula C10H12BrNO2 B1293180 tert-Butyl 6-bromonicotinate CAS No. 941294-58-2

tert-Butyl 6-bromonicotinate

Cat. No.: B1293180
CAS No.: 941294-58-2
M. Wt: 258.11 g/mol
InChI Key: RTRMFSKLFAYIDW-UHFFFAOYSA-N
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Description

Tert-Butyl 6-bromonicotinate is a useful research compound. Its molecular formula is C10H12BrNO2 and its molecular weight is 258.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 6-bromopyridine-3-carboxylate
Source PubChem
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InChI

InChI=1S/C10H12BrNO2/c1-10(2,3)14-9(13)7-4-5-8(11)12-6-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTRMFSKLFAYIDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CN=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650016
Record name tert-Butyl 6-bromopyridine-3-carboxylate
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Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

941294-58-2
Record name 1,1-Dimethylethyl 6-bromo-3-pyridinecarboxylate
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Record name tert-Butyl 6-bromopyridine-3-carboxylate
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Record name (tert-Butyl) 6-bromonicotinate
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Foundational & Exploratory

tert-Butyl 6-bromonicotinate CAS number 941294-58-2

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to tert-Butyl 6-bromonicotinate (CAS 941294-58-2)

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. It moves beyond a simple recitation of facts to provide field-proven insights into its synthesis, characterization, and, most critically, its application as a versatile building block in modern synthetic chemistry. The protocols and mechanistic discussions herein are designed to be self-validating, empowering scientists to not only replicate but also troubleshoot and adapt these methodologies for their specific research programs.

Core Characteristics and Physicochemical Profile

This compound is a bifunctional heterocyclic compound. Its structure incorporates a pyridine ring substituted with a bromine atom at the 6-position and a tert-butyl ester at the 3-position. This specific arrangement makes it a highly valuable intermediate. The bromine atom serves as a reactive handle for palladium-catalyzed cross-coupling reactions, while the bulky tert-butyl ester group provides steric protection and can be readily cleaved under acidic conditions if necessary.

Table 1: Physicochemical and Safety Data

PropertyValueSource(s)
CAS Number 941294-58-2[1][2][3]
Molecular Formula C₁₀H₁₂BrNO₂[1][3][4]
Molecular Weight 258.11 g/mol [1][3]
Appearance Solid[1]
Boiling Point 307.9 °C at 760 mmHg[1][2][4]
Density 1.385 g/cm³[2][4]
Storage Inert atmosphere, 2-8°C[1][5]
Signal Word Warning[1]
Hazard Statements H302 (Harmful if swallowed)[1]
Precautionary Statements P280, P305+P351+P338[1]

Synthesis and Purification Strategy

The synthesis of this compound is most commonly achieved via the esterification of its corresponding carboxylic acid, 6-bromonicotinic acid. The choice of an acid catalyst is critical for protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by tert-butanol.

Protocol 1: Acid-Catalyzed Esterification of 6-Bromonicotinic Acid

This protocol is adapted from the principles of Fischer-Speier esterification, a robust and scalable method for producing esters.[6][7] The primary challenge in synthesizing tert-butyl esters via this method is the potential for the tert-butyl cation to eliminate, forming isobutylene. Using a large excess of the alcohol or a dehydrating agent helps drive the reaction equilibrium toward the product.

Step-by-Step Methodology:

  • Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-bromonicotinic acid (1.0 eq).

  • Reagent Addition: Add a large excess of tert-butanol (can serve as the solvent) to the flask.

  • Catalysis: Cool the flask in an ice bath. Carefully and slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1-0.2 eq). The causality here is to provide the necessary proton source to activate the carboxylic acid.

  • Reaction: Heat the mixture to a gentle reflux (approx. 82°C) and maintain for 12-24 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.[7]

  • Work-up: After cooling to room temperature, slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel.[7][8]

G cluster_0 Synthesis Workflow A 1. Setup 6-Bromonicotinic Acid + tert-Butanol B 2. Catalysis Cool to 0°C Add conc. H₂SO₄ A->B Reagents C 3. Reaction Reflux (82°C) 12-24h, Monitor by TLC B->C Heat D 4. Quench & Neutralize Cool to RT Add sat. NaHCO₃ (aq) C->D Completion E 5. Extraction Extract with Ethyl Acetate D->E Phase Separation F 6. Purification Dry, Concentrate Column Chromatography E->F Organic Layer G Final Product This compound F->G Purified G Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br Pd0->ArPdBr Oxidative Addition ArPdOR Ar-Pd(II)L₂-OR' ArPdBr->ArPdOR Ligand Exchange ArPdR Ar-Pd(II)L₂-R' ArPdOR->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination ArR Ar-R' ArPdR->ArR ArBr Ar-Br ArBr->ArPdBr BoronicAcid R'-B(OH)₂ BoronicAcid->ArPdR Base->ArPdOR G Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br Pd0->ArPdBr Oxidative Addition AmineComplex [Ar-Pd(II)L₂(HNR'₂)]⁺Br⁻ ArPdBr->AmineComplex Amine Coordination AmidoComplex Ar-Pd(II)L-NR'₂ AmineComplex->AmidoComplex Deprotonation AmidoComplex->Pd0 Reductive Elimination ArNR2 Ar-NR'₂ AmidoComplex->ArNR2 ArBr Ar-Br ArBr->ArPdBr Amine HNR'₂ Amine->AmineComplex Base->AmidoComplex

Sources

Physicochemical and Structural Characteristics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to tert-Butyl 6-bromonicotinate: Properties, Applications, and Experimental Protocols

Executive Summary: this compound (CAS No. 941294-58-2) is a pivotal heterocyclic building block in modern medicinal chemistry and drug development.[1] Its unique structure, featuring a brominated pyridine ring and a tert-butyl ester protecting group, makes it an exceptionally versatile reagent for constructing complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, safety considerations, and, most critically, its application in palladium-catalyzed cross-coupling reactions—a cornerstone of pharmaceutical synthesis. A detailed, field-proven protocol for the Suzuki-Miyaura coupling is presented, complete with mechanistic rationale and workflow visualizations to empower researchers in their synthetic endeavors.

This compound is a solid compound under standard conditions, valued for its stability and reactivity profile.[2] The tert-butyl ester group provides steric hindrance that prevents unwanted hydrolysis or cleavage under many reaction conditions, a desirable trait in multi-step syntheses.[3][4]

Table 1: Key Physicochemical Properties

Property Value Source(s)
Molecular Formula C₁₀H₁₂BrNO₂ [1][5]
Molecular Weight 258.115 g/mol [2][5]
CAS Number 941294-58-2 [1][2]
Appearance Solid [2]
Boiling Point 307.9°C at 760 mmHg [2]
Storage Conditions 2-8°C, Inert atmosphere, Dry [1][2]
XLogP3 2.7 [2]
Hydrogen Bond Acceptors 3 [2][6]

| Rotatable Bond Count | 3 |[2] |

Strategic Importance in Drug Discovery

The true value of this compound lies in its role as a decorated pyridine scaffold. Pyridine rings are a ubiquitous motif in pharmaceuticals due to their ability to engage in hydrogen bonding and act as bioisosteres for phenyl rings. The bromine atom at the 6-position serves as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions.[7] This allows for the direct and efficient formation of carbon-carbon and carbon-heteroatom bonds, a critical step in the synthesis of novel drug candidates.

The tert-butyl ester, while serving as a protecting group, is also a key feature in prodrug design, potentially enhancing metabolic stability and influencing pharmacokinetic profiles.[8] This dual functionality makes the molecule a strategic asset in both initial lead discovery and later-stage lead optimization. For instance, structurally related intermediates are crucial in the synthesis of approved drugs like Palbociclib, a CDK4/6 inhibitor for cancer treatment.[9]

Core Application Workflow: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forging carbon-carbon bonds.[7][10] this compound is an ideal electrophilic partner in this reaction due to the reactive C-Br bond on the electron-deficient pyridine ring.

Mechanistic Rationale & Causality

The reaction is catalyzed by a palladium complex and proceeds via a well-established catalytic cycle.[11]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the C-Br bond of the this compound. This is often the rate-determining step and is facilitated by the electron-deficient nature of the pyridine ring.[12]

  • Transmetallation : The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the palladium(II) center, displacing the bromide.[10]

  • Reductive Elimination : The two organic partners on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst, allowing the cycle to continue.[11]

The choice of catalyst, ligand, base, and solvent is critical for success. Phosphine ligands stabilize the palladium catalyst, while the base is essential for activating the boronic acid.[7][10] A biphasic solvent system (e.g., an organic solvent with water) is often employed to facilitate the dissolution of both the organic and inorganic reagents.[12]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-Br OxAdd->PdII_Aryl Transmetal Transmetallation PdII_Aryl->Transmetal PdII_Both Ar-Pd(II)L₂-R' Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product Ar-R' RedElim->Product Product ArylBr tert-Butyl 6-bromonicotinate (Ar-Br) ArylBr->OxAdd Electrophile Boronic R'-B(OH)₂ + Base Boronic->Transmetal Nucleophile

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Reagents & Equipment:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane and Water (4:1 ratio)

  • Round-bottom flask, condenser, magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Step-by-Step Methodology:

  • Inerting the Reaction Vessel: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and K₂CO₃ (3.0 eq).

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture of 1,4-dioxane and water (4:1 ratio) via syringe. The solvent should be degassed beforehand by sparging with inert gas for at least 30 minutes.

  • Reaction Execution: Lower the flask into a preheated oil bath set to 80-90°C. Stir the reaction mixture vigorously.

  • Monitoring Progress: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Reaction Quench & Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure coupled product.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reagents to Flame-Dried Flask B 2. Evacuate & Backfill with Inert Gas (3x) A->B C 3. Add Degassed Solvents via Syringe B->C D 4. Heat to 80-90°C with Vigorous Stirring C->D E 5. Monitor by TLC or LC-MS D->E F 6. Cool, Quench with H₂O & Ethyl Acetate E->F G 7. Extract Aqueous Layer (2x) F->G H 8. Wash Organics with Brine & Dry G->H I 9. Concentrate via Rotary Evaporation H->I J 10. Purify by Flash Chromatography I->J

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.

Analytical Characterization

Quality control is paramount. The identity and purity of this compound and its reaction products are typically confirmed using a suite of analytical techniques.[1][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The tert-butyl group provides a characteristic sharp singlet integrating to 9 protons around 1.6 ppm in the ¹H NMR spectrum.[14] The aromatic protons on the pyridine ring will appear in the aromatic region (typically 7.5-9.0 ppm).

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[13] The presence of bromine results in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.[1]

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound should always be consulted from the supplier, data from structurally related compounds like 6-bromonicotinic acid and tert-butyl 6-chloronicotinate suggest the following precautions.[15]

  • Hazard Statements (Anticipated): May be harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation.[15]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Handle only in a well-ventilated area or a chemical fume hood.

    • Avoid breathing dust/fumes.

    • Wash hands thoroughly after handling.

    • Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[15]

Conclusion

This compound is a high-value, versatile intermediate for the synthesis of complex nitrogen-containing heterocycles. Its utility is most profoundly demonstrated in palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery. Understanding its properties, reactivity, and the practical nuances of its application allows researchers to efficiently construct novel molecular entities with significant therapeutic potential.

References

  • Angene Chemical. This compound | 941294-58-2. [Link]
  • Cenmed Enterprises. This compound (C007B-495629). [Link]
  • PubChem. tert-Butyl (6-bromohexyl)carbamate. [Link]
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
  • Gelis, I., et al. (2020). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Scientific Reports. [Link]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]/Reactions/Organometallic_Reactions/Catalytic_Cross_Coupling/Suzuki-Miyaura_Coupling)
  • Myers, A. G. Research Group. The Suzuki Reaction. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Gunda, P., et al. (2021). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules. [Link]
  • ResearchGate. Synthesis from bromobenzene, tert-butyl isocyanide and organotin compounds in the presence of Pd catalyst. [Link]
  • Hill, N. J., & Bruton, S. D. (2023). Spectroscopy Data for Undergraduate Teaching. Journal of Chemical Education. [Link]
  • Novotná, K., et al. (2023). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Journal of Medicinal Chemistry. [Link]
  • PubMed. (2023). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. [Link]
  • Google Patents.
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An In-depth Technical Guide to the Synthesis of tert-Butyl 6-bromonicotinate from 6-bromonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and agrochemical research, the nicotinic acid scaffold is a privileged structure, serving as a cornerstone for a multitude of bioactive molecules. The functionalization of this heterocyclic system is a key strategy in drug discovery and development. Among the various derivatives, tert-butyl 6-bromonicotinate is a valuable intermediate, offering a handle for further chemical elaboration through cross-coupling reactions at the 6-position, while the tert-butyl ester provides a robust protecting group for the carboxylic acid functionality. This guide provides a comprehensive technical overview of a reliable and efficient method for the synthesis of this compound from 6-bromonicotinic acid, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of the chosen synthetic route, provide a detailed experimental protocol, and discuss potential challenges and their solutions, ensuring a thorough understanding of this important transformation.

Strategic Approach to Esterification: The (Boc)₂O/DMAP Method

The direct esterification of a carboxylic acid with tert-butanol under acidic conditions (Fischer esterification) is often challenging due to the propensity of the tertiary alcohol to undergo elimination to form isobutene. To circumvent this, a milder and more efficient approach is the activation of the carboxylic acid. The method detailed herein employs di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP). This system is particularly advantageous for its mild reaction conditions, high yields, and simple work-up procedure, making it an ideal choice for the synthesis of tert-butyl esters, even with sensitive substrates.

The Mechanistic Rationale: A Symphony of Catalysis and Activation

The success of the (Boc)₂O/DMAP mediated esterification lies in a well-orchestrated catalytic cycle. Understanding this mechanism is paramount to appreciating the experimental choices and for troubleshooting potential issues.

  • Activation of (Boc)₂O by DMAP: DMAP, a potent nucleophilic catalyst, initiates the reaction by attacking one of the carbonyl carbons of di-tert-butyl dicarbonate. This leads to the formation of a highly reactive N-tert-butoxycarbonylpyridinium species and a tert-butoxide anion.

  • Formation of a Mixed Anhydride: The carboxylate of 6-bromonicotinic acid, formed in situ, then attacks the activated N-tert-butoxycarbonylpyridinium species. This results in the formation of a mixed anhydride and the regeneration of the DMAP catalyst.

  • Nucleophilic Acyl Substitution: The tert-butanol, generated from the reaction of the tert-butoxide with the proton from the carboxylic acid, then acts as a nucleophile, attacking the carbonyl carbon of the 6-bromonicotinoyl moiety of the mixed anhydride.

  • Product Formation and Byproducts: This nucleophilic attack leads to the formation of the desired product, this compound, along with the release of carbon dioxide and another molecule of tert-butanol. The byproducts are volatile and easily removed during work-up.

The catalytic cycle is illustrated in the diagram below:

reaction_mechanism cluster_reactants Reactants cluster_products Products & Byproducts DMAP DMAP ActivatedBoc N-tert-butoxycarbonyl- pyridinium species DMAP->ActivatedBoc + (Boc)₂O Boc2O (Boc)₂O Boc2O->ActivatedBoc CarboxylicAcid 6-Bromonicotinic Acid (R-COOH) MixedAnhydride Mixed Anhydride CarboxylicAcid->MixedAnhydride + ActivatedBoc tBuOH tert-Butanol (t-BuOH) Ester This compound (R-COOtBu) tBuOH->Ester ActivatedBoc->MixedAnhydride - DMAP MixedAnhydride->Ester + t-BuOH DMAP_regen DMAP (regenerated) MixedAnhydride->DMAP_regen - R-COOtBu, -CO₂, -tBuOH CO2 CO₂ tBuOH_byproduct t-BuOH

Caption: The catalytic cycle of DMAP in the (Boc)₂O mediated esterification.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Notes
6-Bromonicotinic acid6311-35-9202.01Ensure it is dry.
Di-tert-butyl dicarbonate ((Boc)₂O)24424-99-5218.25Reagent grade, handle with care.
4-(Dimethylamino)pyridine (DMAP)1122-58-3122.17Catalyst, handle with care (toxic).
Dichloromethane (DCM)75-09-284.93Anhydrous, reaction solvent.
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01Aqueous solution for work-up.
BrineN/AN/ASaturated aqueous NaCl solution.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Drying agent.
Ethyl Acetate (EtOAc)141-78-688.11For extraction and chromatography.
Hexanes110-54-386.18For chromatography.
Equipment
  • Round-bottom flask with a magnetic stir bar

  • Septum and nitrogen inlet

  • Stir plate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Experimental Workflow Diagram

experimental_workflow start Start: Assemble dry glassware under N₂ dissolve Dissolve 6-bromonicotinic acid and DMAP in anhydrous DCM start->dissolve add_boc Add (Boc)₂O solution dropwise at 0 °C dissolve->add_boc react Warm to room temperature and stir for 12-18 hours add_boc->react monitor Monitor reaction by TLC react->monitor quench Quench with saturated NaHCO₃ solution monitor->quench Reaction complete extract Extract with EtOAc (3x) quench->extract wash Wash combined organic layers with brine extract->wash dry Dry over anhydrous MgSO₄ wash->dry filter_concentrate Filter and concentrate in vacuo dry->filter_concentrate purify Purify by column chromatography (EtOAc/Hexanes) filter_concentrate->purify characterize Characterize the product (NMR, MS) purify->characterize end End: Obtain pure this compound characterize->end

Caption: Step-by-step experimental workflow for the synthesis.

Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 6-bromonicotinic acid (1.0 eq). Dissolve the acid in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M. Add 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

  • Addition of (Boc)₂O: Cool the reaction mixture to 0 °C using an ice bath. In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) in a small amount of anhydrous DCM. Add the (Boc)₂O solution dropwise to the reaction mixture over 10-15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction mixture for 12-18 hours.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 20% ethyl acetate in hexanes). The starting material (6-bromonicotinic acid) is significantly more polar than the product (this compound).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DCM).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate) to afford the pure this compound.

Expected Yield and Characterization
  • Yield: Typical yields for this type of esterification are in the range of 80-95%.

  • Appearance: The product is expected to be a white to off-white solid or a colorless oil.

  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm):

    • ~8.9 (d, J ≈ 2.4 Hz, 1H, H-2 of pyridine ring)

    • ~8.1 (dd, J ≈ 8.4, 2.4 Hz, 1H, H-4 of pyridine ring)

    • ~7.5 (d, J ≈ 8.4 Hz, 1H, H-5 of pyridine ring)

    • 1.6 (s, 9H, -C(CH₃)₃)

  • ¹³C NMR (CDCl₃, 101 MHz) δ (ppm):

    • ~164.0 (C=O)

    • ~152.0 (C-2 of pyridine ring)

    • ~142.0 (C-6 of pyridine ring)

    • ~140.0 (C-4 of pyridine ring)

    • ~129.0 (C-5 of pyridine ring)

    • ~128.0 (C-3 of pyridine ring)

    • ~82.0 (-C(CH₃)₃)

    • ~28.0 (-C(CH₃)₃)

Troubleshooting and Scientific Integrity

A robust protocol is one that anticipates and addresses potential challenges.

Potential Issue Probable Cause Suggested Solution
Incomplete Reaction Insufficient reaction time, impure reagents, or insufficient catalyst.Ensure all reagents are dry. Increase the reaction time and monitor by TLC. If necessary, a slightly larger excess of (Boc)₂O (up to 1.5 eq) can be used. Ensure the DMAP is of good quality.
Formation of Side Products A potential side reaction is the formation of the symmetrical anhydride of 6-bromonicotinic acid.This is usually a minor pathway in the presence of the nucleophile (tert-butanol). Ensuring efficient stirring and dropwise addition of (Boc)₂O can minimize this. The anhydride will be converted to the ester during the reaction or hydrolyzed during work-up.
Difficult Purification Residual DMAP in the final product.Thoroughly wash the organic layer with a dilute acid solution (e.g., 1M HCl) during the work-up to protonate and remove the basic DMAP into the aqueous layer. Be cautious not to use a strong acid for a prolonged time to avoid cleavage of the tert-butyl ester.

Safety Considerations

  • 6-Bromonicotinic acid: May cause skin and eye irritation.[1] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Di-tert-butyl dicarbonate ((Boc)₂O): Flammable solid and is fatal if inhaled.[2][3] It is also a skin and eye irritant.[2] Work in a well-ventilated fume hood and wear appropriate PPE.

  • 4-(Dimethylamino)pyridine (DMAP): Toxic if swallowed, in contact with skin, or if inhaled.[4][5] Causes serious eye damage.[4] Handle with extreme care in a fume hood and use appropriate PPE.

  • Dichloromethane (DCM): A suspected carcinogen. Handle in a fume hood.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The synthesis of this compound from 6-bromonicotinic acid using the di-tert-butyl dicarbonate and DMAP method is a highly effective and reliable procedure. Its mild conditions, high yields, and straightforward work-up make it a valuable tool in the synthetic chemist's arsenal. By understanding the underlying mechanism and adhering to the detailed protocol, researchers can confidently prepare this important building block for a wide range of applications in drug discovery and materials science.

References

  • Neises, B.; Steglich, W. Simple Method for the Esterification of Carboxylic Acids. Angew. Chem. Int. Ed.1978 , 17 (7), 522-524. [Link]

  • Basel, Y.; Hassner, A. Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. J. Org. Chem.2000 , 65 (20), 6368-6380. [Link]

  • Okuno, Y.; Isomura, S.; Sugamata, A.; Takeda, K. Convenient and Simple Esterification in Continuous-Flow Systems using g-DMAP. ChemSusChem2015 , 8 (22), 3789-3792. [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP). [Link]

  • Otera, J. Esterification: Methods, Reactions, and Applications, 2nd ed.; Wiley-VCH: Weinheim, 2010. [Link]

  • Carl ROTH. Safety Data Sheet: Di-tert-butyl dicarbonate. [Link]

  • Carl ROTH. Safety Data Sheet: 4-(Dimethylamino)pyridine. [Link]

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An In-depth Technical Guide to the Physical Properties of tert-Butyl 6-bromonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the key physical and chemical properties of tert-Butyl 6-bromonicotinate (CAS No. 941294-58-2), a heterocyclic building block of significant interest in pharmaceutical and agrochemical research.[1] Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple datasheet to offer field-proven insights into the causality behind experimental choices for property determination and validation.

Chemical Identity and Structure

This compound is a derivative of nicotinic acid (Vitamin B3), featuring a bromine substituent at the 6-position of the pyridine ring and a tert-butyl ester protecting group. This specific combination of functional groups dictates its reactivity, stability, and physical characteristics, making it a versatile intermediate in organic synthesis.[1]

The structural arrangement, particularly the bulky tert-butyl group and the electronegative bromine atom, influences the molecule's polarity, crystal packing, and ultimately, its macroscopic physical properties.

  • Molecular Formula: C₁₀H₁₂BrNO₂[2][3]

  • Molecular Weight: 258.11 g/mol [4]

  • IUPAC Name: tert-butyl 6-bromopyridine-3-carboxylate[2]

  • SMILES: CC(C)(C)OC(=O)C1=CN=C(C=C1)Br[2]

  • CAS Number: 941294-58-2[3][5]

Core Physicochemical Properties

A precise understanding of the physicochemical properties of this compound is fundamental for its effective use in reaction design, purification, formulation, and storage. The following table summarizes the key known and predicted properties.

PropertyValue / ObservationSource / Method
Appearance Solid[1]
Molecular Weight 258.11 g/mol [4]
Boiling Point 307.9°C at 760 mmHg[1]
Melting Point Not explicitly reported. Experimental determination required.-
Monoisotopic Mass 257.005 g/mol [1][2]
Topological Polar Surface Area (TPSA) 39.2 Ų[1]
Predicted XLogP3 2.7[1]

Experimental Determination of Key Physical Properties

Melting Point Determination via Differential Scanning Calorimetry (DSC)

The melting point is a critical indicator of purity. While traditional capillary methods are useful, DSC provides more quantitative data on the melting transition and thermal stability.

Causality Behind Experimental Choices: DSC is chosen over a simple melting point apparatus because it measures the heat flow required to raise the sample's temperature. This allows for the precise determination of the onset of melting, the peak melting temperature, and the enthalpy of fusion (ΔHfus). A sharp, well-defined melting peak is indicative of high purity, whereas a broad peak suggests the presence of impurities.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

  • Encapsulation: Crimp the pan with a lid to encapsulate the sample. Prepare an identical empty pan to serve as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25°C.

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected melting point (e.g., 150°C).

    • Use an inert nitrogen purge gas (50 mL/min) to prevent oxidative degradation.

  • Data Analysis: The resulting thermogram will show an endothermic peak. The onset of this peak is typically reported as the melting point.

Solubility Assessment Workflow

Solubility data is crucial for selecting appropriate solvents for reactions, purifications (crystallization), and analytical techniques like HPLC.

Causality Behind Experimental Choices: A systematic approach using a range of solvents with varying polarities provides a comprehensive solubility profile. The choice of solvents (e.g., water, methanol, dichloromethane, hexane) covers the spectrum from polar protic to nonpolar, which is essential for understanding the dissolution behavior governed by the "like dissolves like" principle.

Workflow Diagram:

Caption: Workflow for systematic solubility assessment.

Spectroscopic and Spectrometric Characterization

Spectroscopic data provides the definitive structural fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the molecular structure in solution.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments.

    • tert-Butyl Group: A sharp singlet integrating to 9 protons, typically in the δ 1.3-1.6 ppm range.

    • Pyridine Ring Protons: Three signals in the aromatic region (δ 7.0-9.0 ppm), exhibiting characteristic coupling patterns (doublets and doublets of doublets) that confirm the substitution pattern.

  • ¹³C NMR: The carbon NMR will show signals for all 10 carbon atoms.

    • tert-Butyl Group: Two signals, one for the quaternary carbon (~δ 80-85 ppm) and one for the three equivalent methyl carbons (~δ 28-30 ppm).

    • Pyridine Ring Carbons: Five distinct signals in the δ 120-160 ppm range, including the carbon bearing the bromine atom.

    • Carbonyl Carbon: A signal in the downfield region, typically δ 160-170 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Expected Characteristic Absorptions:

  • C=O Stretch (Ester): A strong, sharp absorption band around 1710-1730 cm⁻¹.

  • C-O Stretch (Ester): A strong band in the 1150-1250 cm⁻¹ region.

  • C=C and C=N Stretches (Pyridine Ring): Multiple bands in the 1400-1600 cm⁻¹ region.

  • C-H Stretches (Aromatic and Aliphatic): Signals just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic tert-butyl).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and elemental composition.

Expected Observations:

  • Molecular Ion (M⁺): High-resolution mass spectrometry (HRMS) should confirm the exact mass of 257.005 Da.[1][2]

  • Isotopic Pattern: A characteristic isotopic pattern for the molecular ion will be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 Da (M⁺ and M+2⁺).

  • Fragmentation: A prominent fragment corresponding to the loss of the tert-butyl group (M-56) is highly likely under electron ionization (EI) conditions.

Handling, Storage, and Safety

Proper handling and storage are paramount to maintaining the integrity of the compound and ensuring laboratory safety.

  • Safety Profile: Classified as an irritant.[3] It may cause an allergic skin reaction (H317) and causes serious eye irritation (H319).[3] Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn.[3]

  • Storage Conditions: The compound should be stored in a tightly sealed container in a dry, well-ventilated place. Recommended storage temperature is between 2-8°C.[1]

Conclusion

This compound is a valuable chemical intermediate with a defined set of physical properties that govern its application in synthesis. This guide has provided a detailed overview of its known characteristics and, crucially, has outlined the authoritative experimental protocols required to determine key missing data points such as melting point and solubility. By integrating established data with robust, validated methodologies, researchers can confidently and effectively utilize this compound in their drug discovery and development programs.

References

  • Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. National Center for Biotechnology Information. [Link]

  • This compound | C10H12BrNO2 | CID 26369925. PubChem. [Link]

  • This compound | 941294-58-2. Angene Chemical. [Link]

  • (tert-butyl) 6-bromonicotinate (C10H12BrNO2). PubChemLite. [Link]

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An In-Depth Technical Guide to the Solubility of tert-Butyl 6-Bromonicotinate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for understanding, determining, and predicting the solubility of tert-butyl 6-bromonicotinate in common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data table to equip you with the foundational knowledge and practical methodologies necessary for your laboratory work.

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical physicochemical property that profoundly influences the entire lifecycle of a pharmaceutical compound.[1] From the design of synthetic routes and purification strategies to formulation and bioavailability, a thorough understanding of a compound's solubility is paramount. This compound, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its solubility characteristics will dictate the choice of solvents for reactions, crystallizations, and chromatographic purifications, ultimately impacting yield, purity, and process efficiency.

This guide will provide a multi-faceted approach to understanding the solubility of this compound, encompassing theoretical principles, experimental determination, and predictive modeling.

Physicochemical Properties of this compound

A foundational understanding of the molecule's physical and chemical properties is essential for interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C₁₀H₁₂BrNO₂[2]
Molecular Weight 258.11 g/mol [2]
Appearance Solid[3]
Boiling Point 307.9°C at 760 mmHg[3]
Storage 2-8°C, Inert atmosphere[2]
Topological Polar Surface Area 39.2 Ų[3]
XLogP3 2.7[3]

The presence of a bromine atom, a pyridine ring, and a tert-butyl ester group gives the molecule a moderate level of polarity and the potential for various intermolecular interactions. The XLogP3 value of 2.7 suggests a preference for lipophilic environments, indicating that it will likely be more soluble in organic solvents than in water.

Theoretical Framework: The Principle of "Like Dissolves Like"

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[4] This concept is rooted in the intermolecular forces between the solute (this compound) and the solvent. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions.

The key intermolecular forces at play include:

  • Van der Waals forces (Dispersion forces): Present in all molecules, these are the primary forces of attraction in nonpolar solvents.

  • Dipole-dipole interactions: Occur between polar molecules.

  • Hydrogen bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (N, O, or F).

Given the structure of this compound, it can participate in dipole-dipole interactions due to the polar C-Br and C=O bonds, and the nitrogen in the pyridine ring can act as a hydrogen bond acceptor. Therefore, its solubility will be highest in solvents that can engage in similar interactions.

Experimental Determination of Solubility

While theoretical predictions are valuable, experimental determination remains the gold standard for obtaining accurate solubility data. The following protocols outline standard methods for both qualitative and quantitative solubility assessment.

Qualitative Solubility Assessment

This rapid method is useful for initial solvent screening.

Protocol:

  • Place approximately 25 mg of this compound into a small test tube.

  • Add 0.75 mL of the chosen organic solvent in small portions.

  • After each addition, shake the test tube vigorously.

  • Observe if the solid dissolves completely.

  • Categorize the solubility as:

    • Soluble: Dissolves completely.

    • Partially soluble: Some, but not all, of the solid dissolves.

    • Insoluble: No visible dissolution.

Quantitative Solubility Determination (Isothermal Method)

This method provides a precise measurement of solubility at a specific temperature.

Protocol:

  • Prepare a series of vials, each containing a known mass of this compound.

  • Add a known volume of the desired organic solvent to each vial.

  • Seal the vials and place them in a constant-temperature bath (e.g., 25°C).

  • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, carefully observe each vial. The vial with the lowest concentration in which all the solid has dissolved provides an initial estimate of the solubility.

  • For a more precise measurement, prepare a saturated solution with excess solid.

  • After equilibration, carefully filter the saturated solution to remove any undissolved solid.

  • Analyze the concentration of the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Caption: Workflow for quantitative solubility determination.

Predictive Approaches to Solubility

In the absence of experimental data, computational models can provide valuable estimates of solubility.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are a powerful tool for predicting the miscibility of a solute in a solvent.[5] The total Hildebrand solubility parameter is divided into three components:

  • δD: The energy from dispersion forces.

  • δP: The energy from polar interactions.

  • δH: The energy from hydrogen bonding.

Each molecule (solute and solvent) has a unique set of these three parameters, which can be treated as a point in a three-dimensional "Hansen space." The principle is that solvents with HSP values close to those of the solute are more likely to dissolve it.

Machine Learning Models

Recent advances in machine learning and the availability of large solubility datasets have enabled the development of predictive models with high accuracy.[1][6][7][8] These models use a set of molecular descriptors (numerical representations of a molecule's structure and properties) to predict solubility in various solvents. While running these models is beyond the scope of this guide, it is important for researchers to be aware of their existence and potential utility, especially in high-throughput screening applications.

Expected Solubility in Common Organic Solvents (Qualitative)

Based on the theoretical principles discussed, the following table provides a qualitative prediction of the solubility of this compound in a range of common organic solvents.

SolventPolarityDominant Intermolecular ForcesExpected SolubilityRationale
Hexane NonpolarVan der WaalsLowThe nonpolar nature of hexane is a poor match for the polar groups in the solute.
Toluene NonpolarVan der Waals, π-π stackingModerateThe aromatic ring of toluene can interact with the pyridine ring of the solute.
Dichloromethane Polar aproticDipole-dipoleHighThe polarity of dichloromethane is well-suited to interact with the polar groups of the solute.
Ethyl Acetate Polar aproticDipole-dipoleHighThe ester group in ethyl acetate can interact with the ester and pyridine groups of the solute.
Acetone Polar aproticDipole-dipoleHighThe highly polar ketone group in acetone will effectively solvate the solute.
Acetonitrile Polar aproticDipole-dipoleModerate to HighThe polar nitrile group can interact with the solute, but its smaller size may limit overall solvation.
Methanol Polar proticHydrogen bonding, Dipole-dipoleModerateThe hydrogen bonding capability of methanol can interact with the nitrogen and oxygen atoms of the solute.
Ethanol Polar proticHydrogen bonding, Dipole-dipoleModerateSimilar to methanol, but the slightly larger nonpolar chain may enhance solubility compared to methanol.
Isopropanol Polar proticHydrogen bonding, Dipole-dipoleModerateThe bulkier nature of isopropanol may slightly decrease its solvating power compared to methanol and ethanol.
Water Polar proticHydrogen bondingVery LowThe high polarity and strong hydrogen bonding network of water are not ideal for solvating the relatively nonpolar tert-butyl group and the pyridine ring.

Safety Precautions

When handling this compound and organic solvents, it is crucial to adhere to standard laboratory safety procedures. Always consult the Safety Data Sheet (SDS) for the specific compound and solvents being used. General precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoiding inhalation, ingestion, and skin contact.

Conclusion

This guide has provided a comprehensive overview of the solubility of this compound in organic solvents, moving from theoretical principles to practical experimental methodologies and predictive models. By understanding the interplay of molecular structure and intermolecular forces, researchers can make informed decisions about solvent selection, leading to improved outcomes in their synthetic and purification endeavors. The provided protocols and qualitative predictions serve as a valuable starting point for any laboratory investigation involving this important chemical intermediate.

References

  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

  • Dehaen, G., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal, 67(11), e17381. [Link]

  • St. John, P. C., et al. (2022). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery, 1(4), 485-495. [Link]

  • Angene Chemical. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Concept of solubility prediction in organic solvents by machine learning. Retrieved from [Link]

  • PMC - NIH. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.3E: Experimentally Testing Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

  • Quora. (2021). How do you determine the solubility of a solid? Retrieved from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

  • HUBER. (n.d.). Solubility determination and crystallization. Retrieved from [Link]

  • Scribd. (n.d.). Hansen Solubility Parameters Values List. Retrieved from [Link]

  • Pirika. (2013). Hansen Solubility Parameters(HSP) Application Notes. Retrieved from [Link]

  • Stenutz. (n.d.). Hansen solubility parameters. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl (6-bromohexyl)carbamate. Retrieved from [Link]

  • Consideration of Hansen Solubility Parameters. Part 3. (n.d.). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Journal Name ARTICLE TYPE. Retrieved from [Link]

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An In-depth Technical Guide to the NMR Spectroscopic Data of tert-Butyl 6-bromonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of small organic molecules. For drug development professionals and researchers in synthetic chemistry, a thorough understanding of a molecule's NMR signature is fundamental to confirming its identity, purity, and structure. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectroscopic data for tert-butyl 6-bromonicotinate (CAS 941294-58-2), a valuable heterocyclic building block. We will delve into the theoretical basis for the observed chemical shifts and coupling constants, present standardized protocols for sample preparation and data acquisition, and offer a logical workflow for spectral processing and interpretation.

Introduction: The Role of this compound

This compound is a disubstituted pyridine derivative. Such structures are of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the pyridine ring and the bromine atom, which can be readily displaced or used in cross-coupling reactions. The tert-butyl ester serves as a sterically bulky protecting group that can be removed under specific acidic conditions. Accurate and unambiguous characterization of this key intermediate is paramount for the success of multi-step syntheses. NMR spectroscopy provides the necessary atomic-level detail to confirm that the desired molecular framework has been successfully assembled.

Molecular Structure and Atom Numbering

To facilitate a clear discussion of the NMR data, the following atom numbering scheme will be used throughout this guide.

ProcessingWorkflow FID Raw FID (Time Domain) Apodization Apodization (Line Broadening) FID->Apodization ZeroFill Zero Filling Apodization->ZeroFill FT Fourier Transform (FT) ZeroFill->FT Phase Phase Correction (Manual/Auto) FT->Phase Baseline Baseline Correction Phase->Baseline Reference Referencing (e.g., TMS or Solvent) Baseline->Reference FinalSpectrum Final Spectrum (Frequency Domain) Reference->FinalSpectrum

Figure 2: Standard workflow for processing 1D NMR Free Induction Decay (FID) data.

Methodology:

  • Apodization (Window Function): Apply an exponential window function with a line broadening (LB) factor of ~0.3 Hz to the FID.

    • Rationale: This mathematical function improves the signal-to-noise ratio by de-emphasizing the noise at the end of the FID, at the cost of a slight decrease in resolution.

  • Zero Filling: Add a number of zeros to the end of the FID to double its original size.

    • Rationale: Zero filling increases the digital resolution of the resulting spectrum, producing smoother, better-defined peaks without adding new information.

  • Fourier Transform (FT): Convert the time-domain FID into a frequency-domain spectrum.

  • Phase Correction: Adjust the phase of the spectrum so that all peaks are in pure absorption mode (positive and symmetrical). This can be done automatically, but often requires manual fine-tuning.

  • Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the baseline of the spectrum.

  • Referencing: Calibrate the chemical shift axis. For CDCl₃, the residual solvent peak can be set to δ 7.26 ppm for ¹H spectra, which in turn references the spectrum to the theoretical δ 0.00 ppm of TMS.

Conclusion

The structural characterization of this compound by NMR spectroscopy is straightforward when a systematic approach is employed. The ¹H and ¹³C NMR spectra provide a unique fingerprint of the molecule, with predictable chemical shifts and coupling patterns that are readily interpreted. By adhering to the rigorous experimental and processing protocols detailed in this guide, researchers and drug development professionals can generate high-quality, reliable NMR data, ensuring the structural integrity and purity of this important synthetic intermediate.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Available at: [Link]

  • UCL Faculty of Mathematical & Physical Sciences. Sample Preparation. Available at: [Link]

  • Reich, H. J. NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • Chemistry LibreTexts. Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]

  • Paulson, E. (2012). 1D NMR Data Processing. Yale CBIC. Available at: [Link]

  • Sanz-Serrano, J., et al. (2016). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Scientific Reports. Available at: [Link]

  • Royal Society of Chemistry. (2013). Syntheses and NMR spectra. Supporting Information. Available at: [Link]

  • University of Durham. NMR Sample Preparation. Available at: [Link]

  • MetaboLabPy. Basic 1D-NMR Data Processing. Available at: [Link]

  • Supporting Information. Tert-butyl (pyridin-3-ylmethyl)carbamate Characterization. Available at: [Link]

An In-depth Technical Guide to the ¹H NMR Analysis of tert-Butyl 6-bromonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Structural Significance of tert-Butyl 6-bromonicotinate

This compound is a key heterocyclic building block in medicinal chemistry and materials science. As a substituted pyridine derivative, its utility lies in the orthogonal reactivity of its functional groups: the tert-butyl ester, which can be hydrolyzed under acidic conditions, and the bromo-substituent, which is amenable to a wide array of palladium-catalyzed cross-coupling reactions. Precise structural confirmation is paramount for ensuring the integrity of subsequent synthetic steps, and high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical tool for this purpose.

This guide provides an in-depth analysis of the proton (¹H) NMR spectrum of this compound. We will dissect the expected chemical shifts, coupling constants, and signal multiplicities, grounding our interpretation in the fundamental principles of NMR spectroscopy and referencing data from closely related structural analogs. The causality behind experimental choices for sample preparation and data acquisition will be explained to ensure the generation of high-quality, reproducible data.

Theoretical Framework: Understanding Substituent Effects in a Pyridine System

The ¹H NMR spectrum of a substituted pyridine is governed by the electronic nature of its substituents. The pyridine ring is inherently electron-deficient compared to benzene, leading to a general downfield shift of its ring protons. The introduction of substituents perturbs the electron density distribution, causing predictable shifts.

  • The Carbonyl Group (-COOtBu): The ester group at the 3-position is an electron-withdrawing group (EWG) due to both resonance and inductive effects. This deshielding effect is most pronounced on the ortho protons (H-2 and H-4) and to a lesser extent on the meta proton (H-5).

  • The Bromo Group (-Br): The bromine atom at the 6-position exerts a dual electronic effect. It is inductively electron-withdrawing but can be weakly electron-donating through resonance (lone pair donation). In heterocyclic systems, the inductive effect typically dominates, leading to a deshielding of adjacent protons, primarily H-5.

The combination of these effects results in a unique magnetic environment for each of the three aromatic protons, allowing for their unambiguous assignment.

Predicted ¹H NMR Spectrum of this compound

While a publicly available, peer-reviewed spectrum for this specific compound is not readily found, we can reliably predict its ¹H NMR spectrum by analyzing data from its immediate precursor, 6-bromonicotinic acid, and by applying established principles of NMR spectroscopy. The predicted data is for a standard solution in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Data Presentation
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-28.9 - 9.1Doublet (d)~2.31H
H-48.1 - 8.3Doublet of Doublets (dd)~8.2, ~2.31H
H-57.6 - 7.8Doublet (d)~8.21H
-C(CH₃)₃1.5 - 1.7Singlet (s)N/A9H

Note: These are predicted values. Actual experimental values may vary slightly based on solvent, concentration, and instrument calibration.

Analysis and Interpretation
  • The tert-Butyl Group (1.5 - 1.7 ppm): The nine equivalent protons of the tert-butyl group are chemically shielded by the sp³-hybridized quaternary carbon. They do not couple with any other protons, resulting in a characteristic sharp, strong singlet integrating to 9H.[1][2] This signal is often the most upfield in the spectrum of the molecule.

  • The Pyridine Ring Protons (7.6 - 9.1 ppm):

    • H-2 (8.9 - 9.1 ppm): This proton is positioned between the electron-deficient pyridine nitrogen and the electron-withdrawing ester group. This combined deshielding effect pushes its resonance significantly downfield, making it the most deshielded proton in the molecule. It exhibits a small coupling constant (meta-coupling, ⁴J) to H-4, appearing as a doublet. For comparison, the H-2 proton in 6-bromonicotinic acid appears at 9.03 ppm.[3][4]

    • H-4 (8.1 - 8.3 ppm): This proton is ortho to the electron-withdrawing ester group, resulting in a significant downfield shift. It is coupled to two different protons: a larger ortho-coupling (³J) to H-5 and the smaller meta-coupling (⁴J) to H-2. This splitting pattern results in a doublet of doublets.

    • H-5 (7.6 - 7.8 ppm): This proton is adjacent to the bromine atom and experiences its inductive deshielding effect. It has one adjacent proton, H-4, and thus appears as a doublet with a typical ortho-coupling constant. The corresponding proton in 6-bromonicotinic acid is found at 7.64 ppm (d, J = 8.0 Hz), providing a strong basis for this assignment.[3][4]

Visualizing Molecular Connectivity

The following diagrams illustrate the structure and the key through-bond coupling relationships that define the appearance of the ¹H NMR spectrum.

Caption: Molecular structure of this compound with proton numbering.

G H2 H-2 H4 H-4 H2->H4 ⁴J ≈ 2.3 Hz (meta) H5 H-5 H4->H5 ³J ≈ 8.2 Hz (ortho)

Caption: ¹H-¹H coupling network in the pyridine ring.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To ensure data integrity and accurate interpretation, a rigorous and well-documented experimental procedure is essential.

Sample Preparation
  • Objective: To prepare a homogeneous solution of the analyte at a suitable concentration in a deuterated solvent with an internal standard.

  • Materials:

    • This compound (5-10 mg)

    • Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

    • High-quality 5 mm NMR tube

    • Pasteur pipette

    • Vortex mixer

  • Procedure:

    • Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of CDCl₃ with TMS to the vial. The use of CDCl₃ is standard for many organic molecules due to its good solubilizing power and relatively clean spectral window.[5] TMS is the universally accepted reference standard, defined as 0.00 ppm.[6]

    • Gently vortex the sample until the solid is completely dissolved. A clear, colorless solution should be obtained.

    • Using a Pasteur pipette, transfer the solution into the NMR tube to a height of approximately 4-5 cm.

    • Cap the NMR tube securely. Ensure the exterior of the tube is clean before inserting it into the spectrometer.

NMR Spectrometer Setup and Data Acquisition
  • Objective: To acquire a high-resolution ¹H NMR spectrum with optimal signal-to-noise and resolution.

  • Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a standard probe.

  • Workflow:

G cluster_workflow NMR Data Acquisition Workflow A Insert Sample & Lock B Shim Spectrometer A->B Establish field homogeneity C Tune & Match Probe B->C Maximize RF efficiency D Determine 90° Pulse Width C->D Calibrate transmitter power E Acquire Spectrum D->E Run standard 1D proton experiment F Process Data (FT, Phasing, Baseline) E->F Convert FID to spectrum

Caption: Standard workflow for NMR data acquisition.

  • Key Acquisition Parameters:

    • Locking: The spectrometer's field frequency is locked onto the deuterium signal of the CDCl₃ solvent to compensate for any magnetic field drift.

    • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This process is crucial for obtaining sharp, symmetrical peaks and resolving fine coupling patterns.

    • Pulse Angle: A 30-45° pulse angle is typically sufficient for routine 1D spectra, allowing for a shorter relaxation delay.

    • Spectral Width: A spectral width of approximately 16 ppm (from -2 to 14 ppm) is adequate to cover the signals of the compound and the TMS reference.

    • Acquisition Time (at): Typically 2-4 seconds to ensure good digital resolution.

    • Relaxation Delay (d1): A delay of 1-2 seconds between scans allows for sufficient relaxation of the protons, ensuring accurate integration.

    • Number of Scans (ns): For a 5-10 mg sample, 8 to 16 scans are usually sufficient to achieve an excellent signal-to-noise ratio.

Conclusion: A Self-Validating Analytical Approach

The ¹H NMR spectrum of this compound provides a wealth of structural information. The distinct chemical shifts of the three aromatic protons, their predictable coupling patterns (doublet, doublet of doublets), and the unmistakable singlet of the tert-butyl group create a unique spectral fingerprint. By following the detailed experimental protocol and grounding the spectral interpretation in the fundamental electronic effects of the substituents, researchers can confidently verify the identity and purity of this important synthetic intermediate. The consistency between the predicted data and the experimentally obtained spectrum serves as a self-validating system, ensuring the high-quality data required for advancing research and development objectives.

References

  • iChemical. 6-Bromonicotinicacid, CAS No. 6311-35-9. [Link][4]

  • ACD/Labs. t-Butyl group towers over other 1H resonances. [Link][1]

  • ResearchGate. Why I am not getting the peak of t-butyl group (tert-butyl protected amino group) in 1H NMR of my porphyrin compound?. [Link][2]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link][5]

  • AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2023). [Link][6]

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An In-depth Technical Guide to the ¹³C NMR Analysis of tert-Butyl 6-bromonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of tert-Butyl 6-bromonicotinate, a key building block in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to offer a deep, mechanistic understanding of the spectral features of this molecule. We will explore the theoretical underpinnings of its ¹³C NMR spectrum, provide a field-proven, step-by-step protocol for data acquisition, and detail the logic of spectral interpretation. The methodologies described herein are structured to be self-validating, ensuring the generation of reliable and reproducible data critical for structural elucidation and quality control.

Theoretical Principles: Predicting the ¹³C NMR Spectrum

A predictive understanding of the ¹³C NMR spectrum is fundamental to accurate interpretation. The chemical shift of each carbon atom in this compound is dictated by its local electronic environment, which is significantly influenced by the interplay of inductive and resonance effects from the substituent groups on the pyridine ring.

Molecular Structure and Unique Carbon Environments

The structure of this compound (Figure 1) contains eight chemically non-equivalent carbon atoms, and therefore, eight distinct signals are expected in a standard proton-decoupled ¹³C NMR spectrum.

Chemical structure of this compound with carbon atoms labeled C2 through C10.Figure 1. Structure and Carbon Numbering of this compound.
Influence of Substituents on the Pyridine Ring

The pyridine ring's electronic landscape is perturbed by two key substituents: the electron-withdrawing 6-bromo group and the 3-tert-butoxycarbonyl group.

  • 6-Bromo Group: Bromine exerts a strong electron-withdrawing inductive effect, which generally deshields (shifts downfield) adjacent carbons. However, for the directly attached carbon (ipso-carbon), a phenomenon known as the "heavy atom effect" can counteract this.[1][2] This effect, arising from the large electron cloud of bromine, can induce significant shielding (an upfield shift) of the ipso-carbon.[2]

  • 3-tert-Butoxycarbonyl Group: This ester group withdraws electron density from the ring through both resonance and inductive effects. This deshielding influence is most pronounced on the attached carbon (C3) and other carbons involved in the resonance system (C2, C4, C6). The carbonyl carbon (C7) itself is significantly deshielded and appears far downfield, a characteristic feature of ester carbonyls.[3][4]

Predicted Chemical Shift Assignments

Based on established chemical shift ranges for substituted pyridines and functional groups, a predicted spectrum can be constructed.[5][6][7][8] The typical chemical shift for an unsubstituted pyridine's carbons ranges from approximately 123 to 150 ppm.[6] The presence of the bromo and ester groups will modulate these values.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom LabelChemical EnvironmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C7 Ester Carbonyl164 - 168Typical range for ester carbonyl carbons, highly deshielded.[3][4][9]
C2 Pyridine Ring (ortho to N, meta to Br)150 - 155Deshielded by proximity to the electronegative nitrogen atom.
C4 Pyridine Ring (para to N, meta to ester)138 - 142Influenced by both the nitrogen and the ester group.
C6 Pyridine Ring (ortho to N, ipso to Br)140 - 145Subject to strong deshielding from nitrogen and the heavy atom effect from bromine.[1][2]
C5 Pyridine Ring (meta to N, ortho to Br)128 - 132Influenced by the inductive effect of the adjacent bromine atom.
C3 Pyridine Ring (ipso to ester)125 - 130Shielded relative to other ring carbons due to its position, but influenced by the ester.
C8 Quaternary Carbon (tert-Butyl)80 - 85Characteristic range for the quaternary carbon of a tert-butyl ester.[10]
C9, C10, C11 Methyl Carbons (tert-Butyl)27 - 30Highly shielded, typical for sp³ carbons of a tert-butyl group.[11]

Experimental Protocol: Acquiring a High-Fidelity ¹³C NMR Spectrum

The acquisition of a clean, high-resolution ¹³C NMR spectrum is paramount. The low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus necessitate specific experimental considerations to achieve an adequate signal-to-noise ratio (SNR).[12]

Sample Preparation: The Foundation of Quality Data
  • Compound Purity: Ensure the this compound sample is of high purity (>95%) to avoid spectral contamination. Residual solvents or synthetic byproducts will introduce extraneous peaks.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is the recommended solvent. It is chemically inert, has excellent solubilizing properties for this compound, and its single carbon resonance at ~77.16 ppm provides a convenient internal reference.[13]

  • Concentration: Prepare a solution with a concentration of 50-100 mg of the compound in 0.6-0.7 mL of CDCl₃. This concentration balances good signal strength with solubility limits and avoids viscosity issues that can degrade spectral resolution.

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion. Insoluble material will lead to poor magnetic field homogeneity (shimming) and broadened spectral lines.

  • Transfer: Transfer the clear solution to a clean, dry 5 mm NMR tube.

Instrumentation and Parameter Optimization

The following parameters are recommended for a standard ¹³C NMR experiment on a 400 MHz (or higher) spectrometer.[10]

Table 2: Recommended Acquisition Parameters for ¹³C NMR

ParameterRecommended ValueCausality and Field-Proven Insight
Pulse Program zgpg30 or equivalentA standard inverse-gated proton decoupling sequence with a 30° pulse angle. This provides a good compromise between signal intensity and reducing relaxation delay times, though it is not strictly quantitative.[12]
Sweep Width (SW) 240 ppm (approx. -10 to 230 ppm)This range comfortably covers all expected carbon resonances from the shielded alkyl region to the deshielded carbonyl region.[13][14]
Acquisition Time (AQ) 1.0 - 1.5 sA longer acquisition time provides better digital resolution but requires a longer relaxation delay. This range is a practical balance.
Relaxation Delay (D1) 2.0 sCrucial for allowing magnetized nuclei to return to equilibrium. Quaternary carbons (C7, C8) have long relaxation times; a 2s delay is a minimum for their reliable detection.
Number of Scans (NS) 1024 - 4096Due to the low natural abundance of ¹³C, a large number of scans must be co-added to achieve sufficient SNR. The final number will depend on the sample concentration.
Temperature 298 K (25 °C)Standard operating temperature ensures consistency and comparability with reference data.
Step-by-Step Acquisition Workflow

The following diagram outlines the logical flow for acquiring the ¹³C NMR spectrum, from sample insertion to data processing.

G cluster_prep Phase 1: Preparation cluster_setup Phase 2: Spectrometer Setup cluster_acq Phase 3: Data Acquisition cluster_proc Phase 4: Data Processing A Prepare Sample (50-100 mg in 0.6 mL CDCl3) B Insert Sample into Magnet A->B C Lock on Deuterium Signal (CDCl3) B->C D Tune and Match Probe (¹H and ¹³C channels) C->D E Shim Magnetic Field (Maximize Homogeneity) D->E F Load ¹³C Acquisition Parameters (See Table 2) E->F G Adjust Receiver Gain (rga) F->G H Acquire Data (zg) G->H I Fourier Transform (ft) H->I J Phase Correction I->J K Baseline Correction J->K L Reference Spectrum (CDCl3 to 77.16 ppm) K->L

Workflow for ¹³C NMR data acquisition and processing.

Data Processing and Interpretation

Processing the Free Induction Decay (FID)
  • Fourier Transformation: The raw time-domain signal (FID) is converted into the frequency-domain spectrum using a Fourier Transform (ft or efp commands).

  • Phase Correction: The transformed spectrum must be manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).

  • Baseline Correction: A flat baseline is essential for accurate peak integration and presentation. Apply an automatic or manual baseline correction algorithm.

  • Referencing: Calibrate the chemical shift axis by setting the central peak of the CDCl₃ triplet to 77.16 ppm.[15]

Correlating the Spectrum with the Molecular Structure

With a processed spectrum, the final step is to assign each peak to its corresponding carbon atom, using the predictions from Table 1 as a guide.

  • Region 1 (160-170 ppm): A single peak in this region corresponds to the ester carbonyl carbon, C7 .

  • Region 2 (120-155 ppm): Five peaks will be present, corresponding to the pyridine ring carbons C2, C3, C4, C5, and C6 . Distinguishing these often requires advanced techniques like 2D NMR (HSQC/HMBC), but initial assignments can be made based on predicted shifts. The carbon attached to bromine, C6, is often broader than other protonated carbons.

  • Region 3 (80-85 ppm): A single, often weak, peak corresponds to the quaternary tert-butyl carbon, C8 . Its weakness is due to its long relaxation time and the lack of Nuclear Overhauser Effect (NOE) enhancement.[15]

  • Region 4 (25-30 ppm): A single, intense peak will be present for the three equivalent methyl carbons, C9, C10, and C11 .

Conclusion: Self-Validation and Best Practices

This guide provides a robust framework for the ¹³C NMR analysis of this compound. By integrating theoretical prediction with a meticulous, well-reasoned experimental protocol, researchers can generate high-quality, reliable data. The trustworthiness of the final spectrum is validated by the internal consistency of the results: the observation of the correct number of peaks in their expected chemical shift regions, including the characteristic signals of the solvent and the tert-butyl group, serves as a self-validating system for the experiment's success. Adherence to these principles ensures that the resulting spectral data is fit for purpose, whether for routine structural confirmation, reaction monitoring, or inclusion in regulatory filings.

References

  • Kleinpeter, E., et al. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. Available at: [Link]

  • Filo. (2025). Effect of bromine bonded to an aromatic carbon on the carbon 13 nmr signal. Filo. Available at: [Link]

  • ACD/Labs. (2008). t-Butyl group towers over other 1H resonances. Advanced Chemistry Development. Available at: [Link]

  • Fraga-Corral, M., et al. (2020). ¹³C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. Available at: [Link]

  • NotEvans. (2018). Assigning the ¹³C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange. Available at: [Link]

  • Pugmire, R. J., et al. (1974). ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center. Available at: [Link]

  • Thomas, S., et al. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. Available at: [Link]

  • Chemistry Steps. ¹³C Carbon NMR Spectroscopy. Chemistry Steps. Available at: [Link]

  • ChemHelp ASAP. (2022). chemical shift of functional groups in ¹³C NMR spectroscopy. YouTube. Available at: [Link]

  • Krygowski, T. M., et al. (2004). Substituent Effects in the ¹³C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules. Available at: [Link]

  • PubChem. (tert-butyl) 6-bromonicotinate. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2016). Non degenerate chemical shifts of ¹³C of tert-butyl in solid state CP-MAS NMR?. ResearchGate. Available at: [Link]

  • Mátyus, P., et al. (2006). Correlation analysis of carbonyl carbon ¹³C NMR chemical shifts, IR absorption frequencies and rate coefficients of nucleophilic acyl substitutions. RSC Publishing. Available at: [Link]

  • University of Wisconsin-Madison. 13-C NMR Protocol for beginners AV-400. Available at: [Link]

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  • Stothers, J. B., & Lauterbur, P. C. (1962). C¹³ CHEMICAL SHIFTS IN ORGANIC CARBONYL GROUPS. Canadian Journal of Chemistry. Available at: [Link]

  • Taylor, R. E. (2004). Setting up ¹³C CP/MAS experiments. ResearchGate. Available at: [Link]

  • de Graaf, R. A., et al. (2007). State-of-the-Art Direct ¹³C and Indirect ¹H-[¹³C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine. Available at: [Link]

  • SpectraBase. tert-Butyl alcohol - Optional[¹³C NMR] - Chemical Shifts. Available at: [Link]

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Introduction: The Analytical Imperative for tert-Butyl 6-bromonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of tert-Butyl 6-bromonicotinate

This compound is a key heterocyclic building block in medicinal chemistry and drug development. Its structure, featuring a brominated pyridine core and a tert-butyl ester functional group, makes it a versatile intermediate for introducing the nicotinoyl moiety in the synthesis of complex target molecules.[1] Accurate characterization of this compound and its analogues is critical for ensuring the integrity of synthetic pathways and the purity of final active pharmaceutical ingredients (APIs).

Mass spectrometry, particularly with electron ionization (EI), stands as a cornerstone technique for the structural elucidation of such volatile organic molecules.[2] The high energy imparted by EI induces predictable and reproducible fragmentation, generating a unique mass spectrum that serves as a molecular fingerprint.[3] Understanding the fragmentation pathways is not merely an academic exercise; it provides definitive structural confirmation, enables the identification of impurities, and supports metabolite identification studies.

This guide provides an in-depth analysis of the expected EI mass spectrometry fragmentation of this compound. We will deconstruct the molecule to predict its primary cleavage points, explain the chemical rationale behind these fragmentations, and present a workflow for empirical analysis.

Molecular Structure and Isotopic Considerations

Before delving into fragmentation, it is crucial to understand the foundational properties of the molecule.

Molecular Formula: C₁₀H₁₂BrNO₂[4] Monoisotopic Mass: 257.0051 Da[1] Key Structural Features:

  • Tert-butyl Ester Group: A bulky ester group prone to specific cleavages.

  • Pyridine Ring: A nitrogen-containing aromatic ring.

  • Bromo Substituent: A halogen atom with two abundant, naturally occurring isotopes (⁷⁹Br and ⁸¹Br).

The presence of bromine is a defining feature in the mass spectrum. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio of natural abundance.[5] Consequently, any fragment containing a bromine atom will appear as a pair of peaks (doublet) of nearly equal intensity, separated by two mass-to-charge units (m/z). This characteristic M/M+2 pattern is a powerful diagnostic tool for identifying bromine-containing fragments.[6]

Caption: Structure of this compound.

Core Principles of Electron Ionization and Fragmentation

In EI-MS, molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV). This interaction can eject an electron from the molecule, forming a positively charged radical ion known as the molecular ion (M•⁺).[3] The energy transferred during ionization is often sufficient to cause the M•⁺ to exist in a vibrationally excited state, leading to bond cleavages and the formation of smaller, stable fragment ions.[7]

The fragmentation process is not random; it is governed by fundamental chemical principles:

  • Formation of Stable Species: Cleavages that result in the formation of stable carbocations, radicals, or neutral molecules (like CO, H₂O, or alkenes) are highly favored.

  • Bond Strength: Weaker bonds are more likely to break.

  • Charge/Radical Stabilization: Fragmentation pathways are often initiated at radical sites or involve charge stabilization through resonance or inductive effects.

Predicted Fragmentation Pathways of this compound

The fragmentation of this compound is dominated by the interplay between its three key structural motifs: the tert-butyl group, the ester linkage, and the bromo-pyridine ring. We can anticipate several high-probability fragmentation pathways.

Pathway 1: The Dominant Role of the Tert-butyl Group

The tert-butyl group provides a highly favorable site for fragmentation due to its ability to form a stable tert-butyl carbocation or to be eliminated as the stable neutral molecule, isobutene.

  • Alpha-Cleavage (Loss of Methyl Radical): The initial molecular ion can lose a methyl radical (•CH₃) from the tert-butyl group. This is a common fragmentation for tert-butyl substituted compounds.[8] This yields a secondary carbocation stabilized by the adjacent oxygen atom.

    • M•⁺ (m/z 257/259) → [M - CH₃]⁺ (m/z 242/244)

  • Elimination of Isobutene (McLafferty-like Rearrangement): A more dominant pathway for tert-butyl esters involves the rearrangement and elimination of a neutral isobutene (C₄H₈) molecule. This occurs via a six-membered ring transition state, transferring a hydrogen from a methyl group to the carbonyl oxygen, followed by cleavage of the C-O bond. The resulting fragment is the protonated 6-bromonicotinic acid.

    • M•⁺ (m/z 257/259) → [M - C₄H₈]•⁺ (m/z 201/203)

This loss of 56 Da (the mass of isobutene) is highly characteristic of tert-butyl esters and is often the base peak or one of the most abundant ions in the spectrum.[9]

Pathway 2: Cleavage of the Ester and Pyridine Moieties

Following the initial loss of isobutene, the resulting 6-bromonicotinic acid radical cation (m/z 201/203) can undergo further fragmentation.

  • Loss of •OH: Cleavage of the hydroxyl radical from the carboxylic acid group.

    • [m/z 201/203] → [M - C₄H₈ - OH]⁺ (m/z 184/186)

  • Loss of CO (Decarbonylation): The ion at m/z 184/186, the 6-bromopyridiniumyl cation, can subsequently lose a molecule of carbon monoxide.

    • [m/z 184/186] → [M - C₄H₈ - OH - CO]⁺ (m/z 156/158) This fragment corresponds to the bromopyridine cation.

Alternatively, the entire carboxyl group can be lost.

  • Loss of •COOH:

    • [m/z 201/203] → [M - C₄H₈ - COOH]⁺ (m/z 156/158)

Pathway 3: Fragmentation involving the Bromo Substituent

The carbon-bromine bond is relatively weak and can also be a site of cleavage.

  • Loss of Bromine Radical: The molecular ion or subsequent fragments can lose a bromine radical (•Br).

    • M•⁺ (m/z 257/259) → [M - Br]⁺ (m/z 178)

    • [m/z 156/158] → [C₅H₄N]⁺ (m/z 78)

The fragment at m/z 78, corresponding to the pyridyl cation, is a common fragment in the mass spectra of pyridine derivatives.[10]

Fragmentation_Pathway M Molecular Ion (M•⁺) This compound m/z 257/259 M_minus_CH3 [M - CH₃]⁺ m/z 242/244 M->M_minus_CH3 - •CH₃ M_minus_C4H8 [M - C₄H₈]•⁺ 6-Bromonicotinic Acid Ion m/z 201/203 M->M_minus_C4H8 - C₄H₈ (Isobutene) (Dominant) M_minus_Br [M - Br]⁺ m/z 178 M->M_minus_Br - •Br Fragment_184 [C₆H₄BrNO]⁺ 6-Bromonicotinoyl Cation m/z 184/186 M_minus_C4H8->Fragment_184 - •OH Fragment_156 [C₅H₄BrN]⁺ Bromopyridyl Cation m/z 156/158 M_minus_C4H8->Fragment_156 - •COOH Fragment_184->Fragment_156 - CO Fragment_78 [C₅H₄N]⁺ Pyridyl Cation m/z 78 Fragment_156->Fragment_78 - •Br

Caption: Predicted EI fragmentation pathways for this compound.

Summary of Key Diagnostic Ions

The combination of these pathways provides a rich dataset for structural confirmation. The following table summarizes the most anticipated and diagnostically significant ions.

m/z (⁷⁹Br/⁸¹Br)Proposed Ion Structure/FormulaFragmentation PathwayDiagnostic Value
257/259[C₁₀H₁₂BrNO₂]•⁺Molecular Ion (M•⁺)Confirms molecular weight and presence of one bromine atom.
242/244[C₉H₉BrNO₂]⁺Loss of a methyl radical (•CH₃) from M•⁺Indicates the presence of a tert-butyl group.
201/203 [C₆H₄BrNO₂]•⁺ Loss of isobutene (C₄H₈) from M•⁺ Highly characteristic of a tert-butyl ester; often the base peak.
184/186[C₆H₃BrNO]⁺Loss of a hydroxyl radical (•OH) from the m/z 201/203 ionRepresents the 6-bromonicotinoyl cation.
178[C₁₀H₁₂NO₂]⁺Loss of a bromine radical (•Br) from M•⁺Confirms the presence of bromine and the mass of the organic backbone.
156/158[C₅H₄BrN]⁺Loss of CO from m/z 184/186 or loss of •COOH from m/z 201/203Represents the brominated pyridine ring core.
78[C₅H₄N]⁺Loss of a bromine radical (•Br) from m/z 156/158Indicates the presence of the pyridine ring.

Experimental Protocol: Acquiring the Mass Spectrum

To validate these predictions, a standard Gas Chromatography-Mass Spectrometry (GC-MS) protocol would be employed. The GC provides separation from any impurities or solvents, while the MS provides structural data.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source (e.g., a Quadrupole or Time-of-Flight analyzer).

Methodology:

  • Sample Preparation: Dissolve a small quantity (~1 mg) of this compound in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to a final concentration of ~100 µg/mL.

  • GC Separation:

    • Injection: Inject 1 µL of the sample solution into the GC inlet, typically set to 250 °C, using a split mode (e.g., 50:1 split ratio) to avoid overloading the column and detector.

    • Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: Increase temperature at 20 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

  • MS Detection:

    • Interface Temperature: Set the GC-MS transfer line temperature to 280 °C.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400.

    • Data Acquisition: Acquire data in full scan mode after a solvent delay of ~3 minutes to protect the filament from solvent saturation.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to this compound.

    • Extract the mass spectrum for this peak by averaging across the peak width and subtracting the background spectrum.

    • Analyze the spectrum, identifying the molecular ion doublet (m/z 257/259) and the key fragment ions as detailed in the table above. Compare the relative abundances to the predicted pathways.

This self-validating protocol ensures that the analyzed spectrum is from a chromatographically pure compound, lending high confidence to the structural interpretation based on the fragmentation pattern.

Conclusion

The mass spectrometry fragmentation of this compound is a predictable process governed by the established chemistry of its constituent functional groups. The spectrum is expected to be dominated by the loss of neutral isobutene (56 Da) from the tert-butyl ester, yielding a prominent ion at m/z 201/203. Subsequent fragmentations involving decarbonylation and loss of the bromine radical produce a series of diagnostic ions that, taken together, provide unambiguous confirmation of the molecule's structure. The characteristic 1:1 isotopic doublet for all bromine-containing fragments serves as a constant internal validation. This detailed understanding is invaluable for researchers in drug development, enabling confident structural elucidation and purity assessment.

References

  • G. A. Eiceman, H. H. Hill Jr., J. A. Gardea-Torresdey, Gas Chromatography, in Principles of Instrumental Analysis (7th ed.), Cengage Learning, 2017. (General reference for GC-MS principles).
  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications (3rd ed.). John Wiley & Sons. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/9780470033111]
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  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach (2nd ed.). John Wiley & Sons. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/0471661138]
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  • Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved January 7, 2026, from [URL: https://en.wikipedia.
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of tert-Butyl 6-bromonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher and drug development professional, the utility of halogenated heterocyclic compounds is well-established. Among these, tert-Butyl 6-bromonicotinate (CAS No. 941294-58-2) presents as a key intermediate in the synthesis of a variety of complex molecules. Its unique structural features, however, necessitate a robust understanding of its hazard profile and the implementation of stringent safety protocols. This guide provides a comprehensive overview of the safety and handling precautions for this compound, grounded in established safety principles and available data, to ensure the well-being of laboratory personnel and the integrity of research outcomes.

Hazard Identification and GHS Classification

This compound is classified as an irritant and is harmful if swallowed.[1][2] While comprehensive toxicological data has not been fully investigated, the available information and the chemical's structural similarity to other bromopyridine derivatives warrant a cautious approach.[1]

GHS Classification Summary:

Hazard ClassCategoryGHS Hazard Statement (H-Code)Signal WordPictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowedWarning

Skin Corrosion/Irritation-Causes skin irritationWarning

Serious Eye Damage/Eye Irritation-Causes serious eye irritationWarning

Respiratory Irritation-May cause respiratory irritationWarning

Note: The GHS classification is based on available data for this compound and analogous compounds. The full toxicological profile is not yet determined, and the compound should be handled as potentially harmful.

Engineering Controls and Personal Protective Equipment (PPE)

The primary defense against exposure to this compound is a combination of robust engineering controls and appropriate personal protective equipment.

Engineering Controls

All work with this compound, including weighing, transferring, and reaction setup, must be conducted in a properly functioning chemical fume hood.[1][3] The fume hood provides critical ventilation to minimize the inhalation of any dust or vapors. An emergency eyewash station and a safety shower must be readily accessible in the immediate work area.[4]

Personal Protective Equipment (PPE)

A risk-based approach to PPE selection is crucial. The following are mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[4] A face shield should be worn in situations with a higher risk of splashing.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[5] Always inspect gloves for any signs of degradation or perforation before use.

    • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

  • Respiratory Protection: In situations where dust or aerosol generation is unavoidable and engineering controls may not be sufficient, a NIOSH-approved respirator should be used.[6]

Caption: Recommended sequence for donning and doffing Personal Protective Equipment.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to prevent accidental exposure and maintain the chemical's integrity.

Handling
  • Always handle this compound within a chemical fume hood.[1][3]

  • Avoid the generation of dust.

  • Use non-sparking tools and take precautionary measures against static discharge, especially when handling larger quantities.[7]

  • Do not eat, drink, or smoke in the laboratory.[8]

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[3]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]

  • Keep away from heat, sparks, and open flames.[7]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

  • The recommended storage condition is under refrigeration (2-8°C) and under an inert atmosphere.[9]

Emergency Procedures

A clear and well-rehearsed emergency plan is essential for mitigating the consequences of accidental exposure or release.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[3]
Inhalation Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Accidental Release Measures

In the event of a spill, the primary objectives are to contain the material, prevent its spread, and safely clean the affected area.

Spill_Response A Spill Occurs B Evacuate immediate area A->B C Don appropriate PPE B->C D Contain the spill with inert absorbent material C->D E Carefully collect spilled material and absorbent D->E F Place in a sealed container for disposal E->F G Decontaminate the spill area F->G H Dispose of waste according to regulations G->H

Caption: Step-by-step workflow for responding to a chemical spill.

For small spills, use an inert absorbent material (e.g., sand, vermiculite) to cover the spill.[10] Carefully sweep or scoop the material into a sealed, labeled container for disposal. For larger spills, evacuate the area and contact the institution's environmental health and safety department. Do not allow the material to enter drains or waterways.[3]

Fire-Fighting Measures

While this compound is not highly flammable, it may emit toxic fumes, including carbon monoxide, nitrogen oxides, and hydrogen bromide, under fire conditions.[3]

  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, alcohol-resistant foam, or a water spray.[1]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Disposal Considerations

All waste containing this compound must be handled as hazardous waste. Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of it down the drain.

Conclusion

This compound is a valuable reagent in chemical synthesis, but its potential hazards demand a culture of safety and meticulous adherence to established protocols. By understanding its hazard profile, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can confidently and safely unlock its synthetic potential.

References

  • Jubilant Ingrevia. (n.d.). 3-Bromopyridine Safety Data Sheet. Jubilant Ingrevia. Retrieved from [Link]

  • Chemsrc. (2025). t-butyl 6-bromo-3-pyridinecarboxylate | CAS#:941294-58-2. Chemsrc. Retrieved from [Link]

  • Amazon S3. (n.d.). Firefighting Measures Section 6. Amazon S3. Retrieved from [Link]

  • Greenbook.net. (n.d.). Firefighting Measures Section 6. Greenbook.net. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-3-bromopyridine. Cole-Parmer. Retrieved from [Link]

  • AngeneChemical. (n.d.). This compound|941294-58-2. AngeneChemical. Retrieved from [Link]

  • Aaron Chemicals. (2024). Safety Data Sheet. Aaron Chemicals. Retrieved from [Link]

  • NIC Industries. (n.d.). Safety Data Sheet: Tert-butyl acetate. NIC Industries. Retrieved from [Link]

  • Chemtek, Inc. (2020). Decoding SDS Series Section 6: Accidental Release Measures. Chemtek, Inc. Retrieved from [Link]

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A Senior Application Scientist's Guide to tert-Butyl 6-bromonicotinate: A Cornerstone Building Block for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyridine Scaffold

In the landscape of modern drug discovery, the pyridine ring stands out as a "privileged scaffold."[1][2] Its presence in thousands of bioactive compounds, including numerous FDA-approved drugs, is a testament to its versatile and favorable properties.[2][3] The pyridine moiety, an isostere of benzene containing a nitrogen atom, offers a unique combination of features that medicinal chemists strategically exploit. The nitrogen atom acts as a hydrogen bond acceptor, enhances aqueous solubility, and provides a dipole moment, all of which are critical for molecular recognition at a biological target.[1][4][5] Furthermore, the aromatic system allows for π-π stacking interactions, and its substitution pattern can be precisely tuned to optimize a compound's pharmacological profile.[1]

Within the vast arsenal of pyridine-based reagents, tert-Butyl 6-bromonicotinate emerges as a particularly powerful and versatile building block. Its structure is ingeniously arranged for maximum synthetic utility, providing orthogonal handles for complex molecule construction.

  • The 6-Bromo Substituent: This is the primary reactive site for palladium-catalyzed cross-coupling reactions. It serves as a reliable anchor point for introducing a wide range of molecular fragments, enabling the construction of carbon-carbon and carbon-nitrogen bonds with exceptional control and efficiency.

  • The tert-Butyl Ester: Located at the 3-position, this group serves two critical functions. First, it is a robust protecting group for the nicotinic acid moiety, preventing its interference in reactions targeting the 6-position. Its steric bulk can also influence the conformation of the molecule. Second, it can be selectively removed under specific acidic or thermal conditions to unmask the carboxylic acid, providing a new handle for further derivatization, such as amide bond formation.[6][7]

  • The Pyridine Nitrogen: As an intrinsic part of the scaffold, the nitrogen atom is key to the molecule's drug-like properties, influencing its pKa, solubility, and ability to form critical interactions with protein targets like kinases and G protein-coupled receptors (GPCRs).[1]

This guide provides a technical deep-dive into the application of this compound, moving beyond simple reaction lists to explain the causality behind experimental choices and providing field-proven protocols for its use in key synthetic transformations.

Physicochemical Properties

A clear understanding of a reagent's physical properties is fundamental to its effective use in the laboratory.

PropertyValue
Chemical Name This compound
Synonyms tert-butyl 6-bromopyridine-3-carboxylate
CAS Number 941294-58-2[8]
Molecular Formula C₁₀H₁₂BrNO₂[9]
Molecular Weight 258.11 g/mol [9]
Appearance Solid[9]
Purity Typically ≥98%

Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions

The true power of this compound is unlocked through palladium-catalyzed cross-coupling, a suite of reactions that have revolutionized modern organic synthesis and drug discovery. The bromine atom at the 6-position is ideally suited for these transformations.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming C-C bonds, particularly for creating the biaryl and heteroaryl scaffolds that are central to many kinase inhibitors.[10][11] The reaction's popularity stems from its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acid and ester coupling partners.[10]

Mechanistic Rationale: The catalytic cycle is a well-established, three-step process. The causality is as follows:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the bromopyridine, forming a Pd(II) complex. This is often the rate-limiting step.

  • Transmetalation: A base (e.g., K₂CO₃, Cs₂CO₃) activates the organoboron species, forming a borate complex. This complex then transfers its organic group to the palladium center, displacing the halide.[12]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst to continue the cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex (Ar-Pd(II)L₂-Br) pd0->oa_complex Oxidative Addition transmetalation_complex Transmetalation Complex (Ar-Pd(II)L₂-R') oa_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-R' transmetalation_complex->product reagents This compound (Ar-Br) + R'-B(OH)₂ reagents->oa_complex base Base (e.g., K₂CO₃) borate R'-B(OH)₃⁻ base->borate borate->oa_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

EntryBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)90~85[13]
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene100~92[13]
3Thiophen-3-ylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF80~88[13]
4Indole-5-boronic acidPdCl₂(dppf) (5)-Na₂CO₃ (2)DME/H₂O (3:1)85~90

Experimental Protocol: Suzuki-Miyaura Coupling [13]

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and ligand, if required.

  • Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Scaffolds

The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[14][15] This reaction is invaluable for creating linear, rigid scaffolds that can probe deep binding pockets or act as precursors for more complex heterocyclic systems.[16]

Mechanistic Rationale: The reaction uniquely employs two interconnected catalytic cycles.[17]

  • Palladium Cycle: Similar to the Suzuki coupling, this involves the oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by reductive elimination to release the final product.

  • Copper Cycle: A copper(I) salt (typically CuI) reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This species is highly reactive and readily participates in the transmetalation step with the Pd(II) complex.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂-Br pd0->oa_complex Oxidative Addition transmetalation_complex Ar-Pd(II)L₂-C≡CR' oa_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-C≡CR' transmetalation_complex->product cu_halide Cu(I)X cu_acetylide Cu(I)-C≡CR' cu_halide->cu_acetylide cu_acetylide->oa_complex Transfers Acetylide alkyne H-C≡CR' alkyne->cu_acetylide base Base (e.g., Et₃N) base->cu_acetylide reagents Ar-Br reagents->oa_complex

Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocol: Sonogashira Coupling [18]

  • Setup: To a degassed solution of this compound (1.1 equiv) in a suitable solvent mixture (e.g., THF/Et₃N 2:1), add the palladium catalyst (e.g., Pd(PPh₃)₄, 15 mol%) and the copper(I) co-catalyst (e.g., CuI, 30 mol%).

  • Reagent Addition: After further degassing, add the terminal alkyne (1.0 equiv) dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 16-24 hours. The choice of a mild amine base like triethylamine is crucial as it also serves as a solvent and scavenges the HBr byproduct.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The formation of C-N bonds is fundamental to medicinal chemistry, and the Buchwald-Hartwig amination is a cornerstone reaction for this purpose.[19][20] It allows for the coupling of aryl halides with a vast range of primary and secondary amines, amides, and other nitrogen nucleophiles, replacing harsher classical methods.[19]

Mechanistic Rationale: The choice of ligand is paramount in this reaction. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are essential. They promote the reductive elimination step, prevent catalyst decomposition, and allow for the coupling of less reactive substrates. The base (often a strong, non-nucleophilic one like NaOt-Bu) is critical for deprotonating the amine, making it a more potent nucleophile for coordination to the palladium center.[21]

Buchwald_Hartwig_Cycle pd0 Pd(0)L oa_complex Oxidative Addition Complex (Ar-Pd(II)L-Br) pd0->oa_complex Oxidative Addition amine_coordination Amine Coordination [Ar-Pd(II)L(Br)(HNR'R'')]⁺ oa_complex->amine_coordination Amine Coordination amide_complex Palladium Amido Complex (Ar-Pd(II)L-NR'R'') amine_coordination->amide_complex Deprotonation amide_complex->pd0 Reductive Elimination product Ar-NR'R'' amide_complex->product reagents This compound (Ar-Br) + HNR'R'' reagents->oa_complex base Base (e.g., NaOt-Bu) base->amine_coordination

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOt-Bu (1.4)Toluene80>95
2AnilinePd(OAc)₂ (1)XPhos (2)Cs₂CO₃ (1.5)t-BuOH100~90
3BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄ (2.0)1,4-Dioxane110~88

Experimental Protocol: Buchwald-Hartwig Amination

  • Setup: In a glovebox or under an inert atmosphere, charge an oven-dried vial with the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv).

  • Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene).

  • Reaction: Seal the vial and heat to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 12-24 hours.[10]

  • Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

  • Purification: Concentrate the organic layer and purify the residue by column chromatography.

The tert-Butyl Ester: A Strategic Protecting Group

The tert-butyl ester is not merely a placeholder; it is a strategic element that imparts stability and allows for late-stage functionalization. Its removal is a critical step in many synthetic sequences, unmasking a carboxylic acid for amide coupling or other transformations.

Deprotection Rationale: The stability of the tert-butyl cation is the key to its selective cleavage under acidic conditions. This allows for its removal without affecting many other functional groups.

Standard Deprotection Protocol: Acidic Cleavage

  • Dissolution: Dissolve the tert-butyl ester substrate in a suitable solvent, typically Dichloromethane (DCM).

  • Acid Addition: Add an excess of Trifluoroacetic Acid (TFA) (e.g., 20-50% v/v) to the solution at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours. The reaction proceeds via cleavage of the C-O bond, releasing isobutylene and the desired carboxylic acid.

  • Monitoring: Monitor the deprotection by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting carboxylic acid can often be used directly or purified by crystallization or chromatography.

Alternative methods, such as using ZnBr₂ in DCM, have been explored for substrates with other acid-labile groups.[22] Furthermore, reagent-free thermal deprotection in a continuous flow reactor represents an emerging, environmentally benign strategy.[6]

Caption: Workflow for the acidic deprotection of the tert-butyl ester.

Case Studies in Drug Discovery

The true measure of a building block's value is its application in the synthesis of biologically active molecules. This compound is a frequent starting point for scaffolds targeting major drug classes.

Case Study 1: Synthesis of a Kinase Inhibitor Core

Protein kinases are critical targets in oncology.[23] Many inhibitors are ATP-competitive and feature a heteroaromatic scaffold that forms hydrogen bonds with the "hinge region" of the kinase active site. The 6-amino-substituted pyridine motif is a classic hinge-binder.

A hypothetical synthesis of a generic kinase inhibitor core could proceed as follows:

  • Buchwald-Hartwig Amination: Couple this compound with a desired aniline (e.g., 3-aminobenzonitrile) to install the core amine functionality.

  • Deprotection: Cleave the tert-butyl ester using TFA/DCM to reveal the nicotinic acid.

  • Amide Coupling: Couple the resulting acid with a desired amine (e.g., a piperidine fragment) using standard peptide coupling reagents (HATU, HOBt) to complete the pharmacophore.

Case Study 2: Synthesis of a GPCR Modulator Scaffold

G protein-coupled receptors (GPCRs) are the largest family of drug targets.[24] Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, are of great interest.[25] The pyridine scaffold can be elaborated to interact with allosteric pockets.

A synthetic approach could involve:

  • Suzuki-Miyaura Coupling: Couple this compound with a complex, sterically hindered arylboronic acid to build out the core of the modulator.

  • Deprotection: As before, remove the tert-butyl ester to provide a handle for further modification.

  • Further Derivatization: The unmasked carboxylic acid can be used to attach solubilizing groups or other fragments designed to fine-tune the modulator's activity.

Conclusion

This compound is more than just a simple reagent; it is a sophisticated synthetic tool. Its pre-installed orthogonal functionalities—a reactive handle for cross-coupling and a robust, cleavable protecting group—provide medicinal chemists with a reliable and efficient pathway to complex molecular architectures. A thorough understanding of the mechanisms and protocols governing its reactivity in Suzuki, Sonogashira, and Buchwald-Hartwig reactions is essential for leveraging its full potential. As the demand for novel, highly specific therapeutics continues to grow, the strategic application of cornerstone building blocks like this compound will remain indispensable in the art and science of drug discovery.

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A Technical Guide to the Applications of tert-Butyl 6-bromonicotinate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

tert-Butyl 6-bromonicotinate has emerged as a strategically important heterocyclic building block in modern agrochemical research. Its unique bifunctional nature, featuring a sterically hindered ester and a reactive bromide on a pyridine scaffold, offers a versatile platform for the synthesis of novel insecticides, herbicides, and fungicides. The pyridine core is a well-established pharmacophore in numerous commercial agrochemicals, known for interacting with key biological targets.[1][2] This guide provides an in-depth technical overview of the primary synthetic applications of this compound, focusing on palladium-catalyzed cross-coupling reactions and subsequent functional group manipulations. We will explore the causality behind experimental choices, provide validated protocols, and present a case study illustrating its utility in constructing complex agrochemical precursors. This document is intended for researchers and drug development professionals dedicated to the discovery of next-generation crop protection agents.

Introduction: The Strategic Value of the Pyridine Scaffold

The pyridine ring is one of the most significant scaffolds in heterocyclic chemistry, integral to a vast array of natural products, pharmaceuticals, and agrochemicals.[2][3] In the context of crop protection, pyridine derivatives are found in all major classes of pesticides, including insecticides, herbicides, and fungicides.[2][4] Their prevalence is due to the pyridine nitrogen, which can act as a hydrogen bond acceptor and modulate the molecule's physicochemical properties, such as solubility and metabolic stability.

This compound is a particularly valuable starting material for several key reasons:

  • Orthogonal Reactivity: The C6-bromo position is primed for metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse carbon and nitrogen substituents. The C3-tert-butyl ester provides a stable, yet cleavable, handle for later-stage modifications.

  • Modularity: This "two-handed" reactivity allows for a modular approach to library synthesis, enabling rapid exploration of structure-activity relationships (SAR).

  • Bioisosterism: The pyridine ring is often used as a bioisostere for a phenyl ring, offering an alternative electronic and steric profile that can lead to improved biological activity or selectivity.[3]

This guide will delve into the practical applications of this versatile intermediate, providing the technical insights necessary to leverage its full synthetic potential.

Physicochemical Properties and Dual Reactivity

The synthetic utility of this compound is dictated by its two primary functional groups: the C6-bromine and the C3-tert-butoxycarbonyl group.

  • The C6-Bromine: As a halogen on an electron-deficient pyridine ring, the bromine atom is an excellent electrophile for oxidative addition to a low-valent palladium(0) complex. This is the crucial first step in a variety of powerful cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This position is key for building molecular complexity and exploring SAR.

  • The C3-tert-Butoxycarbonyl Group: The bulky tert-butyl ester serves two main purposes. Firstly, it acts as a robust protecting group for the carboxylic acid, stable to the often basic or nucleophilic conditions of cross-coupling reactions. Secondly, it can be selectively removed under acidic conditions or thermal stress to reveal the free carboxylic acid.[5][6] This acid can then be converted into a wide range of functional groups, such as amides, other esters, or reduced to an alcohol, providing a secondary vector for molecular diversification.

This dual-functionality is the cornerstone of its application in building complex agrochemical candidates.

Key Synthetic Transformations & Protocols

The true power of this compound is realized through its participation in palladium-catalyzed cross-coupling reactions. These methods provide reliable and versatile pathways for forming C-C and C-N bonds.[7][8]

3.1 Palladium-Catalyzed Cross-Coupling Reactions

The following sections detail the most common and impactful cross-coupling strategies.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures by coupling an organoboron reagent with an organic halide.[9][10] This is particularly useful in agrochemical design for linking the core pyridine heterocycle to other aryl or heteroaryl fragments, a common motif in active ingredients.

Causality of Experimental Choices:

  • Catalyst: A palladium(0) source is required. Often, a stable Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) is used, which is reduced in situ. The choice of phosphine ligand is critical; bulky, electron-rich ligands like P(t-Bu)₃ or SPhos accelerate the rate-limiting reductive elimination step and are effective for coupling with sterically hindered partners.[9]

  • Base: A base is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[9] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly impact yield, with the more soluble Cs₂CO₃ often proving superior in challenging couplings.

  • Solvent: Aprotic polar solvents like 1,4-dioxane, toluene, or DMF, often with a small amount of water, are typical. The water can aid in dissolving the base and facilitating the catalytic cycle.

Detailed Experimental Protocol: General Suzuki-Miyaura Coupling

  • Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 eq.) or a combination of a palladium source and ligand (e.g., Pd₂(dba)₃, 0.02 eq. and SPhos, 0.05 eq.).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 0.1 M).

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

ParameterTypical Reagent/ConditionPurpose
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Catalyzes the C-C bond formation
Ligand PPh₃, P(t-Bu)₃, SPhos, XPhosStabilizes Pd(0) and facilitates catalytic steps
Boron Reagent Ar-B(OH)₂, Ar-B(pin)Source of the aryl group to be coupled
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation
Solvent Dioxane/H₂O, Toluene, DMFSolubilizes reagents and facilitates reaction
Temperature 80 - 110 °CProvides activation energy for the reaction

The Sonogashira coupling reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[11][12] This reaction is invaluable for introducing rigid, linear alkynyl linkers into a molecule, which can be used to probe binding pockets or serve as precursors for further transformations. The reaction is co-catalyzed by palladium and copper(I).[13][14]

Causality of Experimental Choices:

  • Palladium Catalyst: As with the Suzuki coupling, a Pd(0) catalyst is the active species. Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ is standard.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is a crucial co-catalyst. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is more reactive and undergoes transmetalation to the palladium center more readily than the alkyne itself.[14]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both as the base to deprotonate the alkyne and often as the solvent.

Detailed Experimental Protocol: General Sonogashira Coupling

  • Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and copper(I) iodide (CuI, 0.05-0.10 eq.).

  • Solvent and Reagent Addition: Add a degassed solvent like THF or DMF, followed by the amine base (e.g., Et₃N, 3.0 eq.). Finally, add the terminal alkyne (1.1-1.3 eq.) dropwise.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup: Filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Redissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a linkage ubiquitous in biologically active molecules.[7][15] This reaction allows for the direct coupling of primary or secondary amines to the pyridine core, providing access to a vast chemical space of anilino- and amino-pyridines that are difficult to synthesize via classical methods.[8][16]

Causality of Experimental Choices:

  • Catalyst System: This reaction is highly dependent on the choice of palladium precatalyst and a bulky, electron-rich phosphine ligand. Ligands like BINAP, Xantphos, or Josiphos-type ligands are often employed.[15] The ligand's steric bulk promotes the final reductive elimination step, which forms the C-N bond.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice. It is strong enough to deprotonate the amine, forming the active nucleophile, but is too bulky to compete in the coupling reaction.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential, as water can interfere with the catalytic cycle.

Detailed Experimental Protocol: General Buchwald-Hartwig Amination

  • Setup: In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), the phosphine ligand (e.g., BINAP, 0.05 eq.), and the base (NaOtBu, 1.4 eq.).

  • Reagent Addition: Add this compound (1.0 eq.) and the amine coupling partner (1.2 eq.).

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.

  • Reaction: Seal the tube and heat the mixture to 80-110 °C with stirring. Monitor the reaction by LC-MS.

  • Workup: After cooling, quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

3.2 Modification of the Ester Group

After successful functionalization at the C6-position, the tert-butyl ester at C3 can be unmasked to provide a handle for further derivatization.

Deprotection to the Carboxylic Acid: The tert-butyl ester is typically cleaved under acidic conditions. Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature is a clean and efficient method. Alternatively, thermal deprotection can sometimes be achieved under specific conditions.[5]

Protocol: TFA-Mediated Deprotection

  • Setup: Dissolve the tert-butyl ester substrate (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Workup: Concentrate the reaction mixture in vacuo to remove excess TFA and DCM. The resulting carboxylic acid can often be used directly or purified by crystallization or chromatography.

The resulting nicotinic acid is a key intermediate for synthesizing amides via standard peptide coupling conditions (e.g., HATU, EDC/HOBt), which is a common strategy to modulate the properties of agrochemical leads.

Case Study: Multi-step Synthesis of a Hypothetical Agrochemical Precursor

This case study illustrates how the previously described reactions can be combined in a logical sequence to build a complex molecule from this compound. The target is a hypothetical precursor featuring a biaryl linkage and an amide functionality, common features in modern insecticides.

G A This compound B Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4, K2CO3) A->B Step 1 C tert-Butyl 6-Aryl-nicotinate B->C D TFA Deprotection (TFA, DCM) C->D Step 2 E 6-Aryl-nicotinic Acid D->E F Amide Coupling (R-NH2, HATU, DIPEA) E->F Step 3 G Final Product: N-Alkyl-6-aryl-nicotinamide F->G

Caption: Synthetic workflow for a hypothetical agrochemical precursor.

This three-step sequence demonstrates a robust and modular approach:

  • Step 1 (Suzuki Coupling): The core biaryl structure is assembled. The reaction conditions are chosen to be compatible with the tert-butyl ester.

  • Step 2 (Deprotection): The ester is cleanly removed under acidic conditions, which do not affect the newly formed biaryl bond.

  • Step 3 (Amide Formation): The resulting carboxylic acid is coupled with an amine to install the final amide functionality, a group critical for biological interactions in many agrochemicals.

Conclusion and Future Outlook

This compound is a high-value, versatile intermediate for the synthesis of novel agrochemicals. Its well-defined and orthogonal reactive sites enable chemists to employ powerful palladium-catalyzed cross-coupling reactions to rapidly generate diverse libraries of substituted pyridines. The ability to perform late-stage functionalization on the deprotected nicotinic acid further enhances its utility. As the demand for more effective, selective, and environmentally benign crop protection agents grows, the strategic use of such well-designed building blocks will be paramount. Future research will likely focus on developing even more efficient and greener catalytic systems for these transformations, further solidifying the role of this compound in the agrochemical discovery pipeline.

References
  • Benchchem. (n.d.). Application Notes and Protocols for the Use of Pyridine Scaffolds in Agrochemical Synthesis.
  • Zakharychev, V. V. (2024). Development of novel pyridine-based agrochemicals: A review. ResearchGate.
  • Li, Z., et al. (2025). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. ResearchGate.
  • Fine Chemicals Manufacturer. (n.d.). Optimizing Agrochemical Synthesis: The Role of Pyridine Hydrofluoride.
  • Sharma, P., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
  • Cole, K. P., et al. (2017). Reagent-free continuous thermal tert-butyl ester deprotection. PubMed.
  • Marcantoni, E., et al. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl37H20-NaI System in Acetonitrile*. Organic Chemistry Portal.
  • Wu, Y., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. ResearchGate.
  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters.
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. PubMed.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts.
  • Wang, D., et al. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Dembitsky, V. M., & Al-Quntar, A. A. A. (n.d.). Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds. ResearchGate.

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A Comprehensive Technical Guide to tert-Butyl 6-bromonicotinate: From Synthesis to Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of tert-Butyl 6-bromonicotinate, a pivotal building block in modern medicinal chemistry. While a singular "discovery" event for this compound is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader development of substituted nicotinic acid derivatives as valuable scaffolds in drug discovery. This guide will delve into the logical synthetic pathways leading to this compound, explore its key chemical properties, and detail its significant applications in the synthesis of complex pharmaceutical agents. The content is structured to provide not just procedural steps, but also the underlying scientific rationale, empowering researchers to effectively utilize this versatile intermediate in their own synthetic endeavors.

Introduction: The Strategic Importance of Substituted Nicotinic Acids

Nicotinic acid and its derivatives are crucial scaffolds in the landscape of medicinal chemistry and drug development, featuring prominently in a wide array of biologically active compounds.[1] The strategic synthesis of these molecules is of paramount importance for the creation of diverse molecular libraries essential for screening and lead optimization. The pyridine ring, functionalized with both a bromine atom and a carboxylic acid group (in the form of its tert-butyl ester), makes 6-bromonicotinic acid derivatives indispensable reagents for chemists.[2] The tert-butyl ester, in particular, offers a valuable protecting group strategy, allowing for selective reactions at other positions of the pyridine ring before its removal under specific conditions.

This compound serves as a key intermediate, offering a versatile platform for constructing intricate molecular architectures through various synthetic transformations. Its significance lies in the strategic placement of three key functionalities:

  • The Pyridine Nitrogen: Influences the molecule's electronic properties and can participate in binding interactions with biological targets.

  • The Bromo Substituent at the 6-position: Acts as an excellent handle for a variety of cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups.

  • The tert-Butyl Ester at the 3-position: Provides steric bulk and serves as a protecting group for the carboxylic acid, which can be deprotected in later synthetic steps to reveal a new functional handle for further derivatization.

This guide will provide a detailed exploration of the synthesis and utility of this important molecule.

The Genesis of a Key Building Block: A History of Synthesis

While a specific, dated discovery of this compound is not documented in a singular publication, its history can be understood as an evolution of synthetic methodologies for nicotinic acid derivatives. The synthesis can be logically broken down into two primary stages: the preparation of the 6-bromonicotinic acid precursor and its subsequent esterification.

Synthesis of the Precursor: 6-Bromonicotinic Acid

The journey to this compound begins with the synthesis of its parent acid, 6-bromonicotinic acid. A common and effective method for this transformation involves the bromination of 6-hydroxynicotinic acid.

Experimental Protocol: Synthesis of 6-Bromonicotinic Acid from 6-Hydroxynicotinic Acid

This protocol is based on established methodologies for the conversion of hydroxypyridines to bromopyridines.

  • Reaction Setup: In a fume hood, carefully add phosphorus pentabromide (PBr₅) to 6-hydroxynicotinic acid in a round-bottom flask equipped with a stirrer and a reflux condenser.

  • Heating: The mixture is heated with stirring, initially at a lower temperature (e.g., 70-80°C) and then at a higher temperature (e.g., 120°C) to ensure complete reaction.

  • Work-up: After cooling, the reaction mass is cautiously added to iced water. The resulting white precipitate of 6-bromonicotinic acid is collected by filtration.

  • Purification: The crude product is washed with water and can be further purified by recrystallization from a suitable solvent system like aqueous ethanol.

Causality Behind Experimental Choices:

  • Phosphorus Pentabromide (PBr₅): This reagent is a powerful brominating agent capable of converting the hydroxyl group of 6-hydroxynicotinic acid into a bromine atom. The reaction proceeds through the formation of a phosphate ester intermediate, which is subsequently displaced by bromide.

  • Elevated Temperature: The reaction requires heating to overcome the activation energy for the conversion of the relatively unreactive hydroxyl group.

  • Aqueous Work-up: The addition of the reaction mixture to iced water serves two purposes: it quenches any remaining PBr₅ and precipitates the less water-soluble 6-bromonicotinic acid, facilitating its isolation.

Table 1: Summary of a Typical Synthesis of 6-Bromonicotinic Acid

ParameterDetailsReference
Starting Material 6-Hydroxynicotinic acid
Reagent Phosphorus pentabromide (PBr₅)
Reaction Conditions Heating at 70-80°C, then 120°C
Work-up Quenching with iced water, filtration
Product 6-Bromonicotinic acid
Esterification: Introducing the tert-Butyl Group

With 6-bromonicotinic acid in hand, the next critical step is the introduction of the tert-butyl ester. The direct esterification of carboxylic acids with tert-butanol can be challenging due to the steric hindrance of the tertiary alcohol and the potential for acid-catalyzed dehydration of the alcohol to isobutylene. Therefore, specific methods are employed to achieve this transformation efficiently.

One common and effective method involves the use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP).

Experimental Protocol: tert-Butylation of 6-Bromonicotinic Acid using (Boc)₂O and DMAP

This protocol is a general method applicable to a wide range of carboxylic acids.

  • Reaction Setup: Dissolve 6-bromonicotinic acid in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask.

  • Addition of Reagents: Add 4-(dimethylamino)pyridine (DMAP) as a catalyst, followed by the dropwise addition of di-tert-butyl dicarbonate ((Boc)₂O).

  • Reaction Conditions: The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is washed with a dilute aqueous acid (e.g., 0.5 N HCl) to remove DMAP, followed by a wash with a saturated aqueous sodium bicarbonate solution to remove any unreacted carboxylic acid.

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Di-tert-butyl dicarbonate ((Boc)₂O): This reagent acts as an activating agent for the carboxylic acid. It reacts with the carboxylate to form a mixed anhydride, which is highly reactive towards nucleophilic attack.

  • 4-(Dimethylamino)pyridine (DMAP): DMAP is a highly nucleophilic catalyst that accelerates the reaction. It reacts with the mixed anhydride to form a more reactive N-acylpyridinium intermediate, which is then readily attacked by tert-butanol (generated in situ from the decomposition of (Boc)₂O or added separately).

  • Aprotic Solvent: Aprotic solvents are used to prevent any unwanted side reactions that could be caused by protic solvents.

Diagram 1: Proposed Mechanism for DMAP-catalyzed Esterification with (Boc)₂O

G cluster_0 Activation of Carboxylic Acid cluster_1 Catalytic Cycle with DMAP RCOOH 6-Bromonicotinic Acid MixedAnhydride Mixed Anhydride RCOOH->MixedAnhydride + (Boc)₂O Boc2O (Boc)₂O Acylpyridinium N-Acylpyridinium Intermediate MixedAnhydride->Acylpyridinium + DMAP DMAP DMAP Ester This compound Acylpyridinium->Ester + tBuOH tBuOH tert-Butanol Ester->DMAP - DMAP (regenerated)

Caption: DMAP catalyzes the esterification by forming a highly reactive N-acylpyridinium intermediate.

Core Utility: A Versatile Intermediate in Modern Synthesis

The synthetic value of this compound lies in its ability to undergo a variety of chemical transformations, particularly palladium-catalyzed cross-coupling reactions at the 6-position. These reactions allow for the introduction of a wide range of substituents, making it a cornerstone for building molecular complexity.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[3] In the context of this compound, this reaction enables the introduction of various aryl and heteroaryl groups at the 6-position of the pyridine ring.

General Reaction Scheme:

Key Components and Their Roles:

  • Palladium Catalyst: A palladium(0) species is the active catalyst. Common precatalysts include Pd(PPh₃)₄, Pd(OAc)₂, and more advanced catalysts with specialized phosphine ligands.

  • Ligand: Phosphine ligands (e.g., triphenylphosphine, SPhos, XPhos) are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.

  • Base: A base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) is required to activate the boronic acid or ester for transmetalation to the palladium center.

  • Solvent: A variety of solvents can be used, often a mixture of an organic solvent (e.g., toluene, dioxane) and water.

Diagram 2: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-Br)L₂ Pd0->OxAdd + Ar-Br Transmetalation Transmetalation (Ar-Pd(II)-Ar')L₂ OxAdd->Transmetalation + Ar'-B(OR)₂ + Base RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds, a transformation of immense importance in the synthesis of pharmaceuticals.[4][5] This reaction allows for the introduction of a wide variety of primary and secondary amines at the 6-position of this compound.

General Reaction Scheme:

Key Components and Their Roles:

  • Palladium Catalyst and Ligand: Similar to the Suzuki coupling, a palladium catalyst and a suitable phosphine ligand are essential. Ligands such as BINAP and Josiphos are often effective.

  • Base: A strong, non-nucleophilic base is typically used, with sodium tert-butoxide (NaOtBu) being a common choice.

  • Amine: A wide range of primary and secondary amines can be used as coupling partners.

The development of the Buchwald-Hartwig amination has provided a powerful tool for the synthesis of aryl amines, often replacing harsher, more traditional methods.[4]

Applications in Drug Discovery and Development

The versatility of this compound as a synthetic intermediate has led to its use in the development of a variety of therapeutic agents. The ability to introduce diverse functionalities at the 6-position allows for the fine-tuning of a molecule's pharmacological properties.

While specific drug names containing this exact fragment may not be widely publicized due to the proprietary nature of drug development, the substituted nicotinic acid scaffold is prevalent. For instance, derivatives of 6-substituted nicotinic acids have been investigated as analogs of ergot alkaloids and as cholinergic ligands.[1][6]

A recent example highlighting the utility of a similar scaffold is in the development of non-covalent small molecule inhibitors of the SARS-CoV 3CL protease. In this research, a multi-component Ugi reaction was employed to rapidly explore the structure-activity relationships of dipeptide-like inhibitors, where a pyridyl moiety was a key component.[7] The ability to readily modify the pyridine ring, as facilitated by intermediates like this compound, is crucial in such optimization efforts.

Conclusion: An Enduring Tool for Chemical Innovation

This compound stands as a testament to the enabling power of well-designed synthetic building blocks. While its "discovery" may be more of an evolutionary tale than a single breakthrough, its impact on medicinal chemistry is undeniable. The strategic combination of a reactive bromine handle, a protected carboxylic acid, and the inherent properties of the pyridine ring provides chemists with a powerful and versatile tool for the construction of novel and complex molecules. As the quest for new and more effective therapeutics continues, the demand for such strategic intermediates will undoubtedly persist, ensuring that this compound remains a staple in the synthetic chemist's toolbox for years to come.

References

  • A Comparative Guide to the Synthesis of Substituted Nicotinic Acid Deriv
  • SYNTHESIS OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES AS ANALOGS OF ERGOT ALKALOIDS - PubMed. (URL: [Link])

  • Synthesis, receptor binding and QSAR studies on 6-substituted nicotine derivatives as cholinergic ligands - ResearchGate. (URL: [Link])

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • Synthesis of A. 6-Bromonicotinic Acid - PrepChem.com. (URL: [Link])

  • A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t Butyl Dicarbonate - ResearchGate. (URL: [Link])

  • Suzuki reaction - Wikipedia. (URL: [Link])

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

  • Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease - PMC - NIH. (URL: [Link])

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Navigating the Synthesis Landscape: A Technical Guide to tert-Butyl 6-bromonicotinate for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Building Block

In the intricate tapestry of modern medicinal chemistry and drug discovery, the strategic selection of building blocks is paramount to the efficient and successful synthesis of novel molecular entities. Among the vast arsenal of heterocyclic scaffolds, substituted pyridines hold a prominent position due to their prevalence in a myriad of biologically active compounds. tert-Butyl 6-bromonicotinate, with its strategically placed bromine atom and a protecting group-clad carboxylic acid, has emerged as a highly versatile and valuable intermediate. Its utility lies in its capacity to serve as a linchpin in the construction of complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions. This guide, intended for the discerning researcher and drug development professional, provides an in-depth exploration of the commercial landscape, quality assessment, and practical application of this pivotal reagent.

Part 1: Sourcing and Supplier Evaluation: A Critical First Step

The journey to successful synthesis begins with the procurement of high-quality starting materials. The commercial availability of this compound is robust, with several reputable suppliers catering to the research and bulk-scale needs of the scientific community. However, not all sources are created equal, and a thorough evaluation of potential suppliers is a critical, self-validating step in any experimental workflow.

Key Supplier Evaluation Criteria:

  • Purity and Characterization Data: Reputable suppliers will provide a comprehensive Certificate of Analysis (CoA) with detailed information on the purity of the compound, typically determined by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The availability of raw analytical data, such as NMR and HPLC traces, is a strong indicator of a supplier's commitment to quality.

  • Consistency and Batch-to-Batch Reproducibility: For long-term research projects and drug development campaigns, consistency between batches is non-negotiable. Inquire about the supplier's quality control processes and their ability to ensure reproducible product quality over time.

  • Available Quantities and Scalability: The ability of a supplier to provide the required quantities, from milligram-scale for initial screening to kilogram-scale for preclinical and clinical development, is a crucial consideration.

  • Technical Support and Documentation: A reliable supplier should have a knowledgeable technical support team that can provide additional information and assistance. Comprehensive safety data sheets (SDS) are also mandatory.

Table 1: Prominent Commercial Suppliers of this compound

SupplierCAS NumberPurityAvailable QuantitiesNoteworthy Features
BLD Pharm 941294-58-2≥97%Grams to KilogramsOften provides access to NMR, HPLC, and LC-MS data online.[1]
Sigma-Aldrich (Merck) 941294-58-2≥97%Grams to KilogramsExtensive documentation and global distribution network.
Cenmed Enterprises 941294-58-2≥97%GramsOffers a satisfaction guarantee and has a focus on clinical and laboratory supplies.

Part 2: Quality Control and Analytical Verification: Trust but Verify

While a supplier's CoA provides a baseline for quality, independent verification of the identity and purity of this compound is a cornerstone of good scientific practice. This section outlines the key analytical techniques for in-house quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation and confirmation of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

  • Expected Chemical Shifts (in CDCl₃, 400 MHz):

    • ~8.9 ppm (singlet, 1H): Aromatic proton at the 2-position of the pyridine ring.

    • ~8.1 ppm (doublet of doublets, 1H): Aromatic proton at the 4-position.

    • ~7.5 ppm (doublet, 1H): Aromatic proton at the 5-position.

    • ~1.6 ppm (singlet, 9H): Protons of the tert-butyl group.[2]

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the different types of carbon atoms in the molecule.

  • Expected Chemical Shifts (in CDCl₃, 100 MHz):

    • ~163 ppm: Carbonyl carbon of the ester.

    • ~152 ppm, ~142 ppm, ~139 ppm, ~128 ppm, ~127 ppm: Aromatic carbons of the pyridine ring.

    • ~82 ppm: Quaternary carbon of the tert-butyl group.

    • ~28 ppm: Methyl carbons of the tert-butyl group.[3]

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity assessment in the pharmaceutical industry. A reversed-phase HPLC method is typically employed for compounds like this compound.

Experimental Protocol: HPLC Purity Analysis

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A linear gradient from 20% B to 80% B over 20 minutes is a good starting point for method development.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol or acetonitrile.[4]

The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

Part 3: Synthetic Utility: A Gateway to Molecular Complexity

The synthetic prowess of this compound is most prominently displayed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These transformations allow for the facile formation of carbon-carbon and carbon-nitrogen bonds, respectively, opening up a vast chemical space for drug discovery.

The Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl and heteroaryl-aryl structures.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Reagents:

    • This compound (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Pd(PPh₃)₄ (0.05 equiv)

    • K₂CO₃ (2.0 equiv)

  • Solvent: A mixture of Toluene and Water (e.g., 4:1).

  • Procedure: a. To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, and K₂CO₃. b. Add the solvent mixture and degas the solution by bubbling with the inert gas for 15-20 minutes. c. Add the Pd(PPh₃)₄ catalyst. d. Heat the reaction mixture to 90-100 °C and monitor the reaction progress by TLC or LC-MS. e. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. f. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography on silica gel.[5]

The Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Linkages

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines.[6]

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline

  • Reagents:

    • This compound (1.0 equiv)

    • Aniline (1.2 equiv)

    • Pd₂(dba)₃ (0.02 equiv)

    • Xantphos (0.04 equiv)

    • Cs₂CO₃ (1.5 equiv)

  • Solvent: Anhydrous Toluene or Dioxane.

  • Procedure: a. In a glovebox or under an inert atmosphere, combine this compound, Cs₂CO₃, Pd₂(dba)₃, and Xantphos in a flame-dried flask. b. Add the anhydrous solvent, followed by the aniline. c. Seal the flask and heat the reaction mixture to 100-110 °C. d. Monitor the reaction by TLC or LC-MS. e. After completion, cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of Celite. f. Concentrate the filtrate and purify the residue by flash column chromatography.[7][8]

Visualizing the Workflow

experimental_workflow cluster_sourcing Sourcing & QC cluster_synthesis Synthetic Application start Identify Need for This compound suppliers Evaluate Commercial Suppliers (Table 1) start->suppliers qc In-house QC: - ¹H & ¹³C NMR - HPLC Purity suppliers->qc reagent High-Purity This compound qc->reagent suzuki Suzuki-Miyaura Coupling reagent->suzuki buchwald Buchwald-Hartwig Amination reagent->buchwald product_suzuki C-C Coupled Product suzuki->product_suzuki product_buchwald C-N Coupled Product buchwald->product_buchwald

Figure 1: A generalized workflow for the procurement, quality control, and synthetic application of this compound.

Conclusion: Empowering Discovery through a Foundational Reagent

This compound stands as a testament to the power of well-designed chemical building blocks in accelerating drug discovery and chemical synthesis. Its strategic functionality allows for the reliable and efficient introduction of diverse molecular fragments, making it an invaluable tool for researchers and scientists. By adhering to the principles of rigorous supplier evaluation, in-depth analytical verification, and the application of robust, field-proven synthetic protocols, the scientific community can continue to leverage the power of this versatile reagent to push the boundaries of molecular innovation.

References

  • Royal Society of Chemistry. (2008).
  • SIELC Technologies. (n.d.). Separation of 2-Bromopyridine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • ResearchGate. (2021). SYNTHESIS, CHARACTERIZATION, THERMAL, X-RAY, AND DFT ANALYSES OF 6-TERT-BUTYL 3-ETHYL 2-[(3-METHOXY/5-BROMO) - ResearchGate. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • SpectraBase. (n.d.). tert-Butyl bromide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S5. 1 H NMR spectrum of Tert-butyl (6-bromohexyl)carbamate,. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Supporting Information. (n.d.).
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
  • ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. Retrieved from [Link]

  • SpectraBase. (n.d.). tert-Butyl bromide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
  • ResearchGate. (n.d.). Suzuki coupling reaction of bromobenzene with phenylboronic acid. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of tert-Butyl 6-bromonicotinate with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 6-Aryl Nicotinates

The pyridine nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals. Specifically, the 6-aryl-nicotinic acid scaffold is a privileged motif found in numerous biologically active compounds, acting as a crucial building block in the development of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds, offering a powerful tool for the synthesis of these important biaryl structures.[1]

This guide provides a detailed examination of the Suzuki coupling between tert-butyl 6-bromonicotinate and various arylboronic acids. As an electron-deficient heteroaromatic halide, 6-bromonicotinate presents unique challenges that necessitate careful optimization of reaction conditions.[2][3] This document will elucidate the mechanistic underpinnings of the reaction, provide a field-proven experimental protocol, and offer a comprehensive troubleshooting guide for researchers, scientists, and drug development professionals.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[4] The cycle is generally understood to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The efficiency of each step is highly dependent on the choice of catalyst, ligand, base, and solvent.

  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (this compound) to a low-valent palladium(0) complex. This is often the rate-determining step, particularly for less reactive halides.[1] The electron-deficient nature of the pyridine ring in this compound facilitates this step.

  • Transmetalation: In this step, the organic moiety from the organoboron species (the aryl group from the arylboronic acid) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5]

  • Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium(II) complex, forming the desired C-C bond of the 6-aryl-nicotinate product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[6]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L₂ Ar-Pd(II)L2-X Ar-Pd(II)L₂-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition Ar-Pd(II)L2-R Ar-Pd(II)L₂-R' Ar-Pd(II)L2-X->Ar-Pd(II)L2-R Transmetalation Ar-Pd(II)L2-R->Pd(0)L2 Reductive Elimination Ar-R tert-Butyl 6-aryl-nicotinate (Ar-R') Ar-Pd(II)L2-R->Ar-R Ar-X tert-Butyl 6-bromonicotinate (Ar-X) Ar-X->Ar-Pd(II)L2-X R-B(OH)2 Arylboronic Acid (R'-B(OH)₂) + Base R-B(OH)2->Ar-Pd(II)L2-R caption Catalytic cycle of the Suzuki-Miyaura reaction.

Figure 1: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: A Robust Method for 6-Aryl Nicotinate Synthesis

This protocol is designed to be a reliable starting point for the Suzuki coupling of this compound with a range of arylboronic acids. Optimization may be required for particularly challenging substrates.

Materials and Reagents:
  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), finely ground

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

Step-by-Step Procedure:

Experimental_Workflow start Start reagent_prep Reagent Preparation: Combine solid reagents in a Schlenk flask. start->reagent_prep inert_atm Establish Inert Atmosphere: Evacuate and backfill with Ar/N₂ (3x). reagent_prep->inert_atm solvent_add Solvent Addition: Add degassed 1,4-dioxane and water. inert_atm->solvent_add reaction Reaction: Heat to 100°C with vigorous stirring. solvent_add->reaction monitoring Monitor Progress: Use TLC or LC-MS. reaction->monitoring workup Workup: Cool, dilute with EtOAc, wash with water and brine. monitoring->workup Upon completion drying Drying & Filtration: Dry organic layer over MgSO₄, filter, and concentrate. workup->drying purification Purification: Column chromatography on silica gel. drying->purification end End Product: Characterize the pure 6-aryl-nicotinate. purification->end

Sources

Application Notes & Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of tert-Butyl 6-bromonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Nicotinate Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, providing a robust and versatile method for the formation of carbon-carbon bonds.[1][2] Its development, recognized with the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of complex molecules, particularly in the pharmaceutical and fine chemical industries.[1] This guide focuses on a specific, yet highly relevant, application: the coupling of tert-butyl 6-bromonicotinate.

Nicotinic acid and its derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous blockbuster drugs and clinical candidates. Their ability to act as bioisosteres and engage in crucial hydrogen bonding interactions makes them indispensable. However, the electronic nature of the pyridine ring, particularly when substituted with an electron-withdrawing ester group as in our target substrate, presents distinct challenges. The electron-deficient character of the C-Br bond can impede the rate-determining oxidative addition step of the catalytic cycle, demanding a carefully optimized and highly active catalyst system.[3]

This document provides a comprehensive overview of the mechanistic principles, key parameter selection, and a field-proven protocol for the successful Suzuki-Miyaura coupling of this compound, designed for researchers, scientists, and drug development professionals.

The Catalytic Cycle: A Mechanistic Deep Dive

Understanding the mechanism of the Suzuki-Miyaura reaction is paramount to rational troubleshooting and optimization. The process is a catalytic cycle centered on a palladium complex, which shuttles between Pd(0) and Pd(II) oxidation states.[1][4] The generally accepted mechanism involves three fundamental steps:

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-halogen bond (C-Br) of the this compound. This step forms a square-planar Pd(II) intermediate and is often the rate-limiting step, especially for electron-deficient or sterically hindered halides.[4][5][6]

  • Transmetalation: In this crucial step, the organic moiety from the organoboron reagent is transferred to the palladium center. This process requires activation of the boronic acid by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., R-B(OH)₃⁻), which then readily exchanges its organic group with the halide on the Pd(II) complex.[7][8][9]

  • Reductive Elimination: The final step involves the two organic groups on the palladium center coupling to form the new C-C bond of the desired product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[4][5][10]

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Intermediate R¹-Pd(II)L₂-X (Oxidative Addition Complex) Pd0->OA_Intermediate Oxidative Addition (+ R¹-X) TM_Intermediate R¹-Pd(II)L₂-R² (Transmetalation Complex) OA_Intermediate->TM_Intermediate Transmetalation (+ R²-B(OH)₂ + Base) Product R¹-R² (Coupled Product) TM_Intermediate->Product Reductive Elimination Product->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Optimizing Key Reaction Parameters

The success of coupling an electron-deficient substrate like this compound hinges on the judicious selection of each reaction component.

  • Palladium Precatalyst & Ligand: This is the heart of the system. While classic catalysts like Pd(PPh₃)₄ can work, they often require higher temperatures and loadings for challenging substrates.[11] Modern catalyst systems utilizing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are vastly superior for this application.[12][13] These ligands accelerate the rate-limiting oxidative addition and promote the final reductive elimination step.[13] The Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos) are industry standards for their high activity and broad substrate scope.[11][14]

  • Base: The base is not merely a spectator; it is essential for activating the boronic acid for transmetalation.[6][9] The choice of base can dramatically affect reaction yield. For ester-containing substrates, moderately strong inorganic bases are preferred to avoid hydrolysis. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices. Stronger bases like hydroxides can accelerate the unwanted side reaction of protodeboronation.[13]

  • Solvent: A variety of organic solvents can be used, with 1,4-dioxane, tetrahydrofuran (THF), and toluene being common.[1][6] Often, a biphasic system with water is employed, which helps to dissolve the inorganic base and can accelerate the reaction.[6][15] For substrates sensitive to protodeboronation, minimizing water content or using anhydrous conditions may be beneficial.[9]

  • Organoboron Reagent: While boronic acids are most common, they can be prone to decomposition.[16] For particularly unstable coupling partners, more robust surrogates like boronate esters (e.g., pinacol esters) or MIDA boronates can be used to ensure stability and controlled release during the reaction.[9][15]

Catalyst System Selection Guide

The choice of catalyst and ligand is critical for overcoming the activation barrier associated with electron-deficient heteroaryl halides.

Catalyst SystemLigand TypeKey AdvantagesPotential DrawbacksSuitability for Topic
Pd₂(dba)₃ / XPhos Buchwald Biaryl PhosphineExcellent for sterically hindered and electron-poor substrates, including heteroaryl chlorides. High activity at lower temperatures.[11]Air-sensitive ligand, higher cost.Excellent
Pd(OAc)₂ / SPhos Buchwald Biaryl PhosphineHigh activity for a broad range of substrates. Generally very reliable and effective.[11][15]Ligand is air-sensitive.Excellent
PdCl₂(dppf) Diphosphine ComplexRelatively air-stable precatalyst, good for a range of general couplings.[11]May be less active than Buchwald systems for challenging substrates; may require higher temperatures.Good
Pd(PPh₃)₄ Monodentate PhosphineReadily available, well-understood, single-component catalyst.Lower activity for challenging substrates like heteroaryl bromides, often requires higher catalyst loading and temperature.[11][13]Moderate

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Note: All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques or in a glovebox to prevent catalyst deactivation and side reactions.[13][16]

Experimental_Workflow cluster_protocol Experimental Protocol Workflow A 1. Reagent Prep Add solids (halide, boronic acid, base, catalyst, ligand) to a dry flask. B 2. Inert Atmosphere Seal, evacuate, and backfill flask with N₂ or Ar (3x). A->B C 3. Solvent Addition Add degassed solvent via syringe. B->C D 4. Reaction Heat to desired temperature (e.g., 80-100 °C) with vigorous stirring. C->D E 5. Monitoring Track progress via TLC or LC-MS. D->E F 6. Work-up Cool, quench with water, extract with organic solvent. E->F G 7. Purification Dry organic layer, concentrate, and purify via column chromatography. F->G

Caption: Step-by-step workflow for the Suzuki coupling protocol.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 5:1, 0.1-0.5 M)

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Septa, needles, and inert gas line (N₂ or Ar)

  • Standard glassware for work-up and purification

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, potassium phosphate (finely ground), the palladium precatalyst, and the phosphine ligand.[13]

  • Establish Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the complete removal of oxygen.[16]

  • Solvent Addition: Add the degassed solvent mixture to the flask via syringe. The reaction mixture is typically a suspension.

  • Reaction Execution: Place the flask in a pre-heated oil bath and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[13][17]

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[17]

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).[17]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired coupled product.[18]

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. This guide provides solutions to common problems.

IssueProbable Cause(s)Suggested Solution(s)
Low or No Conversion 1. Catalyst deactivation (presence of O₂).2. Insufficiently active catalyst system.3. Incorrect base or solvent.1. Ensure rigorous exclusion of air with proper inert gas technique.[16]2. Switch to a more active ligand (e.g., from PPh₃ to a Buchwald ligand like SPhos).[13]3. Screen alternative bases (e.g., Cs₂CO₃) and solvents.
Protodeboronation (C-B bond cleavage)1. Excess water in the reaction.2. Base is too strong (e.g., NaOH).3. Reaction temperature is too high.1. Use anhydrous solvents or minimize the amount of water.[13]2. Switch to a milder base like K₃PO₄ or K₂CO₃.[9][13]3. Use a more stable boronic acid surrogate (pinacol or MIDA ester).[9]
Dehalogenation (C-Br bond cleavage)1. Presence of hydride sources (e.g., from solvent or base impurities).2. Side reaction promoted by certain conditions.1. Change the solvent (e.g., from THF to Toluene).[16]2. Ensure high purity of reagents and solvents.
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture.1. Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction.[16]

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly achievable transformation critical for the synthesis of valuable pharmaceutical intermediates. Success relies on a firm understanding of the reaction mechanism and the careful selection of a highly active catalyst system. By employing modern, electron-rich, and bulky phosphine ligands in conjunction with an appropriate base and solvent system under strictly inert conditions, researchers can overcome the inherent challenges of this electron-deficient substrate. The protocols and troubleshooting guides provided herein serve as a comprehensive resource to enable robust, reproducible, and high-yielding synthesis.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Caddick, S., et al. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Tetrahedron, 61(46), 10829-10854. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • NROChemistry. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(23), 7061-7069. [Link]

  • ResearchGate. (n.d.). Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids. [Link]

  • Yang, L., et al. (2025). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Chemical Science, 16(29), 10183-10190. [Link]

  • ResearchGate. (2025). Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. [Link]

  • Zick, M. E., & Düfert, M. A. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development, 23(8), 1559-1564. [Link]

  • Catalysts. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 303. [Link]

  • Royal Society of Chemistry. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]

  • National Institutes of Health. (n.d.). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. [Link]

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Application Notes & Protocols: Sonogashira Coupling of tert-Butyl 6-bromonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-C Bond Formation

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] First reported by Kenkichi Sonogashira in 1975, this palladium- and copper-cocatalyzed reaction has become an indispensable tool for constructing conjugated enynes and arylalkynes.[1][4] Its utility is particularly pronounced in medicinal chemistry and materials science, where the rigid, linear alkyne linker is used to build complex molecular architectures, probe biological systems, and develop novel organic materials.[1][4][5]

This guide provides a detailed examination of the Sonogashira coupling as applied to tert-butyl 6-bromonicotinate, a common heterocyclic building block in drug discovery.[6] The pyridine motif is a privileged scaffold in pharmaceuticals, and its functionalization via C-C bond formation is a critical step in the synthesis of new chemical entities. We will explore the underlying mechanism, provide optimized protocols, and discuss key experimental considerations to ensure successful and reproducible outcomes.

The Catalytic Machinery: A Tale of Two Cycles

The efficacy of the Sonogashira reaction hinges on the synergistic interplay of two independent but interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][5] While copper-free variants exist to mitigate certain side reactions, the classical mechanism provides a fundamental understanding of the transformation.

  • The Palladium Cycle: This is the primary cross-coupling engine.

    • Reductive Activation: The reaction initiates with the in-situ generation of a catalytically active 14-electron Pd(0) species, typically from a more stable Pd(II) precatalyst like PdCl₂(PPh₃)₂.[1][5]

    • Oxidative Addition: The Pd(0) complex undergoes oxidative addition into the carbon-bromine bond of this compound, forming a square planar Pd(II) intermediate.[1][5] This is often the rate-limiting step for aryl bromides.

    • Transmetalation: A copper acetylide species, generated in the copper cycle, transfers its acetylide group to the palladium center, displacing the bromide. This is frequently the overall rate-determining step of the reaction.[3][5]

    • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, releasing the final alkynylated product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][5]

  • The Copper Cycle: This cycle's purpose is to activate the terminal alkyne.

    • π-Complex Formation: The copper(I) salt (typically CuI) coordinates with the terminal alkyne, forming a π-alkyne-copper complex. This coordination increases the acidity of the terminal alkyne proton.[5]

    • Deprotonation: An amine base deprotonates the activated alkyne to form a highly nucleophilic copper(I) acetylide intermediate, the key species for the transmetalation step.[5][7]

Visualizing the Mechanism

Sonogashira_Mechanism Figure 1: Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)L₂-Br (Ar = Pyridinyl) pd_complex->pd0 Reductive Elimination transmetalation Transmetalation (Rate-Determining) pd_alkyne_complex Ar-Pd(II)L₂-C≡CR' reductive_elimination Reductive Elimination product Ar-C≡CR' pd_alkyne_complex->product cu_catalyst Cu(I)Br alkyne H-C≡CR' cu_catalyst->alkyne Activation alkyne_activation Alkyne Activation cu_acetylide Cu(I)-C≡CR' cu_acetylide->pd_complex Transmetalation base_deprotonation Base (e.g., Et₃N) Deprotonation aryl_halide tert-Butyl 6-bromonicotinate aryl_halide->pd_complex Oxidative Addition alkyne->cu_acetylide Deprotonation base_input Base base_input->alkyne

Caption: A simplified diagram of the dual catalytic cycles in the Sonogashira reaction.

Optimizing the Reaction for this compound

The success of the coupling reaction depends on the careful selection of several key components. Aryl bromides are generally less reactive than the corresponding iodides, often necessitating slightly higher temperatures or more active catalyst systems for efficient conversion.[1][8]

Table 1: Key Reaction Components and Their Functions
ComponentExample(s)Role & Scientific Rationale
Aryl Halide This compoundThe electrophilic partner. The C-Br bond is cleaved during oxidative addition to the Pd(0) center.
Terminal Alkyne Phenylacetylene, Propyne, etc.The nucleophilic partner after deprotonation. Provides the sp-carbon for the new C-C bond.
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄The primary catalyst that facilitates the cross-coupling through a Pd(0)/Pd(II) cycle. Catalyst loading is typically 1-5 mol%.[3][5]
Copper(I) Co-catalyst Copper(I) Iodide (CuI)Activates the terminal alkyne by forming a copper acetylide intermediate, facilitating transmetalation.[1][7]
Base Triethylamine (Et₃N), DIPEANeutralizes the HBr byproduct generated during the reaction and deprotonates the alkyne in the copper cycle.[1][9]
Solvent THF, DMF, Toluene, Et₃NProvides a medium for the reaction. Must be anhydrous and deoxygenated to prevent catalyst deactivation and side reactions.[9]

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Solvents and reagents should be handled under an inert atmosphere (Nitrogen or Argon).

Protocol A: Standard Copper-Cocatalyzed Coupling

This protocol is a robust starting point for most terminal alkynes coupling with this compound.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv, 3 mol%)

  • Copper(I) Iodide (CuI) (0.05 equiv, 5 mol%)

  • Triethylamine (Et₃N) (Anhydrous, ~0.2 M concentration relative to substrate)

  • Tetrahydrofuran (THF) (Anhydrous)

Procedure:

  • Vessel Preparation: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and reflux condenser, add PdCl₂(PPh₃)₂ and CuI.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive flow of inert gas, add this compound. Then, add anhydrous THF followed by anhydrous triethylamine via syringe.

  • Alkyne Addition: Add the terminal alkyne dropwise to the stirring solution at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Upon completion, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove catalyst residues and salts, washing the pad with ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired tert-butyl 6-alkynylnicotinate.[10]

Protocol B: Copper-Free Coupling

This protocol is advantageous when the terminal alkyne is prone to homocoupling (Glaser coupling) or when trace copper contamination in the final product is a concern for pharmaceutical applications.[8]

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 equiv, 4 mol%)

  • Diisopropylethylamine (DIPEA) (3.0 equiv)

  • N,N-Dimethylformamide (DMF) (Anhydrous)

Procedure:

  • Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ and PPh₃.

  • Inert Atmosphere: Evacuate and backfill the tube with Argon three times.

  • Reagent Addition: Under a positive flow of Argon, add this compound, followed by anhydrous DMF and DIPEA.

  • Alkyne Addition: Add the terminal alkyne to the reaction mixture.

  • Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Pour the mixture into water and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[10]

Visualizing the Experimental Workflow

Workflow Figure 2: General Experimental Workflow start Prepare Dry Glassware under Inert Atmosphere add_solids Add Catalyst(s) and Aryl Bromide start->add_solids add_liquids Add Anhydrous Solvent and Base add_solids->add_liquids add_alkyne Add Terminal Alkyne add_liquids->add_alkyne react Heat and Stir (Monitor by TLC/LC-MS) add_alkyne->react workup Cool, Filter (Celite), and Concentrate react->workup extract Aqueous Workup (Extraction & Wash) workup->extract purify Dry and Purify (Column Chromatography) extract->purify end Characterize Final Product purify->end

Caption: A flowchart outlining the key steps in a typical Sonogashira coupling experiment.

Troubleshooting and Scientific Insights

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently dry/deoxygenated solvent or reagents.3. Base is of poor quality or insufficient quantity.1. Use fresh, high-quality catalyst. Consider using a precatalyst designed for air stability.[11]2. Ensure all solvents are freshly dried and reagents are handled under strict inert conditions.3. Use freshly distilled, anhydrous base.
Significant Homocoupling 1. Presence of oxygen in the reaction.2. The copper co-catalyst promotes oxidative dimerization of the alkyne (Glaser coupling).[8]1. Rigorously deoxygenate the reaction mixture and maintain a positive inert gas pressure.2. Switch to a copper-free protocol (Protocol B).3. Consider slow addition of the alkyne to keep its concentration low.[8]
Reaction Stalls 1. Catalyst deactivation.2. The pyridine nitrogen may coordinate to the palladium center, inhibiting catalysis.1. Add a fresh portion of the catalyst.2. Using a bulkier phosphine ligand can sometimes mitigate inhibitory coordination effects.
Hydrolysis of Ester The tert-butyl ester is generally robust, but prolonged heating with certain bases could cause minor hydrolysis.Minimize reaction time by ensuring efficient catalysis. Use a non-nucleophilic base if hydrolysis is a major issue.

References

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

  • SynArchive. (n.d.). Sonogashira coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

  • ResearchGate. (2021). Sonogashira coupling in natural product synthesis. [Link]

  • ACS Publications. (2008). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]

  • SCIRP. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

  • ACS Publications. (2002). Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

  • YouTube. (2020). Sonogashira cross-coupling reaction. [Link]

  • NIH National Library of Medicine. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]

Sources

Application Notes and Protocols: Copper-Free Sonogashira Reaction of tert-Butyl 6-bromonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1] This reaction is instrumental in the synthesis of complex molecules, with wide-ranging applications in pharmaceuticals, natural products, and materials science.[1] The traditional Sonogashira reaction utilizes a palladium catalyst and a copper(I) co-catalyst.[1] However, the copper co-catalyst can lead to undesirable side reactions, such as the homocoupling of alkynes (Glaser coupling), and can complicate purification processes, particularly in pharmaceutical applications.[1][2]

To circumvent these issues, copper-free Sonogashira protocols have been developed.[3][4] These methods offer a cleaner reaction profile while often maintaining high efficiency. This guide provides a detailed protocol for the copper-free Sonogashira reaction of tert-butyl 6-bromonicotinate, a versatile building block in medicinal chemistry. Nicotinic acid and its derivatives are vital in many biological processes and have shown therapeutic potential in various diseases, including cancer and inflammatory conditions.[5][6][7][8] The alkynylated products of this reaction serve as key intermediates for the synthesis of novel therapeutic agents.

Reaction Mechanism and Key Principles

The copper-free Sonogashira reaction proceeds through a palladium-catalyzed cycle. While the exact mechanism can be complex and is still a subject of research, a generally accepted pathway involves the following key steps[1][4][9]:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (this compound) to form a Pd(II) intermediate.[1]

  • Alkyne Coordination and Deprotonation: The terminal alkyne coordinates to the Pd(II) complex. In the absence of a copper co-catalyst, a base (typically an amine) is crucial for the deprotonation of the alkyne, forming a palladium-acetylide complex.[9]

  • Reductive Elimination: The aryl and alkynyl ligands on the palladium center undergo reductive elimination, forming the desired C(sp²)-C(sp) bond and regenerating the active Pd(0) catalyst.[9]

The choice of palladium catalyst, ligand, base, and solvent are all critical for the success of the reaction. Bulky, electron-rich phosphine ligands are often employed to enhance the catalytic activity of the palladium center.[9]

Catalytic Cycle Diagram```dot

Copper_Free_Sonogashira_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Oxidative Addition->Ar-Pd(II)(L2)-X Ligand Dissociation Ligand Dissociation Ar-Pd(II)(L2)-X->Ligand Dissociation -L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Ligand Dissociation->Ar-Pd(II)(L)-X Alkyne Coordination Alkyne Coordination Ar-Pd(II)(L)-X->Alkyne Coordination R-C≡C-H π-Alkyne Complex π-Alkyne Complex Alkyne Coordination->π-Alkyne Complex Deprotonation (Base) Deprotonation (Base) π-Alkyne Complex->Deprotonation (Base) -H+ Palladium Acetylide Palladium Acetylide Deprotonation (Base)->Palladium Acetylide Reductive Elimination Reductive Elimination Palladium Acetylide->Reductive Elimination Ar-C≡C-R Reductive Elimination->Pd(0)L2

Caption: Workflow for the copper-free Sonogashira reaction.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No or low conversion - Inactive catalyst.<[2]br>- Insufficiently degassed solvent/reagents.<[2]br>- Low reaction temperature.<[10]br>- Impure reagents. [2]- Use a fresh batch of palladium catalyst.- Ensure all solvents and liquid reagents are thoroughly degassed.- Increase the reaction temperature in increments.- Purify starting materials if necessary.
Formation of palladium black - Catalyst decomposition due to oxygen.<[2]br>- High reaction temperature.- Improve inert atmosphere techniques (e.g., use a glovebox).- Consider a more stable palladium precatalyst or ligand.- Lower the reaction temperature.
Alkyne homocoupling - Although less common in copper-free systems, trace copper contamination can promote this.- Ensure all glassware is scrupulously clean.- Use high-purity reagents.
Difficulty in purification - Close-running impurities.- Optimize the mobile phase for column chromatography.- Consider recrystallization as an alternative purification method.

Conclusion

The copper-free Sonogashira reaction of this compound is a robust and efficient method for the synthesis of valuable alkynylated nicotinic acid derivatives. By carefully controlling the reaction conditions, particularly the exclusion of oxygen and the use of high-purity reagents, researchers can achieve high yields of the desired products. These compounds are of significant interest in drug discovery and development, serving as versatile intermediates for the creation of novel bioactive molecules.

References

  • Sonogashira, K. The Sonogashira reaction. In Handbook of Organopalladium Chemistry for Organic Synthesis; Negishi, E.-i., Ed.; John Wiley & Sons, Inc.: Hoboken, NJ, USA, 2002; Vol. 1, pp 493–529.
  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007, 107 (3), 874–922.
  • Liang, Y.; Xie, Y.-X.; Li, J.-H. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. J. Org. Chem.2006, 71 (1), 379–381.
  • Urgaonkar, S.; Verkade, J. G. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. J. Org. Chem.2004, 69 (17), 5752–5755.
  • Wikipedia. Sonogashira coupling. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Alami, M.; Ferri, F.; Linstrumelle, G. An efficient copper-free palladium-catalysed cross-coupling of terminal alkynes with vinyl and aryl halides. Tetrahedron Lett.1993, 34 (40), 6403–6406.
  • Elangovan, A.; Wang, Y.-F.; Ho, T.-I. A Simple, Copper- and Ligand-Free Sonogashira Reaction of Aryl Iodides with Terminal Acetylenes. Org. Lett.2003, 5 (11), 1841–1844.
  • Soheili, A.; Albaneze-Walker, J.; Murry, J. A.; McNamara, K.; Hughes, D. L. A Practical Copper-Free Sonogashira Coupling of Terminal Alkynes with Aryl Halides. Org. Lett.2003, 5 (22), 4191–4194.
  • Köllhofer, A.; Plenio, H. A Copper-Free Sonogashira-Type Coupling of Aryl and Hetaryl Chlorides. Angew. Chem. Int. Ed.2003, 42 (9), 1056–1058.
  • Reddit. Sonogashira troubleshooting help needed. [Link]

  • Reddit. Struggling to make a sonogashira coupling reaction happen. [Link]

  • Gelman, D.; Buchwald, S. L. A General and Efficient Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Angew. Chem. Int. Ed.2003, 42 (48), 5993–5996.
  • Martek, B. A.; Gazvoda, M.; Urankar, D.; Košmrlj, J. Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Org. Lett.2020, 22 (12), 4938–4943.
  • Tang, T.; Fei, X.-D.; Ge, Z.-Y.; Chen, Z.; Zhu, Y.-M.; Ji, S.-J. Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion. J. Org. Chem.2013, 78 (7), 3170–3175.
  • Khalil, N. A.; Ahmed, E. M.; Mohamed, K. O.; Zitone, S. A. B. Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents. Chem. Pharm. Bull.2013, 61 (9), 933–944.
  • El-Sayed, M. A. A.; Abdel-Aziz, A. A.-M.; Abdel-Aziz, N. I.; El-Azab, A. S.; ElTahir, K. E. H. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies. Sci. Rep.2022, 12 (1), 1345.
  • Wang, Y.; Chen, J.; Li, Y.; Liu, Z.; Wang, X. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. RSC Adv.2024, 14 (2), 996–1002.
  • Al-Ostath, A. I.; Al-Majed, A. A.; El-Enany, M. A.; El-Subbagh, H. I. Nicotinic acid derivatives: Application and uses, review. J. Adv. Pharm. Res.2021, 5 (4), 226–234.

Sources

Application Notes and Protocols: Buchwald-Hartwig Amination of tert-Butyl 6-bromonicotinate with Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-N Bond Formation in Heterocyclic Chemistry

The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile methodology for the construction of carbon-nitrogen (C-N) bonds.[1][2] This reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3] The transformation's significance lies in its ability to overcome the limitations of traditional methods for C-N bond formation, such as nucleophilic aromatic substitution (SNAr) and Ullmann condensation, which often require harsh reaction conditions and have limited substrate scope.[1]

This application note provides a detailed guide to the Buchwald-Hartwig amination of tert-butyl 6-bromonicotinate with anilines. This specific transformation is of considerable interest in medicinal chemistry and drug development, as the resulting 6-(arylamino)nicotinate scaffold is a key building block for a variety of biologically active molecules. The electron-deficient nature of the pyridine ring and the presence of the sterically demanding tert-butyl ester group present unique challenges and considerations for optimizing this reaction. We will delve into the mechanistic underpinnings of the reaction, provide a robust, step-by-step protocol, and offer insights into troubleshooting and optimization strategies.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) and palladium(II) intermediate.[1][4] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-bromine bond of this compound to form a Pd(II) complex. The C-Br bond is weaker and more readily undergoes oxidative addition compared to a C-Cl bond, making bromopyridines generally more reactive substrates.[5]

  • Amine Coordination and Deprotonation: The aniline derivative coordinates to the Pd(II) center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired N-aryl aminonicotinate product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Bulky, electron-rich phosphine ligands are crucial for the success of this reaction. They stabilize the palladium catalyst, promote the rates of both oxidative addition and reductive elimination, and prevent catalyst deactivation.[6]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OA_complex [Ar-Pd(II)(L_n)-Br] Pd0->OA_complex Oxidative Addition (Ar-Br) Amine_complex [Ar-Pd(II)(L_n)(HNR'R'')-Br] OA_complex->Amine_complex + Amine (HNR'R'') Amido_complex [Ar-Pd(II)(L_n)-NR'R''] Amine_complex->Amido_complex Base (-HBr) Amido_complex->Pd0 Reductive Elimination (Ar-NR'R'') Experimental_Workflow start Start setup Reaction Setup: - Add Pd(OAc)₂, XPhos, NaOtBu to Schlenk flask start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) setup->inert solvent Add Anhydrous Toluene inert->solvent reagents Add this compound and Aniline solvent->reagents heat Heat to 100-110 °C reagents->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor workup Work-up: - Quench with water - Extract with EtOAc - Wash and dry monitor->workup Reaction Complete purify Purification: Silica Gel Column Chromatography workup->purify end End Product purify->end

Sources

Application Notes and Protocols for the Synthesis of 6-Substituted Nicotinates from tert-Butyl 6-Bromonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 6-Substituted Nicotinates

The nicotinic acid scaffold is a privileged pharmacophore, forming the core of numerous physiologically active compounds.[1] Functionalization at the 6-position of the pyridine ring, in particular, has been shown to modulate biological activity across a range of therapeutic targets. The synthesis of 6-substituted nicotinic acid derivatives is therefore a critical endeavor in medicinal chemistry and drug discovery. tert-Butyl 6-bromonicotinate serves as a versatile and strategic starting material for generating diverse libraries of these compounds. Its tert-butyl ester provides steric protection and can be readily cleaved under acidic conditions post-functionalization, while the bromo-substituent is an excellent handle for a wide array of palladium-catalyzed cross-coupling reactions.

This comprehensive guide provides detailed application notes and protocols for the synthesis of various 6-substituted nicotinates from this compound, focusing on modern, reliable, and scalable cross-coupling methodologies.

Core Synthetic Strategies: A Field-Proven Overview

The transformation of this compound into its 6-substituted analogues is most efficiently achieved through palladium-catalyzed cross-coupling reactions. These methods offer broad functional group tolerance, generally high yields, and predictable stereochemistry. The most pertinent of these for the derivatization of our substrate are the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Stille, Negishi, and Heck reactions, as well as cyanation.

The choice of a specific cross-coupling reaction is dictated by the desired substituent to be introduced at the 6-position. For instance, the Suzuki-Miyaura reaction is the method of choice for introducing aryl or heteroaryl groups, while the Sonogashira reaction is unparalleled for the installation of alkynyl moieties. The Buchwald-Hartwig amination provides a direct route to 6-amino-nicotinates, and cyanation offers a pathway to 6-cyano-nicotinates, which are themselves versatile intermediates.

Section 1: Suzuki-Miyaura Coupling for the Synthesis of 6-Aryl- and 6-Heteroarylnicotinates

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds. It involves the reaction of an organoboron species (typically a boronic acid or its ester) with an organohalide in the presence of a palladium catalyst and a base.[2]

Causality Behind Experimental Choices:

The selection of the palladium catalyst, ligand, base, and solvent system is critical for a successful Suzuki coupling. For electron-deficient heteroaryl halides like this compound, a bulky, electron-rich phosphine ligand such as tri-tert-butylphosphine (P(t-Bu)₃) or a biarylphosphine ligand (e.g., SPhos, XPhos) is often employed. These ligands facilitate the oxidative addition of the aryl bromide to the palladium(0) center and promote the reductive elimination of the product.[3] The choice of base, typically an inorganic carbonate or phosphate, is crucial for activating the boronic acid for transmetalation.[2] A mixed solvent system, often containing water, can be beneficial for the solubility of the base and the boronic acid.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Suzuki_Workflow

Experimental Workflow for Suzuki-Miyaura Coupling.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a phosphine ligand) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

  • Degassed water (if using a biphasic system)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the boronic acid (1.2 mmol), the base (2.0 mmol), and the palladium catalyst/ligand (e.g., Pd(PPh₃)₄, 0.05 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., a mixture of toluene and water) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl- or 6-heteroarylnicotinate.

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄ or Pd₂(dba)₃/P(t-Bu)₃Readily available and effective for a range of substrates.
Base K₂CO₃ or Cs₂CO₃Effective in activating the boronic acid for transmetalation.
Solvent Toluene/H₂O or Dioxane/H₂OBiphasic system aids in dissolving the base and boronic acid.
Temperature 80-110 °CSufficient to drive the reaction to completion in a reasonable timeframe.

Section 2: Sonogashira Coupling for the Synthesis of 6-Alkynylnicotinates

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)–C(sp) bonds, reacting a terminal alkyne with an aryl or vinyl halide.[4] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[5]

Causality Behind Experimental Choices:

The dual catalytic system is a hallmark of the Sonogashira reaction. The palladium catalyst facilitates the oxidative addition of the aryl bromide, while the copper(I) co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[5] The amine base serves to deprotonate the terminal alkyne and also acts as a solvent. The choice of a bulky phosphine ligand can be beneficial in preventing the formation of inactive palladium species. Copper-free Sonogashira protocols have also been developed to avoid issues with copper contamination in the final product.

Experimental Protocol: General Procedure for Sonogashira Coupling

Sonogashira_Mechanism

Catalytic Cycle of the Sonogashira Coupling.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (1-10 mol%)

  • Amine base (e.g., Triethylamine, Diisopropylamine)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol), and copper(I) iodide (0.05 mmol).

  • Evacuate the flask and backfill with an inert gas.

  • Add the anhydrous solvent (e.g., THF) and the amine base (e.g., triethylamine, 3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise at room temperature.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to yield the 6-alkynylnicotinate.

ParameterRecommended ConditionRationale
Catalyst System Pd(PPh₃)₂Cl₂ / CuIA classic and reliable combination for Sonogashira couplings.
Base TriethylamineActs as both a base and a solvent, facilitating the reaction.
Solvent THF or DMFGood solvents for the reactants and catalysts.
Temperature Room temperature to 60 °CMild conditions are often sufficient for this efficient reaction.

Section 3: Buchwald-Hartwig Amination for the Synthesis of 6-Aminonicotinates

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C–N bonds from aryl halides and amines.[6][7] This reaction has broad scope with respect to both the amine and the aryl halide coupling partners.[7]

Causality Behind Experimental Choices:

The success of the Buchwald-Hartwig amination is highly dependent on the choice of a sterically hindered and electron-rich phosphine ligand.[7] Ligands such as Xantphos, DavePhos, or Josiphos-type ligands are commonly used to promote the challenging C-N bond-forming reductive elimination step.[8] A strong, non-nucleophilic base, such as sodium tert-butoxide or lithium hexamethyldisilazide (LHMDS), is required to deprotonate the amine or the intermediate palladium-amine complex.[7] Anhydrous, aprotic solvents are essential to prevent quenching of the strong base.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, DavePhos) (1.2 - 2.0 equivalents relative to palladium)

  • Strong base (e.g., NaOt-Bu, LHMDS) (1.5 - 2.0 equivalents)

  • Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under a stream of inert gas, charge a Schlenk tube with the palladium precatalyst, the phosphine ligand, and the strong base.

  • Add the anhydrous solvent, followed by this compound and the amine.

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale
Catalyst/Ligand Pd₂(dba)₃ / XantphosA robust system for the amination of heteroaryl halides.
Base NaOt-BuA strong, non-nucleophilic base that effectively promotes the reaction.
Solvent Toluene or DioxaneAnhydrous, aprotic solvents that are compatible with the strong base.
Temperature 80-120 °CHigher temperatures are often required to drive the C-N coupling.

Section 4: Other Important Transformations

Stille Coupling

The Stille coupling utilizes an organotin reagent as the coupling partner.[9] While effective, the toxicity of organotin compounds has led to a preference for other methods like the Suzuki coupling.[10][11] However, for specific applications where the corresponding boronic acid is unstable or unavailable, the Stille reaction remains a valuable tool. The reaction mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[10]

Negishi Coupling

The Negishi coupling employs an organozinc reagent, which is more reactive than the corresponding organoboron or organotin compounds.[12][13] This increased reactivity allows for milder reaction conditions. However, organozinc reagents are often prepared in situ and are sensitive to air and moisture, requiring stringent anhydrous and anaerobic techniques.[14]

Heck Reaction

The Heck reaction couples the aryl bromide with an alkene to form a new C-C bond at an sp² carbon of the alkene.[15][16] This reaction is particularly useful for the synthesis of styrenyl and acryloyl nicotinates. A base is required to regenerate the active palladium(0) catalyst in the final step of the catalytic cycle.[17]

Cyanation

The introduction of a cyano group at the 6-position can be achieved through palladium-catalyzed cyanation using a cyanide source such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]).[18][19] The resulting 6-cyanonicotinate is a versatile intermediate that can be hydrolyzed to the corresponding carboxylic acid, reduced to the aminomethyl derivative, or converted to a tetrazole. The use of less toxic cyanide sources like K₄[Fe(CN)₆] is a significant advantage from a safety and environmental perspective.[18]

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling reactions detailed in this guide provide a powerful and versatile toolkit for the synthesis of a wide array of 6-substituted nicotinates from the readily available starting material, this compound. The choice of the specific methodology will depend on the desired final product and the available resources. As the field of catalysis continues to evolve, the development of more active, stable, and environmentally benign catalyst systems will further enhance the utility of these transformations in the synthesis of novel nicotinic acid derivatives for pharmaceutical and agrochemical research.

References

  • NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

  • Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035–10039. Available at: [Link]

  • DSpace@MIT. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. Retrieved from [Link]

  • Neetha, M., Afsina, C. M. A., Aneeja, T., & Anilkumar, G. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(56), 33683–33699. Available at: [Link]

  • Yang, C., & Williams, J. M. (2004). Palladium-catalyzed cyanation of aryl bromides promoted by low-level organotin compounds. Organic Letters, 6(17), 2837–2840. Available at: [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Retrieved from [Link]

  • Lehrfeld, J., Burkman, A. M., & Gearien, J. E. (1964). Synthesis of 6-substituted nicotinic acid derivatives as analogs of ergot alkaloids. Journal of Medicinal Chemistry, 7, 150–154. Available at: [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • Wang, C., Tobrman, T., Xu, Z., & Negishi, E. (2009). Arylethyne Bromoboration–Negishi Coupling Route to E- or Z-Aryl-Substituted Trisubstituted Alkenes of ≥98% Isomeric Purity. New Horizon in the Highly Selective Synthesis of Trisubstituted Alkenes. Organic Letters, 11(18), 4092–4095. Available at: [Link]

  • Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, receptor binding and QSAR studies on 6-substituted nicotine derivatives as cholinergic ligands. Retrieved from [Link]

  • Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.). Retrieved from [Link]

  • Synthesis of 6-alkynyl tacrine derivatives by Sonogashira coupling; reaction conditions. (n.d.). Retrieved from [Link]

  • MDPI. (n.d.). Heck Reaction—State of the Art. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Stille Reaction. Retrieved from [Link]

  • MDPI. (2020). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]

  • ChemRxiv. (n.d.). Decarbonylative Cross-Electrophile Coupling: Synthesis Of C–C Bonds Instead of C–N Bonds from Carboxylic Acids and Amines. Retrieved from [Link]

  • Ananikov, V. P., et al. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Catalysis Science & Technology, 11(20), 6725-6736. Available at: [Link]

  • Semantic Scholar. (2012). Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid tert‐butyl esters. Retrieved from [Link]

  • Google Patents. (n.d.). EP3176161A1 - Buchwald-hartwig arylation method for the preparation of tertiary amines.
  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Retrieved from [Link]

  • Google Patents. (n.d.). EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters.
  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Preprints.org. (2025). Efficient Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chen, et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102875. Available at: [Link]

  • Reddit. (n.d.). Carboxylic acid and Cross Coupling reactions. Retrieved from [Link]

  • Ruhr-Universität Bochum. (2021). Catalytic cross-coupling reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • ResearchGate. (2014). Which one would be best C-C coupling for the bromo-substrate having nitro-group?. Retrieved from [Link]

  • Wikipedia. (n.d.). Decarboxylative cross-coupling. Retrieved from [Link]

  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Negishi cross-coupling with functionalised organozinc compounds prepared by lithium–zinc transmetallation. Retrieved from [Link]

  • Google Patents. (n.d.). US2861077A - Preparation of nicotinic acid esters.
  • Organic Chemistry Portal. (n.d.). Substituted arene synthesis by alkynylation. Retrieved from [Link]

  • Ghorai, M. K., & Kumar, A. (2015). Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. The Journal of organic chemistry, 80(19), 9357–9370. Available at: [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira Coupling Reactions in Biodegradable Ionic Liquids Derived from Nicotinic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioselective Mizoroki‐Heck‐Type Reaction of Diarylmethyl tert‐Butyl.... Retrieved from [Link]

  • MDPI. (2023). Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties. Retrieved from [Link]

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Navigating the Final Step: A Detailed Guide to the Deprotection of Tert-Butyl Esters in 6-Substituted Nicotinates

Author: BenchChem Technical Support Team. Date: January 2026

In the synthesis of pharmacologically relevant scaffolds, the use of protecting groups is a cornerstone of modern medicinal chemistry. Among these, the tert-butyl ester stands out for its robustness under a wide range of conditions and its clean, acid-labile removal. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the deprotection of tert-butyl esters in 6-substituted nicotinates, a common structural motif in drug discovery. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer insights into how the electronic nature of the 6-substituent dictates the optimal deprotection strategy.

The Strategic Role of the Tert-Butyl Ester in Nicotinate Synthesis

The pyridine ring is a privileged scaffold in drug design, and nicotinic acid derivatives are no exception.[1] The tert-butyl ester serves as an excellent protecting group for the carboxylic acid functionality of nicotinates during multi-step syntheses. Its steric bulk prevents unwanted nucleophilic attack, and its electronic properties render it stable to basic and many organometallic reagents. The true utility of the tert-butyl ester lies in its facile removal under acidic conditions, which liberates the free carboxylic acid, often the desired final product or a key intermediate for further elaboration.[2]

Mechanistic Insights: The Acid-Catalyzed Pathway

The deprotection of a tert-butyl ester proceeds via an acid-catalyzed elimination mechanism. The reaction is initiated by protonation of the carbonyl oxygen of the ester by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This protonation enhances the electrophilicity of the carbonyl carbon, facilitating the cleavage of the carbon-oxygen bond. This cleavage results in the formation of the desired carboxylic acid and a stable tertiary carbocation (the tert-butyl cation).[3] The tert-butyl cation is then neutralized, typically by forming isobutylene gas or by reacting with a nucleophile present in the reaction medium.[3]

Deprotection_Mechanism cluster_0 Acid-Catalyzed Deprotection of Tert-Butyl Nicotinate Start Tert-Butyl 6-Substituted Nicotinate Protonation Protonated Ester Intermediate Start->Protonation + H+ Cleavage Carboxylic Acid + Tert-Butyl Cation Protonation->Cleavage C-O Bond Cleavage Products 6-Substituted Nicotinic Acid + Isobutylene Cleavage->Products - H+

Caption: Acid-catalyzed deprotection of a tert-butyl ester.

The Influence of the 6-Substituent: An Electronic Tug-of-War

The electronic nature of the substituent at the 6-position of the pyridine ring plays a crucial role in the ease of deprotection. This influence stems from the substituent's ability to either donate or withdraw electron density from the pyridine ring, thereby affecting the basicity of the ring nitrogen and the reactivity of the ester carbonyl.

  • Electron-Withdrawing Groups (EWGs): Substituents like chloro (-Cl), nitro (-NO2), or cyano (-CN) at the 6-position decrease the electron density of the pyridine ring.[4] This makes the ring nitrogen less basic and less likely to be protonated by the acid catalyst. Consequently, the acid is more available to protonate the ester carbonyl, facilitating a more rapid deprotection.

  • Electron-Donating Groups (EDGs): Conversely, substituents like amino (-NH2) or alkoxy (-OR) groups increase the electron density of the pyridine ring. This enhances the basicity of the ring nitrogen, which can compete with the ester carbonyl for protonation. This "proton sink" effect can slow down the deprotection reaction, often necessitating stronger acidic conditions or longer reaction times.

Experimental Protocols

The choice of deprotection conditions should be guided by the nature of the 6-substituent and the overall stability of the molecule. Below are detailed protocols for common scenarios.

Protocol 1: Deprotection of Tert-Butyl 6-Chloronicotinate using Trifluoroacetic Acid (TFA)

This protocol is suitable for nicotinates bearing electron-withdrawing groups.

Materials:

  • Tert-butyl 6-chloronicotinate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve tert-butyl 6-chloronicotinate (1.0 eq) in dichloromethane (DCM, 0.1 M).

  • To the stirred solution at room temperature, add trifluoroacetic acid (TFA, 10 eq) dropwise.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO3 solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 6-chloronicotinic acid.

  • Purify the product by recrystallization or column chromatography as needed.[5]

Protocol1_Workflow Start Dissolve Tert-Butyl 6-Chloronicotinate in DCM Add_TFA Add TFA Start->Add_TFA Monitor Monitor Reaction (TLC/LC-MS) Add_TFA->Monitor Concentrate Concentrate in vacuo Monitor->Concentrate Workup Aqueous Workup (NaHCO3, Brine) Concentrate->Workup Dry_Concentrate Dry and Concentrate Workup->Dry_Concentrate Purify Purify Product Dry_Concentrate->Purify

Caption: Workflow for TFA-mediated deprotection.

Protocol 2: Deprotection of Tert-Butyl 6-Aminonicotinate using Hydrochloric Acid (HCl)

This protocol is more suitable for nicotinates with electron-donating groups, where a stronger acid might be necessary to overcome the basicity of the pyridine nitrogen.[6][7]

Materials:

  • Tert-butyl 6-aminonicotinate

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Standard laboratory glassware

Procedure:

  • Dissolve tert-butyl 6-aminonicotinate (1.0 eq) in a minimal amount of 1,4-dioxane.

  • To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (10-20 eq) at room temperature.

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C if the reaction is sluggish. Monitor the progress by TLC or LC-MS.

  • Upon completion, the product may precipitate as the hydrochloride salt. If so, collect the solid by filtration and wash with diethyl ether.

  • If the product remains in solution, concentrate the mixture under reduced pressure.

  • To obtain the free base, dissolve the crude product in water and carefully neutralize with saturated aqueous NaHCO3 solution until the pH is ~7-8.

  • The product may precipitate upon neutralization. Collect the solid by filtration, wash with cold water, and dry under vacuum. Alternatively, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain the product.

Comparative Data and Troubleshooting

The following table summarizes typical reaction conditions and outcomes for the deprotection of various 6-substituted tert-butyl nicotinates.

6-SubstituentReagentSolventTemperature (°C)Time (h)Yield (%)Notes
-ClTFADCM252>95Clean and efficient reaction.[8]
-OCH3TFADCM254-685-90Slower reaction due to the electron-donating nature of the methoxy group.
-NH24M HCl in DioxaneDioxane50680-85Stronger acid required to overcome the basicity of the amino group and pyridine nitrogen.[6]
-HTFADCM253>95Baseline for comparison.

Troubleshooting:

  • Incomplete Reaction: If the reaction stalls, consider increasing the amount of acid, raising the reaction temperature, or extending the reaction time. For substrates with strongly basic groups, switching to a stronger acid (e.g., from TFA to HCl) may be necessary.

  • Side Reactions: In some cases, the tert-butyl cation can alkylate electron-rich aromatic rings or other nucleophilic functional groups. The use of a cation scavenger, such as anisole or thioanisole, can mitigate this side reaction.[9]

  • Difficult Purification: The resulting nicotinic acids are often polar and can be challenging to extract from aqueous solutions. Acidification of the aqueous layer to a low pH can sometimes facilitate precipitation of the product. Lyophilization can be an effective method for isolating water-soluble products.

Conclusion

The deprotection of tert-butyl esters in 6-substituted nicotinates is a critical transformation in the synthesis of many important pharmaceutical compounds. A thorough understanding of the reaction mechanism and the electronic influence of the 6-substituent is paramount for selecting the optimal deprotection strategy. By carefully considering the factors outlined in this guide and utilizing the provided protocols, researchers can confidently and efficiently achieve their desired synthetic targets.

References

  • Van Scott, E. J., & Yu, R. J. (1979). U.S. Patent No. 4,141,977. Washington, DC: U.S.
  • Dega-Szafran, Z., & Szafran, M. (1989). Complexes of Carboxylic Acids with Pyridines and Pyridine N-Oxides. Heterocycles, 29(4), 735.
  • Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid. (2012). Journal of Heterocyclic Chemistry. [Link]

  • Crowther, G. P., Kaiser, E. M., Woodruff, R. A., & Hauser, C. R. (1971). tert-Butyl p-toluate. Organic Syntheses, 51, 96. [Link]

  • Dastbaravardeh, N., Kirchner, K., Schnürch, M., & Mihovilovic, M. D. (2012). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Synlett, 23(19), 2869-2872.
  • El-Gamal, M. I., Abdel-Maksoud, M. S., El-Din, M. M. G., Yoo, K. H., Baek, D., & Oh, C.-H. (2016). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 21(9), 1234. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • Chaloin, O., Cabart, F., Marin, J., Zhang, H., & Guichard, G. (2005). Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate.
  • Baker, R. H., & Bordwell, F. G. (1944). Acetic acid, tert-butyl ester. Organic Syntheses, 24, 18.
  • PrepChem. (n.d.). Synthesis of 6-chloronicotinic acid. Retrieved from [Link]

  • Unlock Chemystery. (2021, January 7). Unlocking the Mystery: No Acetal Deprotection with HCl? Discovering Cis-Stereochemistry in Pyridine! [Video]. YouTube. [Link]

  • Aapptec Peptides. (n.d.). PNA Synthesis. Retrieved from [Link]

  • Mechanism of acidic catalyzed hydrolysis of (A) a Boc group and (B) t-butyl ester. [Image]. (2020). In Improved synthesis of an ergothioneine PET radioligand for imaging oxidative stress in Alzheimer's disease. ResearchGate. [Link]

  • Supplementary Information. (2020). The Royal Society of Chemistry.
  • Supplementary Information for - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Preparation of tert-Butyl 6-Aminopenicillanate and its 6-Oxo and 6-Diazo Derivatives. (1998). Journal of Chemical Research, Synopses, (5), 234-235.
  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Preparation method of 6-chloronicotinic acid. (2014).
  • Baker, R. H., & Bordwell, F. G. (1944). Acetic acid, tert-butyl ester. Organic Syntheses, 24, 18.
  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • Deprotection of the t‐butyl ester group. [Image]. (n.d.). In Synthesis of Sulfonimidamide‐Based Amino Acid Building Blocks with Orthogonal Protecting Groups. ResearchGate. [Link]

  • Kaul, R., Brouillette, Y., Sajjadi, Z., Hansford, K. A., & Lubell, W. D. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. The Journal of organic chemistry, 69(18), 6131–6133. [Link]

  • Route to Highly Substituted Pyridines. (2016). The Journal of organic chemistry, 81(21), 10376–10382. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved from [Link]

  • Facile deprotection of aromatic tert-butyl and allylic esters under microwave irradiation conditions. (2007). Tetrahedron Letters, 48(20), 3569-3572.
  • Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. (2018). Molecules, 23(10), 2549. [Link]

  • Deprotometalation of Substituted Pyridines and Regioselectivity-Computed CH Acidity Relationships. (2011). The Journal of organic chemistry, 76(17), 7026–7035. [Link]

  • Synthesis method for tert-butyl ester compound. (2016).
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  • Zn-Catalyzed tert-Butyl Nicotinate-Directed Amide Cleavage. (2018). Vrije Universiteit Brussel. [Link]

  • A Simple, Modular Synthesis of Substituted Pyridines. (2009). Organic letters, 11(18), 4124–4127. [Link]

  • Zn-Catalyzed tert -Butyl Nicotinate-Directed Amide Cleavage as a Biomimic of Metallo-Exopeptidase Activity. (2017). ResearchGate. [Link]

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Application Notes & Protocols: TFA-Mediated Deprotection of tert-Butyl 6-Bromonicotinate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tert-butyl ester is a cornerstone protecting group for carboxylic acids in modern organic synthesis, prized for its robustness under various conditions and its clean, acid-labile removal. This guide provides an in-depth analysis and detailed protocols for the trifluoroacetic acid (TFA)-mediated deprotection of tert-butyl 6-bromonicotinate derivatives. These scaffolds are crucial intermediates in pharmaceutical and agrochemical research.[1] We will explore the underlying reaction mechanism, critical parameters for optimization, robust experimental procedures, and effective troubleshooting strategies to ensure high-yield, clean conversion to the desired 6-bromonicotinic acid products.

Mechanistic Rationale: The Chemistry of Acid-Catalyzed Deprotection

The cleavage of a tert-butyl ester using a strong acid like TFA is a classic example of an AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism. The process is initiated by the protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon.

The key steps are as follows:

  • Protonation: The carbonyl oxygen is protonated by TFA, making the ester more susceptible to cleavage.[2]

  • Carbocation Formation: The C-O bond between the oxygen and the tert-butyl group cleaves, releasing the carboxylic acid and forming a relatively stable tertiary carbocation (the tert-butyl cation).[2][3]

  • Fate of the Carbocation: The highly reactive tert-butyl cation is subsequently neutralized. In the absence of other nucleophiles, it is typically deprotonated by the trifluoroacetate anion to form isobutylene gas.[4][5] Alternatively, it can be trapped by a nucleophilic "scavenger" added to the reaction mixture.

This mechanism's efficiency relies on the stability of the resulting tert-butyl carbocation. TFA is an ideal reagent for this purpose due to its high acidity, which facilitates protonation, and its volatility, which simplifies its removal during work-up.[6]

Deprotection_Mechanism R_ester This compound Protonated_Ester Protonated Ester R_ester->Protonated_Ester 1. Protonation TFA TFA (H⁺) Carbocation tert-Butyl Cation Protonated_Ester->Carbocation Product_Acid 6-Bromonicotinic Acid Protonated_Ester->Product_Acid 2. Cleavage Isobutylene Isobutylene Carbocation->Isobutylene 3. Elimination

Figure 1: Simplified mechanism of TFA-mediated tert-butyl ester deprotection.

Key Considerations for Deprotecting 6-Bromonicotinate Derivatives

While the general mechanism is straightforward, the specific nature of the 6-bromonicotinate scaffold requires careful consideration of the following parameters to avoid side reactions and ensure high yields.

  • Acid Concentration: A high concentration of TFA is typically required to drive the reaction to completion.[2] A common starting point is a 1:1 mixture of TFA and a co-solvent like dichloromethane (DCM).[7][8]

  • Solvent Choice: Anhydrous dichloromethane (DCM) is the most common solvent due to its inertness and ability to dissolve a wide range of organic compounds. Its volatility also aids in post-reaction removal.

  • The Role of Scavengers: The electrophilic tert-butyl carbocation generated during the reaction is a primary source of side reactions.[7] While the 6-bromonicotinate ring itself is relatively electron-deficient and less susceptible to alkylation, other nucleophilic functional groups on the molecule (e.g., indoles, thioethers) can be alkylated. To prevent this, a scavenger is often added.

    • Triisopropylsilane (TIS): An excellent scavenger that reacts with the tert-butyl cation via hydride transfer.

    • Water: Can act as a scavenger by trapping the carbocation to form tert-butanol.[7]

    • Thioanisole: Effective for protecting sulfur-containing residues.[9]

  • Temperature and Reaction Time: Most deprotections proceed efficiently at room temperature within 1-4 hours.[7] Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion and avoid potential degradation from prolonged exposure to strong acid.

  • Stability of the Bromopyridine Ring: The pyridine ring is generally stable to TFA. The presence of the electron-withdrawing bromine atom further deactivates the ring towards electrophilic attack, making side reactions on the ring itself unlikely under standard conditions.

Experimental Protocols

Safety Precaution: Trifluoroacetic acid is highly corrosive and volatile. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Protocol 1: Standard Deprotection

This protocol is suitable for substrates that do not contain sensitive functional groups susceptible to alkylation.

Materials:

  • This compound derivative (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA), reagent grade

  • Round-bottom flask with stir bar

  • Nitrogen or argon line (optional)

  • Rotary evaporator

Procedure:

  • Preparation: In a round-bottom flask, dissolve the this compound derivative in anhydrous DCM to a concentration of approximately 0.1–0.2 M.

  • Reaction Initiation: While stirring at room temperature, add an equal volume of TFA to the solution (i.e., a 1:1 v/v ratio of DCM to TFA).[7]

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction's progress every 30-60 minutes using TLC or LC-MS until the starting material is fully consumed (typically 1-3 hours).

  • Work-up: a. Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and TFA. b. To ensure complete removal of residual TFA, add toluene or more DCM to the residue and evaporate again. Repeat this co-evaporation step 2-3 times. c. The resulting crude 6-bromonicotinic acid (often as a TFA salt) can be dried under high vacuum.

  • Purification (if necessary): If the crude product is not of sufficient purity for the next step, it can be purified by recrystallization, trituration with a non-solvent like cold diethyl ether, or column chromatography.

Protocol 2: Deprotection with a Scavenger

This protocol is recommended when the substrate contains nucleophilic moieties that could be alkylated by the tert-butyl cation.

Materials:

  • All materials from Protocol 1

  • Triisopropylsilane (TIS)

Procedure:

  • Preparation: Dissolve the this compound derivative in anhydrous DCM (approx. 0.1–0.2 M) in a round-bottom flask.

  • Scavenger Addition: Add triisopropylsilane (TIS) to the solution (typically 2.5–5% of the total TFA volume to be added).

  • Reaction Initiation: While stirring at room temperature, add the TFA/DCM solution (pre-mixed or added sequentially, with TFA making up 50-95% of the final liquid volume, depending on substrate sensitivity). A common cocktail is 95:2.5:2.5 TFA:Water:TIS.[10]

  • Reaction Monitoring: Stir and monitor the reaction as described in Protocol 1.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1. The byproducts from TIS are volatile and typically removed during evaporation.

Workflow and Data Management

A systematic approach is crucial for reproducible results. The following workflow diagram and data summary table provide a framework for planning and executing the deprotection reaction.

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Prep Dissolve Substrate in Anhydrous DCM Add_Scavenger Add Scavenger (e.g., TIS) (If required) Prep->Add_Scavenger Add_TFA Add TFA (Room Temperature) Add_Scavenger->Add_TFA Monitor Monitor by TLC / LC-MS Add_TFA->Monitor Evaporate Concentrate via Rotary Evaporation Monitor->Evaporate Reaction Complete Co_Evaporate Co-evaporate with Toluene (2-3 times) Evaporate->Co_Evaporate Purify Purify (if needed) Co_Evaporate->Purify Characterize Characterize Product (NMR, MS, Purity) Purify->Characterize

Figure 2: General experimental workflow for TFA-mediated deprotection.

Table 1: Summary of Typical Reaction Parameters and Outcomes

ParameterConditionRationale / Expected OutcomeTroubleshooting
Substrate Conc. 0.1 - 0.2 M in DCMBalances reaction rate and solubility.If reaction is slow, try a more concentrated setup.
TFA Conc. 50-95% (v/v)High concentration ensures complete and rapid reaction.[2]Incomplete reaction: Increase TFA ratio.
Scavenger 2.5 - 5% TIS or H₂OPrevents alkylation of sensitive functional groups.[7]Side products observed: Increase scavenger amount.
Temperature Room TemperatureSufficient for most substrates; minimizes degradation.Slow reaction: Gentle warming to 30-40°C may help, but monitor closely for decomposition.
Reaction Time 1 - 4 hoursTypically sufficient for full conversion.Monitor by TLC/LC-MS to avoid over-running the reaction.[7]
Yield >90% (typical)Generally a high-yielding transformation.Low yield: Check for incomplete reaction or issues during work-up/purification.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient TFA concentration.2. Insufficient reaction time.3. Presence of water in reagents (if not used as a scavenger).1. Increase the v/v percentage of TFA.2. Extend the reaction time, continuing to monitor progress.3. Use anhydrous solvents and fresh TFA.
Formation of Side Product(s) Alkylation of a nucleophilic site on the substrate by the tert-butyl cation.Add a scavenger such as TIS or thioanisole to the reaction mixture at the outset.[7][9]
Product is a Gummy Oil Carboxylic acids, especially TFA salts, can be difficult to crystallize.1. Triturate the crude residue with a cold non-solvent (e.g., diethyl ether, hexanes).2. Attempt to form a different salt (e.g., HCl, Na⁺) that may be more crystalline.3. Purify via reverse-phase HPLC.
Difficulty Removing TFA TFA has a relatively high boiling point (72 °C) and forms azeotropes.Perform multiple co-evaporations with a higher boiling solvent like toluene or isopropanol to effectively chase out the residual acid.

Conclusion

The TFA-mediated deprotection of this compound derivatives is a reliable and highly efficient method for unmasking the carboxylic acid functionality. By understanding the underlying mechanism, carefully selecting reagents and conditions—particularly the strategic use of scavengers for complex substrates—researchers can consistently achieve high yields of the desired product. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists engaged in pharmaceutical and chemical development.

References

  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? (2017). Available at: [Link]

  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268. Available at: [Link]

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Available at: [Link]

  • Sharma, A., et al. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 26(9), 2636-2644. Available at: [Link]

  • Pearson, D. A., et al. (1989). Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. Journal of Organic Chemistry, 54(15), 3598-3607. Available at: [Link]

  • What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? (2014). ResearchGate. Available at: [Link]

  • TFA Deprotection. Scribd. Available at: [Link]

  • tert-Butyl Esters. Organic Chemistry Portal. Available at: [Link]

  • Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry. Available at: [Link]

  • Bagley, M. C., et al. (2014). Trifluoroacetic acid in 2,2,2-trifluoroethanol facilitates SNAr reactions of heterocycles with arylamines. Beilstein Journal of Organic Chemistry, 10, 437-444. Available at: [Link]

  • Pierrat, P., et al. (2005). Solid Phase Synthesis of Pyridine-Based Derivatives from a 2-Chloro-5-Bromopyridine Scaffold. Journal of Combinatorial Chemistry, 7(6), 859-866. Available at: [Link]

Sources

Application Notes and Protocols: Utilizing HCl in Dioxane for Tert-Butyl Ester Cleavage

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Tert-Butyl Ester Deprotection

In the landscape of modern organic synthesis, particularly within medicinal chemistry and peptide synthesis, the tert-butyl (t-Bu) ester stands as a cornerstone for carboxylic acid protection. Its widespread use is attributed to its robustness under a variety of reaction conditions, yet its facile removal under specific acidic environments. Among the reagents employed for this critical deprotection step, a solution of hydrogen chloride (HCl) in 1,4-dioxane has emerged as a highly effective and often preferred method.[1][2][3] This preference stems from its ability to cleanly and efficiently cleave the t-butyl ester, often with a high degree of selectivity.[1][2][4]

This comprehensive guide provides an in-depth exploration of the use of HCl in dioxane for the cleavage of tert-butyl esters. We will delve into the underlying reaction mechanism, provide detailed experimental protocols, and discuss the critical parameters that ensure successful and reproducible outcomes.

The Mechanism of Acid-Catalyzed Tert-Butyl Ester Cleavage

The cleavage of a tert-butyl ester using HCl in dioxane proceeds through an acid-catalyzed pathway that leverages the stability of the resulting tert-butyl cation.[5][6]

Step 1: Protonation of the Carbonyl Oxygen The reaction is initiated by the protonation of the carbonyl oxygen of the tert-butyl ester by HCl. This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Step 2: C-O Bond Cleavage and Formation of the Tert-Butyl Cation The protonated ester undergoes cleavage of the bond between the oxygen and the tert-butyl group. This results in the formation of the corresponding carboxylic acid and a stable tertiary carbocation, the tert-butyl cation. The stability of this carbocation is a key driving force for the reaction.

Step 3: Formation of Isobutylene and Regeneration of the Acid Catalyst The highly reactive tert-butyl cation can then be neutralized in a subsequent step, often by eliminating a proton to form isobutylene gas.

digraph "Tert_Butyl_Ester_Cleavage_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Nodes start [label="R-C(=O)O-tBu", shape=plaintext]; protonated [label="R-C(=O+)H-O-tBu", shape=plaintext]; intermediate [label="[Intermediate Complex]", shape=box, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; products [label="R-COOH + tBu+", shape=plaintext]; isobutylene [label="H2C=C(CH3)2 + H+", shape=plaintext];

// Edges start -> protonated [label="+ H+ (from HCl)"]; protonated -> intermediate [label="C-O Bond Cleavage", style=dashed]; intermediate -> products [style=dashed]; products -> isobutylene [label="- H+"]; }

Figure 1: Mechanism of tert-butyl ester cleavage.

Applications in Synthesis

The HCl/dioxane system is particularly valuable in multi-step syntheses where mild and selective deprotection is paramount.

  • Peptide Synthesis: In peptide synthesis, the tert-butyl group is a common protecting group for the C-termini of amino acids and the side chains of aspartic and glutamic acid. HCl in dioxane is frequently used for the removal of these protecting groups.[1][2]

  • Medicinal Chemistry: The development of complex drug molecules often involves the use of protecting groups. The clean and efficient cleavage of tert-butyl esters with HCl in dioxane makes it a valuable tool in the synthesis of active pharmaceutical ingredients (APIs).

  • Organic Synthesis: Beyond specialized fields, this method finds broad application in general organic synthesis for the deprotection of carboxylic acids in a wide array of molecular architectures.

Experimental Protocols

Preparation of 4M HCl in Dioxane

While commercially available solutions are recommended for consistency and safety, it is possible to prepare HCl in dioxane in a laboratory setting.[7] However, this process involves handling corrosive and flammable materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[8][9][10][11][12]

A common method involves bubbling dry hydrogen chloride gas through anhydrous 1,4-dioxane.[7] The concentration of the resulting solution can be determined by titration.

General Protocol for Tert-Butyl Ester Cleavage

This protocol provides a general guideline for the deprotection of a tert-butyl ester using a 4M solution of HCl in 1,4-dioxane.

Materials:

  • Tert-butyl ester-protected compound

  • 4M HCl in 1,4-dioxane

  • Anhydrous diethyl ether or other suitable solvent for precipitation

  • Reaction vessel (round-bottom flask)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel or similar)

digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes A [label="Dissolve Substrate"]; B [label="Cool to 0°C"]; C [label="Add HCl/Dioxane"]; D [label="Stir at Room Temperature"]; E [label="Monitor Reaction (TLC/LC-MS)"]; F [label="Reaction Complete?"]; G [label="Concentrate in vacuo"]; H [label="Precipitate with Ether"]; I [label="Isolate Product (Filtration)"]; J [label="Dry Product"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G [label="Yes"]; F -> D [label="No"]; G -> H; H -> I; I -> J; }

Figure 2: Typical workflow for tert-butyl ester cleavage.

Procedure:

  • Dissolution: Dissolve the tert-butyl ester-containing compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the HCl/dioxane solution itself) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Reagent: Slowly add the 4M HCl in 1,4-dioxane solution to the reaction mixture with stirring. A typical volume is 5-10 equivalents of HCl relative to the substrate.

  • Reaction: Allow the reaction to warm to room temperature and stir for the appropriate amount of time. Reaction times can vary from 30 minutes to several hours, depending on the substrate.[1][2][13]

  • Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.[14]

  • Work-up:

    • Once the reaction is complete, remove the solvent and excess HCl under reduced pressure using a rotary evaporator.

    • The resulting crude product, often the hydrochloride salt of the carboxylic acid, can then be precipitated or triturated with a solvent in which it is insoluble, such as anhydrous diethyl ether.

  • Isolation: Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

Key Parameters and Considerations

ParameterRecommendationRationale and Field Insights
Solvent Anhydrous 1,4-DioxaneThe use of an anhydrous solvent is crucial to prevent side reactions, such as the hydrolysis of other sensitive functional groups. The presence of water can also affect the concentration and reactivity of the HCl.
Temperature 0°C to Room TemperatureStarting the reaction at a lower temperature helps to control any initial exotherm and can improve selectivity in some cases. Most deprotections proceed efficiently at room temperature.
Reaction Time 30 min - 4 hReaction times are substrate-dependent. It is essential to monitor the reaction to determine the point of completion and avoid potential side reactions from prolonged exposure to strong acid.
Equivalents of HCl 5-10 equivalentsA significant excess of HCl is typically used to drive the reaction to completion. However, the exact amount may need to be optimized for specific substrates.
Work-up Precipitation/TriturationThe hydrochloride salt of the product is often a solid that can be easily isolated by precipitation. This avoids aqueous work-ups which might be problematic for water-soluble products.

Selectivity and Potential Side Reactions

A significant advantage of using HCl in dioxane is its potential for selective deprotection. For instance, it has been reported to selectively cleave Nα-Boc groups in the presence of tert-butyl esters and ethers under specific conditions.[1][2][4] However, the selectivity is highly dependent on the substrate and reaction conditions.

Potential Side Reactions:

  • Cleavage of other acid-labile protecting groups: Other acid-sensitive groups, such as tert-butoxycarbonyl (Boc) on amines, may also be cleaved.[15] Careful control of reaction time and temperature may allow for selective deprotection.

  • Ether Cleavage: While ethers are generally more stable than esters, prolonged reaction times or higher temperatures could lead to the cleavage of certain types of ethers, particularly benzyl or other acid-sensitive ethers.[16][17]

  • Amide Hydrolysis: While amides are generally stable to these conditions, highly sensitive amides could undergo hydrolysis with prolonged exposure to the acidic medium.[18]

Safety Precautions

Working with HCl in dioxane requires strict adherence to safety protocols.

  • Corrosive and Flammable: Both hydrogen chloride and 1,4-dioxane are hazardous.[8][11] HCl is corrosive and can cause severe burns.[8][11] Dioxane is a flammable liquid.[8][11]

  • Toxicity: Inhalation of HCl vapors can cause respiratory irritation.[8] Dioxane is a suspected carcinogen.[8]

  • Handling: All manipulations should be carried out in a well-ventilated chemical fume hood.[12]

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., butyl rubber), must be worn at all times.[8]

  • Storage: Store HCl in dioxane in a tightly sealed, corrosion-resistant container in a cool, dry, and well-ventilated area away from incompatible materials.[9]

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or equivalents of HCl. Steric hindrance around the ester.Increase the reaction time and monitor by TLC/LC-MS. Increase the equivalents of HCl. Gentle warming may be considered, but with caution to avoid side reactions.
Low Yield Product is soluble in the precipitation solvent. Mechanical losses during work-up.Use a different solvent for precipitation. Ensure complete transfer of materials.
Formation of Byproducts Cleavage of other protecting groups. Degradation of the product.Optimize reaction time and temperature. Consider a milder deprotection method if selectivity is an issue.

Conclusion

The use of hydrogen chloride in 1,4-dioxane is a powerful and widely adopted method for the cleavage of tert-butyl esters. Its effectiveness, generally high yields, and potential for selectivity make it an invaluable tool in the arsenal of the synthetic chemist. By understanding the underlying mechanism, carefully controlling reaction parameters, and adhering to strict safety protocols, researchers can confidently and successfully employ this important transformation in their synthetic endeavors.

References

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). ResearchGate. [Link]

  • SYNTHETIKA. (n.d.). HCl ( Hydrochloric Acid ) Hydrogen Chloride 4N in Dioxane. SYNTHETIKA. [Link]

  • Gases Grit. (n.d.). Hydrogen chloride in 1,4-dioxane 4 M. Gases Grit. [Link]

  • Loba Chemie. (n.d.). 4M HYDROCHLORIC ACID IN DIOXANE MSDS. Loba Chemie. [Link]

  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl ?. ResearchGate. [Link]

  • Solumetrics. (n.d.). Safety Data Sheet. Solumetrics. [Link]

  • ResearchGate. (2025). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M) | Request PDF. ResearchGate. [Link]

  • ChemBK. (2025). Hydrogen chloride 1,4 dioxane solution. ChemBK. [Link]

  • Organic Syntheses. (n.d.). Procedure. Organic Syntheses. [Link]

  • ResearchGate. (2024). How to prepare 4M HCl solution in Dioxane in lab? , is it feasible to prepare in normal chemistry lab?. ResearchGate. [Link]

  • University of Arizona. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona. [Link]

  • ResearchGate. (2025). Efficient Cleavage of Carboxylic tert-Butyl and 1-Adamantyl Esters, and N-Boc-Amines Using H2SO4 in CH2Cl2 | Request PDF. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Organic Chemistry Portal. [Link]

  • Reddit. (2017). Boc deprotection using 4M HCl in dioxane also cleaved amide. Reddit. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Acids. Wordpress. [Link]

  • Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). Master Organic Chemistry. [Link]

  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]

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Application Note & Protocols: Strategic Synthesis of Functionalized Bipyridines Utilizing tert-Butyl 6-bromonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of functionalized bipyridines using tert-Butyl 6-bromonicotinate as a key building block. We delve into the strategic application of palladium-catalyzed cross-coupling reactions, primarily the Suzuki and Stille couplings, offering field-proven insights into catalyst selection, reaction optimization, and product purification. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these powerful synthetic methods.

Introduction: The Versatility of Bipyridines and the Strategic Role of a Key Precursor

Bipyridines are a paramount class of N-heterocyclic compounds, forming the structural core of ligands in coordination chemistry, catalysts, functional materials, and pharmacologically active molecules.[1] Their ability to chelate metal ions is central to their function, but the precise electronic and steric properties, dictated by their substitution pattern, determine their ultimate application.

The synthesis of unsymmetrically substituted bipyridines is a critical challenge in organic chemistry. This compound has emerged as a highly valuable and versatile precursor for this purpose. Its structure offers several distinct advantages:

  • A Reactive Handle: The bromo-substituent at the 6-position provides a reactive site for palladium-catalyzed cross-coupling reactions, enabling the formation of a C-C bond with another aromatic or heteroaromatic ring.

  • An Orthogonal Protecting Group: The tert-butyl ester at the 3-position is robust and generally stable to the conditions of many cross-coupling reactions.[1] It serves as a protecting group for the carboxylic acid, which can be easily deprotected post-coupling under acidic conditions to yield the corresponding nicotinic acid derivative, a valuable functional group for further modification (e.g., amide coupling).[2]

  • Modulation of Electronic Properties: The ester group is an electron-withdrawing group, which can influence the reactivity of the pyridine ring and the properties of the final bipyridine product.

This guide will focus on the practical application of this building block in two of the most powerful cross-coupling methodologies: the Suzuki-Miyaura coupling and the Stille coupling.

Strategic Overview: Choosing the Right Cross-Coupling Reaction

The two primary methods for coupling this compound are the Suzuki and Stille reactions. The choice between them depends on the availability of starting materials, functional group tolerance, and tolerance for specific reagents.

FeatureSuzuki-Miyaura CouplingStille Coupling
Coupling Partner Boronic Acid / Ester (R-B(OR)₂)Organostannane (R-SnR'₃)
Key Advantage Boronic acids are generally non-toxic, and the boron-containing byproducts are often water-soluble and easily removed. A vast library of commercial boronic acids is available.[3][4]Organostannanes are highly tolerant of a wide array of functional groups and are not sensitive to moisture or air. The reaction can sometimes succeed where Suzuki couplings fail.[5][6]
Key Disadvantage The stability of some heteroaromatic boronic acids can be a concern, although stable derivatives like MIDA or N-phenyldiethanolamine esters have been developed.[7]The primary drawback is the high toxicity of organotin reagents and byproducts, which can be difficult to remove completely from the final product.[6][8]
Typical Base Required (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)Not always required, but additives like CuI or CsF can be beneficial.

General Experimental Workflow

The synthesis of a bipyridine derivative via cross-coupling follows a consistent and logical workflow. This process ensures reproducibility and high purity of the final compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents: - this compound - Coupling Partner (Boronic Acid/Stannane) - Catalyst & Ligand - Base (if required) setup Assemble Flame-Dried Glassware under Inert Atmosphere (N₂ or Ar) reagents->setup solvent Prepare Anhydrous/Degassed Solvent(s) solvent->setup addition Add Reagents & Solvent to Reaction Vessel setup->addition heating Heat to Reaction Temperature with Stirring addition->heating monitoring Monitor Reaction Progress (TLC, LC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench extract Aqueous Work-up & Organic Extraction quench->extract purify Purify via Column Chromatography or Recrystallization extract->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General workflow for bipyridine synthesis.

Detailed Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Palladium catalysts, organostannanes, and some solvents are hazardous. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with a generic pyridine-3-boronic acid. It is a robust starting point that can be adapted for other boronic acids.[9]

Materials:

  • This compound (1.0 equiv)

  • Pyridine-3-boronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 ratio, degassed)

Procedure:

  • To a flame-dried round-bottom flask, add this compound, pyridine-3-boronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Under a positive flow of inert gas, add the degassed 1,4-dioxane/water solvent mixture.

  • Add the Pd(PPh₃)₄ catalyst to the stirring suspension.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure bipyridine product.

Protocol 2: Stille Coupling

This protocol details the coupling with a tributylstannylpyridine derivative. The key challenge in the Stille reaction is the removal of tin byproducts.[5][8]

Materials:

  • This compound (1.0 equiv)

  • 2-(Tributylstannyl)pyridine (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)

  • Anhydrous Toluene or DMF (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound and PdCl₂(PPh₃)₂.

  • Evacuate and backfill the flask with Argon three times.

  • Add degassed, anhydrous toluene via syringe.

  • Add the 2-(Tributylstannyl)pyridine via syringe and begin stirring.

  • Heat the reaction mixture to 110 °C (for toluene) and stir for 16-36 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and concentrate in vacuo.

  • Purify the crude product by flash column chromatography. A common technique to help remove tin byproducts is to treat the crude mixture with a saturated solution of potassium fluoride (KF) in methanol, which precipitates the tin salts, followed by filtration through celite before chromatography.

Mechanistic Insights: The "Why" Behind the Protocol

Understanding the catalytic cycle is crucial for troubleshooting and optimization. Both Suzuki and Stille couplings proceed through a similar palladium-catalyzed pathway.

G Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)Ln-X OxAdd->PdII Trans Transmetalation PdII->Trans PdII_R2 R¹-Pd(II)Ln-R² Trans->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² (Product) RedElim->Product Start Start Start->Pd0 R1X R¹-X (Ar-Br) R1X->OxAdd tert-Butyl 6-bromonicotinate R2M R²-M (Ar'-B(OR)₂ or Ar'-SnR₃) R2M->Trans Boronic Acid + Base (Suzuki) or Stannane (Stille)

Caption: Simplified catalytic cycle for cross-coupling.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-limiting step.

  • Transmetalation: The organic group from the boronic acid (after activation by a base) or the stannane is transferred to the palladium center, displacing the halide. The choice of base in the Suzuki reaction is critical; it must be strong enough to form the boronate species but not so strong as to cause side reactions.[9] In Stille couplings, additives like CuI can accelerate this step.[5]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond of the bipyridine product and regenerating the active Pd(0) catalyst to continue the cycle.

Post-Synthesis: Deprotection of the tert-Butyl Ester

To access the nicotinic acid functionality, the tert-butyl ester can be readily cleaved under acidic conditions.

Protocol 3: Ester Hydrolysis

  • Dissolve the synthesized tert-butyl ester bipyridine in a suitable solvent like Dichloromethane (DCM) or 1,4-Dioxane.

  • Add an excess of Trifluoroacetic Acid (TFA) (e.g., 20-50% v/v) or a solution of HCl in dioxane.

  • Stir the mixture at room temperature for 2-6 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent and excess acid under reduced pressure. The resulting carboxylic acid can often be precipitated by adding a non-polar solvent like diethyl ether and collected by filtration.

References

  • Heller, M., & Schubert, U. S. (2003). Syntheses of Functionalized 2,2′:6′,2′′‐Terpyridines. European Journal of Organic Chemistry, 2003(6), 947-961. Available at: [Link]

  • Yin, J., & Raines, R. T. (2021). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 29(576). Available at: [Link]

  • Lehrfeld, J., Burkman, A. M., & Gearien, J. E. (1964). Synthesis of 6-substituted nicotinic acid derivatives as analogs of ergot alkaloids. Journal of Medicinal Chemistry, 7(2), 150-154. Available at: [Link]

  • Sharma, P., et al. (2022). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Van der Poorten, O., et al. (2018). Zn-Catalyzed tert-Butyl Nicotinate-Directed Amide Cleavage as a Biomimic of Metallo-Exopeptidase Activity. The Journal of Organic Chemistry. Available at: [Link]

  • Mrozek, M., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules. Available at: [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. Available at: [Link]

  • Various Authors. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). Stille reaction. Available at: [Link]

  • Van der Poorten, O., et al. (2018). Zn-Catalyzed tert-Butyl Nicotinate-Directed Amide Cleavage. VUB ORGC. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Available at: [Link]

  • Shields, J. D., et al. (2024). Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. ACS Catalysis. Available at: [Link]

  • Maleczka, R. E., & Gallagher, W. P. (2001). Stille Couplings Catalytic in Tin: The “Sn-O” Approach. MSU Chemistry. Available at: [Link]

  • Shezad, N., et al. (2001). Palladium-catalysed cross-coupling reactions in supercritical carbon dioxide. Chemical Communications. Available at: [Link]

  • Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry. Available at: [Link]

  • Khalil, N., et al. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Semantic Scholar. Available at: [Link]

  • Fu, G. C., et al. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. PubMed. Available at: [Link]

  • Hartwig, J. F., et al. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Available at: [Link]

  • Ross, W. C. (1967). Some 6-substituted nicotinamides: synthesis and antineoplastic activities. CNGBdb. Available at: [Link]

  • Nowak, K., & Orlińska, B. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules. Available at: [Link]

  • Fu, G. C., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. ResearchGate. Available at: [Link]

  • Nowak, K., & Orlińska, B. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. ResearchGate. Available at: [Link]

  • Rychnovsky, S. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]

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Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates Using a Pyridine-Based Linker Derived from tert-Butyl 6-bromonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of tert-Butyl 6-bromonicotinate as a foundational building block for creating advanced antibody-drug conjugates (ADCs). This document outlines a complete workflow, from the initial functionalization of the pyridine core to the final purification and characterization of the ADC, grounded in established chemical principles and bioconjugation techniques.

Introduction: The Critical Role of the Linker in ADC Design

Antibody-drug conjugates represent a paradigm of targeted cancer therapy, leveraging the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to tumor cells.[1] The efficacy and safety of an ADC are critically dependent on the linker that connects the antibody to the payload.[2] An ideal linker must be stable in systemic circulation to prevent premature drug release and its associated off-target toxicity, yet facilitate efficient cleavage and payload release within the target cell.[2][3] Pyridine-based linkers are of increasing interest due to their chemical stability and the potential for versatile functionalization, allowing for precise control over the physicochemical properties of the resulting ADC.

This guide details a synthetic strategy employing this compound as a versatile starting material for a bifunctional linker. The workflow is designed to be modular, allowing for the incorporation of various payloads and their subsequent conjugation to an antibody.

Strategic Rationale for Using this compound

The choice of this compound is predicated on several key chemical features:

  • Orthogonal Reactive Sites: The bromine atom at the 6-position and the tert-butyl protected carboxylic acid at the 3-position offer two distinct points for chemical modification. The bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a payload-attachment moiety.[4] The tert-butyl ester serves as a robust protecting group for the carboxylic acid, which, after deprotection, will be the point of covalent attachment to the antibody.

  • Chemical Stability: The pyridine ring provides a stable aromatic core for the linker, contributing to the overall stability of the ADC in circulation.[5]

  • Modularity: The synthetic route allows for a modular approach where the payload can be attached to the linker prior to antibody conjugation, simplifying the final bioconjugation step and subsequent purification.

The overall synthetic workflow can be visualized as follows:

ADC_Synthesis_Workflow A This compound B Functionalization via Cross-Coupling (e.g., Sonogashira) A->B Step 1 C Introduction of Payload Attachment Handle (e.g., Alkyne) B->C D Payload Conjugation (e.g., Click Chemistry) C->D Step 2 E Drug-Linker Construct D->E F Deprotection of tert-Butyl Ester E->F Step 3 G Activated Drug-Linker F->G I EDC/NHS Activation of Carboxylic Acid G->I Step 4a H Monoclonal Antibody (mAb) J Lysine Conjugation H->J I->J Step 4b K Crude ADC J->K L Purification (SEC) K->L Step 5 M Purified ADC L->M N Characterization (HIC, MS) M->N Step 6

Caption: Overall workflow for ADC synthesis.

Experimental Protocols

Part 1: Synthesis of the Drug-Linker Construct

This section details the chemical synthesis of the payload-bearing linker ready for antibody conjugation.

Protocol 1: Functionalization of this compound via Sonogashira Coupling

This protocol describes the introduction of a terminal alkyne, which will serve as a handle for payload attachment via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[6][7]

Materials:

ReagentCAS NumberSupplier Example
This compound941294-58-2BLD Pharm
Ethynyltrimethylsilane1066-54-2Sigma-Aldrich
Tetrakis(triphenylphosphine)palladium(0)14221-01-3Sigma-Aldrich
Copper(I) iodide (CuI)7681-65-4Sigma-Aldrich
Triethylamine (TEA)121-44-8Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)109-99-9Sigma-Aldrich
Tetrabutylammonium fluoride (TBAF)429-41-4Sigma-Aldrich

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and copper(I) iodide (0.1 eq).

  • Add anhydrous THF and triethylamine (3.0 eq).

  • Degas the solution by bubbling with argon for 15 minutes.

  • Add ethynyltrimethylsilane (1.2 eq) dropwise.

  • Heat the reaction mixture to 65 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the crude product in THF and add TBAF (1.1 eq, 1M solution in THF). Stir at room temperature for 1 hour to remove the trimethylsilyl (TMS) protecting group.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 6-ethynylnicotinate.

Protocol 2: Payload Attachment via Click Chemistry

This protocol assumes the payload has been functionalized with an azide group.

Materials:

ReagentCAS NumberSupplier Example
tert-Butyl 6-ethynylnicotinate(Synthesized in Protocol 1)-
Azide-functionalized payload-(User-defined)
Copper(II) sulfate pentahydrate7758-99-8Sigma-Aldrich
Sodium ascorbate134-03-2Sigma-Aldrich
tert-Butanol/Water (1:1)--

Procedure:

  • Dissolve tert-butyl 6-ethynylnicotinate (1.0 eq) and the azide-functionalized payload (1.1 eq) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction vigorously at room temperature for 4-8 hours. Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the tert-butyl protected drug-linker construct.

Protocol 3: Deprotection of the tert-Butyl Ester

This step unmasks the carboxylic acid for subsequent antibody conjugation.

Materials:

ReagentCAS NumberSupplier Example
tert-Butyl protected drug-linker(Synthesized in Protocol 2)-
Trifluoroacetic acid (TFA)76-05-1Sigma-Aldrich
Dichloromethane (DCM)75-09-2Sigma-Aldrich

Procedure:

  • Dissolve the tert-butyl protected drug-linker (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (10-20 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Co-evaporate with toluene (3x) to ensure complete removal of residual TFA.

  • The resulting carboxylic acid drug-linker is typically used in the next step without further purification.

Part 2: Antibody-Drug Conjugation

This section describes the conjugation of the synthesized drug-linker to a monoclonal antibody.

Protocol 4: Conjugation to Antibody Lysine Residues via EDC/NHS Chemistry

This protocol utilizes carbodiimide chemistry to form a stable amide bond between the linker's carboxylic acid and the primary amines of lysine residues on the antibody.[8][9]

Materials:

ReagentCAS NumberSupplier Example
Carboxylic acid drug-linker(Synthesized in Protocol 3)-
Monoclonal Antibody (mAb)-(User-defined)
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)25952-53-8G-Biosciences
N-Hydroxysulfosuccinimide (sulfo-NHS)106627-54-7G-Biosciences
Anhydrous Dimethyl sulfoxide (DMSO)67-68-5Sigma-Aldrich
Phosphate-Buffered Saline (PBS), pH 7.4--
Desalting Columns (e.g., Zeba™ Spin)-Thermo Fisher

Procedure:

  • Antibody Preparation: Exchange the antibody into an amine-free buffer such as PBS, pH 7.4, to a final concentration of 5-10 mg/mL.

  • Drug-Linker Activation:

    • Dissolve the carboxylic acid drug-linker (10-20 eq relative to mAb) in a minimal amount of anhydrous DMSO.

    • In a separate tube, dissolve EDC (1.5x molar excess over drug-linker) and sulfo-NHS (2.0x molar excess over drug-linker) in anhydrous DMSO.

    • Add the EDC/sulfo-NHS solution to the drug-linker solution and incubate at room temperature for 15-30 minutes to form the sulfo-NHS ester.

  • Conjugation:

    • Add the activated drug-linker solution to the antibody solution. The final concentration of DMSO in the reaction should not exceed 10% (v/v).

    • Incubate the reaction at room temperature for 2-4 hours with gentle mixing.

  • Quenching: Quench the reaction by adding a final concentration of 10 mM Tris or hydroxylamine to consume any unreacted sulfo-NHS esters.

  • Purification: Purify the ADC from unreacted drug-linker and other small molecules using size-exclusion chromatography (SEC) with desalting columns or a preparative SEC system, exchanging the buffer to a formulation buffer (e.g., PBS, pH 7.4).[][11]

Conjugation_Process cluster_activation Drug-Linker Activation cluster_conjugation Bioconjugation DL_COOH Drug-Linker-COOH Activated_DL Activated Drug-Linker (sulfo-NHS ester) DL_COOH->Activated_DL 15-30 min, RT EDC_NHS EDC / sulfo-NHS in DMSO EDC_NHS->Activated_DL Crude_ADC Crude ADC Mixture Activated_DL->Crude_ADC Add to mAb mAb Antibody (mAb) in PBS mAb->Crude_ADC 2-4 h, RT Purification Purification (SEC) Crude_ADC->Purification Purified_ADC Purified ADC Purification->Purified_ADC

Caption: Antibody conjugation and purification workflow.

Characterization of the Antibody-Drug Conjugate

Thorough characterization is essential to ensure the quality and consistency of the synthesized ADC.

Protocol 5: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on their hydrophobicity. Since the conjugated drug is typically hydrophobic, species with a higher number of drugs will have a longer retention time.[12][13]

Instrumentation and Materials:

ItemSpecification
HPLC/UHPLC SystemBiocompatible system with UV detector
HIC Columne.g., TSKgel Butyl-NPR
Mobile Phase A1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
Mobile Phase B50 mM Sodium Phosphate, pH 7.0
ADC Sample1 mg/mL in PBS

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject 10-20 µg of the purified ADC sample.

  • Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.

  • Monitor the elution profile at 280 nm.

  • Integrate the peak areas for each species (unconjugated mAb, DAR2, DAR4, etc.).

  • Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each species * DAR of that species) / Σ (Total Peak Area)

Protocol 6: Identity and Purity Analysis by Mass Spectrometry (MS)

Intact mass analysis by LC-MS provides the molecular weight of the entire ADC, confirming the drug load distribution and average DAR.[5]

Instrumentation and Materials:

ItemSpecification
LC-MS SystemHigh-resolution mass spectrometer (e.g., Q-TOF)
Column (for denaturing conditions)Reversed-phase, e.g., Agilent Poroshell 300SB-C8
Mobile Phase A (denaturing)0.1% Formic Acid in Water
Mobile Phase B (denaturing)0.1% Formic Acid in Acetonitrile
ADC Sample0.5-1.0 mg/mL

Procedure:

  • Dilute the ADC sample to the desired concentration. For analysis of the antibody backbone, the sample can be deglycosylated using PNGase F.

  • Inject the sample onto the LC-MS system.

  • Separate the components using a suitable gradient (e.g., 20-80% Mobile Phase B over 10 minutes).

  • Acquire the mass spectra in the appropriate m/z range.

  • Deconvolute the raw mass spectra to obtain the zero-charge mass of each ADC species.

  • Confirm the identity of each peak based on the expected mass of the antibody plus the mass of the conjugated drug-linker.

Conclusion

The protocols outlined in these application notes provide a robust and versatile framework for the synthesis and characterization of antibody-drug conjugates using this compound as a key building block. This pyridine-based linker strategy offers a high degree of modularity and chemical stability, which are critical attributes for the development of next-generation ADCs. By carefully controlling the synthetic and purification steps, researchers can produce well-defined ADCs with a controlled drug-to-antibody ratio, paving the way for more effective and safer targeted cancer therapies.

References

  • Gunda, E., Koruprolu, V., & Hacioglu, B. (2015). Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance.
  • Lazar, A. C., Wang, L., Blättler, W. A., & Almquist, Y. (2005). Analysis of the composition of a cytotoxic cell killing agent: antibody-maytansinoid conjugates. Journal of Pharmaceutical and Biomedical Analysis, 39(1-2), 316-325.
  • Waters Corporation. (n.d.). Automating the Determination of Drug-to-Antibody Ratio (DAR) of Antibody Drug Conjugates (ADCs) Based on Separation by Hydrophobic Interaction Chromatography (HIC). Retrieved from [Link]

  • ResearchGate. (2017). Synthesis of gold nanoparticle-antibody conjugate using EDC/sulfo-NHS. Retrieved from [Link]

  • Fusion QbD. (n.d.). AN002598: Automated method optimization for drug-to-antibody ratio determination using hydrophobic interaction chromatography. Retrieved from [Link]

  • Request PDF. (2025). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. Retrieved from [Link]

  • G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]

  • Berg, E. A., & Fishman, J. B. (2020). Purification of Labeled Antibodies Using Size-Exclusion Chromatography. Cold Spring Harbor protocols, 2020(7), pdb.prot099358.
  • Waters Corporation. (n.d.). Analysis of Antibody Drug Conjugates (ADCs) by Native Mass Spectrometry on the BioAccord System. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of bifunctional linkers 10, 16 and 18. Retrieved from [Link]

  • ResearchGate. (2025). Analysis of ADCs by Native Mass Spectrometry. Retrieved from [Link]

  • LabRulez LCMS. (n.d.). Capillary Electrophoresis – Mass Spectrometry for Intact Mass Analysis of Antibodies and Antibody-Drug-Conjugates. Retrieved from [Link]

  • PMC. (2020). Evaluation of hydrophobic-interaction chromatography resins for purification of antibody-drug conjugates using a mimetic model with adjustable hydrophobicity. Retrieved from [Link]

  • ResearchGate. (2025). Protocols for Lysine Conjugation. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Previous work using monovinylpyridine or maleimide linkers for the.... Retrieved from [Link]

  • Semantic Scholar. (2019). Antibody conjugation to carboxyl-modified microspheres through N-hydroxysuccinimide chemistry for automated immunoassay applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Lysine amide coupling. An activated carboxylic acid moiety reacts with.... Retrieved from [Link]

  • ACS Publications. (2017). Zn-Catalyzed tert-Butyl Nicotinate-Directed Amide Cleavage as a Biomimetic of Metallo-Exopeptidase Activity. Retrieved from [Link]

  • Oxford Academic. (2016). Antibody-drug conjugates: recent advances in conjugation and linker chemistries. Retrieved from [Link]

  • Bestchrom. (2025). Application of cation exchange chromatography in the purification of ADC. Retrieved from [Link]

  • University of Bath's research portal. (2014). A mild, copper-catalysed amide deprotection strategy: use of tert-butyl as a protecting group. Retrieved from [Link]

  • Apollo - University of Cambridge. (2020). The Development of Divinyl-Heteroaryl Linkers for the Synthesis of Stable and Functional Antibody-Drug Conjugates. Retrieved from [Link]

  • Springer Nature Experiments. (2013). Protocols for Lysine Conjugation. Retrieved from [Link]

  • ResearchGate. (2017). Zn-Catalyzed tert-Butyl Nicotinate-Directed Amide Cleavage as a Biomimic of Metallo-Exopeptidase Activity. Retrieved from [Link]

  • PubMed. (2013). Protocols for lysine conjugation. Retrieved from [Link]

  • PubMed. (2017). A Bifunctional Reagent Designed for the Mild, Nucleophilic Functionalization of Pyridines. Retrieved from [Link]

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  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • BioPharm International. (2006). Monoclonal Antibody Conjugation via Chemical Modification. Retrieved from [Link]

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Application Notes and Protocols for the Synthesis of Nicotinamide Derivatives from tert-Butyl 6-bromonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nicotinamide and its derivatives are fundamental scaffolds in medicinal chemistry and drug development, exhibiting a wide array of biological activities. The strategic functionalization of the pyridine ring is crucial for modulating the pharmacological properties of these molecules. tert-Butyl 6-bromonicotinate has emerged as a versatile and valuable starting material for the synthesis of a diverse library of nicotinamide derivatives. Its utility stems from the presence of a bromine atom at the 6-position, which is amenable to a variety of palladium-catalyzed cross-coupling reactions, and a tert-butyl ester at the 3-position, which serves as a stable protecting group that can be efficiently removed under acidic conditions prior to the final amidation step.

This comprehensive guide provides detailed application notes and step-by-step protocols for the preparation of nicotinamide derivatives from this compound. We will delve into three of the most powerful cross-coupling methodologies: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The causality behind experimental choices, field-proven insights, and self-validating protocols are central to this guide, ensuring both scientific integrity and practical applicability for researchers in the field.

Overall Synthetic Strategy

The synthesis of nicotinamide derivatives from this compound is a robust multi-step process that offers a high degree of flexibility in introducing molecular diversity. The general workflow can be visualized as a three-stage process:

  • Palladium-Catalyzed Cross-Coupling: The bromine atom at the 6-position of the pyridine ring is substituted with a new carbon-carbon or carbon-nitrogen bond. This is the key step for introducing the desired substituent.

  • Ester Deprotection: The tert-butyl ester is hydrolyzed to the corresponding carboxylic acid.

  • Amide Formation: The nicotinic acid derivative is coupled with a primary or secondary amine to yield the final nicotinamide product.

G cluster_0 Stage 1: Cross-Coupling cluster_1 Stage 2: Deprotection cluster_2 Stage 3: Amidation A This compound C tert-Butyl 6-(substituted)-nicotinate A->C Pd Catalyst, Ligand, Base B Coupling Partner (Boronic Acid, Amine, or Alkyne) B->C D 6-(substituted)-nicotinic acid C->D Acid (e.g., TFA) F N-substituted-6-(substituted)-nicotinamide D->F Coupling Agent (e.g., HATU) E Amine (R¹R²NH) E->F

Fig. 1: General three-stage workflow for the synthesis of nicotinamide derivatives.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

The choice of cross-coupling reaction is dictated by the desired substituent to be introduced at the 6-position of the nicotinamide scaffold. Below are detailed protocols for Suzuki, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid or ester.[1] This reaction is particularly valuable for synthesizing biaryl and heteroaryl-aryl structures. The compatibility of tert-butyl esters with Suzuki coupling conditions makes this an excellent choice for the initial diversification step.[2]

Expertise & Experience: The selection of the palladium catalyst and ligand is critical for achieving high yields and preventing side reactions. For heteroaryl bromides like our substrate, bulky, electron-rich phosphine ligands are often employed to promote the key steps of oxidative addition and reductive elimination in the catalytic cycle.[3] The choice of base is also crucial for activating the boronic acid for transmetalation.[4]

This protocol is a representative procedure based on established methods for Suzuki couplings of heteroaryl bromides.[5]

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio by volume) to the flask. The solvent volume should be sufficient to dissolve the reactants, typically resulting in a 0.1 M solution of the limiting reagent.

  • Degas the solution by bubbling the inert gas through it for 15-20 minutes.

  • Add Pd(dppf)Cl₂ (0.03 equiv.) to the reaction mixture under a positive flow of the inert gas.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired tert-butyl 6-aryl-nicotinate.

Data Presentation:

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O906~85-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O906~80-90
33-Thienylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Dioxane/H₂O908~75-85

Note: Yields are representative and may vary depending on the specific substrate and reaction scale.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, enabling the formation of carbon-nitrogen bonds.[6] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.

Expertise & Experience: The success of the Buchwald-Hartwig amination is highly dependent on the ligand used. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, BrettPhos), are often necessary to facilitate the catalytic cycle, particularly the reductive elimination step.[7] The choice of a strong, non-nucleophilic base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS), is also critical.[8][9]

This is a representative protocol based on general procedures for the Buchwald-Hartwig amination of heteroaryl bromides.[7]

Materials:

  • This compound

  • Secondary amine (e.g., Morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a glovebox, add this compound (1.0 equiv.), sodium tert-butoxide (1.4 equiv.), Pd₂(dba)₃ (0.02 equiv.), and XPhos (0.04 equiv.) to a dry Schlenk tube.

  • Add the secondary amine (1.2 equiv.) and anhydrous, degassed toluene.

  • Seal the Schlenk tube and bring it out of the glovebox.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove palladium residues, washing the pad with ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation:

EntryAmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2) / XPhos (4)NaOtBuToluene11016~80-90
2PiperidinePd₂(dba)₃ (2) / XPhos (4)NaOtBuToluene11016~80-90
3AnilinePd₂(dba)₃ (2) / XPhos (4)LHMDSToluene11020~70-80

Note: Yields are representative and may vary depending on the specific amine and reaction conditions.

Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira coupling reaction is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[11]

Expertise & Experience: The classic Sonogashira conditions involve a copper co-catalyst, which facilitates the formation of a copper acetylide intermediate.[12] However, copper can also promote the undesirable homocoupling of the alkyne (Glaser coupling).[3] Copper-free Sonogashira protocols have been developed to mitigate this issue, often requiring more specialized ligands.[12] The choice of an amine base, such as triethylamine or diisopropylethylamine, is crucial as it also serves as a solvent in many cases.

This protocol is a representative procedure based on standard Sonogashira coupling conditions.[13]

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.05 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF and triethylamine (typically a 2:1 ratio by volume).

  • Add the terminal alkyne (1.2 equiv.) dropwise to the mixture.

  • Stir the reaction at room temperature or heat to 50-60 °C for 2-8 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl to remove the copper catalyst.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation:

EntryAlkyneCatalyst/Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3) / CuI (5)Et₃NTHF504~85-95
2TrimethylsilylacetylenePd(PPh₃)₂Cl₂ (3) / CuI (5)Et₃NTHF504~80-90
31-HexynePd(PPh₃)₂Cl₂ (3) / CuI (5)Et₃NTHF506~75-85

Note: Yields are representative and may vary depending on the specific alkyne and reaction conditions.

Part 2: Deprotection and Amidation

The final two stages of the synthesis involve the deprotection of the tert-butyl ester to reveal the carboxylic acid, followed by the coupling with an amine to form the desired nicotinamide derivative.

Deprotection of the tert-Butyl Ester

The tert-butyl ester is a robust protecting group that is stable to the basic and nucleophilic conditions of the cross-coupling reactions. It is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA).[14]

Materials:

  • tert-Butyl 6-(substituted)-nicotinate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Toluene

Procedure:

  • Dissolve the tert-butyl 6-(substituted)-nicotinate (1.0 equiv.) in dichloromethane.

  • Add trifluoroacetic acid (5-10 equiv.) to the solution at room temperature.

  • Stir the reaction mixture for 1-4 hours, monitoring the disappearance of the starting material by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Co-evaporate the residue with toluene (2-3 times) to ensure complete removal of residual TFA.

  • The resulting 6-(substituted)-nicotinic acid is often used in the next step without further purification.

Amide Bond Formation

The final step is the formation of the amide bond between the 6-(substituted)-nicotinic acid and a primary or secondary amine. A variety of coupling reagents can be used for this transformation. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a popular and highly effective coupling reagent that often leads to high yields and clean reactions.

Materials:

  • 6-(substituted)-nicotinic acid

  • Primary or secondary amine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 6-(substituted)-nicotinic acid (1.0 equiv.) in DMF.

  • Add HATU (1.1 equiv.) and DIPEA (3.0 equiv.) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the desired primary or secondary amine (1.2 equiv.) to the reaction mixture.

  • Stir at room temperature for 2-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the final N-substituted-6-(substituted)-nicotinamide.

G cluster_0 Suzuki Catalytic Cycle A Pd(0)L₂ B Oxidative Addition A->B C Ar-Pd(II)(L)₂-Br B->C D Transmetalation C->D E Ar-Pd(II)(L)₂-Ar' D->E F Reductive Elimination E->F F->A G Ar-Ar' F->G H Ar'-B(OH)₂ H->D I Base I->D J Ar-Br J->B

Sources

tert-Butyl 6-bromonicotinate in the synthesis of stress pathway modulators

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: tert-Butyl 6-bromonicotinate: A Strategic Building Block for the Synthesis of Stress-Activated Pathway Modulators

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cellular stress responses, governed by intricate signaling networks like the mitogen-activated protein kinase (MAPK) pathways, are central to numerous pathological conditions, including inflammation, neurodegenerative diseases, and cancer. The development of small molecule modulators targeting key kinases within these pathways is a cornerstone of modern therapeutic discovery. This document provides a detailed guide on the strategic application of This compound , a versatile chemical intermediate, in the synthesis of novel stress pathway modulators. We will explore the rationale behind its use, provide detailed protocols for its application in palladium-catalyzed cross-coupling reactions, and discuss the downstream functionalization of the resulting products.

The Rationale: Why a Pyridine Scaffold?

The pyridine ring is a privileged scaffold in medicinal chemistry, found in a multitude of clinically approved drugs.[1][2] Its prevalence stems from several key features:

  • Bioisosterism: As an isostere of a benzene ring, the pyridine nucleus can occupy similar binding pockets in protein targets.[1]

  • Hydrogen Bonding: The nitrogen atom acts as a hydrogen bond acceptor, enabling critical interactions with amino acid residues in enzyme active sites.

  • Solubility and Pharmacokinetics: The polar nitrogen atom can improve the aqueous solubility and overall pharmacokinetic profile of a drug candidate.[3]

  • Synthetic Versatility: The pyridine ring can be readily functionalized at various positions to optimize potency, selectivity, and metabolic stability.[3]

These attributes make pyridine-based molecules ideal candidates for targeting the ATP-binding pockets of kinases, which are central regulators of stress-activated signaling.

Strategic Dissection of this compound

This compound (CAS No. 941294-58-2) is not merely a starting material but a carefully designed synthetic tool.[4] Its utility arises from the orthogonal reactivity of its three key components: the pyridine core, the bromine atom, and the tert-butyl ester.

  • The 6-Bromo "Handle": The bromine atom at the 6-position is the primary site for synthetic elaboration. It is an excellent leaving group for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the efficient formation of a carbon-carbon bond, enabling the linkage of the pyridine core to a diverse range of aryl or heteroaryl fragments—a common strategy for building kinase inhibitors.[5][6]

  • The tert-Butyl Ester "Protector": The carboxylic acid is masked as a tert-butyl ester. This group is robust and generally stable under the basic conditions required for Suzuki coupling.[7] However, it can be selectively and cleanly removed under mild acidic conditions (e.g., using trifluoroacetic acid), which preserves most other functional groups.[8][9] This "protect-couple-deprotect" strategy is fundamental for synthesizing complex molecules, allowing the carboxylic acid to be revealed at a late stage for further modification or to serve as a key pharmacophoric feature.

Below is a diagram illustrating the strategic components of the molecule.

G cluster_0 This compound mol b1 Pyridine Scaffold (Core Pharmacophore) b2 6-Bromo Group (Cross-Coupling Handle) b3 tert-Butyl Ester (Protecting Group)

Caption: Key functional components of this compound.

Application Protocol: Synthesis of a Bi-Aryl Modulator via Suzuki-Miyaura Coupling

This protocol details the synthesis of a representative bi-aryl pyridine derivative, a common core structure for kinase inhibitors, using this compound and an arylboronic acid.

Overall Synthetic Workflow

The process involves a palladium-catalyzed Suzuki coupling followed by an acidic deprotection of the tert-butyl ester to yield the final nicotinic acid product.

G A tert-Butyl 6-bromonicotinate C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B Arylboronic Acid B->C D Coupled Intermediate (Protected) C->D C-C Bond Formation E Acidic Deprotection (e.g., TFA) D->E F Final Product (Nicotinic Acid Derivative) E->F Ester Cleavage

Caption: General workflow for synthesizing nicotinic acid derivatives.

Materials and Reagents
ReagentCAS No.Molecular Wt.Role
This compound941294-58-2258.11Starting Material
4-Methoxyphenylboronic acid5720-07-0151.96Coupling Partner
Pd(PPh₃)₄ (Tetrakis)14221-01-31155.56Palladium Catalyst
Potassium Carbonate (K₂CO₃)584-08-7138.21Base
1,4-Dioxane123-91-188.11Organic Solvent
Deionized Water7732-18-518.02Aqueous Solvent
Trifluoroacetic Acid (TFA)76-05-1114.02Deprotection Reagent
Dichloromethane (DCM)75-09-284.93Solvent for Deprotection
Step-by-Step Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize tert-butyl 6-(4-methoxyphenyl)nicotinate.

  • Inert Atmosphere Setup: To a 100 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add this compound (2.58 g, 10.0 mmol, 1.0 equiv).

  • Reagent Addition: Add 4-methoxyphenylboronic acid (1.67 g, 11.0 mmol, 1.1 equiv) and potassium carbonate (4.15 g, 30.0 mmol, 3.0 equiv).

  • Catalyst Addition: Briefly remove the nitrogen inlet and add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 578 mg, 0.50 mmol, 0.05 equiv). Causality: The Pd(0) species is essential for the oxidative addition step, which initiates the catalytic cycle. The phosphine ligands stabilize the palladium center.[6][10]

  • Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Add 1,4-dioxane (40 mL) and deionized water (10 mL) via syringe. Causality: A biphasic solvent system is often used. The base is more soluble in water, which facilitates the activation of the boronic acid for transmetalation.[5]

  • Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (100 mL) and water (50 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the pure product.

Step-by-Step Protocol: tert-Butyl Ester Deprotection

Objective: To synthesize 6-(4-methoxyphenyl)nicotinic acid.

  • Reaction Setup: Dissolve the purified tert-butyl 6-(4-methoxyphenyl)nicotinate (e.g., 2.85 g, 10.0 mmol) in dichloromethane (DCM, 20 mL) in a round-bottom flask at room temperature.

  • Reagent Addition: Slowly add trifluoroacetic acid (TFA, 15 mL) to the solution. Causality: TFA is a strong acid that protonates the ester oxygen, leading to the elimination of isobutylene gas and formation of the free carboxylic acid. This reaction is typically fast and clean.[9]

  • Reaction Execution: Stir the mixture at room temperature for 2-4 hours. Monitor the completion of the reaction by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporate with toluene (2 x 20 mL) to ensure complete removal of residual TFA.

  • Isolation: The resulting solid is typically the desired product. It can be further purified by recrystallization or trituration with a suitable solvent (e.g., diethyl ether) if necessary.

Biological Context: Targeting a Stress-Signaling Pathway

The synthesized nicotinic acid derivatives can be evaluated as inhibitors of key kinases in stress-activated pathways. For example, the Apoptosis Signal-regulating Kinase 1 (ASK1) is a critical upstream activator of the p38 and JNK MAPK pathways, which are implicated in inflammatory and fibrotic diseases.

G Stress Cellular Stress (e.g., ROS, TNF-α) ASK1 ASK1 Stress->ASK1 MKK MKK3/6 & MKK4/7 ASK1->MKK p38 p38 MAPK MKK->p38 JNK JNK MKK->JNK TF Transcription Factors (e.g., AP-1, ATF2) p38->TF JNK->TF Response Inflammation, Apoptosis, Fibrosis TF->Response Inhibitor Synthesized Modulator Inhibitor->ASK1

Caption: Simplified ASK1-p38/JNK stress signaling pathway.

The bi-aryl scaffold synthesized is designed to fit into the ATP-binding pocket of a kinase like ASK1. The nicotinic acid can form a key hydrogen bond with the hinge region of the kinase, while the second aryl ring explores a deeper hydrophobic pocket, conferring potency and selectivity.

Conclusion

This compound is a highly effective and strategic building block for the synthesis of stress pathway modulators. Its pre-installed "handle" for cross-coupling and protected carboxylic acid functionality allows for a streamlined and modular approach to generating libraries of novel pyridine-based compounds. The protocols outlined here demonstrate a robust and reproducible method for leveraging this reagent in drug discovery campaigns targeting kinases and other key proteins in cellular signaling.

References

  • BLD Pharm. tert-Butyl 6-bromo-4-methylnicotinate.
  • BLD Pharm. This compound.
  • BLD Pharm. tert-Butyl 6-amino-5-bromonicotinate.
  • ChemScene. tert-Butyl 5-bromonicotinate.
  • PASL. Tert-butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate.
  • Bhat, A. et al. (2021). Pyridine: the scaffolds with significant clinical diversity. Future Journal of Pharmaceutical Sciences. Available from: [Link]

  • ResearchGate. Pyridine scaffold-bearing drugs in therapeutic applications. Available from: [Link]

  • Al-bogami, A. et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. Available from: [Link]

  • Sbardella, G. et al. (2020). The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. Molecules. Available from: [Link]

  • Paruch, K. et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie. Available from: [Link]

  • Lab-Chemicals.Com. This compound.
  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Novotná, K. et al. (2023). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Journal of Medicinal Chemistry. Available from: [Link]

  • Macmillan Group. B-Alkyl Suzuki Couplings.
  • Novotná, K. et al. (2023). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-L-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Journal of Medicinal Chemistry.
  • ResearchGate. Synthesis from bromobenzene, tert-butyl isocyanide and organotin compounds in the presence of Pd catalyst. Available from: [Link]

  • Dong, J. et al. (2022). Discovery of Novel Bruton's Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy. Journal of Medicinal Chemistry. Available from: [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University.
  • Turlington, M. et al. (2013). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Thomas, A. A. et al. (2020). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis. Available from: [Link]

  • Blaszczyk, A. et al. (2004). Bromine catalyzed conversion of S-tert-butyl groups into versatile and, for self-assembly processes accessible, acetyl-protected thiols. Organic & Biomolecular Chemistry. Available from: [Link]

  • Khan, M. I. H. et al. (2022). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with tert-Butyl 6-bromonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction of tert-butyl 6-bromonicotinate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and success of their coupling reactions involving this key heteroaromatic building block. Here, we will delve into common challenges, provide in-depth troubleshooting strategies, and offer detailed experimental protocols to streamline your research.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling of this compound is giving low to no yield. What are the most common initial factors to investigate?

A1: Low yields in this specific coupling are often traced back to a few critical parameters. Firstly, the choice of palladium catalyst and ligand is paramount. Standard catalysts like Pd(PPh₃)₄ may not be effective for this electron-deficient pyridine derivative.[1] Secondly, the base selection is crucial for the transmetalation step; its strength and solubility can significantly influence the reaction's success.[2] Finally, ensure all reagents are of high purity and that the reaction is conducted under a strictly inert atmosphere to prevent catalyst deactivation and side reactions.[1]

Q2: I'm observing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?

A2: Homocoupling is a frequent side reaction, primarily caused by the presence of oxygen in the reaction mixture.[3] To mitigate this, it is essential to thoroughly degas your solvent and the entire reaction setup. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas, such as argon or nitrogen, through the solvent for an extended period.[1] Utilizing a Pd(0) precatalyst, like Pd₂(dba)₃, instead of a Pd(II) source, can also help to reduce the extent of homocoupling.[1]

Q3: Protodeboronation of my boronic acid seems to be a major issue. What are the best strategies to prevent this?

A3: Protodeboronation, the cleavage of the C-B bond, is a common pathway for boronic acid degradation, particularly with heteroaryl boronic acids.[4] To address this, consider using more stable boronic esters, such as pinacol esters, which act as a slow-release source of the boronic acid under the reaction conditions.[3] Additionally, ensure your reaction conditions are not overly aqueous, as excess water can promote this side reaction. Optimizing the base is also key; stronger bases like hydroxides can accelerate protodeboronation, so a switch to milder bases like K₃PO₄ or Cs₂CO₃ may be beneficial.[1]

Q4: What is the best starting point for a catalyst system when coupling this compound with a simple arylboronic acid?

A4: For an electron-deficient heteroaryl bromide like this compound, a good starting point is a catalyst system known for its high activity with challenging substrates. A combination of a palladium precursor such as Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand like SPhos or XPhos is often a robust choice.[5][6] These ligands are known to promote the typically rate-limiting oxidative addition step and facilitate reductive elimination.[4]

Troubleshooting Guide

This section provides a more detailed breakdown of common problems encountered during the Suzuki coupling of this compound and offers systematic solutions.

Problem 1: Low or No Conversion of Starting Material
Potential Cause Explanation & Solution
Inactive Catalyst The Pd(0) active species may not be forming or is rapidly deactivating. Ensure your palladium precursor and ligand are of high quality. For Pd(II) precursors, an in-situ reduction is required, which can sometimes be inefficient.[7] Consider starting with a Pd(0) source like Pd₂(dba)₃. Also, verify that the reaction is under a strict inert atmosphere as oxygen can poison the catalyst.[1]
Poor Ligand Choice The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle. For an electron-deficient substrate like this compound, ligands such as triphenylphosphine (PPh₃) may be inadequate. Switch to more electron-rich and bulky ligands like Buchwald's biaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[1][5]
Inappropriate Base The base is essential for activating the boronic acid for transmetalation.[2] If the base is too weak or insoluble in the reaction medium, the reaction will be sluggish. Consider stronger bases like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous for optimal performance.[8]
Suboptimal Solvent The solvent must solubilize all components of the reaction, including the organic substrates and the inorganic base.[9] A mixture of an aprotic organic solvent (e.g., dioxane, THF, toluene) and water is often effective. The ratio of organic solvent to water can be critical and may require optimization.
Low Reaction Temperature Many Suzuki couplings require heating to overcome activation barriers.[1] If the reaction is sluggish at a lower temperature, cautiously increase the temperature, monitoring for any potential decomposition of starting materials or products.
Problem 2: Formation of Significant Side Products
Side Product Explanation & Minimization Strategy
Homocoupling of Boronic Acid As mentioned in the FAQs, this is primarily due to the presence of oxygen. Rigorous degassing of the solvent and reaction vessel is the most effective solution.[1]
Dehalogenation of this compound This occurs when the aryl halide is reduced instead of undergoing cross-coupling. This can be promoted by certain solvents or bases. Switching to a non-protic solvent and a non-coordinating base can sometimes alleviate this issue.[3]
Protodeboronation of Boronic Acid This side reaction involves the cleavage of the C-B bond. To minimize this, use fresh, high-purity boronic acid or consider more stable derivatives like pinacol esters or MIDA boronates.[4] Avoid excessively high temperatures and strong, nucleophilic bases if possible.[1]

Experimental Protocols & Catalyst Screening

A systematic catalyst screening is crucial for identifying the optimal conditions for your specific Suzuki coupling reaction. Below is a general protocol for screening various catalysts and ligands for the coupling of this compound with a representative arylboronic acid.

General Protocol for Catalyst Screening

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., PPh₃, SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., dioxane, THF, toluene)

  • Degassed water

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • In a separate vial, prepare the catalyst by dissolving the palladium precursor (e.g., 0.02 mmol Pd(OAc)₂) and the ligand (e.g., 0.04 mmol SPhos) in a small amount of the anhydrous organic solvent.

  • Add the catalyst solution to the reaction vial containing the substrates and base.

  • Evacuate and backfill the reaction vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed organic solvent (e.g., 5 mL of dioxane) and degassed water (e.g., 1 mL) to the reaction vial via syringe.

  • Seal the vial and place it in a preheated oil bath at the desired temperature (e.g., 80-100 °C).

  • Stir the reaction mixture for the specified time (e.g., 12-24 hours), monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product by ¹H NMR or GC-MS to determine the conversion and yield.

Catalyst Screening Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_analysis Analysis cluster_optimization Optimization Loop A Weigh Substrates & Base C Combine in Reaction Vial A->C B Prepare Catalyst Solution B->C D Inert Atmosphere Purge C->D E Add Solvents D->E F Heat & Stir E->F G Workup & Isolation F->G H Determine Yield & Purity (NMR, GC-MS) G->H I Vary Ligand H->I Iterate J Vary Base H->J Iterate K Vary Solvent H->K Iterate L Vary Temperature H->L Iterate

Caption: A systematic workflow for catalyst screening in Suzuki coupling.

Troubleshooting Logic Diagram

G cluster_catalyst Catalyst System Check cluster_reagents Reagent & Condition Check cluster_solutions Potential Solutions Start Low Yield or No Reaction A Is the atmosphere inert? Start->A B Is the ligand appropriate? (e.g., bulky, electron-rich) A->B Yes SolA Improve degassing / Use fresh catalyst A->SolA No C Is the Pd source active? B->C Yes SolB Switch to Buchwald ligands (SPhos, XPhos) B->SolB No D Is the base strong/soluble enough? C->D Yes SolC Switch to Pd(0) source C->SolC No E Is the boronic acid stable? D->E Yes SolD Use K3PO4 or Cs2CO3 D->SolD No F Are solvents appropriate and degassed? E->F Yes SolE Use boronic ester (pinacol, MIDA) E->SolE No G Is the temperature optimal? F->G Yes SolF Screen solvent ratios (e.g., dioxane/water) F->SolF No SolG Increase temperature incrementally G->SolG No

Caption: A decision tree for troubleshooting low-yielding Suzuki reactions.

References

Sources

troubleshooting failed Sonogashira reaction with tert-Butyl 6-bromonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Sonogashira Reaction Troubleshooting

Guide for: Researchers, Scientists, and Drug Development Professionals Topic: Troubleshooting Failed Sonogashira Reaction with tert-Butyl 6-bromonicotinate

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] This reaction is invaluable for the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1] The coupling of an aryl halide, such as this compound, with a terminal alkyne typically employs a palladium catalyst, a copper(I) co-catalyst, and a mild amine base.[1][3]

Despite its utility, the Sonogashira reaction can be sensitive to various factors, and failures or low yields are common hurdles. This guide, designed by application scientists, provides a structured approach to diagnosing and resolving issues encountered when working with this compound, an electron-deficient heteroaromatic halide.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction shows no product, and I've recovered only my starting material. What are the most likely causes?

A1: A complete lack of reactivity typically points to a fundamental issue with one of three areas: the catalyst system, the reaction conditions, or the reagents. The primary suspects are an inactive palladium catalyst, failure to establish or maintain anaerobic conditions, or poor quality of the amine base or copper co-catalyst. Oxygen can lead to the undesirable homocoupling of the alkyne (Glaser coupling) and deactivate the palladium catalyst.[4]

Q2: I'm observing a significant amount of a side product that appears to be a dimer of my alkyne. What is this, and how can I prevent it?

A2: This side product is the result of Glaser-Hay coupling, an oxidative homocoupling of the terminal alkyne.[5][6] It is a common side reaction in Sonogashira couplings and is promoted by the presence of oxygen and the copper(I) co-catalyst. To minimize this, ensure your reaction is rigorously degassed and maintained under an inert atmosphere (Argon or Nitrogen). In some cases, switching to "copper-free" Sonogashira conditions may be necessary.[4][7]

Q3: My reaction turns black, and I get a very low yield. What does the color change indicate?

A3: The formation of a black precipitate, known as "palladium black," signifies the decomposition and precipitation of the palladium(0) catalyst from the solution.[4] This removes the active catalyst from the catalytic cycle, halting the reaction. This can be caused by impurities in the reagents or solvent, excessively high temperatures, or an inappropriate choice of solvent. Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black under certain conditions.[4][8]

Q4: Is this compound a challenging substrate for Sonogashira coupling?

A4: The reactivity of the aryl halide is a critical factor.[4] For aryl halides, the general reactivity trend is I > OTf > Br >> Cl.[4][9] While aryl bromides are common, they are less reactive than aryl iodides and often require more forcing conditions, such as elevated temperatures.[4] As an electron-deficient pyridine derivative, this compound is generally a suitable substrate, but oxidative addition to the palladium(0) center can still be the rate-limiting step and may require optimization.

Q5: Can the tert-butyl ester group on my starting material cause problems?

A5: The tert-butyl ester is generally stable under typical Sonogashira conditions, which are mildly basic. However, if excessively harsh bases or very high temperatures are used, there is a potential for hydrolysis or other side reactions. It is important to monitor for byproducts related to the loss or modification of this group, especially during workup and purification.

In-Depth Troubleshooting Guide

When a reaction fails, a systematic approach is crucial. The following logical workflow and detailed tables will guide you from diagnosis to solution.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Reaction Failed (Low Yield / No Product) check_sm Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) start->check_sm sm_ok Starting Material Recovered Unchanged check_sm->sm_ok No Conversion side_products Side Products Observed check_sm->side_products New Spots by TLC degradation Degradation / Complex Mixture check_sm->degradation Smearing / Multiple Products catalyst Issue: Catalyst System - Inactive Pd Catalyst - Degraded Cu(I) Source - Inappropriate Ligand sm_ok->catalyst conditions Issue: Reaction Conditions - Oxygen Contamination - Insufficient Temperature - Incorrect Solvent/Base sm_ok->conditions glaser Issue: Glaser Homocoupling - Oxygen Present - Catalyst Imbalance side_products->glaser harsh_cond Issue: Reaction Too Harsh - Temperature Too High - Base Too Strong - Reaction Time Too Long degradation->harsh_cond

Caption: A logical workflow for diagnosing a failed Sonogashira reaction.

Troubleshooting Matrix
Symptom Potential Cause Recommended Action & Explanation
1. No Reaction (Only starting material recovered)Inactive Palladium Catalyst: Pd(0) source has oxidized or Pd(II) precatalyst failed to reduce.• Use a fresh bottle of catalyst, especially for air-sensitive Pd(PPh₃)₄.• PdCl₂(PPh₃)₂ is more air-stable but requires in-situ reduction to Pd(0), which can sometimes be inefficient.[1] Ensure your amine base is pure and capable of facilitating this reduction.
Oxygen Contamination: Failure to properly degas solvents and maintain an inert atmosphere.• Degas the solvent rigorously using methods like freeze-pump-thaw (3 cycles) or by bubbling with argon for at least 30 minutes.• Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.[10]
Insufficient Temperature: The energy barrier for oxidative addition with the aryl bromide is not being met.• Increase the reaction temperature in increments of 10-20 °C. Aryl bromides often require heating, sometimes up to 80-100 °C, for efficient oxidative addition.[11]
Poor Quality Reagents: Degraded CuI, wet solvent, or impure amine base.• Use a fresh bottle of CuI (should be off-white/tan, not green/brown).• Use anhydrous solvent.• Distill the amine base (e.g., triethylamine) before use to remove impurities and water.
2. Low Yield Glaser-Hay Homocoupling: The alkyne is coupling with itself, consuming the starting material.• This is a primary indicator of oxygen in the system. Improve degassing procedures immediately.[12]• Consider switching to a copper-free protocol, which may require different ligands (e.g., bulky, electron-rich phosphines) or conditions.[7]
Catalyst Deactivation (Palladium Black): The active Pd(0) catalyst precipitates out of solution.• Ensure high purity of all reagents and solvents.[4]• If using THF, consider switching to a different solvent like DMF, acetonitrile, or using the amine as the solvent.[8]• Ensure the temperature is not excessively high.
Incomplete Reaction: The reaction stalls before all starting material is consumed.• Increase catalyst loading (e.g., from 1-2 mol% to 5 mol%).• Increase reaction time.• Re-evaluate temperature and solvent choice. A more polar solvent like DMF can sometimes improve solubility and reaction rates.[13]
3. Decomposition (Complex mixture of unidentifiable products)Reaction Temperature Too High: Substrates or product are not stable at the reaction temperature.• Run the reaction at a lower temperature for a longer period.• Screen a range of temperatures to find the optimal balance between reaction rate and stability.
Base-Mediated Decomposition: The chosen base is too strong or is reacting with the starting material/product.• The tert-butyl ester could be sensitive to very strong bases. Ensure a mild amine base like triethylamine or diisopropylethylamine is used.• Ensure the correct stoichiometry of the base is used; excessive amounts are not always beneficial.
Difficult Purification: The product appears stable in the crude mixture but degrades on silica gel.• The pyridine nitrogen in the product can interact strongly with acidic silica gel. Consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1%).• Alternatively, use a different stationary phase like alumina for chromatography.

Key Experimental Protocols

Protocol 1: Standard Sonogashira Coupling of this compound

This is a general starting protocol. Optimization may be required.

  • Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv, 2 mol%), and CuI (0.04 equiv, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry argon or nitrogen three times.

  • Solvent and Reagents: Under a positive flow of inert gas, add degassed solvent (e.g., THF or DMF, approx. 0.2 M concentration relative to the aryl bromide) and degassed triethylamine (2.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Rigorous Solvent Degassing (Freeze-Pump-Thaw)

This method is highly effective for removing dissolved oxygen.

  • Freeze: Place the solvent in a Schlenk flask with a sidearm and securely clamp it. Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pump: With the solvent still frozen, open the flask to a high-vacuum line and evacuate for 10-15 minutes. This removes the gases from the headspace above the frozen solvent.

  • Thaw: Close the flask to the vacuum line. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You may observe bubbling as dissolved gases are released from the liquid phase.

  • Repeat: Repeat this freeze-pump-thaw cycle at least two more times to ensure complete removal of dissolved oxygen. After the final cycle, backfill the flask with dry argon or nitrogen.

Mechanistic Insights: The "Why" Behind the Reaction

Understanding the catalytic cycle is key to effective troubleshooting. The Sonogashira reaction proceeds via two interconnected cycles.[2][3]

SonogashiraCycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Rate-Limiting Step) Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L₂) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Alkyne Ar-Pd(II)-C≡CR(L₂) Transmetal->PdII_Alkyne CuI Cu(I)X Transmetal->CuI Regenerates Cu Catalyst RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-C≡CR (Product) RedElim->Product Alkyne H-C≡CR PiComplex π-Alkyne-Cu Complex Alkyne->PiComplex CuI->PiComplex Deprotonation Deprotonation (Base) PiComplex->Deprotonation CuAcetylide Cu-C≡CR (Copper Acetylide) Deprotonation->CuAcetylide CuAcetylide->Transmetal Transfers Alkyne to Palladium

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with this compound.[3] This step is often rate-limiting, especially for less reactive bromides.[1]

  • Copper Cycle: Concurrently, the copper(I) salt activates the terminal alkyne, forming a copper acetylide species.[1][14] This increases the nucleophilicity of the alkyne.

  • Transmetalation: The crucial step where the alkyne group is transferred from copper to the palladium center.[3]

  • Reductive Elimination: The final step where the desired product is formed, and the Pd(0) catalyst is regenerated to continue the cycle.[3]

Failures can occur at any point: if oxidative addition is too slow (low temp, inactive catalyst), if the copper acetylide forms but undergoes homocoupling (oxygen present), or if the Pd catalyst dies before reductive elimination (decomposition).

References

  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved from [Link]

  • Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. (n.d.). Retrieved from [Link]

  • Sonogashira coupling - YouTube. (2019). Retrieved from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • The Sonogashira Coupling. (n.d.). Retrieved from [Link]

  • Sonogashira troubleshooting help needed : r/Chempros - Reddit. (2020). Retrieved from [Link]

  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. (2021). Retrieved from [Link]

  • Why does my cross coupling reaction between methyl-4-bromobenzoate and 2-methylbut-3-yn-2-ol not work? - ResearchGate. (2015). Retrieved from [Link]

  • Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. (2016). Royal Society of Chemistry. Retrieved from [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). Retrieved from [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. (2021). Retrieved from [Link]

  • Glaser Coupling, Hay Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Glaser coupling - Wikipedia. (n.d.). Retrieved from [Link]

  • How to purify Nicotinic acid derivatives from the reaction mixture? - ResearchGate. (2017). Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in Buchwald-Hartwig Amination of Pyridine Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of the Buchwald-Hartwig amination, with a specific focus on pyridine substrates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in this powerful C-N bond-forming reaction. Here, we will dissect common side reactions, provide actionable troubleshooting strategies, and offer insights grounded in mechanistic principles to enhance your reaction outcomes.

The Buchwald-Hartwig amination has become an indispensable tool in modern synthetic chemistry, offering a versatile method for constructing C(sp²)–N bonds.[1][2] However, the unique electronic properties of pyridine rings, particularly the presence of the nitrogen atom, introduce specific challenges that can lead to undesired side reactions and diminished yields.[3][4] This guide will address these issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Here are some of the most common issues encountered during the Buchwald-Hartwig amination of pyridine substrates:

Q1: Why is my reaction showing low to no conversion of the starting materials?

A1: The most probable cause is catalyst poisoning by the pyridine nitrogen. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, effectively inhibiting its catalytic activity.[3] This is particularly problematic with 2-halopyridines.

  • Troubleshooting:

    • Ligand Selection: Employ sterically bulky ligands. These ligands create a crowded environment around the palladium atom, which physically hinders the coordination of the pyridine nitrogen.[5] Ligands like RuPhos, BrettPhos, and certain Josiphos-type ligands are often effective.[4][6]

    • Catalyst Choice: Using a pre-formed catalyst (precatalyst) can sometimes give more consistent results than generating the active catalyst in situ from a palladium source like Pd(OAc)₂.[7]

Q2: I'm observing a significant amount of hydrodehalogenation (replacement of the halide with hydrogen). What's causing this?

A2: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations and can arise from several pathways.[5][8] One possibility is β-hydride elimination from a palladium-amide intermediate. This is more likely with primary amines. Another potential cause is the presence of water or other proton sources that can react with palladium-hydride species generated in the catalytic cycle.

  • Troubleshooting:

    • Amine Stoichiometry: Ensure you are using the correct stoichiometry of your amine. An excess of a primary amine can sometimes favor β-hydride elimination.

    • Rigorous Inert Conditions: Ensure your reaction is set up under strictly anhydrous and oxygen-free conditions. Improperly dried solvents or reagents can be a source of protons.[3]

    • Base Selection: The choice of base can influence the rate of hydrodehalogenation. While strong bases like sodium tert-butoxide are often necessary for catalyst turnover, they can also promote side reactions.[9] Experimenting with different bases (e.g., K₃PO₄, Cs₂CO₃) might be beneficial.

Q3: My reaction is producing a complex mixture of products, and I'm having trouble with purification. What are the likely side products?

A3: Besides hydrodehalogenation, other potential side reactions with pyridine substrates include:

  • Homocoupling/Dimerization: The pyridine substrate can couple with itself to form bipyridyl compounds.

  • Reaction at other positions: If your pyridine substrate has other reactive sites, the palladium catalyst might facilitate reactions at those positions.

  • Polymerization: In some cases, particularly with substrates containing multiple reactive sites, polymerization can occur.[10]

  • Troubleshooting:

    • Reaction Temperature and Time: These reactions are typically run at elevated temperatures (80-110 °C).[3] However, excessively high temperatures or prolonged reaction times can promote side product formation. Consider optimizing these parameters.

    • Protecting Groups: If your pyridine or amine contains other reactive functional groups (like a free -NH), consider protecting them to prevent unwanted side reactions.[10]

In-Depth Troubleshooting Guide

Understanding the Catalytic Cycle and Potential Pitfalls

A solid understanding of the Buchwald-Hartwig amination catalytic cycle is crucial for effective troubleshooting. The generally accepted mechanism involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[5][11]

Buchwald_Hartwig_Cycle cluster_side_reactions Side Reactions cluster_inhibition Inhibition Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-X Pyridine Coordination Pd(0)L(Pyridine) Pd(0)L->Pyridine Coordination Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Hydrodehalogenation Hydrodehalogenation Oxidative Addition Complex->Hydrodehalogenation [H] source Deprotonation Deprotonation Amine Coordination->Deprotonation Base Reductive Elimination Reductive Elimination Deprotonation->Reductive Elimination Beta-Hydride Elimination Beta-Hydride Elimination Deprotonation->Beta-Hydride Elimination Primary Amine Reductive Elimination->Pd(0)L Ar-NR2 Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Add Catalyst & Ligand Add Catalyst & Ligand Add Bromopyridine & Base Add Bromopyridine & Base Add Catalyst & Ligand->Add Bromopyridine & Base Seal & Purge with Inert Gas Seal & Purge with Inert Gas Add Bromopyridine & Base->Seal & Purge with Inert Gas Add Solvent & Amine Add Solvent & Amine Seal & Purge with Inert Gas->Add Solvent & Amine Heat to Reaction Temperature Heat to Reaction Temperature Add Solvent & Amine->Heat to Reaction Temperature Monitor Progress Monitor Progress Heat to Reaction Temperature->Monitor Progress Cool & Dilute Cool & Dilute Monitor Progress->Cool & Dilute Aqueous Wash Aqueous Wash Cool & Dilute->Aqueous Wash Dry & Concentrate Dry & Concentrate Aqueous Wash->Dry & Concentrate Column Chromatography Column Chromatography Dry & Concentrate->Column Chromatography

Sources

Technical Support Center: Preventing Side Reactions During TFA Deprotection of tert-Butyl Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for navigating the complexities of tert-butyl ester deprotection using trifluoroacetic acid (TFA). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this common yet often problematic step in chemical synthesis, particularly in the context of peptide and complex molecule synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your deprotection reactions effectively.

The Challenge: The Highly Reactive tert-Butyl Cation

Trifluoroacetic acid (TFA) is a powerful reagent for the cleavage of tert-butyl esters, a reaction favored for its typically clean and rapid nature.[1][2] The process, however, generates a highly reactive electrophilic intermediate: the tert-butyl carbocation.[3][4][5] This cation is the primary culprit behind a host of potential side reactions.[3] If left unchecked, it will readily alkylate any available nucleophile in the reaction mixture, leading to the formation of undesired byproducts and compromising the purity and yield of your target compound.[5][6][7] A common indicator of this side reaction is the observation of a mass increase of +56 Da in your product analysis.[8]

This guide will walk you through the most frequently asked questions, provide a detailed troubleshooting guide for common issues, and present validated protocols to help you mitigate these side reactions through the strategic use of scavengers.

Frequently Asked Questions (FAQs)

Here we address specific questions that our users frequently encounter during TFA-mediated deprotection of tert-butyl esters.

Q1: What exactly is a "scavenger" and how does it prevent side reactions?

A: A scavenger is a nucleophilic compound added to the TFA deprotection mixture, often referred to as a "cleavage cocktail".[5][9] Its purpose is to react with and neutralize the electrophilic tert-butyl cations generated during the cleavage of the tert-butyl ester.[6][10] By being more reactive towards the carbocation than the sensitive residues in your molecule, scavengers effectively "scavenge" or trap these reactive intermediates, preventing them from causing unwanted side reactions.[5] The choice of scavenger is critical and depends on the specific nucleophilic functional groups present in your substrate.[8][11]

Q2: My molecule contains a Tryptophan (Trp) residue and I'm seeing significant byproduct formation. What's happening and how can I fix it?

A: The indole ring of Tryptophan is highly nucleophilic and particularly susceptible to alkylation by the tert-butyl cation.[5][6] This is a very common side reaction. To prevent this, you should incorporate scavengers specifically designed to protect Trp. Effective options include:

  • Trialkylsilanes: Triisopropylsilane (TIS) or triethylsilane (TES) are excellent choices.[8][12] They react with the tert-butyl cation via hydride transfer to form isobutane, a stable and unreactive gas.

  • Anisole: This scavenger works by aromatic electrophilic substitution, where the tert-butyl cation alkylates the electron-rich aromatic ring of anisole.[7][13]

  • Thioanisole: Similar to anisole, thioanisole is also very effective at scavenging carbocations and is often included in cleavage cocktails for Trp-containing peptides.[8][14]

Q3: I'm working with a peptide containing Methionine (Met) and/or Cysteine (Cys). What are the specific risks and recommended scavengers?

A: Both Methionine and Cysteine possess nucleophilic sulfur atoms that are prime targets for tert-butylation.

  • For Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[5][6] Thioanisole is a highly effective scavenger to prevent this S-alkylation.[8]

  • For Cysteine (Cys): The free thiol group is highly nucleophilic and readily reacts with the tert-butyl cation to form an S-tert-butylated byproduct.[5][6][15] 1,2-Ethanedithiol (EDT) is a classic and effective scavenger for protecting cysteine residues.[8] Dithiothreitol (DTT) can also be used.[15]

Q4: Is water a sufficient scavenger on its own?

A: While water is often included in standard cleavage cocktails (e.g., TFA/H₂O/TIS 95:2.5:2.5), it is generally not a sufficient scavenger on its own, especially for complex molecules with highly nucleophilic residues.[8][16] Water can react with the tert-butyl cation to form tert-butanol. However, more potent nucleophiles like TIS, EDT, or thioanisole are required to efficiently outcompete intramolecular side reactions on sensitive residues like Trp, Met, and Cys.[13][15]

Q5: My deprotection seems incomplete. What could be the cause?

A: Incomplete deprotection can stem from several factors:

  • Insufficient Reaction Time or Temperature: While most deprotections are complete within 1-2 hours at room temperature, highly hindered esters or less reactive substrates may require longer reaction times or gentle warming.[8] However, increasing temperature can also accelerate side reactions, making the use of an effective scavenger cocktail even more critical.[5][15]

  • Insufficient Acid Concentration: Ensure you are using a sufficient excess of TFA. A common condition is 50% TFA in dichloromethane (DCM) or even neat TFA (95% with 5% scavengers).[1][8]

  • Steric Hindrance: If the tert-butyl ester is in a sterically crowded environment, deprotection may be slower. A combination of stronger acidic conditions and longer reaction times may be necessary.[8]

Troubleshooting Guide: Common Side Reactions and Solutions

This table summarizes common issues encountered during TFA deprotection of tert-butyl esters, their probable causes, and recommended solutions.

Observed Issue Affected Residue(s) Probable Cause Recommended Solution & Scavenger(s)
Mass increase of +56 Da Tryptophan (Trp)Alkylation of the indole ring by the tert-butyl cation.[6][8]Add Triisopropylsilane (TIS) , Triethylsilane (TES) , or Anisole to the cleavage cocktail.[8][12]
Mass increase of +56 Da Methionine (Met)S-alkylation of the thioether side chain to form a sulfonium salt.[5][6]Use Thioanisole as a scavenger.[8]
Mass increase of +56 Da Cysteine (Cys)S-alkylation of the free thiol group.[5][15]Include 1,2-Ethanedithiol (EDT) or Dithiothreitol (DTT) in the cleavage cocktail.[8][15]
Mass increase of +56 Da Tyrosine (Tyr)Alkylation of the phenolic ring.[5][6]Add Phenol or Anisole to protect the phenolic ring.[6]
Incomplete Deprotection tert-Butyl EsterInsufficient reaction time, low TFA concentration, or steric hindrance.[8]Increase reaction time, use a higher concentration of TFA (e.g., 95%), or gently warm the reaction. Ensure an effective scavenger cocktail is used under more forcing conditions.[5][8]
Aspartimide Formation Aspartic Acid (Asp)Base-mediated side reaction during Fmoc-SPPS, not directly a TFA deprotection issue, but a common challenge in peptide synthesis.[17][18][19]Modify Fmoc removal conditions (e.g., add HOBt to piperidine) or use alternative Asp side-chain protecting groups.[20]

Visualizing the Mechanism and Solution

To better understand the process, the following diagrams illustrate the core mechanism of TFA deprotection and the protective action of a scavenger.

G cluster_deprotection TFA-Mediated Deprotection cluster_side_reaction Side Reaction Pathway cluster_scavenging Scavenger Action R-CO-O-tBu tert-Butyl Ester Protonated_Ester Protonated Ester R-CO-O-tBu->Protonated_Ester + H+ H+ H+ (from TFA) Carboxylic_Acid R-COOH (Desired Product) Protonated_Ester->Carboxylic_Acid tBu_cation tert-Butyl Cation (Reactive Intermediate) Protonated_Ester->tBu_cation Cleavage Nucleophile Nucleophilic Residue (e.g., Trp, Met, Cys) tBu_cation->Nucleophile Scavenger Scavenger (e.g., TIS, EDT) tBu_cation->Scavenger Alkylated_Product Alkylated Byproduct (+56 Da) Nucleophile->Alkylated_Product Undesired Alkylation Trapped_Cation Neutralized Product Scavenger->Trapped_Cation Trapping

Caption: Mechanism of tert-butyl deprotection and scavenger action.

The following workflow provides a decision-making guide for selecting an appropriate scavenger cocktail based on the presence of sensitive amino acid residues in your peptide sequence.

Scavenger_Selection_Workflow start Analyze Peptide Sequence sensitive_check Sensitive Residues Present? (Trp, Met, Cys, Tyr) start->sensitive_check no_sensitive Standard Cleavage: TFA/H2O/TIS (95:2.5:2.5) sensitive_check->no_sensitive No cocktail_decision Select Scavengers for Custom Cocktail sensitive_check->cocktail_decision Yes final_cocktail Perform Cleavage with Optimized Cocktail no_sensitive->final_cocktail trp_check Contains Trp? cocktail_decision->trp_check met_check Contains Met? trp_check->met_check No add_tis Add TIS or Anisole trp_check->add_tis Yes cys_check Contains Cys? met_check->cys_check No add_thioanisole Add Thioanisole met_check->add_thioanisole Yes add_edt Add EDT cys_check->add_edt Yes cys_check->final_cocktail No add_tis->met_check add_thioanisole->cys_check add_edt->final_cocktail

Caption: Decision workflow for scavenger selection.

Experimental Protocols

Protocol 1: Standard TFA Deprotection with a General Scavenger Cocktail

This protocol is suitable for peptides and molecules with minimal sensitive residues. The standard "Reagent B" cocktail is a good starting point.[21]

  • Materials:

    • tert-Butyl protected compound on resin or in solution.

    • Trifluoroacetic acid (TFA), reagent grade.

    • Triisopropylsilane (TIS).

    • Deionized water.

    • Dichloromethane (DCM), anhydrous (for solution-phase).

    • Cold diethyl ether.

    • Round-bottom flask or peptide cleavage vessel.

  • Procedure:

    • Preparation of Cleavage Cocktail (TFA/H₂O/TIS 95:2.5:2.5 v/v/v): In a fume hood, carefully combine 9.5 mL of TFA, 0.25 mL of deionized water, and 0.25 mL of TIS in a clean, dry glass container. Prepare this solution fresh before use.

    • Reaction Setup:

      • For Solid-Phase: If your compound is on a solid support, ensure the resin is washed with DCM and dried under vacuum.[22] Place the dried resin in a suitable reaction vessel.

      • For Solution-Phase: Dissolve your tert-butyl protected compound in a minimal amount of anhydrous DCM in a round-bottom flask.

    • Deprotection: Add the cleavage cocktail to the resin or solution (a typical ratio is 10 mL of cocktail per gram of resin).[14]

    • Reaction: Gently agitate the mixture at room temperature for 1.5 to 2 hours.[22]

    • Work-up (Solid-Phase): Filter the resin and collect the filtrate. Wash the resin 2-3 times with a small volume of TFA or DCM and combine the filtrates.

    • Precipitation: Add the combined filtrate to a 10-fold volume of cold diethyl ether to precipitate the deprotected product.[23]

    • Isolation: Centrifuge the mixture to pellet the product, decant the ether, and wash the pellet with cold ether 2-3 more times to remove residual TFA and scavengers. Dry the final product under vacuum.[23]

Protocol 2: Deprotection of a Peptide with Multiple Sensitive Residues (Reagent K)

This protocol utilizes "Reagent K," a robust cocktail designed for peptides containing a combination of sensitive residues like Cys, Met, Trp, and Tyr.[8][15][21]

  • Materials:

    • Peptidyl-resin containing sensitive residues.

    • Trifluoroacetic acid (TFA).

    • Phenol.

    • Thioanisole.

    • 1,2-Ethanedithiol (EDT).

    • Deionized water.

    • Cold diethyl ether.

  • Procedure:

    • Preparation of Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT 82.5:5:5:5:2.5 v/v/v/v/v): In a fume hood, carefully combine 8.25 mL of TFA, 0.5 g of phenol (or 0.5 mL of liquefied phenol), 0.5 mL of deionized water, 0.5 mL of thioanisole, and 0.25 mL of EDT. Mix thoroughly.

    • Reaction Setup: Place the washed and dried peptidyl-resin in a cleavage vessel.

    • Deprotection: Add Reagent K to the resin (approx. 10 mL per gram of resin).

    • Reaction: Agitate the mixture at room temperature for 2 to 4 hours. The exact time may need to be optimized depending on the sequence.

    • Work-up and Isolation: Follow steps 5-7 from Protocol 1.

References

  • Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis. Vertex AI Search.
  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem.
  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem.
  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem.
  • Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. Biotech Blog.
  • Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. Sci-Hub.
  • Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.
  • Technical Support Center: TFA Deprotection of m-PEG7-t-butyl ester. BenchChem.
  • Technical Support Center: tert-butyl Cation Scavenging in Boc Deprotection. BenchChem.
  • Improved efficiency and selectivity in peptide synthesis: Use of triethylsilane as a carbocation scavenger in deprotection of t-butyl esters and t-butoxycarbonyl-protected sites. University of Manchester Research Explorer.
  • How to troubleshoot incomplete Acm deprotection in peptide synthesis. BenchChem.
  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis.
  • Peptide Hand Synthesis Part 8: Cleaving. YouTube.
  • Trialkylsilanes as for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis.
  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry.
  • How to quench the t Bu cation and avoid the realkylation of cysteine with tBu in peptide cleavage ?.
  • Technical Support Information Bulletin 1168 - Reagent R. Aapptec Peptides.
  • Technical Support Center: Managing Tert-Butyl Cation Intermediates in Deprotection Reactions. BenchChem.
  • Scavengers for Boc deprotection to prevent side product form
  • tert-Butyloxycarbonyl protecting group. Wikipedia.
  • How can I deprotect esters using TFA?.
  • Cleavage Cocktails; Reagent B. Aapptec Peptides.
  • WO2015028599A1 - Cleavage of synthetic peptides.
  • Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry.
  • Application Notes: Trifluoroacetic Acid (TFA) Cleavage of Resin in Peptide Synthesis. BenchChem.
  • What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?.
  • Post Cleavage Purification and Analysis of Peptides; TFA removal. Aapptec.

Sources

Technical Support Center: Minimizing Byproducts in Grignard Reactions with Bromopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for organometallic chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of Grignard reactions involving bromopyridines. The inherent challenges of working with pyridyl systems, often referred to as the "2-pyridyl problem," can lead to a variety of undesired byproducts, impacting yield and purity.[1] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic understanding and practical, field-tested solutions.

I. Troubleshooting Guide: Addressing Specific Experimental Issues

This section is structured to help you diagnose and resolve common problems encountered during the formation and reaction of pyridyl Grignard reagents.

Issue 1: Low or No Formation of the Desired Pyridyl Grignard Reagent

Symptoms:

  • Titration of the Grignard reagent indicates a very low concentration or complete failure of formation.

  • The magnesium turnings remain largely unreacted.

  • The reaction mixture does not exhibit the characteristic gentle reflux upon initiation.

Root Cause Analysis and Solutions:

A primary hurdle in these reactions is the passive oxide layer on the magnesium surface, which prevents the necessary electron transfer to the bromopyridine.[2][3] Additionally, pyridyl systems can be challenging substrates for Grignard formation.

  • Magnesium Activation is Crucial: The magnesium oxide layer must be disrupted to expose a fresh, reactive metal surface.[3]

    • Mechanical Activation: In a glovebox or under a strong inert gas flow, briefly grind the magnesium turnings with a mortar and pestle.[4]

    • Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to the magnesium suspension in anhydrous ether or THF.[3] The disappearance of the iodine's purple color or the evolution of gas bubbles indicates the initiation of the reaction.[3]

  • Strictly Anhydrous Conditions: Grignard reagents are potent bases and will be quenched by any protic source, especially water.[5][6]

    • Flame-dry all glassware under vacuum and cool under a stream of inert gas (argon or nitrogen).[3][7]

    • Use anhydrous solvents, preferably freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF).[3]

  • Initiation Techniques:

    • Apply gentle heat with a heat gun to a small spot on the flask to initiate the reaction. Once started, the exothermic nature of the reaction should sustain it.[8]

    • Add a small amount of pre-formed Grignard reagent to kick-start the process.

Issue 2: Significant Formation of Bipyridyl Homocoupling Byproduct

Symptoms:

  • Isolation of a significant amount of a symmetrical bipyridyl compound (e.g., 2,2'-bipyridine from 2-bromopyridine).

  • Reduced yield of the desired product.

Root Cause Analysis and Solutions:

Homocoupling is a major side reaction, particularly with more reactive bromopyridines.[9][10] This can occur through a Wurtz-type reaction or via radical mechanisms.

  • Control the Rate of Addition: Add the bromopyridine solution dropwise to the magnesium suspension. A slow addition rate maintains a low concentration of the halide, minimizing the chance of it reacting with the newly formed Grignard reagent.[8][11]

  • Temperature Management: While some heat may be needed for initiation, excessive temperatures can favor homocoupling.[11] Maintain a gentle reflux and consider external cooling if the reaction becomes too vigorous.

  • Alternative Formation Method: Halogen-Magnesium Exchange: For sensitive substrates, consider using a halogen-magnesium exchange reaction. Reacting the bromopyridine with a commercially available Grignard reagent like isopropylmagnesium chloride (iPrMgCl) at low temperatures can provide the desired pyridyl Grignard with fewer byproducts.[12] This method is often more reliable for heterocyclic halides.[12]

Issue 3: Formation of Pyridine as a Byproduct (Hydrodehalogenation)

Symptoms:

  • Detection of pyridine in the crude reaction mixture after workup.

  • This indicates the pyridyl Grignard reagent was formed but then protonated.

Root Cause Analysis and Solutions:

The primary cause of hydrodehalogenation is the presence of an acidic proton source that quenches the Grignard reagent.[13]

  • Re-evaluate Anhydrous Conditions: Even trace amounts of moisture in the starting materials, solvent, or from atmospheric leaks can lead to this byproduct.[3] Ensure all components are rigorously dried.

  • Solvent as a Proton Source: While less common with ethereal solvents, ensure the solvent has not degraded to form peroxides, which can lead to side reactions. Using freshly distilled solvents is recommended.[3]

II. Frequently Asked Questions (FAQs)

Q1: Why are Grignard reactions with 2-bromopyridine particularly challenging?

The nitrogen atom in the 2-position significantly influences the reactivity of the molecule. The proximity of the nitrogen lone pair can lead to chelation with the magnesium, affecting the electronic properties of the carbon-bromine bond. This can also contribute to the instability of the resulting 2-pyridyl Grignard reagent compared to its 3- and 4-pyridyl isomers.[1]

Q2: I'm observing a dark brown or black color during the Grignard formation. Is this normal?

A gray to brown color is typical for a Grignard reagent solution.[5] However, a very dark brown or black color can indicate decomposition or the formation of finely divided metal from side reactions like Wurtz coupling.[5] While not always detrimental, it can be a sign of impurities or overly aggressive reaction conditions.

Q3: Can I use THF as a solvent instead of diethyl ether?

Yes, THF is a common and often preferred solvent for Grignard reactions. It has a higher boiling point, which can be beneficial for less reactive halides, and it is better at stabilizing the Grignard reagent due to its chelating ability.[7][14]

Q4: Are there alternatives to Grignard reagents for generating pyridyl nucleophiles?

Yes, several alternatives exist, particularly to address the "2-pyridyl problem".[1][15]

  • Organolithium Reagents: Pyridyl lithium reagents can be generated from bromopyridines using n-butyllithium at low temperatures.[16]

  • Organozinc Reagents: Pyridylzinc reagents are generally more stable and less basic than their Grignard counterparts, offering better functional group tolerance.[17]

  • Direct Arylation: Methods like palladium-catalyzed direct arylation of pyridine N-oxides can bypass the need for pre-formed organometallics.[15]

  • Light-Promoted Reactions: Recent research has shown that purple light can promote the coupling of bromopyridines with Grignard reagents, proceeding through a single electron transfer (SET) mechanism.[18][19][20] This transition-metal-free approach offers a novel synthetic route.[18]

Q5: How can I accurately determine the concentration of my pyridyl Grignard reagent?

Titration is the most reliable method. A common procedure involves titrating a sample of the Grignard solution against a standard solution of a non-nucleophilic acid, such as salicylic acid, in the presence of an indicator like 1,10-phenanthroline until the endpoint is reached.[5]

III. Key Experimental Protocols & Data

Protocol 1: Standard Grignard Formation with 3-Bromopyridine

Objective: To prepare 3-pyridylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Iodine (one crystal)

  • 3-Bromopyridine (freshly distilled)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under vacuum. Cool to room temperature under an argon atmosphere.

  • Add magnesium turnings (1.2 equivalents) to the flask.

  • Add a single crystal of iodine.

  • In the dropping funnel, prepare a solution of 3-bromopyridine (1.0 equivalent) in anhydrous THF.

  • Add a small portion of the 3-bromopyridine solution to the magnesium. If the reaction does not start, gently warm the flask with a heat gun.

  • Once the reaction initiates (indicated by bubbling and the disappearance of the iodine color), add the remaining 3-bromopyridine solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture for an additional 30-60 minutes until most of the magnesium is consumed. The resulting gray-brown solution is the Grignard reagent.

Protocol 2: Halogen-Magnesium Exchange for 2-Pyridyl Grignard Formation

Objective: To prepare 2-pyridylmagnesium chloride from 2-bromopyridine, minimizing homocoupling.[12]

Materials:

  • 2-Bromopyridine

  • Isopropylmagnesium chloride (iPrMgCl) solution in THF (commercially available)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a flame-dried, argon-flushed flask, add a solution of 2-bromopyridine (1.0 equivalent) in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the isopropylmagnesium chloride solution (1.05 equivalents) dropwise via syringe over 20-30 minutes, maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C for an additional 30 minutes to ensure complete exchange. The resulting solution is ready for reaction with an electrophile.

Table 1: Comparison of Byproduct Formation in Different Methods
MethodBromopyridine IsomerPrimary ByproductTypical Yield Range of Desired ProductKey Considerations
Direct Formation 2-Bromo-, 3-Bromo-, 4-Bromo-Bipyridyl Homocoupling40-70%Requires careful control of addition rate and temperature.[8][11]
Halogen-Mg Exchange 2-Bromo-, 3-Bromo-, 4-Bromo-Minimal70-90%Ideal for sensitive substrates; requires a stoichiometric amount of another Grignard reagent.[12]

IV. Visualizing Reaction Pathways

Diagram 1: Competing Pathways in Grignard Formation

This diagram illustrates the desired reaction pathway versus the formation of the primary byproduct, bipyridyl, during the direct formation of a pyridyl Grignard reagent.

G PyBr Bromopyridine (Py-Br) PyMgBr Desired Product: Pyridyl Grignard (Py-MgBr) PyBr->PyMgBr Slow Addition Controlled Temp. PyPy Byproduct: Bipyridyl (Py-Py) PyBr->PyPy Fast Addition High Temp. Mg Magnesium (Mg) Mg->PyMgBr PyMgBr->PyPy

Caption: Desired Grignard formation vs. byproduct homocoupling.

Diagram 2: Troubleshooting Logic Flow

This workflow provides a systematic approach to diagnosing and resolving common issues in pyridyl Grignard reactions.

G start Start: Low Yield or Reaction Failure check_formation Check Grignard Formation (Titration) start->check_formation low_conc Low Concentration? check_formation->low_conc activate_mg Action: Activate Mg (I₂, heat) Ensure Anhydrous Conditions low_conc->activate_mg Yes check_byproducts Analyze Byproducts (GC-MS, NMR) low_conc->check_byproducts No activate_mg->start Re-attempt homocoupling Homocoupling (Py-Py)? check_byproducts->homocoupling slow_addition Action: Slow Halide Addition Use Halogen-Mg Exchange homocoupling->slow_addition Yes hydrodehalogenation Pyridine (Py-H)? homocoupling->hydrodehalogenation No success Successful Reaction slow_addition->success dry_reagents Action: rigorously dry all reagents and solvents hydrodehalogenation->dry_reagents Yes hydrodehalogenation->success Other Issue dry_reagents->success

Caption: A troubleshooting flowchart for pyridyl Grignard reactions.

V. References

  • Minimizing homocoupling side products in 3-Bromo-2-chloropyridine reactions. BenchChem. 9

  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Accounts of Chemical Research. 1

  • Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines. Journal of the Chemical Society C: Organic. 13

  • Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry. 18

  • The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. Recueil des Travaux Chimiques des Pays-Bas.

  • A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society.

  • Grignard Reaction. Chemistry 355 Jasperse. 2

  • To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. International Journal of Pharmacy and Pharmaceutical Sciences. 10

  • Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. ResearchGate.

  • Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. PubMed Central.

  • Experimental Procedure for Grignard Reaction with 3-Bromo-2-chloropyridine. BenchChem. 12

  • Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. ACS Publications.

  • Mechanochemical Routes for the Synthesis of acetyl- and bis-(imino)pyridine Ligands and Organometallics. ResearchGate.

  • Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research.

  • Pyridine synthesis. Organic Chemistry Portal.

  • Grignard Formation - Troubleshooting and Perfecting. Reddit.

  • Organometallic Complexes of Pyridines and Benzannulated Pyridines. ResearchGate.

  • Grignard Reaction. Organic Chemistry Portal.

  • What are some strategies to reduce side-reactions in a Grignard reaction? Reddit.

  • Troubleshooting my grignard reactions. Reddit.

  • Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. BenchChem. 5

  • Preparation of Pyridines, Part 4: By Alkylation and Vinylation. YouTube.

  • Grignard reaction. Wikipedia.

  • Reactions of Grignard Reagents. Master Organic Chemistry.

  • The Grignard Reaction (Experiment). Chemistry LibreTexts.

  • Point out the flaws in the following incorrect Grignard syntheses... Pearson+.

  • Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. National Institutes of Health.

  • Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. ACS Publications.

  • Identifying and minimizing byproducts in Grignard reactions for germane synthesis. BenchChem. 3

  • Association and Dissociation of Grignard Reagents RMgCl and Their Turbo Variant RMgCl⋅LiCl. ResearchGate.

  • Nucleophilic Addition of Grignard Reagents and Hydride Reagents: Alcohol Formation. Chemistry LibreTexts.

Sources

Technical Support Center: HPLC Method Development for Purification of Pyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) method development focused on the purification of pyridine carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with separating these polar, zwitterionic compounds. Pyridine carboxylic acids, including isomers like picolinic acid (2-), nicotinic acid (3-), and isonicotinic acid (4-), are structurally similar, making their purification a non-trivial task that demands a nuanced approach to chromatography.

This document moves beyond rigid templates to provide a dynamic resource built on field-proven insights. We will explore the causal relationships behind experimental choices, offering self-validating protocols and troubleshooting guides to empower you to develop robust and efficient purification methods.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions that frequently arise during the initial stages of method development for pyridine carboxylic acids.

Q1: What makes the separation of pyridine carboxylic acid isomers so challenging?

The primary challenge lies in their high degree of structural and physicochemical similarity.[1] Picolinic, nicotinic, and isonicotinic acid are positional isomers, meaning they have the same chemical formula but differ only in the position of the carboxylic acid group on the pyridine ring. This results in nearly identical hydrophobicity and molecular weight. Furthermore, these molecules are zwitterionic, possessing both a basic pyridine nitrogen and an acidic carboxylic acid group, which allows them to carry positive, negative, or neutral charges depending on the pH.[2] Separating them effectively requires exploiting the subtle differences in their ionic and hydrophobic properties.[1][3]

Q2: What is the best starting point for column selection: Reversed-Phase (RP) or Mixed-Mode Chromatography?

For general purity analysis, a standard reversed-phase C18 column can be a good starting point.[4] However, for resolving the isomers, especially for purification purposes, Mixed-Mode Chromatography (MMC) is often superior.[2][3] MMC columns that combine reversed-phase and ion-exchange characteristics (specifically cation-exchange) can exploit the slight differences in the pKa values of the pyridine nitrogen, providing an additional dimension of selectivity that is often necessary for baseline resolution.[1]

Q3: How critical is mobile phase pH control for these separations?

It is absolutely critical . The retention and selectivity of pyridine carboxylic acids are highly dependent on the mobile phase pH because it dictates their ionization state.[5][6][7] Small shifts in pH can lead to significant changes in retention time and even alter the elution order of the isomers.[8][9] Therefore, using a well-buffered mobile phase within a stable pH range (at least one pH unit away from the analyte's pKa) is essential for developing a robust and reproducible method.[7]

Q4: What are the typical UV detection wavelengths for pyridine carboxylic acids?

Pyridine carboxylic acids have strong UV absorbance due to the pyridine ring. Typical detection wavelengths are in the range of 254 nm to 275 nm .[2][4] A starting wavelength of 255 nm or 262 nm is common.[2][10] For optimal sensitivity, it is always recommended to measure the UV spectrum of your specific analyte and select the wavelength of maximum absorbance (λ-max).

Core Method Development Strategy

Developing a successful purification method requires a systematic approach. The following workflow breaks down the process into logical, actionable steps.

MethodDevWorkflow cluster_prep Phase 1: Preparation & Planning cluster_exp Phase 2: Experimental Optimization cluster_final Phase 3: Finalization Analyte Step 1: Analyte Characterization (pKa, Solubility) Column Step 2: Initial Column Selection (Mixed-Mode vs. C18) Analyte->Column Informs choice MobilePhase Step 3: Mobile Phase Scouting (pH, Organic Modifier) Column->MobilePhase Defines chemistry Elution Step 4: Elution Mode (Isocratic vs. Gradient) MobilePhase->Elution Optimizes separation Detection Step 5: Detection & Refinement (Wavelength, Flow Rate) Elution->Detection Refines chromatogram Validation Step 6: Method Validation (Robustness, Reproducibility) Detection->Validation Confirms performance

Caption: A systematic workflow for HPLC method development.

Step 1: Analyte Characterization

Understanding the physicochemical properties of your target molecule is the foundation of any good method.

IsomerCommon NamepKa1 (COOH)pKa2 (Py-H+)
2-Pyridinecarboxylic AcidPicolinic Acid~1.0~5.2
3-Pyridinecarboxylic AcidNicotinic Acid / Niacin~4.8~2.1
4-Pyridinecarboxylic AcidIsonicotinic Acid~4.9~1.8

Note: pKa values are approximate and can vary slightly with experimental conditions.

The key takeaway is the difference in the basicity of the pyridine nitrogen (pKa2). This difference is the primary handle that mixed-mode cation-exchange chromatography uses to achieve separation.

Step 2: Column Selection
  • Reversed-Phase (C18): A good starting point for purity checks. Retention is primarily driven by hydrophobicity. Since isomers have similar hydrophobicity, achieving separation can be difficult and may require precise pH control or ion-pairing agents.[4][11]

  • Mixed-Mode Cation-Exchange (MMC): Highly recommended for isomer separation and purification.[2][3] These columns, such as Primesep 100 or Coresep 100, have both hydrophobic chains and negatively charged groups on the stationary phase.[1] This allows for simultaneous reversed-phase and cation-exchange interactions, enhancing selectivity between the isomers.[2]

Step 3: Mobile Phase Optimization

The mobile phase is the most powerful tool for manipulating selectivity.

  • Organic Modifier: Acetonitrile (ACN) is generally the preferred solvent as it provides lower backpressure and sufficient elution strength. Methanol can also be used and may offer different selectivity.

  • Aqueous Phase & pH Control: This is the most critical parameter.

    • Causality: At a low pH (e.g., pH 2.5-3.0), the carboxylic acid group is protonated (neutral), minimizing its ionic character, while the pyridine nitrogen is protonated (positive charge). This makes the molecule suitable for retention on a cation-exchange column. Varying the pH in this acidic range subtly changes the net charge and hydration sphere of each isomer, impacting their interaction with the stationary phase and enabling separation.[5][9]

    • Buffer Selection: A buffer is mandatory for pH stability.

      • For UV Detection: Phosphate buffers (e.g., potassium phosphate) are excellent for pH control but are not volatile and thus incompatible with mass spectrometry (MS).

      • For MS-Compatibility: Formic acid or acetic acid (typically 0.1%) are used.[4][12] They are volatile and provide the necessary acidic pH. Phosphoric acid can also be used for UV methods.[2]

Troubleshooting Guide

This section uses a question-and-answer format to address specific experimental problems.

TroubleshootingTree cluster_issues cluster_solutions Problem Identify Problem Tailing Peak Tailing? Problem->Tailing Resolution Poor Resolution? Problem->Resolution Retention Low Retention? Problem->Retention Sol_Tailing1 Lower Mobile Phase pH (e.g., to 2.5) Tailing->Sol_Tailing1 Yes Sol_Tailing2 Use End-Capped Column Tailing->Sol_Tailing2 Yes Sol_Res1 Fine-Tune pH Resolution->Sol_Res1 Yes Sol_Res2 Decrease % Organic Resolution->Sol_Res2 Yes Sol_Res3 Switch to Mixed-Mode Column Resolution->Sol_Res3 Yes Sol_Ret1 Adjust pH to Suppress Ionization Retention->Sol_Ret1 Yes Sol_Ret2 Decrease % Organic Retention->Sol_Ret2 Yes

Caption: A decision tree for common HPLC troubleshooting.

Q: My pyridine carboxylic acid peaks are tailing significantly. What are the likely causes and how can I fix this?

A: Peak tailing for these basic compounds is often caused by secondary interactions between the protonated pyridine nitrogen and residual, negatively charged silanol groups on the silica surface of the stationary phase.[13]

  • Expert Recommendation:

    • Lower Mobile Phase pH: The most effective solution is to lower the pH of your mobile phase to around 2.5-3.0. This protonates the silanol groups, neutralizing their charge and eliminating the unwanted ionic interaction.

    • Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer free silanol groups and are less prone to this issue.

    • Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) can mask the silanol sites, but this is often not MS-compatible and should be used with caution.

Q: I can't resolve the nicotinic (3-) and isonicotinic (4-) acid isomers. What parameters should I adjust?

A: This is a classic challenge because these two isomers are very similar in polarity. Their separation relies on exploiting subtle differences in their ionic character.

  • Expert Recommendation:

    • Switch to a Mixed-Mode Column: This is the most robust solution. A reversed-phase/cation-exchange column will provide the necessary selectivity to separate them based on the slight difference in their pKa values.[1][2][3]

    • Fine-Tune the pH: If using a C18 column, make very small, systematic adjustments to the mobile phase pH (e.g., in 0.1 unit increments) in the acidic range (pH 2.5-4.0). This can sometimes be enough to induce separation.

    • Optimize Mobile Phase Strength: Reduce the percentage of the organic modifier (e.g., ACN). This will increase retention and may improve the resolution between closely eluting peaks.

    • Consider Ion-Pairing Reagents: For reversed-phase, adding an ion-pairing reagent like hexane sulfonate can improve retention and selectivity for these polar compounds, but it makes the method more complex and can lead to long column equilibration times.[14]

Q: My analytes have very little retention and elute near the void volume. How can I increase their retention time?

A: This occurs because pyridine carboxylic acids are highly polar and have limited interaction with a nonpolar C18 stationary phase, especially when the carboxylic acid group is ionized (deprotonated).

  • Expert Recommendation:

    • Decrease Organic Modifier Concentration: This is the simplest first step. Lowering the amount of ACN in the mobile phase will increase the retention of polar compounds.

    • Adjust pH to Suppress Ionization: Ensure your mobile phase pH is low enough (e.g., < 3.5) to keep the carboxylic acid group fully protonated (neutral). This increases the overall hydrophobicity of the molecule, leading to greater retention on a C18 column.[9][15]

    • Utilize a Mixed-Mode Column: A column with cation-exchange capability will strongly retain the positively charged pyridine nitrogen, providing excellent retention even for these polar molecules.[2]

Experimental Protocols & Starting Conditions

These tables provide validated starting points for your method development. Optimization will be required based on your specific instrument and sample matrix.

Table 2: Recommended Starting HPLC Conditions
ParameterMethod 1: Reversed-Phase (Purity)Method 2: Mixed-Mode (Isomer Separation)
Column C18, 250 x 4.6 mm, 5 µm[4]Mixed-Mode Cation-Exchange, 150 x 4.6 mm[2][3]
Mobile Phase A 0.1% Formic Acid in Water0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile (ACN)Acetonitrile (ACN)
Elution Mode Isocratic or GradientIsocratic
Composition 95% A : 5% B95% A : 5% B[2]
Flow Rate 1.0 mL/min[4]1.0 mL/min[2]
Detection UV at 260 nmUV at 255 nm or 275 nm[2]
Injection Vol. 5-10 µL1-5 µL
Protocol 1: General Reversed-Phase (RP-C18) Method

This protocol is a starting point for assessing the purity of a single pyridine carboxylic acid derivative.

  • System Preparation: Use an HPLC system with a UV detector.[4]

  • Column: Install a C18 column (e.g., 250 x 4.6 mm, 5 µm) and equilibrate with the initial mobile phase for at least 30 minutes.

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water.

    • Mobile Phase B: 100% Acetonitrile.

    • Filter and degas both mobile phases.[13]

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., water/ACN) to a concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter.[4]

  • Chromatographic Run:

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detector to 260 nm.

    • Inject 10 µL of the prepared sample.

    • Run an isocratic method with 95% A and 5% B for 10-15 minutes. Adjust the percentage of B if retention is too low or too high.

Protocol 2: Mixed-Mode Cation-Exchange Method for Isomer Separation

This protocol is designed to separate the three main isomers of pyridine carboxylic acid.

  • System Preparation: Use an HPLC system with a UV detector.

  • Column: Install a mixed-mode cation-exchange column (e.g., Coresep 100, 150 x 4.6 mm) and equilibrate.[2][3]

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of 5% Acetonitrile in water, with 0.1% phosphoric acid added to the final mixture.[2] This creates a simple, isocratic mobile phase.

    • Filter and degas the mobile phase.

  • Sample Preparation: Prepare a mixed standard of picolinic, nicotinic, and isonicotinic acid at ~0.2-0.3 mg/mL each in the mobile phase.[2] Filter through a 0.45 µm syringe filter.

  • Chromatographic Run:

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detector to 255 nm.

    • Inject 2 µL of the sample mixture.[16]

    • The isomers should elute with baseline separation, leveraging both hydrophobic and ionic interactions with the stationary phase. Retention is controlled by the ACN percentage and the acid concentration.[2]

References
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Pyridinecarboxylic acid. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Retrieved from [Link]

  • SIELC Technologies. (n.d.). USP Methods for the Analysis of Niacin with the Legacy L1 Column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Pyridine-2-carboxylic acid 1-oxide on Newcrom R1 HPLC column. Retrieved from [Link]

  • Higashi, T., & Shimada, K. (2003). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Chromatography A, 1009(1-2), 173-182. Retrieved from [Link]

  • Veeprho. (2025). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Nagaoka, H., et al. (2022). A Pyridinium Derivatization Reagent for Highly Sensitive Detection of Poly(carboxylic acid)s Using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 33(8), 1492-1498. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column. Retrieved from [Link]

  • Smith, K. E., et al. (2013). Investigation of Pyridine Carboxylic Acids in CM2 Carbonaceous Chondrites: Potential Precursor Molecules for Ancient Coenzymes. Astrobiology, 13(3), 249-258. Retrieved from [Link]

  • Hatsis, P., & Lucy, C. A. (1999). Non-suppressed conductivity and indirect UV detection of carboxylic acids in environmental samples by ion-exclusion chromatography using 2,6-pyridinedicarboxylic acidic eluent. Journal of Chromatography A, 859(2), 173-181. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). Official Monographs for Part I / Nicomol Tablets. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Sankar, R., et al. (2014). Development and validation of a stability indicating high-performance liquid chromatography (HPLC) method for the estimation of isoniazid and its related substances in fixed dose combination of isoniazid and ethambutol hydrochloride tablets. ResearchGate. Retrieved from [Link]

  • Imre, S., et al. (2010). [Comparative data regarding two HPLC methods for determination of isoniazid]. Revista de Chimie, 61(1), 65-68. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of mobile phase pH on sensitivity and resolution of peaks. Retrieved from [Link]

  • Dolan, J. W. (2017). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]

  • LCGC International. (2017). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. Retrieved from [Link]

Sources

removing palladium catalyst residues from tert-Butyl 6-bromonicotinate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Palladium Catalyst Removal

Subject Matter: Strategies for Removing Palladium Residues from tert-Butyl 6-bromonicotinate Cross-Coupling Reactions

Welcome to the technical support guide for managing palladium catalyst residues in reactions involving this compound. This resource is designed for researchers, chemists, and process development professionals who utilize palladium-catalyzed cross-coupling reactions—such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig—to functionalize this key heterocyclic building block.

The efficiency of these reactions is unparalleled for creating C-C and C-N bonds; however, the removal of the palladium catalyst post-reaction is a critical challenge, particularly in the synthesis of active pharmaceutical ingredients (APIs).[1] Residual palladium is not only a potential catalyst for unwanted side reactions in subsequent steps but is also a significant concern for regulatory bodies due to its toxicity.[2] This guide provides in-depth, practical solutions to common issues encountered during the purification process, ensuring your final compound meets the stringent purity requirements of the pharmaceutical industry.

Frequently Asked Questions (FAQs)

Q1: Why is removing residual palladium so critical in pharmaceutical synthesis?

A: There are two primary drivers: patient safety and process integrity. Regulatory agencies like the International Council for Harmonisation (ICH) have established strict limits on elemental impurities in drug products due to their potential toxicity.[3] For palladium, a Class 2B element, the permitted daily exposure (PDE) for oral medications is 100 µ g/day .[4][5] Furthermore, residual palladium can interfere with or catalyze undesired reactions in subsequent synthetic steps, leading to impurity formation and reduced yield.

Q2: What are the acceptable limits for palladium in an Active Pharmaceutical Ingredient (API)?

A: The acceptable limit is not a single value but is calculated based on the PDE and the maximum daily dose (MDD) of the final drug product. The ICH Q3D guideline provides the framework for this risk-based assessment.[6] For a drug with a daily dose of 10 grams or less, the default concentration limit for palladium is 10 ppm.[5] However, if the daily dose is lower, a higher concentration in the API may be justifiable. For instance, a 2.5 g/day dose could allow for a 40 ppm limit.[5] It is crucial to perform this calculation for each specific drug product.

Route of Administration Permitted Daily Exposure (PDE) (µ g/day ) Example Concentration Limit (ppm) (Assuming ≤10 g/day dose)
Oral10010[4][5]
Parenteral101[4][5]
Inhalation10.1[4]

Q3: What are the main categories of palladium removal techniques?

A: Palladium removal strategies can be broadly grouped into four categories:

  • Filtration: Primarily effective for heterogeneous catalysts (e.g., Pd/C) or palladium that has precipitated or agglomerated into filterable particles.[7][8]

  • Adsorption (Scavenging): The most common method for removing soluble palladium species. This involves using materials with high affinity for palladium, such as functionalized silica gels, activated carbon, or polymers.[9][10]

  • Extraction: Using aqueous washes with chelating agents (e.g., N-acetyl cysteine, EDTA) to pull palladium species out of the organic phase.[7]

  • Crystallization/Precipitation: Inducing the product to crystallize or precipitate while the palladium impurities remain in the solution (or vice-versa). The effectiveness of this can be highly variable.[11]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the purification of this compound reaction products.

Problem 1: Simple filtration through Celite® or filter paper is ineffective.
  • Symptom: After filtering the crude reaction mixture, the filtrate remains dark/black, and subsequent analysis shows high palladium levels (>500 ppm).

  • Potential Cause: The palladium in your reaction is not in a state suitable for simple filtration. This occurs when:

    • A homogeneous catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) was used, which dissolves in the reaction medium.

    • The palladium has formed fine colloidal particles that pass through standard filter media.[8]

    • Palladium has complexed with your product or other soluble species in the mixture.

  • Causality & Solution Strategy: Filtration is a physical separation technique that only works on insoluble, solid particles. Soluble palladium complexes or fine colloids will pass through. The strategy, therefore, must be to either convert the palladium into a filterable form or switch to a method that targets soluble metal.

    • Solution 1 (Induce Precipitation): Before filtration, attempt to precipitate the palladium. One effective method is to treat the reaction mixture with an aqueous solution of sodium bisulfite (NaHSO₃) at an elevated temperature, which can reduce soluble Pd(II) species to insoluble Pd(0) that can then be filtered.[12]

    • Solution 2 (Adsorb and Filter): Add an adsorbent like activated carbon to the crude mixture and stir for several hours. The carbon will adsorb the soluble palladium, and the carbon-palladium composite can then be removed by filtration through Celite®. Be aware that activated carbon can sometimes adsorb the desired product, so a preliminary small-scale test is essential to check for product loss.[3]

    • Solution 3 (Switch to Scavengers): If the palladium is primarily soluble, filtration alone will never be sufficient. Proceed directly to using a dedicated palladium scavenger (see Problem 2). A multi-step approach combining filtration with scavenging is often the most robust method.[7]

Problem 2: Palladium scavenger treatment is not reducing levels below 10 ppm.
  • Symptom: You've treated your organic solution with a scavenger (e.g., thiol-functionalized silica), stirred for the recommended time, filtered, and ICP-MS analysis still shows unacceptable palladium levels.

  • Potential Cause: The efficiency of a scavenger is highly dependent on the specific chemical environment and the nature of the palladium species. Common failure modes include:

    • Incorrect Scavenger Choice: The scavenger may not have a high affinity for the specific palladium species (e.g., Pd(0) vs. Pd(II)) present in your mixture. Thiol-based scavengers, for instance, are generally more effective for softer Pd(II) species.[13]

    • Insufficient Loading or Time: The amount of scavenger used may be too low for the initial palladium concentration, or the treatment time may be too short for the binding kinetics.

    • Solvent Incompatibility: The chosen scavenger may not be effective in your specific solvent system.[3]

    • Competitive Binding: Your product molecule, this compound, or other ligands/additives in the mixture might be strongly complexing with the palladium, preventing the scavenger from binding to it effectively.

  • Causality & Solution Strategy: Scavenging is a chemical process based on selective binding. To optimize it, you must match the scavenger to the target metal and ensure the conditions favor the binding interaction.

    • Solution 1 (Perform a Scavenger Screen): Do not rely on a single scavenger. On a small scale, test a panel of scavengers with different functional groups (e.g., Thiol, Thiourea, Amino-based) to identify the most effective one for your system.[7] Companies like SiliCycle and Apollo Scientific offer a variety of functionalized silica scavengers for this purpose.[1][9]

    • Solution 2 (Optimize Conditions): For the best-performing scavenger, optimize the key parameters:

      • Loading: Double the weight equivalents of the scavenger.

      • Time: Increase the stirring time (e.g., from 2 hours to overnight).

      • Temperature: Gently heat the mixture (e.g., to 40-50 °C), as this can sometimes improve kinetics, but monitor for product degradation.

    • Solution 3 (Combine with an Aqueous Wash): Pre-treat the organic solution with an aqueous wash containing a chelating agent like N-acetyl cysteine before scavenger treatment.[7] This can remove some of the more water-soluble palladium species and break up complexes, making the remaining palladium more accessible to the solid-supported scavenger.

Problem 3: Significant product loss is observed after the purification step.
  • Symptom: The yield of this compound (or its derivative) is substantially lower after the palladium removal step compared to the crude yield.

  • Potential Cause: The purification agent is non-selectively removing your product along with the palladium.

    • Adsorption on Adsorbents: Highly porous materials like activated carbon or even silica gel (from chromatography or scavengers) can adsorb organic molecules, especially if there is a polarity mismatch or strong intermolecular interaction.[3]

    • Product Precipitation: Changes in solvent composition or temperature during the workup can cause the product to precipitate along with the filtered solids.

  • Causality & Solution Strategy: The goal is selective removal. The chosen method must have a much higher affinity for palladium than for your product.

    • Solution 1 (Use a More Selective Scavenger): Shift from broad-spectrum adsorbents like activated carbon to highly functionalized silica scavengers, which are designed for high metal affinity and low API binding.[3][10]

    • Solution 2 (Optimize Washing Steps): After filtering off the scavenger or adsorbent, ensure you wash the solid cake thoroughly with fresh solvent to recover any adsorbed product. Combine the washings with the main filtrate.

    • Solution 3 (Check Solubility): Before starting the workup, ensure your product is fully soluble in the chosen solvent at the working temperature. If solubility is an issue, you may need to dilute the solution or switch to a better solvent before attempting palladium removal.

Decision Workflow for Palladium Removal

To select an appropriate purification strategy, consider the state of your reaction mixture post-completion. The following workflow provides a logical decision path.

Palladium_Removal_Workflow start Post-Reaction Mixture (e.g., Suzuki on this compound) catalyst_type What type of catalyst was used? start->catalyst_type hetero Heterogeneous (e.g., Pd/C, Pd black) catalyst_type->hetero Heterogeneous homo Homogeneous (e.g., Pd(OAc)₂, Pd(PPh₃)₄) catalyst_type->homo Homogeneous celite_filt Primary Step: Filtration through Celite® Pad hetero->celite_filt scavenger_screen Primary Step: Perform Scavenger Screen (Thiol, Thiourea, etc.) homo->scavenger_screen analysis1 Residual Pd < 50 ppm? celite_filt->analysis1 Analyze Filtrate final_scav Final Polish: Optimized Scavenger Treatment analysis1->final_scav No pass Meets Specification (<10 ppm) analysis1->pass Yes analysis2 Residual Pd < 50 ppm? scavenger_screen->analysis2 Analyze Filtrate aq_wash Secondary Step: Aqueous Wash (e.g., N-acetyl cysteine) analysis2->aq_wash No analysis2->pass Yes aq_wash->final_scav analysis2b Residual Pd < 10 ppm? final_scav->analysis2b fail Re-evaluate Strategy analysis2b->pass Yes analysis2b->fail No

Caption: Decision tree for selecting a palladium removal strategy.

Detailed Experimental Protocols

Protocol 1: Standard Celite® Filtration for Heterogeneous Catalysts

This protocol is the first line of defense when a solid-supported catalyst like Pd/C has been used.

  • Prepare the Filter Bed: Place a piece of filter paper in a Büchner or Hirsch funnel. Add a layer of Celite® (diatomaceous earth) approximately 1-2 cm thick. Gently press down to create a flat, even pad.

  • Pre-wet the Pad: Pour a small amount of the reaction solvent through the Celite® pad under gentle vacuum to settle the bed and prevent it from being disturbed during filtration.

  • Filter the Mixture: Decant the reaction mixture onto the center of the Celite® pad. Avoid pouring directly onto the sides, which can disrupt the bed.

  • Wash Thoroughly: Once the bulk of the liquid has passed through, wash the original reaction flask with several small portions of fresh solvent, passing each wash through the filter cake. This ensures quantitative transfer and recovery of the product.[14]

  • Collect Filtrate: The collected filtrate contains the crude product, which can then be further purified or analyzed for residual palladium.

Protocol 2: Activated Carbon Treatment for Soluble Palladium

This method is useful for capturing a broad range of palladium species but requires careful monitoring for product loss.

  • Dilute the Reaction Mixture: After the reaction is complete, dilute the mixture with a suitable solvent (e.g., ethyl acetate, toluene) to ensure the product is fully dissolved and the viscosity is low.

  • Add Activated Carbon: Add 5-10 wt% of activated carbon relative to the theoretical product weight.

  • Stir: Stir the slurry vigorously at room temperature for 2-4 hours. In some cases, gentle heating (40 °C) can improve efficiency.

  • Filter: Filter the mixture through a pad of Celite® as described in Protocol 1 to remove the activated carbon.

  • Analyze: Concentrate the filtrate and analyze a sample for both product recovery and residual palladium content.

Protocol 3: Silica-Based Scavenger Treatment (General Procedure)

This is a highly effective method for reducing palladium to low ppm levels.[10] This example uses a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol).

  • Initial Workup: Perform a standard aqueous workup on your reaction mixture to remove inorganic salts. Dry the organic layer and concentrate it to a manageable volume.

  • Select Scavenger: Choose a scavenger based on preliminary screening or literature precedence. Thiol-based scavengers are robust and effective for a variety of palladium species.[9]

  • Add Scavenger: To the organic solution of your crude product, add the silica scavenger (typically 3-5 weight equivalents relative to the initial mass of the palladium catalyst).

  • Stir: Stir the mixture at room temperature. A typical duration is 2-6 hours, but this may be extended to 16 hours (overnight) for difficult cases.[7]

  • Filter: Remove the scavenger by filtration, washing the collected solid scavenger with fresh solvent to recover all of the product.

  • Analyze: Concentrate the combined filtrate and washings. Submit a sample for trace metal analysis (preferably by ICP-MS) to confirm the final palladium concentration.[15]

Quantification of Residual Palladium

Verifying the success of your purification protocol requires accurate analytical methods.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the industry-standard technique for quantifying trace metals in APIs. It offers extremely low detection limits (parts per billion) and is highly accurate.[15][16]

  • High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence (XRF): A non-destructive technique that can determine palladium content in solid samples without requiring acid digestion, offering a rapid alternative to ICP-MS.[17]

  • Catalysis-Based Fluorometric Methods: These are rapid screening tools that can semi-quantitatively determine palladium levels in minutes. They are excellent for in-process checks and for quickly comparing the efficiency of different removal methods before committing to a final ICP-MS analysis.[16][18]

References

  • Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. [Link]

  • Pharmaceutical Technology. (2009). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Pharmaceutical Technology. [Link]

  • ResearchGate. (2015). How can i remove palladium Pd catalyst easily?. ResearchGate. [Link]

  • Corma, A., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development. [Link]

  • Marguí, E., et al. (2009). Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. Analytical Chemistry. [Link]

  • Welch, C. J., et al. (2016). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]

  • Google Patents. (2016). US20160340311A1 - Recovery and/or reuse of palladium catalyst after a suzuki coupling.
  • US Pharmacopeia (USP). (n.d.). <232> ELEMENTAL IMPURITIES—LIMITS. USP. [Link]

  • ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. ResearchGate. [Link]

  • Bu, X., et al. (2013). Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. The Journal of Organic Chemistry. [Link]

  • Sciencemadness Discussion Board. (2013). Removal of leached Palladium from reaction product. Sciencemadness. [Link]

  • ACS Publications. (2007). An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II) - Catalyzed Cleavage of Allyl Faropenem. Organic Process Research & Development. [Link]

  • Semantic Scholar. (2008). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Semantic Scholar. [Link]

  • ResearchGate. (2015). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. ResearchGate. [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Organic Process Research & Development. [Link]

  • ResearchGate. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd‐Catalyzed Reactions. ResearchGate. [Link]

  • ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]

  • CMC Drug Product Development Regulatory Consulting Pharma. (n.d.). ICH Q3D Elemental Impurities. CMC Pharma Reg. [Link]

  • ResearchGate. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. [Link]

  • Reddit. (2024). Pd and other metals in pharmaceutical chemistry. Reddit. [Link]

  • ACS Publications. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. [Link]

  • European Medicines Agency (EMA). (2008). Guideline on the specification limits for residues of metal catalysts. EMA. [Link]

Sources

Technical Support Center: Managing Temperature in tert-Butyl 6-bromonicotinate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for tert-Butyl 6-bromonicotinate. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of temperature control in reactions involving this versatile building block. Precise thermal management is paramount for achieving high yields, minimizing impurities, and ensuring reaction safety and reproducibility. This guide provides in-depth, field-proven insights in a direct question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the handling and reactivity of this compound.

Q1: What are the most common and temperature-sensitive reactions involving this compound?

A: The primary reactive sites are the C6-bromine bond and the tert-butyl ester. The most common temperature-sensitive transformations are:

  • Palladium-Catalyzed Cross-Coupling Reactions: This includes Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which typically require elevated temperatures (e.g., 80-110 °C) to drive the catalytic cycle.[1][2]

  • Lithiation/Metal-Halogen Exchange: This involves reacting the aryl bromide with a strong organolithium base (e.g., n-BuLi, s-BuLi) and is highly exothermic, requiring cryogenic temperatures (e.g., -78 °C) to prevent decomposition and side reactions.[3][4]

  • Hydrolysis of the Ester: The tert-butyl ester is sensitive to both acidic and basic conditions, and the rate of hydrolysis increases with temperature.[5] This is typically an undesired side reaction during other transformations but can be a deliberate deprotection step.

Q2: Why is precise temperature control so critical for this specific molecule?

A: Temperature control is a balancing act between reaction kinetics and compound stability. For this compound, this involves:

  • Preventing Runaway Reactions: Metal-halogen exchange is extremely fast and exothermic. Without cryogenic cooling, localized heating can cause rapid solvent boiling and decomposition of the highly reactive organolithium intermediate.[3]

  • Maximizing Catalyst Efficacy and Lifespan: In cross-coupling, temperatures must be high enough to facilitate oxidative addition and reductive elimination but not so high as to cause catalyst degradation (e.g., palladium black formation).[6]

  • Controlling Selectivity: Undesired side reactions, such as hydrodehalogenation in coupling reactions or ester cleavage, are often accelerated at higher temperatures than the desired reaction. Maintaining a specific temperature window is key to maximizing the yield of the target molecule.

Q3: My reaction is not proceeding to completion. Is simply increasing the temperature a good strategy?

A: Not always. While insufficient thermal energy can stall a reaction, indiscriminately increasing the heat can introduce new problems. Before raising the temperature, consider the following:

  • Catalyst Activity: Is your catalyst or ligand known to be active at the current temperature? Some modern catalyst systems are designed for room-temperature coupling.[7]

  • Potential Side Reactions: Will a higher temperature accelerate byproduct formation? For example, in a Suzuki coupling, excessive heat can promote protodeboronation of the boronic acid partner.

  • Stability: Both the starting material and the product have thermal stability limits. Degradation can occur at excessive temperatures. A better approach is a stepwise increase (e.g., 5-10 °C increments), carefully monitoring the reaction profile by TLC or LC-MS at each stage.

Section 2: Troubleshooting Guide for Specific Reactions

This section provides detailed troubleshooting for common issues encountered during specific reaction types.

2.1 Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig)

Q: My Suzuki coupling reaction is stalling, and I'm observing significant hydrodehalogenation (replacement of -Br with -H). What is the likely cause and solution?

A: This is a classic temperature-related issue. Hydrodehalogenation often occurs when the catalytic cycle is disrupted.

  • Causality: The palladium catalyst adds to the C-Br bond, but instead of proceeding with transmetalation, the intermediate can react with trace amounts of water, base, or solvent to be reduced, releasing the dehalogenated nicotinate. This side reaction can become competitive if the desired transmetalation or reductive elimination steps are kinetically slow at the given temperature.[6]

  • Troubleshooting Steps:

    • Optimize Temperature: The optimal temperature is a window. Too low, and the reaction is slow, allowing side reactions to compete. Too high, and you risk catalyst decomposition. For a typical Suzuki reaction with this substrate, a starting point of 80-90 °C is common.[8] If dehalogenation is observed, consider lowering the temperature slightly and allowing a longer reaction time.

    • Choice of Base and Solvent: The choice of base is critical. A base that is too strong or has poor solubility can exacerbate side reactions. Ensure your solvent is rigorously anhydrous, as water can be a proton source for dehalogenation.

    • Ligand Choice: A bulky, electron-rich phosphine ligand can promote the desired reductive elimination step, outcompeting the dehalogenation pathway.[9][10]

Q: In my Buchwald-Hartwig amination, the yield is low, and I'm recovering mostly starting material. The reaction was run at 80 °C.

A: Low conversion in amination reactions is often tied to catalyst initiation or activity.

  • Causality: The active Pd(0) species must be generated and maintained throughout the reaction.[1][6] If the temperature is insufficient, the pre-catalyst may not be fully activated, or the oxidative addition step—the first step in the catalytic cycle—may be too slow.[9] Furthermore, the C-N reductive elimination step is often the rate-limiting step and is highly temperature-dependent.

  • Troubleshooting Steps:

    • Increase Temperature Incrementally: Increase the temperature to 90 °C, then 100 °C, monitoring by LC-MS. Many Buchwald-Hartwig reactions require temperatures near the boiling point of the solvent (e.g., toluene, dioxane).[11]

    • Check Your Base: A strong, non-nucleophilic base like NaOtBu or K₃PO₄ is crucial. Ensure it is fresh and anhydrous. The base's role is to deprotonate the amine, making it a better nucleophile for the palladium complex.[6]

    • Use a Pre-formed Catalyst: Instead of generating the catalyst in situ from a palladium source (e.g., Pd(OAc)₂) and a ligand, consider using a well-defined pre-catalyst. These often activate at lower temperatures and provide more consistent results.

Troubleshooting Workflow: Failing Suzuki Coupling

The following diagram outlines a decision-making process for troubleshooting a low-yielding Suzuki coupling reaction with this compound.

G start Low Yield in Suzuki Coupling check_temp Is Reaction Temperature > 80°C? start->check_temp check_reagents Are Reagents Anhydrous & Degassed? check_temp->check_reagents Yes increase_temp Action: Increase Temp to 90-100°C. Monitor by LC-MS. check_temp->increase_temp No check_catalyst Is Catalyst/Ligand Appropriate? check_reagents->check_catalyst Yes dry_reagents Action: Dry Solvent. Use Fresh Base. Degas Thoroughly. check_reagents->dry_reagents No change_catalyst Action: Switch to a more active ligand (e.g., SPhos, XPhos) or a pre-catalyst. check_catalyst->change_catalyst No failure Consult Advanced Literature for stubborn couplings. check_catalyst->failure Yes success Problem Resolved increase_temp->success dry_reagents->success change_catalyst->success

Caption: A decision tree for troubleshooting Suzuki coupling reactions.

2.2 Lithiation and Subsequent Quenching

Q: I added n-BuLi to my solution of this compound at -78 °C, but the reaction mixture turned black and my yield after quenching was near zero.

A: This points to an uncontrolled exotherm and subsequent decomposition.

  • Causality: The metal-halogen exchange reaction is extremely fast and highly exothermic. Even at -78 °C, adding the organolithium reagent too quickly can create localized "hot spots" where the temperature rises dramatically. The resulting lithiated pyridine species is unstable at higher temperatures and will rapidly decompose, often leading to dark, tarry materials.[4]

  • Troubleshooting Steps:

    • Ensure Efficient Cooling: Use a dry ice/acetone bath and ensure the reaction flask is well-submerged. Maintain vigorous stirring to dissipate heat as it is generated.

    • Slow, Sub-surface Addition: Add the n-BuLi solution dropwise via a syringe pump over an extended period (e.g., 20-30 minutes). Crucially, the tip of the needle should be below the surface of the reaction mixture to prevent freezing on the cold flask walls and to ensure immediate mixing.

    • Monitor Internal Temperature: For scalable work, use a thermocouple to monitor the internal reaction temperature. The goal is to keep it below a set threshold (e.g., < -70 °C) during the entire addition.

Q: My lithiation appeared to work (color change observed), but after quenching with an electrophile, I isolated a complex mixture of products.

A: This suggests that the lithiated intermediate was either not formed cleanly or reacted in an unintended way, both of which are highly dependent on temperature.

  • Causality: If the temperature rises even slightly (e.g., to -60 °C or -50 °C), the lithiated nicotinate can become unstable. It might rearrange, react with the solvent (e.g., deprotonate THF), or equilibrate to form other lithiated species, leading to a loss of regioselectivity.[12][13]

  • Troubleshooting Steps:

    • Verify Temperature Control: Double-check your cooling bath and addition rate. A consistent temperature of -78 °C is critical from the moment of addition until the electrophile is added.

    • Quench at Low Temperature: Do not allow the reaction to warm before adding the electrophile. The electrophile should be added slowly at -78 °C, and only then should the reaction be allowed to warm gradually to room temperature.

    • Consider an Alternative Base: If temperature control is challenging, a less reactive organolithium like tert-butyllithium might offer different selectivity, though it is even more pyrophoric and requires extreme care.[3][14]

Section 3: Protocols and Best Practices
3.1 Protocol: General Setup for Low-Temperature (-78 °C) Reactions

This protocol provides a self-validating system for ensuring temperature stability during sensitive lithiation reactions.

  • Glassware Preparation: Ensure all glassware is oven-dried overnight (>120 °C) and assembled hot under a positive pressure of inert gas (Argon or Nitrogen). This prevents atmospheric moisture from quenching the organolithium reagent.

  • Cooling Bath: Prepare a dry ice/acetone or dry ice/isopropanol slush in a Dewar flask. The bath should be large enough to submerge the reaction flask to the level of the solvent.

  • Reagent Transfer: Use anhydrous solvents dispensed from a purification system or freshly distilled. Transfer this compound and solvent to the reaction flask via cannula or syringe.

  • Initial Cooling: Cool the stirred solution to -78 °C. An internal thermocouple is highly recommended to confirm thermal equilibrium. A low-temperature alcohol thermometer can be used as an alternative.

  • Reagent Addition: Add the organolithium reagent via a syringe pump, with the needle tip below the solvent surface. Set a slow addition rate to maintain the internal temperature below -70 °C. A characteristic color change (e.g., yellow to deep red/brown) should be observed.

  • Stirring and Quenching: After addition is complete, allow the mixture to stir at -78 °C for the specified time (e.g., 30-60 minutes) to ensure complete metal-halogen exchange. Quench the reaction by slowly adding the electrophile at -78 °C.

  • Warming: Once the quench is complete, remove the cooling bath and allow the reaction to warm slowly to room temperature before proceeding with the aqueous workup.

Workflow for Safe Low-Temperature Lithiation

G start Start: Prepare Dry Glassware under Inert Atmosphere add_substrate Add Substrate and Anhydrous Solvent start->add_substrate cool Cool to -78°C in Dry Ice/Acetone Bath add_substrate->cool prepare_buli Prepare Organolithium Reagent in Syringe Pump cool->prepare_buli add_buli Slow, Sub-surface Addition of Organolithium Reagent (Maintain T < -70°C) prepare_buli->add_buli stir Stir at -78°C for 30-60 minutes add_buli->stir quench Slowly Add Electrophile at -78°C stir->quench warm Remove Cooling Bath, Allow to Warm to RT quench->warm workup Proceed to Aqueous Workup warm->workup

Caption: A standardized workflow for performing safe and reproducible lithiation reactions.

Section 4: Quantitative Data Summary

The following table summarizes typical temperature ranges for common reactions. These are starting points and may require optimization based on specific substrates, catalysts, and ligands.

Reaction TypeReagentsTypical TemperatureKey Considerations
Suzuki-Miyaura Coupling Pd catalyst, boronic acid/ester, base80 - 110 °CBalance rate vs. catalyst stability and dehalogenation.[8][15]
Buchwald-Hartwig Amination Pd catalyst, amine, base80 - 110 °COften requires higher temperatures for C-N bond formation.[1][11]
Lithiation (Metal-Halogen) n-BuLi or s-BuLi-78 °CHighly exothermic; strict temperature control is mandatory.[4][13]
Ester Hydrolysis (Acidic) Strong acid (e.g., HCl, TFA)0 °C to RTRate is highly dependent on acid concentration and temperature.[5]
Ester Hydrolysis (Basic) Strong base (e.g., NaOH, LiOH)RT to 50 °CSaponification can be sluggish at RT; gentle heating may be needed.
References
  • ResearchGate. (n.d.). Scope of the room‐temperature Buchwald‐Hartwig reaction catalyzed by 2d. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • National Institutes of Health (NIH). (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Retrieved from [Link]

  • Organic-Chemistry.org. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]

  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki reaction with aryl bromides at room temperature in the presence of a simple “ligand-free” catalytic system. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • American Chemical Society. (2025). Breaking the tert-butyl lithium contact ion pair: A gateway to alternate selectivity in lithiation reactions. Retrieved from [Link]

  • USGS Publications Warehouse. (1999). Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Rapid “high” temperature batch and flow lithiation-trapping of N-Boc pyrrolidine. Retrieved from [Link]

  • ResearchGate. (n.d.). DTBB-catalysed lithiation of 6-chloro-1-hexene and related systems: Synthetically useful temperature-dependent behaviour. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF 7-SUBSTITUTED INDOLINES via DIRECTED LITHIATION OF 1-(tert-BUTOXYCARBONYL)INDOLINE: 7-INDOLINECARBOXALDEHYDE. Retrieved from [Link]

Sources

Technical Support Center: Base Selection for Buchwald-Hartwig Amination of Bromopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of bromopyridines. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help researchers, scientists, and drug development professionals overcome common challenges and improve reaction yields. The amination of halopyridines, particularly bromopyridines, presents unique challenges due to the propensity of the pyridine nitrogen to coordinate with and poison the palladium catalyst.[1] This guide will address this core issue and other common pitfalls, with a specific focus on the critical role of base selection.

Frequently Asked Questions (FAQs)

Q1: Why is my Buchwald-Hartwig amination of a bromopyridine resulting in a low yield?

Low yields in this specific reaction are often attributed to one or more of the following factors:

  • Catalyst Poisoning: The nitrogen atom of the bromopyridine substrate can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity.[1][2] This is the most common and unique challenge for this substrate class.

  • Suboptimal Ligand Choice: The ligand is critical for stabilizing the palladium catalyst and facilitating the reaction. Using a ligand that is not sterically bulky enough can fail to prevent pyridine coordination.

  • Incorrect Base Selection: The base plays a crucial role in the catalytic cycle. A base that is too weak may not facilitate the deprotonation of the amine-palladium complex effectively, while an overly strong or sterically hindered base might be incompatible with sensitive functional groups on your substrates or lead to unwanted side reactions.[1]

  • Poor Reagent Purity or Reaction Setup: Organometallic reactions are sensitive to air and moisture. Impure reagents, improperly dried solvents, or a non-inert atmosphere can deactivate the catalyst.

  • Inadequate Temperature or Reaction Time: These reactions typically require heating (80-110 °C) to proceed at a reasonable rate.[3]

Q2: What is the specific role of the base in the Buchwald-Hartwig amination?

The base is a critical component of the Buchwald-Hartwig catalytic cycle and is involved in several key steps. Its primary function is to deprotonate the amine nucleophile, forming the more nucleophilic amide, which then coordinates to the palladium center. The base also facilitates the deprotonation of the resulting palladium-amine complex to form a palladium-amido complex, which is a key intermediate leading to reductive elimination and product formation.[3][4] The choice of base can significantly influence the reaction rate and outcome.[5][6]

Q3: What are the most common bases used for the amination of bromopyridines, and what are their pros and cons?

The selection of the base is highly dependent on the specific substrates and reaction conditions. Here's a comparison of commonly used bases:

BaseAdvantagesDisadvantages
Sodium tert-butoxide (NaOt-Bu) Permits highest reaction rates and lowest catalyst loadings.[7]Incompatible with many electrophilic functional groups (e.g., esters, ketones).[7] Can promote side reactions like hydrodehalogenation.
Lithium bis(trimethylsilyl)amide (LHMDS) Allows for the use of substrates with protic functional groups. Useful for low-temperature aminations.[7][8]The solid base is air-sensitive.[7] Can be too strong for some sensitive substrates.
Potassium phosphate (K₃PO₄) A weaker base that is compatible with a wider range of functional groups.[9]Generally results in slower reaction rates compared to alkoxides.
Cesium carbonate (Cs₂CO₃) A mild base suitable for sensitive substrates and can be effective in polar solvents.[8]Often requires higher catalyst loadings and longer reaction times.[8]

Q4: How does the position of the bromine atom on the pyridine ring affect the choice of base?

The position of the bromine atom (2-, 3-, or 4-) influences the electronic properties and steric environment of the C-Br bond, which in turn can affect the ease of oxidative addition and the potential for catalyst inhibition. 2-bromopyridines are particularly challenging due to the proximity of the ring nitrogen to the reaction center, which increases the likelihood of catalyst poisoning.[1] For these substrates, a carefully selected combination of a bulky ligand and a suitable base is crucial. Weaker bases like phosphates or carbonates may be preferred to minimize side reactions, although this often requires more reactive catalyst systems.

Troubleshooting Guide

This section addresses specific problems you might encounter during the Buchwald-Hartwig amination of bromopyridines and provides actionable solutions.

Problem 1: Low or No Conversion of Starting Material

Possible Causes & Solutions:

  • Catalyst Deactivation/Poisoning:

    • Increase Ligand Steric Bulk: Switch to a more sterically hindered ligand (e.g., XPhos, RuPhos) to shield the palladium center from coordination by the pyridine nitrogen.[2]

    • Screen Different Bases: A base that is too strong can sometimes promote catalyst decomposition. Try a weaker base like K₃PO₄ or Cs₂CO₃ in combination with a highly active catalyst system.[8][9]

    • Use a Pre-catalyst: Palladium pre-catalysts can provide more consistent and reproducible results by ensuring the efficient generation of the active Pd(0) species.[10]

  • Inefficient Amine Deprotonation:

    • Increase Base Strength: If you are using a weak base like a carbonate, switching to a stronger base like NaOt-Bu or LHMDS could increase the rate of amine deprotonation and subsequent coupling, provided your substrate is compatible.[7]

    • Consider Solvent Effects: The choice of solvent can influence the effectiveness of the base. Aprotic polar solvents can sometimes enhance the reactivity of weaker bases.[5][6]

Problem 2: Formation of Side Products (e.g., Hydrodehalogenation)

Possible Causes & Solutions:

  • Base-Induced Side Reactions:

    • Use a Weaker Base: Strong, sterically hindered bases like NaOt-Bu can promote β-hydride elimination from the palladium-amido intermediate, leading to hydrodehalogenation. Switching to a weaker base like K₃PO₄ or Cs₂CO₃ can often mitigate this issue.[4]

    • Optimize Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of side reactions relative to the desired C-N bond formation.

  • Moisture in the Reaction:

    • Ensure Anhydrous Conditions: Trace amounts of water can lead to the formation of pyridinol byproducts. Thoroughly dry all reagents, solvents, and glassware, and perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen).

Problem 3: Inconsistent Results

Possible Causes & Solutions:

  • Reagent Quality:

    • Use High-Purity Reagents: Ensure the purity of your bromopyridine, amine, palladium source, ligand, and base. Impurities can inhibit the catalyst.

    • Proper Storage of Bases: Strong bases like NaOt-Bu and LHMDS are hygroscopic and can degrade upon exposure to air and moisture. Store them in a desiccator or glovebox.

  • Reaction Setup:

    • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.

    • Stirring: Inadequate stirring can lead to localized concentration gradients and poor reaction kinetics, especially with heterogeneous bases like carbonates and phosphates.[10]

Experimental Protocols

Protocol 1: General Procedure for Base Screening in the Amination of 2-Bromopyridine

This protocol outlines a method for screening different bases to find the optimal conditions for your specific substrates.

Materials:

  • 2-Bromopyridine

  • Amine

  • Palladium pre-catalyst (e.g., XPhos Pd G3)

  • Ligand (e.g., XPhos)

  • Bases: NaOt-Bu, LHMDS, K₃PO₄, Cs₂CO₃

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Reaction vials with stir bars

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In a glovebox, add the palladium pre-catalyst (e.g., 2 mol%) and ligand (e.g., 4 mol%) to a series of reaction vials.

  • To each vial, add the 2-bromopyridine (1.0 mmol) and the amine (1.2 mmol).

  • In separate vials, add each of the bases to be screened (e.g., NaOt-Bu (1.4 mmol), LHMDS (1.4 mmol), K₃PO₄ (2.0 mmol), Cs₂CO₃ (2.0 mmol)).

  • Add anhydrous solvent (e.g., 2 mL of toluene) to each vial.

  • Seal the vials and place them in a pre-heated aluminum block on a stirrer hotplate (e.g., 100 °C).

  • Monitor the reactions by TLC, GC-MS, or LC-MS at regular intervals (e.g., 1, 4, and 24 hours).

  • Compare the conversion to product and the formation of any byproducts for each base to determine the optimal conditions.

Visualizations

The Role of the Base in the Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition (Ar-Pd(II)-X)L Pd(0)L->Oxidative_Addition Ar-Br Amine_Coordination Amine Coordination [Ar-Pd(II)(NHR'R'')]L Oxidative_Addition->Amine_Coordination R'R''NH Deprotonation Deprotonation (Ar-Pd(II)-NR'R'')L Amine_Coordination->Deprotonation Base Reductive_Elimination Reductive Elimination Deprotonation->Reductive_Elimination BaseH_out [Base-H]+ Deprotonation->BaseH_out Reductive_Elimination->Pd(0)L Ar-NR'R'' Product Aminopyridine Reductive_Elimination->Product ArBr Bromopyridine ArBr->Pd(0)L Amine Amine Amine->Oxidative_Addition Base_in Base Base_in->Amine_Coordination

Caption: The catalytic cycle of the Buchwald-Hartwig amination highlighting the crucial deprotonation step facilitated by the base.

Troubleshooting Logic Flow for Low Yield

Troubleshooting_Flowchart Start Low Yield in Amination of Bromopyridine Check_Catalyst Is the catalyst system appropriate for pyridines? Start->Check_Catalyst Check_Base Is the base choice optimal? Check_Catalyst->Check_Base Yes Use_Bulky_Ligand Use a more sterically bulky ligand (e.g., XPhos) Check_Catalyst->Use_Bulky_Ligand No Check_Conditions Are the reaction conditions and setup correct? Check_Base->Check_Conditions Yes Screen_Bases Screen a range of bases (strong vs. weak) Check_Base->Screen_Bases No Ensure_Anhydrous Ensure strictly anhydrous and inert conditions Check_Conditions->Ensure_Anhydrous No Optimize_Temp_Time Optimize temperature and reaction time Check_Conditions->Optimize_Temp_Time Yes Use_Bulky_Ligand->Check_Base Screen_Bases->Check_Conditions Ensure_Anhydrous->Optimize_Temp_Time Success Improved Yield Optimize_Temp_Time->Success

Caption: A logical flowchart for troubleshooting low yields in the Buchwald-Hartwig amination of bromopyridines.

References

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (2023, December 1). Buchwald–Hartwig amination. [Link]

  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]

  • Norrby, P.-O., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed, 79(24), 11961-11969. [Link]

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?[Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society, 132(44), 15914–15917. [Link]

  • Timpanaro, S., et al. (2018). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Organic Letters, 20(24), 7938–7941. [Link]

  • Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • ACS Green Chemistry Institute. (2025). Use of base metals in Buchwald-Hartwig coupling. [Link]

  • Hartwig, J. F., & Shekhar, S. (2016). Palladium-Catalyzed Amination of Aryl Halides. In Palladium-Catalyzed Coupling Reactions in Organic Syntheses (pp. 1-38). [Link]

  • Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting. [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Ji, Y., et al. (2018). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Synthesis, 50(16), 3235-3242. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(20), 4447–4450. [Link]

Sources

Technical Support Center: Troubleshooting Cross-Coupling Reactions with tert-Butyl 6-bromonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the challenges of cross-coupling reactions with tert-butyl 6-bromonicotinate. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties with this valuable yet notoriously challenging substrate. We will move beyond standard protocols to explore the underlying reasons for its low reactivity and provide systematic, field-proven troubleshooting strategies to ensure your synthetic success.

Section 1: Understanding the Challenge: Why is this compound a Difficult Substrate?

Q1: My cross-coupling reactions with this compound are consistently sluggish or fail completely, while similar reactions with simple aryl bromides work fine. What makes this substrate so challenging?

A1: The difficulty with this compound arises from a combination of electronic and steric factors inherent to its structure. Understanding these is the first step to overcoming them.

  • Catalyst Inhibition by the Pyridine Nitrogen: The most significant challenge is the Lewis basic nitrogen atom in the pyridine ring.[1] This nitrogen can coordinate strongly to the palladium catalyst center. This coordination can sequester the active catalyst, leading to inhibition or the formation of unproductive pathways, effectively poisoning your reaction.[2]

  • Steric Hindrance: The bulky tert-butyl group, while useful for its synthetic handle and stability, imposes significant steric hindrance around the reaction center.[3] This bulk can impede the approach of the palladium catalyst for the initial oxidative addition step and hinder subsequent steps in the catalytic cycle.[4]

The interplay of these two features—a catalyst-inhibiting nitrogen atom and significant steric bulk—creates a uniquely challenging environment for cross-coupling.

Caption: Key structural challenges of this compound.

Section 2: Troubleshooting Guide: From Failed Reactions to Optimized Success

This section provides a systematic approach to troubleshooting the most common cross-coupling reactions used with this substrate.

Troubleshooting_Workflow start Reaction Failed (Low Conversion / No Product) check_catalyst Step 1: Evaluate Catalyst System Is the ligand appropriate? start->check_catalyst change_ligand Switch to Bulky, Electron-Rich Monophosphine Ligand (e.g., SPhos, RuPhos, P(t-Bu)₃) check_catalyst->change_ligand If NO check_base Step 2: Optimize Base & Solvent Is the base strong enough? Are all reagents soluble? check_catalyst->check_base If YES change_ligand->check_base change_conditions Screen Stronger Bases (K₃PO₄, Cs₂CO₃) & Aprotic Polar Solvents (Dioxane, Toluene, DME) check_base->change_conditions If NO check_temp Step 3: Adjust Reaction Conditions Is the temperature sufficient? check_base->check_temp If YES change_conditions->check_temp increase_temp Increase Temperature Incrementally (e.g., 80°C -> 110°C) or Use Microwave Irradiation check_temp->increase_temp If NO check_side_reactions Step 4: Analyze for Side Products (Dehalogenation, Protodeboronation) check_temp->check_side_reactions If YES increase_temp->check_side_reactions mitigate_side_reactions Address Specific Side Reaction (e.g., Use Boronic Esters, Ensure Anhydrous Conditions) check_side_reactions->mitigate_side_reactions success Optimized Reaction mitigate_side_reactions->success

Caption: Systematic workflow for troubleshooting failed cross-couplings.

Q2: My Suzuki-Miyaura coupling is giving low conversion. Where do I start troubleshooting?

A2: For a sluggish Suzuki-Miyaura coupling, the catalyst system is the most critical variable. Standard conditions (e.g., Pd(PPh₃)₄, Na₂CO₃) are often ineffective for this substrate.[5]

  • Actionable Plan:

    • Upgrade Your Ligand: The interaction between the pyridine-N and palladium must be disrupted. Switch from simple phosphines like PPh₃ to modern, sterically hindered, and electron-rich monophosphine ligands. These ligands promote the desired catalytic cycle and are less susceptible to inhibition.[6][7]

    • Strengthen Your Base: The base is crucial for activating the boronic acid in the transmetalation step.[8] Weaker bases like Na₂CO₃ are often insufficient. Use stronger inorganic bases like finely ground K₃PO₄ or Cs₂CO₃.[5]

    • Optimize Solvent and Temperature: Ensure all components are soluble. Aprotic polar solvents like 1,4-dioxane, toluene, or DME, often with a small amount of water, are standard.[9] If the reaction is still slow, gradually increase the temperature (e.g., from 80 °C to 110 °C) or consider using microwave irradiation to accelerate the reaction.[10]

    • Ensure Reagent Quality: Thoroughly degas all solvents and reagents to prevent oxygen from causing side reactions like the homocoupling of your boronic acid.[10]

ParameterStandard Starting PointRecommended Upgrade for Difficult Substrate Rationale
Pd Precursor Pd(OAc)₂, Pd₂(dba)₃Pd(OAc)₂, Pd₂(dba)₃, or Precatalysts (e.g., SPhos G3)Precatalysts can offer more reliable initiation.
Ligand PPh₃, Pd(dppf)Cl₂P(t-Bu)₃, SPhos, RuPhos, QPhos [6][11]Bulky, electron-rich ligands accelerate key catalytic steps and prevent catalyst inhibition.
Base Na₂CO₃, K₂CO₃K₃PO₄, Cs₂CO₃ [5]Stronger bases facilitate the crucial transmetalation step.
Solvent Dioxane/H₂O, TolueneDioxane, Toluene, DMEAprotic polar solvents are generally effective.
Temperature 80-90 °C100-120 °C or Microwave [10]Overcomes higher activation energy barriers.

Q3: My Suzuki reaction is consuming the starting materials but forming byproducts, especially a nicotinate ester without the bromine. What is happening?

A3: You are likely observing two common side reactions: protodeboronation of your boronic acid and/or hydrodehalogenation of your starting material.

  • Protodeboronation: This is the cleavage of the C-B bond of your boronic acid by a proton source, replacing it with a C-H bond.[5] It competes directly with the desired cross-coupling.

    • Solution: Use more stable boronic esters, such as pinacol (Bpin) esters, which are less prone to this side reaction.[5][10] Ensure your solvents are anhydrous, as excess water can accelerate protodeboronation. Finally, using a more active catalyst system can make the desired coupling reaction faster than the undesired protodeboronation.[5]

  • Hydrodehalogenation: This is the reduction of your bromo-nicotinate to the corresponding nicotinate.

    • Solution: This can be promoted by certain solvents or bases.[10] Changing your solvent system or base may help minimize this pathway.

Q4: I need to perform a Buchwald-Hartwig amination on this substrate. What are the most critical parameters to ensure success?

A4: The Buchwald-Hartwig amination requires a carefully selected catalyst system and a strong, non-nucleophilic base to deprotonate the amine coupling partner.[12][13]

  • Actionable Plan:

    • Select a Specialized Ligand: This reaction is highly dependent on the ligand. Use sterically hindered, electron-rich phosphine ligands developed specifically for C-N bond formation. Ligands like BippyPhos or various Buchwald ligands (e.g., SPhos, XPhos) are excellent choices.[14] Bidentate ligands like BINAP have also been shown to be effective.[11][13]

    • Use a Strong, Non-nucleophilic Base: The base must be strong enough to deprotonate the amine (or the N-Pd complex) without acting as a competing nucleophile. Sodium tert-butoxide (NaOtBu) is the most common and effective base.[15] For base-sensitive substrates, lithium bis(trimethylsilyl)amide (LiHMDS) can be a milder alternative.[15]

    • Control Reaction Temperature: These reactions are often run at elevated temperatures (80-110 °C) in solvents like toluene or dioxane.

Section 3: Recommended Starting Protocols

The following protocols are robust starting points for optimization. Always handle palladium catalysts and phosphine ligands in an inert atmosphere (glovebox or Schlenk line) as they are air-sensitive.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is a generalized starting point based on best practices for challenging heteroaryl halides.[16]

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid pinacol ester (1.5 equiv)

    • Pd(OAc)₂ (2 mol%)

    • SPhos (4 mol%)

    • K₃PO₄ (potassium phosphate), finely ground and dried (3.0 equiv)

    • Anhydrous 1,4-Dioxane (to make a 0.1 M solution)

  • Procedure:

    • To a dry Schlenk flask under argon, add Pd(OAc)₂, SPhos, K₃PO₄, this compound, and the arylboronic acid pinacol ester.

    • Evacuate and backfill the flask with argon three times.

    • Add the anhydrous 1,4-dioxane via syringe.

    • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol uses a common and highly effective catalyst system for C-N coupling.[13][15]

  • Materials:

    • This compound (1.0 equiv)

    • Primary or secondary amine (1.2 equiv)

    • Pd₂(dba)₃ (1.5 mol%)

    • BippyPhos (3.5 mol%)[14]

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous Toluene (to make a 0.2 M solution)

  • Procedure:

    • To a dry Schlenk flask under argon, add Pd₂(dba)₃, BippyPhos, and NaOtBu.

    • Add the anhydrous toluene and stir for 5 minutes.

    • Add the amine, followed by the this compound.

    • Heat the reaction mixture to 110 °C with vigorous stirring for 16-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with diethyl ether, and quench carefully with saturated aqueous NH₄Cl.

    • Separate the layers and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

Section 4: Frequently Asked Questions (FAQs)

Q5: My reaction requires a milder base than K₃PO₄. What are my options for a Suzuki coupling? A5: If your substrate has base-labile functional groups, you can try using potassium fluoride (KF) or cesium fluoride (CsF).[5] These are often effective in anhydrous conditions and can activate the boronic acid for transmetalation without causing hydrolysis of sensitive groups.

Q6: I only have tert-butyl 6-chloronicotinate. Can I use these protocols? A6: Aryl chlorides are significantly less reactive than aryl bromides due to the stronger C-Cl bond.[16] While the recommended catalyst systems (e.g., Pd/SPhos) are designed to activate aryl chlorides, you will likely need higher catalyst loadings (3-5 mol%), higher temperatures, and longer reaction times. Expect lower yields compared to the bromo-analogue.

Q7: Are there alternatives to palladium catalysis for this substrate? A7: Yes, nickel-based catalyst systems are a promising alternative, particularly for their lower cost and unique reactivity.[17] Nickel catalysts can be particularly effective for coupling with organozinc reagents (Negishi coupling) or for reductive homocoupling.[2] Copper-catalyzed couplings are also an option, though they are often limited to more activated substrates.[18]

Q8: How does the tert-butyl ester specifically impact the reaction compared to a methyl or ethyl ester? A8: The primary impact is steric. The tert-butyl group is significantly larger than a methyl or ethyl group, increasing the steric hindrance near the C-Br bond.[3] This increased bulk demands the use of sterically demanding ligands on the palladium catalyst (like SPhos or P(t-Bu)₃) to create an effective reaction environment. Electronically, all ester groups are withdrawing, which helps activate the C-Br bond towards oxidative addition.[9]

References

  • Barrio, J., et al. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health. Retrieved from [Link]

  • Chen, Y., et al. (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. Angewandte Chemie International Edition, 60(20), 11406-11413. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

  • Gildner, P. G., et al. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Stanley, L. M., et al. (n.d.). Copper-Catalyzed Cross-Coupling of Aryl-, Primary Alkyl-, and Secondary Alkylboranes with Aryl Bromides. The Royal Society of Chemistry. Retrieved from [Link]

  • Billingsley, K. L., et al. (2007). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Bruneau, A., et al. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. Journal of the American Chemical Society, 135(49), 18541–18558. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Ai, C., et al. (2011). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry, 76(13), 5484–5490. Retrieved from [Link]

  • de Vries, J. G. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Organic Process Research & Development, 13(4), 697–705. Retrieved from [Link]

  • ResearchGate. (n.d.). General Suzuki Coupling of Heteroaryl Bromides by Using Tri-tert-Butylphosphine as a Supporting Ligand. Retrieved from [Link]

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Technical Support Center: Mass Spectrometry of Brominated Pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the mass spectrometric analysis of brominated pyridine compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in their analytical workflows. Here, we move beyond simple procedural lists to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring a robust and self-validating analytical system.

Part 1: Troubleshooting Guide - A Symptom-Based Approach

This section is structured to address problems as you observe them in your data. Identify your primary symptom from the list below and follow the diagnostic workflow.

Symptom 1: Poor or No Signal Intensity

You're injecting your brominated pyridine sample, but the expected molecular ion is weak, noisy, or completely absent.

Question: I'm not seeing my compound. What's the first thing I should check?

Answer: The first and most critical step is to verify the stability of your ionization source and ensure proper instrument calibration.[1][2][3] A dirty ion source is a common culprit for reduced sensitivity.[4]

  • Expert Insight: Brominated compounds, especially when analyzed repeatedly, can contribute to source contamination. Halogens can be reactive in the high-temperature environment of some ion sources, leading to deposit buildup on critical components like the capillary and lenses. This alters the electrostatic fields necessary for efficient ion sampling and transmission.

Question: I've confirmed the instrument is clean and calibrated, but my signal is still low. Could it be my ionization method?

Answer: Absolutely. The choice of ionization technique is paramount and depends on the polarity and thermal stability of your specific brominated pyridine.

  • Electrospray Ionization (ESI): ESI is a "soft" ionization technique suitable for polar, thermally labile molecules that are already ions in solution or can be easily protonated or deprotonated.[5][6] For a brominated pyridine, the basic nitrogen atom is a prime target for protonation.

    • Causality: In positive-ion ESI, you are aiming to form the [M+H]⁺ ion. The efficiency of this process is highly dependent on the pH of your mobile phase. To maximize the signal for a basic compound like pyridine, the mobile phase pH should be at least two units below the pKa of the pyridine's conjugate acid.[7] This ensures the analyte is predominantly in its protonated, charged state before it even enters the mass spectrometer.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar, thermally stable compounds that are neutral in solution.[8][9] The sample is vaporized at high temperature before being ionized by a corona discharge.[8]

    • Expert Insight: If your brominated pyridine is substituted with nonpolar groups, making it less soluble in typical polar ESI solvents, or if it doesn't readily protonate, APCI might be a more robust choice.[8] It is generally less susceptible to matrix effects than ESI.[10]

  • Electron Ionization (EI): This is a "hard" ionization technique typically used with Gas Chromatography (GC-MS).[6][9][11] It involves bombarding the molecule with high-energy electrons, often leading to extensive fragmentation and a weak or absent molecular ion.[5][6]

    • Recommendation: For LC-MS analysis of brominated pyridines, ESI or APCI are the preferred methods. EI-MS is more appropriate if you are performing GC-MS and are interested in the fragmentation pattern for structural elucidation.[6]

Workflow for Optimizing Ionization

Caption: Troubleshooting workflow for low signal intensity.

Question: I'm using ESI with an acidic mobile phase, but my signal is still weak and inconsistent, especially in complex samples. What's happening?

Answer: You are likely experiencing ion suppression , a major issue in ESI-MS.[4][12][13]

  • Mechanism: Ion suppression occurs when co-eluting matrix components (salts, endogenous metabolites, etc.) interfere with the ionization of your target analyte in the ESI source.[4] These interferences can compete for charge or disrupt the droplet evaporation process, ultimately reducing the number of analyte ions that reach the detector.

  • Diagnosis: To confirm ion suppression, you can perform a post-column infusion experiment. Infuse a standard solution of your brominated pyridine at a constant rate into the mobile phase flow after the analytical column. Then, inject a blank matrix sample. A dip in the constant signal baseline at the retention time of the interfering components confirms ion suppression.[12]

  • Solutions:

    • Improve Chromatographic Separation: Modify your LC gradient to separate your analyte from the suppression zone.

    • Enhance Sample Preparation: Use more rigorous sample cleanup techniques like Solid-Phase Extraction (SPE) to remove interfering matrix components before injection.[13]

    • Dilute the Sample: A simple dilution can sometimes reduce the concentration of matrix components below the level where they cause significant suppression.

    • Use an Internal Standard: A stable isotope-labeled version of your analyte is the ideal internal standard as it will co-elute and experience the same degree of ion suppression, allowing for accurate quantification.

Symptom 2: My Mass Spectrum is Too Complex and Confusing

You see a cluster of peaks where you expect a single molecular ion, making it difficult to identify your compound or interpret the data.

Question: Why do I see multiple peaks for my molecular ion, spaced by 2 Da?

Answer: This is the hallmark isotopic signature of a bromine-containing compound.[14][15] Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in an almost 1:1 natural abundance (approximately 50.5% ⁷⁹Br and 49.5% ⁸¹Br).[14]

  • For a Mono-brominated Pyridine: You will observe two peaks of nearly equal intensity, separated by 2 m/z units.[15][16] The lower mass peak corresponds to the molecule containing the ⁷⁹Br isotope (M), and the higher mass peak corresponds to the molecule with the ⁸¹Br isotope (M+2).

  • For a Di-brominated Pyridine: The complexity increases. You will see a characteristic triplet of peaks with an intensity ratio of approximately 1:2:1.[15][17]

    • M peak: Contains two ⁷⁹Br atoms.

    • M+2 peak: Contains one ⁷⁹Br and one ⁸¹Br atom.

    • M+4 peak: Contains two ⁸¹Br atoms.

  • For a Tri-brominated Pyridine: You will observe a quartet of peaks with an approximate intensity ratio of 1:3:3:1 (M, M+2, M+4, M+6).[18]

Isotopic Abundance Patterns for Brominated Compounds

Number of Bromine AtomsIsotopic PeaksApproximate Intensity Ratio
1M, M+21:1
2M, M+2, M+41:2:1
3M, M+2, M+4, M+61:3:3:1
4M, M+2, M+4, M+6, M+81:4:6:4:1

This characteristic pattern is a powerful diagnostic tool for confirming the presence and number of bromine atoms in your molecule.[19]

Visualizing Bromine Isotope Patterns

Caption: Relative intensities of isotopic peaks for brominated compounds.

Question: Besides the bromine pattern, I see many other peaks. How do I interpret the fragmentation?

Answer: Fragmentation provides valuable structural information but can be complex. The pattern depends on the ionization method used.

  • With Soft Ionization (ESI/APCI): Fragmentation is typically induced in the collision cell (in MS/MS experiments) rather than in the source.[20]

    • Common Neutral Losses: Look for losses corresponding to stable molecules or radicals. For brominated pyridines, a common and easily identifiable fragmentation is the loss of a bromine radical (loss of 79 or 81 Da).[16]

    • Pyridine Ring Fragmentation: The pyridine ring itself can cleave. A characteristic fragmentation is the loss of HCN (27 Da), followed by further fragmentation of the resulting hydrocarbon chain.

  • With Hard Ionization (EI): Fragmentation is extensive and occurs in the source.[21][22]

    • Trustworthiness: EI spectra are highly reproducible and can be compared against spectral libraries (e.g., NIST, Wiley) for compound identification.[6] The fragmentation of brominated aromatics in EI can be influenced by the position of the bromine atom.

Protocol: Basic MS/MS Experiment for Structural Confirmation

  • Full Scan Analysis: First, acquire a full scan mass spectrum to identify the isotopic cluster of your protonated molecule (e.g., [M+H]⁺).

  • Precursor Ion Selection: Select the most abundant peak of the isotopic cluster (typically the one containing only ⁷⁹Br) as the precursor ion for fragmentation.

  • Collision-Induced Dissociation (CID): In a tandem mass spectrometer (like a Q-TOF or Triple Quadrupole), isolate the precursor ion and subject it to collision with an inert gas (e.g., argon or nitrogen) at varying collision energies.[20]

  • Product Ion Scan: Scan for the resulting fragment (product) ions.

  • Interpretation: Analyze the product ion spectrum for characteristic losses (e.g., -Br, -HBr, -HCN). This fragmentation "fingerprint" can confirm the structure of your compound.

Part 2: Frequently Asked Questions (FAQs)

Q1: Can metabolites of my brominated pyridine interfere with my analysis?

A: Yes, this is a critical consideration, especially in drug development. Hydroxylated metabolites are common, and they can produce isobaric interferences. For example, a mono-hydroxylated metabolite of a brominated compound can lose water in the ion source. The ⁸¹Br isotopic form of this dehydrated metabolite can have the same nominal mass as the ⁷⁹Br form of the parent drug, leading to inaccurate quantification.[23] Careful chromatographic separation and selection of unique MRM transitions are essential to mitigate this.[23]

Q2: My baseline is noisy and I see a lot of background ions. What can I do?

A: A noisy baseline is often due to contamination in the LC-MS system.[4]

  • Solvents and Additives: Always use high-purity, LC-MS grade solvents and additives.[1]

  • System Cleaning: Implement a regular instrument cleaning schedule. Flush the system thoroughly between different analyses.

  • Blank Injections: Run solvent blanks frequently to monitor for system contamination and carryover. High signal in a blank file indicates a contamination issue that needs to be addressed.[1][2]

Q3: Should I use positive or negative ion mode for my brominated pyridine?

A: For a standard brominated pyridine, positive ion mode is almost always the best choice. The basic nitrogen of the pyridine ring is readily protonated ([M+H]⁺) in an acidic mobile phase, leading to excellent sensitivity in ESI or APCI.[7] Negative ion mode would require a functional group that can be deprotonated (like a phenol or carboxylic acid) or can capture an electron, which is less likely for this class of compounds unless specific electron-withdrawing groups are present.

Q4: How do I handle mass calibration for brominated compounds?

A: Standard mass calibration procedures using a well-characterized calibration solution are sufficient.[24] High-resolution mass spectrometry (HRMS), such as on a TOF or Orbitrap instrument, is highly advantageous. HRMS allows you to determine the accurate mass and elemental composition, which can help distinguish your compound from isobaric interferences and confirm the presence of bromine based on the unique negative mass defect of halogenated compounds.[25]

Q5: I'm performing GC-MS analysis. Are there any specific considerations?

A: Yes. For GC-MS, which typically uses EI, be mindful of the following:

  • Injector Temperature: Ensure the injector temperature is high enough to volatilize your compound without causing thermal degradation.

  • Column Choice: Use a column with appropriate polarity for your analyte.

  • Library Matching: The extensive fragmentation from EI is a benefit here. The resulting spectrum can be matched against commercial libraries for confident identification.[6] Be aware that the fragmentation of polybrominated compounds can be complex.

References

  • Mass Spectrometer (MS) Troubleshooting Guide. CGSpace. [Link]

  • mass spectra - the M+2 peak. Chemguide. [Link]

  • Isotopes in Mass Spectrometry. Chemistry Steps. [Link]

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  • Mass Spectrometer (MS) troubleshooting guide. CGSpace. [Link]

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  • Mass Spectrometer (MS) troubleshooting guide. Alliance Bioversity International - CIAT. [Link]

  • Gas Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu UK. [Link]

  • Interference by Metabolites and the Corresponding Troubleshooting During the LC-MS/MS Bioanalysis of G004, a Bromine-Containing Hypoglycemic Agent. PubMed. [Link]

  • Other Important Isotopes- Br and Cl. Chemistry LibreTexts. [Link]

  • Determination of Halogenated Flame Retardants Using Gas Chromatography with Atmospheric Pressure Chemical Ionization (APCI) and a High-Resolution Quadrupole Time-of-Flight Mass Spectrometer (HRqTOFMS). PubMed. [Link]

  • Mass Spectroscopy - Isotope Patterns. University of Calgary. [Link]

  • The M+1 & M+2 Peaks. Cambridge (CIE) AS Chemistry Revision Notes 2023. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. NIH. [Link]

  • Ion Suppression in LC–MS–MS — A Case Study. LCGC Europe. [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]

  • Atmospheric Pressure Photoionization with Halogen Anion Attachment for Mass Spectrometric Analysis of Hydrocarbons and Hydrocarbon-Based Polymers. ACS Publications. [Link]

  • Troubleshooting ion suppression in LC–MS analysis. YouTube. [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. [Link]

  • Atmospheric pressure chemical ionization. Wikipedia. [Link]

  • The use of mass defect plots for the identification of (novel) halogenated contaminants in the environment. ResearchGate. [Link]

  • Ionization Methods in Organic Mass Spectrometry. Michigan State University. [Link]

  • Dealing with Multiple Br and Cl. YouTube. [Link]

  • What is the difference of spectra of EI-MS and ESI-MS/MS? Chemistry Stack Exchange. [Link]

  • Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. PubMed. [Link]

  • Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. [Link]

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strategies to avoid debromination in tert-Butyl 6-bromonicotinate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-Butyl 6-bromonicotinate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. The inherent challenge of preventing debromination in cross-coupling and other reactions is a frequent obstacle. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you navigate these challenges, ensuring high-yield, clean reactions.

Understanding the Challenge: The "Why" of Debromination

This compound is a valuable pyridine-based building block. However, the C-Br bond at the 6-position is susceptible to cleavage, leading to the formation of the undesired byproduct, tert-butyl nicotinate. This process, often referred to as hydrodebromination or reductive debromination, is a common side reaction in palladium-catalyzed cross-coupling chemistry.[1]

The primary culprit is often the formation of a palladium-hydride (Pd-H) species within the catalytic cycle. This species can react with the starting material in a competing pathway, replacing the bromine atom with a hydrogen atom. Understanding the sources of this Pd-H species is the first step to mitigating the problem.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why does it happen with this compound?

A1: Debromination is a side reaction where the bromine atom on your starting material is replaced by a hydrogen atom, leading to a reduced, non-functionalized byproduct. In the context of palladium-catalyzed reactions, this typically occurs when a palladium-hydride (Pd-H) species is generated in the catalytic cycle. This Pd-H species can arise from various sources, including the solvent, base (especially alkoxides), or impurities like water. Instead of proceeding through the desired cross-coupling pathway, the Pd-H species can react with your starting material, leading to the debrominated product.

Q2: I'm seeing significant debromination in my Suzuki coupling. What is the most likely cause?

A2: In Suzuki couplings, the most common causes for debromination are an inappropriate choice of base or a suboptimal ligand.[2] Strong bases like sodium tert-butoxide can sometimes promote this side reaction. Additionally, if the phosphine ligand is not bulky or electron-rich enough, the rate of the desired reductive elimination can be slow, allowing the competing debromination pathway to become more prominent.[3]

Q3: Can the tert-butyl ester group cause problems or is it stable?

A3: The tert-butyl ester is generally stable under the neutral to basic conditions of most cross-coupling reactions like Suzuki, Buchwald-Hartwig, and Sonogashira.[4] However, it is sensitive to strong acidic conditions. Debromination is primarily an issue related to the C-Br bond and the catalytic cycle, not the ester group itself. Ensure your work-up conditions are not strongly acidic if you wish to preserve the ester.

Q4: How does temperature affect the rate of debromination?

A4: Higher temperatures can accelerate all reaction rates, including the undesired debromination pathway.[5] In some cases, side reactions have a higher activation energy than the desired reaction, meaning they become significantly more pronounced at elevated temperatures. If you are observing debromination, reducing the reaction temperature is a prudent troubleshooting step.[2]

Troubleshooting Guide by Reaction Type

This section provides specific, actionable advice for the most common reactions involving this compound.

Scenario 1: Suzuki-Miyaura Coupling

Issue: My primary byproduct is tert-butyl nicotinate during the Suzuki coupling with an arylboronic acid.

This is a classic case of hydrodebromination competing with the transmetallation/reductive elimination sequence.

Troubleshooting Decision Workflow

G start Debromination Observed in Suzuki Coupling check_base Step 1: Evaluate Base start->check_base check_ligand Step 2: Evaluate Ligand check_base->check_ligand Using weak inorganic base (e.g., K₃PO₄, Cs₂CO₃)? [No] Switch from alkoxides. [Yes] Proceed. check_temp Step 3: Evaluate Temperature check_ligand->check_temp Using bulky, electron-rich biaryl phosphine ligand (e.g., XPhos, SPhos)? [No] Switch ligand. [Yes] Proceed. solution Problem Solved check_temp->solution Reaction temperature > 90 °C? [Yes] Lower to 80 °C. [No] Re-evaluate reagent purity. G cluster_reagents Reagents & Setup cluster_procedure Procedure cluster_workup Workup & Purification r1 This compound (1.0 eq) p1 Combine solids in oven-dried flask r1->p1 r2 Arylboronic Acid (1.2 eq) r2->p1 r3 K₃PO₄ (2.0 eq) r3->p1 r4 Pd₂(dba)₃ (1 mol%) r4->p1 r5 XPhos (2.5 mol%) r5->p1 r6 Anhydrous Toluene/Water (10:1) p2 Evacuate & backfill with Argon (3x) p3 Add degassed solvents via syringe p4 Heat to 80 °C with vigorous stirring p3->p4 p5 Monitor by LC-MS / TLC p4->p5 w1 Cool to RT, dilute with EtOAc p5->w1 w2 Wash with water & brine w1->w2 w3 Dry (Na₂SO₄), filter, concentrate w2->w3 w4 Purify via column chromatography w3->w4 product Desired Coupled Product (>95% Purity) w4->product

Caption: Optimized workflow for a low-debromination Suzuki coupling.

Step-by-Step Methodology
  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1 mol%) and the phosphine ligand (e.g., XPhos, 2.5 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed. [2]4. Solvent Addition: Prepare a degassed solvent mixture of toluene and water (10:1 ratio) by bubbling argon through it for 20-30 minutes. Add the solvent mixture to the reaction flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by LC-MS or TLC. Check for the consumption of the starting material and the formation of both the desired product and the debrominated byproduct (tert-butyl nicotinate). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the pure product.

References

  • The stereochemistry of phosphine-induced debromination reactions. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Development of New Phosphine Ligands (BRIDPs) for Efficient Palladium-Catalyzed Coupling Reactions and Their Application. SciSpace. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. The Journal of Organic Chemistry. [Link]

  • Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Data. [Link]

  • Hydrodebromination of decabromodiphenyl ether (BDE-209) in cooking experiments with salmon fillet. PubMed. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6- ePrints Soton. [Link]

  • Small Phosphine Ligands Enable Selective Oxidative Addition of Ar-O over Ar-Cl Bonds at Nickel(0). PubMed. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. MDPI. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Suzuki Coupling Mechanism. YouTube. [Link]

  • Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. ResearchGate. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • B-Alkyl Suzuki Couplings. Macmillan Group, Princeton University. [Link]

  • I want to do suzuki with tert-butyl boronate ester. Can any one suggest how to make this? ResearchGate. [Link]

  • tert-Butyl Esters. Organic Chemistry Portal. [Link]

  • Substrate Plasticity Enables Group-Selective Transmetalation: Catalytic Stereospecific Cross-Couplings of Tertiary Boronic Esters. PMC - NIH. [Link]

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Organic Chemistry Portal. [Link]

  • Metabolically Stable tert-Butyl Replacement. PMC - NIH. [Link]

  • Preparation method of debrominated impurities of brimonidine.
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Validation & Comparative

A Comparative Guide to Trifluoroacetic Acid (TFA) vs. Hydrochloric Acid (HCl) for Selective Tert-Butyl Ester Deprotection

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the strategic use of protecting groups is fundamental to the successful synthesis of complex molecules. The tert-butyl (t-Bu) ester is a widely employed protecting group for carboxylic acids due to its stability across a broad range of chemical conditions. However, its effective and selective removal is critical to avoid unintended deprotection of other sensitive functionalities within a molecule. This guide provides an in-depth comparison of two of the most common reagents used for tert-butyl ester deprotection: trifluoroacetic acid (TFA) and hydrochloric acid (HCl). We will delve into the mechanistic nuances, selectivity considerations, and provide practical, experimentally-backed protocols to guide your choice of deprotection strategy.

Mechanistic Underpinnings: A Tale of Two Acids

The deprotection of a tert-butyl ester by either TFA or HCl proceeds via an acid-catalyzed cleavage mechanism, specifically an AAC1 (acid-catalyzed, acyl-oxygen cleavage, unimolecular) or E1 (unimolecular elimination) pathway. The key intermediate in this process is the relatively stable tertiary carbocation, the tert-butyl cation.[1][2]

Trifluoroacetic Acid (TFA) Deprotection

TFA is a strong organic acid (pKa ≈ 0.23) that is highly effective for cleaving acid-labile protecting groups.[3] The deprotection mechanism with TFA can be visualized as follows:

TFA_Deprotection cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of tert-Butyl Cation cluster_step3 Step 3: Quenching of tert-Butyl Cation R-CO-O-tBu tert-Butyl Ester Protonated_Ester Protonated Ester R-CO-O-tBu->Protonated_Ester H+ H⁺ (from TFA) Carboxylic_Acid Carboxylic Acid (R-COOH) Protonated_Ester->Carboxylic_Acid tBu_cation tert-Butyl Cation Protonated_Ester->tBu_cation Isobutylene Isobutylene tBu_cation->Isobutylene Deprotonation tBu_TFA tert-Butyl Trifluoroacetate tBu_cation->tBu_TFA Reaction with TFA⁻ TFA_anion TFA⁻

Caption: Mechanism of TFA-mediated tert-butyl ester deprotection.

The generated tert-butyl cation is a reactive electrophile that can lead to side reactions, such as the alkylation of nucleophilic residues like tryptophan, methionine, and tyrosine in peptide synthesis.[4][5] To mitigate these side reactions, "scavengers" like water, thioanisole, or triisopropylsilane (TIS) are often added to the cleavage cocktail to trap the tert-butyl cation.[4][6] The formation of isobutylene gas is a common outcome, which can be easily removed from the reaction mixture.[1][7] However, the reaction between the tert-butyl cation and the trifluoroacetate anion can form tert-butyl trifluoroacetate, which can also act as an alkylating agent.[6]

Hydrochloric Acid (HCl) Deprotection

Anhydrous HCl, typically as a solution in an organic solvent like dioxane or methanol, is another common choice for tert-butyl ester deprotection. The fundamental mechanism is similar to that of TFA, involving protonation of the ester and subsequent formation of the tert-butyl cation.

HCl_Deprotection cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of tert-Butyl Cation cluster_step3 Step 3: Quenching of tert-Butyl Cation R-CO-O-tBu tert-Butyl Ester Protonated_Ester Protonated Ester R-CO-O-tBu->Protonated_Ester H+ H⁺ (from HCl) Carboxylic_Acid Carboxylic Acid (R-COOH) Protonated_Ester->Carboxylic_Acid tBu_cation tert-Butyl Cation Protonated_Ester->tBu_cation Isobutylene Isobutylene tBu_cation->Isobutylene Deprotonation tBu_Cl tert-Butyl Chloride tBu_cation->tBu_Cl Reaction with Cl⁻ Cl_anion Cl⁻

Caption: Mechanism of HCl-mediated tert-butyl ester deprotection.

The choice of solvent plays a crucial role in the selectivity of HCl-mediated deprotection. For instance, a 4M solution of HCl in dioxane is a well-established reagent for the selective deprotection of N-Boc groups in the presence of tert-butyl esters.[8][9][10] This selectivity arises from the differential lability of the two protecting groups under these specific conditions.

Selectivity in the Presence of Other Protecting Groups

The primary advantage of choosing one acid over the other often lies in the desired selectivity for deprotecting a tert-butyl ester in the presence of other acid-labile protecting groups.

Protecting GroupTFA (Typical Conditions)HCl in Dioxane (4M)Key Considerations
N-Boc Labile[11]Labile, often more readily than t-Bu ester[8][9]HCl in dioxane can selectively remove N-Boc in the presence of t-Bu esters.[9][10]
Cbz (Z) Generally Stable (mild TFA), Labile (strong TFA)[12]StableCbz is more resistant to acidolysis than t-Bu esters.
Fmoc Stable[12]StableFmoc is base-labile and stable to acidic conditions.
Trityl (Trt) Labile[13]LabileTrityl groups are highly acid-sensitive.
tert-Butyl Ether (t-Bu) LabileGenerally Stable, but phenolic t-Bu ethers are labile[8][9]HCl in dioxane offers good selectivity for deprotecting N-Boc over aliphatic t-Bu ethers.

Experimental Protocols

The following are representative protocols for the deprotection of tert-butyl esters using TFA and HCl.

General Protocol for TFA Deprotection

This protocol is suitable for the complete deprotection of tert-butyl esters.

TFA_Protocol Start Dissolve Substrate in DCM Add_TFA Add TFA (e.g., 50% v/v) Start->Add_TFA Stir Stir at Room Temperature Add_TFA->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Evaporate Evaporate Solvent and Excess TFA Monitor->Evaporate Co-evaporate Co-evaporate with Toluene Evaporate->Co-evaporate Workup Aqueous Work-up or Precipitation Co-evaporate->Workup End Purified Product Workup->End

Caption: General experimental workflow for TFA deprotection.

Step-by-Step Methodology:

  • Dissolution: Dissolve the tert-butyl ester substrate in an anhydrous solvent such as dichloromethane (DCM) to a concentration of 0.1-0.5 M.[14]

  • Addition of TFA: To the stirred solution, add TFA. A common concentration is 25-50% TFA in DCM (v/v).[14][15] For sensitive substrates, the concentration of TFA can be reduced.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. The reaction progress should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[14]

  • Work-up:

    • Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent and excess TFA.[14]

    • Residual TFA can be challenging to remove due to its high boiling point and potential to form salts with the product.[16][17] Co-evaporation with a non-polar solvent like toluene is often effective.[16]

    • The crude product can be purified by precipitation from a non-polar solvent (e.g., cold diethyl ether), followed by filtration and drying under vacuum.[16] Alternatively, an aqueous work-up involving neutralization with a mild base (e.g., saturated sodium bicarbonate solution) can be performed if the product is stable under these conditions.[18]

General Protocol for HCl Deprotection

This protocol is often employed for the selective deprotection of N-Boc groups in the presence of tert-butyl esters.

HCl_Protocol Start Dissolve Substrate in Dioxane Add_HCl Add 4M HCl in Dioxane Start->Add_HCl Stir Stir at Room Temperature Add_HCl->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Evaporate Evaporate Solvent Monitor->Evaporate Precipitate Precipitate with Diethyl Ether Evaporate->Precipitate Filter Filter and Wash Precipitate->Filter End Purified Product (HCl salt) Filter->End

Caption: General experimental workflow for HCl deprotection.

Step-by-Step Methodology:

  • Dissolution: Dissolve the substrate in anhydrous 1,4-dioxane.[19][20]

  • Addition of HCl: Add a solution of 4M HCl in 1,4-dioxane. Typically, a 5-10 fold excess of HCl is used.[19]

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within 30 minutes to a few hours.[8][9] Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Upon completion, the reaction mixture is concentrated under reduced pressure.[19]

    • The product, typically as its hydrochloride salt, is precipitated by the addition of a non-polar solvent such as diethyl ether.[19]

    • The solid is collected by filtration, washed with the non-polar solvent, and dried under vacuum.[19]

Comparative Summary: TFA vs. HCl

FeatureTrifluoroacetic Acid (TFA)Hydrochloric Acid (HCl)
Strength Strong organic acid (pKa ≈ 0.23)[3]Strong mineral acid
Form Liquid, often used neat or diluted in DCM[14]Gas, typically used as a solution in an organic solvent (e.g., 4M in dioxane)[8][9]
Selectivity Less selective; tends to cleave most acid-labile groups.[21]Can be highly selective, e.g., for N-Boc over t-Bu esters with 4M HCl in dioxane.[8][9][10]
Side Reactions Alkylation of nucleophilic residues by the tert-butyl cation.[4][5]Fewer reported side reactions, particularly when used under selective conditions.
Work-up Can be challenging due to the high boiling point and acidity of TFA; often requires co-evaporation or neutralization.[16][17]Generally straightforward; precipitation of the hydrochloride salt is common.[19]
Cost Generally more expensive than HCl.More cost-effective.
Safety Corrosive and toxic; requires handling in a fume hood.[16]Corrosive and toxic gas; solutions are also corrosive.

Conclusion and Recommendations

The choice between TFA and HCl for the deprotection of tert-butyl esters is not arbitrary but a strategic decision based on the specific requirements of the synthetic route.

  • For robust, global deprotection of acid-labile groups, TFA is a powerful and effective reagent. Its use in a "cleavage cocktail" with scavengers is a well-established method in solid-phase peptide synthesis for the final deprotection step.[4][5]

  • For selective deprotection , particularly the removal of an N-Boc group in the presence of a tert-butyl ester or other sensitive functionalities, HCl in an organic solvent like dioxane is often the superior choice.[8][9][10] This method offers a higher degree of control and can prevent unwanted side reactions.

Ultimately, the optimal deprotection strategy will depend on the specific substrate, the presence of other functional groups, and the desired outcome of the synthetic step. It is always recommended to perform small-scale test reactions to determine the ideal conditions for a new substrate.

References

  • Kaul, R., et al. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131-3. [Link]

  • StackExchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? [Link]

  • ACS Publications. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry. [Link]

  • King, D. S., et al. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255-66. [Link]

  • Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-68. [Link]

  • Han, G., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-41. [Link]

  • Semantic Scholar. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]

  • ResearchGate. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). [Link]

  • Aapptec Peptides. (2013). Cleavage and Final Deprotection with Dilute HCl in Fluoro Alcohol. [Link]

  • ResearchGate. (2004). Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. [Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • University of Arizona. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). [Link]

  • ACS Publications. (2018). Rapid and Quantitative De-tert-butylation for Poly(acrylic acid) Block Copolymers and Influence on Relaxation of Thermoassociate. [Link]

  • The University of Queensland. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Acids. [Link]

  • ACS Publications. (2018). The Impact of Trifluoroacetic Acid on Peptide Cocrystallization: Multicomponent Crystals of l-Leu-l-Leu Dipeptides. [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. [Link]

  • Reddit. (2013). Boc Removals with TFA in Peptide Synthesis. [Link]

  • Scribd. (n.d.). TFA Deprotection. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. [Link]

  • Reddit. (2025). Method to remove Boc in the presence of t-butylester. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. [Link]

  • Semantic Scholar. (2013). A trifluoroacetic acid-labile sulfonate protecting group and its use in the synthesis of a near-IR fluorophore. [Link]

  • National Institutes of Health. (n.d.). A trifluoroacetic acid-labile sulfonate protecting group and its use in the synthesis of a near-IR fluorophore. [Link]

  • ACS Figshare. (2013). A Trifluoroacetic Acid-labile Sulfonate Protecting Group and Its Use in the Synthesis of a Near-IR Fluorophore. [Link]

  • Springer Nature. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • ResearchGate. (2025). Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl 3 ·7H 2 O−NaI System in Acetonitrile. [Link]

  • Wikipedia. (n.d.). Tert-Butyloxycarbonyl protecting group. [Link]

  • ResearchGate. (2025). A Trifluoroacetic Acid-labile Sulfonate Protecting Group and Its Use in the Synthesis of a Near-IR Fluorophore. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Synthetic Routes for 6-Arylnicotinic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 6-Arylnicotinic Acids

The 6-arylnicotinic acid scaffold is a privileged motif in modern medicinal chemistry and materials science.[1][2] Its derivatives are integral components of numerous biologically active compounds, acting as hinges or recognition elements that modulate interactions with pharmacological targets. The synthetic accessibility and efficiency of producing these core structures are therefore critical bottlenecks in the drug discovery and development pipeline. This guide provides an in-depth comparison of the most effective and commonly employed synthetic routes, moving beyond a simple recitation of protocols to offer field-proven insights into the causality behind experimental choices. We will dissect the leading palladium-catalyzed cross-coupling reactions and explore emergent, atom-economical alternatives, providing the data and rationale necessary for you to select and validate the optimal route for your specific application.

Comparative Analysis of Key Synthetic Strategies

The construction of the C6-Aryl bond on the nicotinic acid framework is predominantly achieved through transition metal-catalyzed cross-coupling reactions. However, the choice of methodology is far from trivial, with significant implications for substrate scope, functional group tolerance, cost, and scalability. Here, we compare the "big three" of palladium-catalyzed couplings—Suzuki, Stille, and Negishi—alongside the increasingly important C-H activation strategies.

Workflow Overview: A Comparative Schematic

The following diagram illustrates the fundamental workflows for the primary synthetic strategies discussed in this guide.

G cluster_0 Pre-functionalized Routes cluster_1 Direct Functionalization Route start1 6-Halonicotinic Acid/Ester suzuki Suzuki Coupling (Arylboronic Acid) start1->suzuki stille Stille Coupling (Arylstannane) start1->stille negishi Negishi Coupling (Arylzinc) start1->negishi product1 6-Arylnicotinic Acid suzuki->product1 stille->product1 negishi->product1 start2 Nicotinic Acid ch_activation C-H Arylation (Aryl Halide) start2->ch_activation product2 6-Arylnicotinic Acid ch_activation->product2

Caption: Comparative workflows for synthesizing 6-arylnicotinic acids.

The Workhorse: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most versatile and widely adopted method for C-C bond formation in pharmaceutical development.[3][4] Its popularity stems from the operational simplicity, broad functional group tolerance, and the commercial availability and stability of its boronic acid reagents.[5]

Mechanistic Rationale: The catalytic cycle, shown below, involves the oxidative addition of a palladium(0) catalyst to the 6-halopyridine, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the product and regenerate the catalyst. The choice of base is critical; it facilitates the formation of the boronate complex, which is more nucleophilic and readily undergoes transmetalation.

Suzuki_Cycle center Catalytic Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd2_complex Ar¹-Pd(II)L₂-X ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_biaryl Ar¹-Pd(II)L₂-Ar² transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 product 6-Arylnicotinic Acid (Ar¹-Ar²) red_elim->product ar1x 6-Halonicotinic Acid (Ar¹-X) ar1x->ox_add ar2b Arylboronic Acid (Ar²-B(OH)₂) + Base ar2b->transmetal

Sources

A Senior Application Scientist's Guide to Spectroscopic Analysis of tert-Butyl 6-bromonicotinate Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic scaffolds are of paramount importance. Among these, pyridine derivatives serve as foundational building blocks for a vast array of functional molecules. tert-Butyl 6-bromonicotinate is a particularly versatile reagent, featuring a sterically protecting tert-butyl ester and a reactive bromine atom at the 6-position, making it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions.

The successful synthesis of novel compounds from this starting material hinges on the unambiguous confirmation of their chemical structures. Spectroscopic analysis is the cornerstone of this process, providing a detailed fingerprint of the molecule. This guide offers a comparative analysis of the spectroscopic data for this compound and its transformation into key products via three common and powerful synthetic methodologies: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. Our objective is to provide researchers, scientists, and drug development professionals with a practical, data-driven resource for interpreting the spectroscopic outcomes of these critical reactions.

Spectroscopic Profile of Starting Material: this compound

A thorough understanding of the starting material's spectroscopic signature is essential for identifying the changes that occur upon reaction. The structure contains a trisubstituted pyridine ring, a bromine atom, and a tert-butyl ester group, each contributing distinct features to the overall spectra.

Key Spectroscopic Features:

  • ¹H NMR: The spectrum is characterized by three distinct signals in the aromatic region corresponding to the pyridine ring protons (H-2, H-4, H-5) and a sharp, strong singlet for the nine equivalent protons of the tert-butyl group.

  • ¹³C NMR: The spectrum shows six signals for the pyridine ring carbons, with the carbon attached to the bromine (C-6) being significantly influenced by the halogen's electronegativity and heavy atom effect. The quaternary carbon and the methyl carbons of the tert-butyl group are also clearly visible.

  • IR Spectroscopy: Key vibrational bands include the C=O stretch of the ester, C-O stretches, C-N stretches within the pyridine ring, and the C-Br stretch at lower wavenumbers.

  • Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, which is indicative of the presence of a single bromine atom.

Spectroscopic Technique This compound
¹H NMR (CDCl₃, 400 MHz) δ 8.90 (d, J=2.3 Hz, 1H, H-2), 8.15 (dd, J=8.2, 2.3 Hz, 1H, H-4), 7.55 (d, J=8.2 Hz, 1H, H-5), 1.60 (s, 9H, C(CH₃)₃)
¹³C NMR (CDCl₃, 101 MHz) δ 163.5 (C=O), 152.0 (C-2), 144.5 (C-6), 140.0 (C-4), 128.5 (C-5), 125.0 (C-3), 82.5 (C(CH₃)₃), 28.1 (C(CH₃)₃)
IR (KBr, cm⁻¹) ~1725 (C=O stretch), ~1290 & 1150 (C-O stretch), ~1580 (C=N stretch), ~680 (C-Br stretch)
MS (EI) m/z 273/275 ([M]⁺, Br isotope pattern), 217/219 ([M - C₄H₈]⁺)

Note: NMR chemical shifts are approximate and can vary slightly based on solvent and concentration.

Workflow for Spectroscopic Analysis

The general workflow for analyzing the products of a reaction involving this compound follows a logical sequence to ensure accurate structural confirmation.

G cluster_0 Reaction & Work-up cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Confirmation Reaction Perform Cross-Coupling (Suzuki, Sonogashira, etc.) Workup Aqueous Work-up & Purification (e.g., Column Chromatography) Reaction->Workup TLC_MS Initial Check: TLC & LC-MS Workup->TLC_MS NMR Structural Elucidation: ¹H & ¹³C NMR TLC_MS->NMR IR Functional Group ID: FT-IR Spectroscopy NMR->IR Compare Compare Product Spectra to Starting Material IR->Compare Confirm Confirm Structure: - Disappearance of C-Br signals - Appearance of new moiety signals Compare->Confirm G start This compound product tert-Butyl 6-phenylnicotinate start->product Suzuki Coupling reagents Phenylboronic Acid (PhB(OH)₂) Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) reagents->product

Caption: Suzuki-Miyaura coupling of this compound.

Spectroscopic Comparison

The replacement of the bromine atom with a phenyl group introduces significant and predictable changes in the spectra.

  • ¹H NMR: The most telling change is the appearance of new signals in the aromatic region (typically δ 7.3-7.6 ppm) corresponding to the five protons of the new phenyl ring. The signals for the pyridine protons will also experience shifts due to the altered electronic environment. Specifically, H-5, which was adjacent to the bromine, often shifts downfield.

  • ¹³C NMR: The C-6 signal will shift dramatically upfield from ~144.5 ppm to a value typical for a carbon in a biaryl linkage. New signals for the phenyl ring carbons will appear, including a new quaternary carbon signal.

  • IR Spectroscopy: The C-Br stretch around 680 cm⁻¹ will disappear. The rest of the spectrum will be broadly similar, but with additional C-H and C=C stretching and bending modes from the new aromatic ring.

  • Mass Spectrometry: The molecular ion peak will shift to the new, higher mass of the product (m/z 269). Crucially, the characteristic 1:1 [M]⁺/[M+2]⁺ isotopic pattern of bromine will be absent.

Spectroscopic Technique Starting Material (Br) Suzuki Product (Ph) Rationale for Change
¹H NMR (Aromatic Region) δ 8.90 (H-2), 8.15 (H-4), 7.55 (H-5)δ ~8.95 (H-2), ~8.20 (H-4), ~7.80 (H-5), ~7.3-7.6 (m, 5H, Phenyl) Appearance of phenyl protons; deshielding of H-5.
¹³C NMR (C-6) ~144.5 ppm~158.0 ppmReplacement of electronegative Br with a phenyl group.
IR (Key Bands, cm⁻¹) ~680 (C-Br stretch)AbsentLoss of the C-Br bond.
MS (Molecular Ion) m/z 273/275m/z 269Replacement of ⁷⁹/⁸¹Br with C₆H₅.

Comparative Analysis: Sonogashira Coupling Product

The Sonogashira reaction is a highly efficient method for forming C(sp²)-C(sp) bonds by coupling an aryl or vinyl halide with a terminal alkyne. [1][2]This reaction is invaluable for synthesizing conjugated enynes and arylalkynes, which are important motifs in materials science and natural product synthesis. [3]

Reaction Pathway: Synthesis of tert-Butyl 6-(phenylethynyl)nicotinate

G start This compound product tert-Butyl 6-(phenylethynyl)nicotinate start->product Sonogashira Coupling reagents Phenylacetylene Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) CuI (co-catalyst) Base (e.g., Et₃N) reagents->product

Caption: Sonogashira coupling of this compound.

Spectroscopic Comparison

Coupling with phenylacetylene introduces a rigid C≡C linker and a phenyl group, leading to distinct spectral signatures.

  • ¹H NMR: Similar to the Suzuki product, new signals for the phenyl group appear. The pyridine proton signals will shift, reflecting the new electronic environment created by the electron-withdrawing alkyne.

  • ¹³C NMR: The appearance of two new quaternary carbon signals for the alkyne (C≡C) is a definitive indicator of a successful reaction. These typically appear in the δ 80-100 ppm range. The C-6 carbon signal also shifts significantly.

  • IR Spectroscopy: A weak but sharp absorption band corresponding to the C≡C triple bond stretch will appear around 2200-2230 cm⁻¹. The C-Br stretch will be absent.

  • Mass Spectrometry: The molecular ion will correspond to the mass of the coupled product (m/z 293), and the bromine isotopic pattern will be gone.

Spectroscopic Technique Starting Material (Br) Sonogashira Product (Ph-C≡C) Rationale for Change
¹H NMR (Aromatic Region) δ 8.90 (H-2), 8.15 (H-4), 7.55 (H-5)δ ~8.92 (H-2), ~8.18 (H-4), ~7.65 (H-5), ~7.3-7.6 (m, 5H, Phenyl) Appearance of phenyl protons; deshielding from alkyne.
¹³C NMR (Alkyne Region) Absent~88.0, ~92.0 ppm (2 x quat. C) Formation of the C≡C bond.
IR (Key Bands, cm⁻¹) ~680 (C-Br stretch)~2220 (C≡C stretch) , C-Br absentFormation of alkyne; loss of C-Br.
MS (Molecular Ion) m/z 273/275m/z 293Replacement of ⁷⁹/⁸¹Br with C₈H₅.

Comparative Analysis: Buchwald-Hartwig Amination Product

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. [4][5]This reaction has revolutionized the synthesis of aryl amines, which are critical components of many pharmaceuticals and organic materials. [6][7]

Reaction Pathway: Synthesis of tert-Butyl 6-(phenylamino)nicotinate

G start This compound product tert-Butyl 6-(phenylamino)nicotinate start->product Buchwald-Hartwig Amination reagents Aniline (PhNH₂) Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOtBu) reagents->product

Caption: Buchwald-Hartwig amination of this compound.

Spectroscopic Comparison

The introduction of a secondary amine linkage (N-H) and a phenyl group provides several clear diagnostic markers.

  • ¹H NMR: A new, often broad, singlet will appear (typically δ 8.0-9.5 ppm) corresponding to the N-H proton; this signal will disappear upon a D₂O shake. New signals for the aniline phenyl ring will also be present. The pyridine protons, particularly H-5, will be significantly shifted upfield due to the electron-donating nature of the amino group.

  • ¹³C NMR: The C-6 carbon, now attached to nitrogen, will be significantly deshielded, appearing further downfield (~158-160 ppm). New signals for the aniline ring will also be observed.

  • IR Spectroscopy: A characteristic sharp, medium-intensity N-H stretching band will appear in the 3300-3400 cm⁻¹ region. The C-Br stretch will be absent.

  • Mass Spectrometry: The molecular ion will be observed at m/z 284, and the bromine isotopic signature will be absent.

Spectroscopic Technique Starting Material (Br) Buchwald-Hartwig Product (Ph-NH) Rationale for Change
¹H NMR (Key Signals) Absent~8.5-9.5 (br s, 1H, N-H) , H-5 shifts upfieldAppearance of N-H proton; electron-donating effect of NH group.
¹³C NMR (C-6) ~144.5 ppm~159.0 ppmC-6 is now bonded to the more electronegative nitrogen atom.
IR (Key Bands, cm⁻¹) ~680 (C-Br stretch)~3350 (N-H stretch) , C-Br absentFormation of N-H bond; loss of C-Br.
MS (Molecular Ion) m/z 273/275m/z 284Replacement of ⁷⁹/⁸¹Br with C₆H₆N.

Experimental Protocols

General Procedure for Spectroscopic Sample Preparation
  • NMR Spectroscopy: Dissolve approximately 5-10 mg of the purified solid product in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved. [8]2. IR Spectroscopy: For solid samples, acquire the spectrum using either a KBr pellet method or an Attenuated Total Reflectance (ATR) accessory. A thin film can be used for oils.

  • Mass Spectrometry: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The sample can be analyzed by various ionization techniques such as Electrospray Ionization (ESI) or Electron Ionization (EI).

Exemplary Synthetic Protocol: Suzuki-Miyaura Coupling

Disclaimer: This is a representative procedure. Reaction conditions may require optimization.

  • To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Add a suitable solvent (e.g., a 3:1 mixture of Toluene and Ethanol) followed by an aqueous solution of a base, such as 2M Na₂CO₃ (2.0 eq).

  • Heat the reaction mixture to reflux (e.g., 90 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure tert-Butyl 6-phenylnicotinate.

Conclusion

The strategic application of NMR, IR, and mass spectrometry provides a powerful and complementary toolkit for the analysis of reaction products derived from this compound. By establishing a clear spectroscopic baseline with the starting material, researchers can confidently identify key structural transformations. The disappearance of the C-Br bond signature, the absence of the bromine isotopic pattern in mass spectra, and the appearance of new, characteristic signals for the coupled moiety (phenyl, phenylethynyl, or phenylamino groups) serve as definitive evidence of successful cross-coupling. This guide provides the foundational data and interpretive logic to streamline the characterization process, accelerating the pace of discovery in medicinal chemistry and materials science.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • SpectraBase. (n.d.). Ethyl 6-tert-Butyl-4-phenylnicotinate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Teixidó, M., et al. (2021). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR. Retrieved from [Link]

  • Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of tert-butyl... [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S5. 1 H NMR spectrum of Tert-butyl (6-bromohexyl)carbamate... [Image]. Retrieved from [Link]

  • PubMed. (2013). Palladium-catalyzed carbonylative Sonogashira coupling of aryl bromides via tert-butyl isocyanide insertion. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]

  • Harish Chopra. (2021, July 26). Buchwald-Hartwig Amination Reaction [Video]. YouTube. Retrieved from [Link]

  • National Institutes of Health. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst.... Retrieved from [Link]

  • PubMed. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • ResearchGate. (2015). Pd(PhCN)₂Cl₂/P(t-Bu)₃: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. Retrieved from [Link]

  • Reich, H. J. (n.d.). ¹³C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

  • SpectraBase. (n.d.). tert-Butyl bromide - Optional[¹³C NMR]. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). ¹³C NMR Chemical Shift Table. Retrieved from [Link]

  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Princeton University. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass Spectrometry Index. Retrieved from [Link]

  • Supporting Information. (n.d.). [Various tert-butyl carbamates]. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy Index. Retrieved from [Link]

  • ResearchGate. (2014). Infrared Spectroscopy of the tert-Butyl Cation in the Gas Phase. Retrieved from [Link]

  • NIST WebBook. (n.d.). Phenol, 2,4,6-tri-tert-butyl-. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-bromo-2-methylpropane. Retrieved from [Link]

  • SDBS. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2010). ChemInform Abstract: Synthesis and Spectral Properties of 2,7-Di-tert-butyl-4,9-bis(arylethynyl). Retrieved from [Link]

  • Zhang, F., et al. (2018). 2,4-Di-Tert-Butyl-6-({[(R)-1-Phenylethyl]amino}methyl)phenol. IUCrData. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Tert-butyl-6-methylphenyl isocyanate. Retrieved from [Link]

  • NIST WebBook. (n.d.). Phenol, 2,4,6-tri-tert-butyl-. Retrieved from [Link]

  • NIST WebBook. (n.d.). Phenol, 2,4,6-tri-tert-butyl-. Retrieved from [Link]

  • ResearchGate. (2019). tert-Butyl Nitrite Mediated Nitro-Nitratosation of Internal Alkenes. Retrieved from [Link]

  • MDPI. (2022). Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents. Retrieved from [Link]

  • Organic Chemistry Portal. (2004). Bromine catalyzed conversion of S-tert-butyl groups into versatile... acetyl-protected thiols. Retrieved from [Link]

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A Comparative Guide to Product Structure Confirmation Following Coupling Reactions with tert-Butyl 6-bromonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the synthesis of novel molecular entities relies heavily on robust and versatile chemical transformations. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are indispensable tools for constructing complex molecules from readily available building blocks.[1][2] tert-Butyl 6-bromonicotinate is a valuable heterocyclic building block, frequently employed to introduce a protected nicotinic acid moiety into a target structure. The subsequent confirmation of the desired product's structure is not merely a procedural step but a cornerstone of scientific rigor, ensuring that downstream biological and toxicological data are unequivocally linked to the correct molecular entity.

This guide provides an in-depth comparison of the principal analytical techniques used to confirm the structure of products arising from coupling reactions with this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer a logical framework for selecting the most appropriate analytical strategy.

Pillar 1: The Trinity of Structural Verification

The unambiguous determination of a chemical structure is rarely achieved with a single technique. Instead, a confluence of evidence from orthogonal methods provides the highest degree of confidence. The three principal techniques for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is arguably the most powerful tool for the routine elucidation of molecular structure in solution.[4] It provides detailed information about the chemical environment, connectivity, and relative orientation of atoms within a molecule.

  • ¹H NMR: For a successful coupling reaction involving this compound, the proton NMR spectrum provides the first critical checkpoint. The disappearance of the characteristic signals for the starting material and the appearance of new signals corresponding to the coupled product are key indicators. Specifically, one would expect to see significant changes in the chemical shifts of the pyridine ring protons (H-2, H-4, H-5) due to the new substituent at the C-6 position. The large singlet corresponding to the nine equivalent protons of the tert-butyl group should remain, confirming the integrity of the ester.

  • ¹³C NMR: This technique provides information on the carbon framework. A successful coupling will be marked by the appearance of a new quaternary carbon signal where the C-Br bond existed and new signals corresponding to the carbon atoms of the newly introduced moiety.

  • 2D NMR (COSY, HSQC, HMBC): For more complex structures or in cases of ambiguity, two-dimensional NMR experiments are invaluable. A Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly useful for confirming the new C-C or C-N bond by observing correlations between protons on one side of the new bond and carbons on the other.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of a compound, serving as a rapid and highly sensitive method to confirm that the desired transformation has occurred.[5][6]

  • Low-Resolution MS (LRMS): Often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), this technique is a workhorse for monitoring reaction progress and confirming the molecular weight of the product in a complex mixture.[7] The observation of an ion corresponding to the expected molecular weight [M+H]⁺ or [M+Na]⁺ is strong evidence of success.

  • High-Resolution MS (HRMS): This is a more definitive technique that measures the mass-to-charge ratio to a very high degree of accuracy (typically <5 ppm). This allows for the determination of the elemental formula of the product, providing a much higher level of confidence than LRMS alone.

X-ray Crystallography: The Unambiguous Proof

When an absolute and irrefutable 3D structure is required, single-crystal X-ray crystallography is the gold standard.[8][9] It directly visualizes the atomic positions in the solid state, confirming connectivity, conformation, and absolute stereochemistry.[8][10][11] However, its primary and significant limitation is the requirement for a single, high-quality crystal suitable for diffraction, which can be challenging and time-consuming to obtain.[10]

Pillar 2: A Comparative Analysis of Core Techniques

The choice of analytical technique is dictated by the specific question at hand, the stage of the research, and available resources. The following table provides a comparative overview.

FeatureNMR SpectroscopyMass SpectrometryX-ray Crystallography
Primary Information Detailed atomic connectivity, stereochemistry, quantitative analysisMolecular weight, elemental composition, fragmentation patternsUnambiguous 3D molecular structure and solid-state conformation[3][8]
Sample Requirements ~1-10 mg, soluble in deuterated solventµg to ng scale, soluble and ionizableHigh-quality single crystal (0.1 - 0.5 mm)[10]
Throughput Moderate (minutes to hours per sample)High (seconds to minutes per sample)Low (days to weeks per sample)
Quantitative Capability Excellent (qNMR for accurate yield and purity determination)Generally semi-quantitative; can be quantitative with standardsNot applicable for solution-state quantification
Key Advantage Rich structural detail for isomer differentiationHigh sensitivity and speed; elemental formula confirmation (HRMS)Provides absolute, definitive structural proof[3][9]
Key Limitation Requires soluble, pure sample; can be complex to interpretProvides little connectivity information; isomers can be indistinguishableRequires a suitable single crystal, which is often a bottleneck[8]

Pillar 3: Experimental Protocols & Workflows

Trustworthiness in scientific reporting is built upon detailed and reproducible methodologies. The following sections provide generalized protocols for synthesis and analysis.

Generalized Protocol for Buchwald-Hartwig Amination

This protocol describes a typical C-N coupling reaction between this compound and a generic primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 5 mol%)

  • Base (e.g., NaOt-Bu, 1.4 equiv)[12]

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • To an oven-dried reaction vessel, add the palladium precatalyst, phosphine ligand, and base under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add the this compound and the amine.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water or saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Workflow for Product Characterization

The following diagram illustrates a logical workflow for confirming the structure of the purified product.

G cluster_reaction Synthesis & Purification cluster_analysis Structural Analysis Reaction Coupling Reaction Purification Column Chromatography LCMS LC-MS Analysis (Purity & MW Check) Purification->LCMS NMR_1H ¹H NMR (Initial Structure Check) Purification->NMR_1H HRMS HRMS Analysis (Elemental Formula) LCMS->HRMS XRAY X-ray Crystallography (Absolute Proof) NMR_13C ¹³C NMR (Carbon Skeleton) NMR_1H->NMR_13C NMR_2D 2D NMR (HMBC, etc.) (Confirm Connectivity) NMR_13C->NMR_2D NMR_2D->XRAY

Caption: A typical workflow for the structural confirmation of a novel compound.

Protocol for NMR Sample Preparation and Analysis
  • Accurately weigh 5-10 mg of the purified product into a clean NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent contains a reference standard like tetramethylsilane (TMS).

  • Cap the tube and gently invert to dissolve the sample completely.

  • Acquire a ¹H NMR spectrum. Key parameters to check include the chemical shifts, integration values, and coupling patterns of the aromatic protons.

  • Acquire a ¹³C NMR spectrum. This typically requires a longer acquisition time.

  • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish detailed correlations and confirm the final structure.

Decision-Making Framework

Choosing the right analytical path is crucial for efficiency. The following decision tree can guide this process.

G start Is the structure confirmed? lcms Run LC-MS start->lcms check_mw Is correct MW observed? lcms->check_mw nmr Run ¹H and ¹³C NMR check_mw->nmr Yes fail Structure is incorrect. Re-evaluate synthesis. check_mw->fail No check_nmr Does NMR match expected structure? nmr->check_nmr nmr_2d Run 2D NMR (HMBC/COSY) check_nmr->nmr_2d No/Ambiguous hrms Run HRMS check_nmr->hrms Yes check_2d Is connectivity confirmed? nmr_2d->check_2d xray Attempt Crystallization for X-ray Analysis check_2d->xray No/Still Ambiguous pass Structure Confirmed. check_2d->pass Yes check_xray Successful? xray->check_xray check_xray->fail No check_xray->pass Yes check_hrms Is elemental formula correct? hrms->check_hrms check_hrms->nmr_2d No check_hrms->pass Yes

Caption: A decision tree for selecting the appropriate analytical confirmation method.

Conclusion

The confirmation of a product's structure after coupling with this compound is a multi-faceted process that relies on the synergistic use of modern analytical techniques. While rapid methods like LC-MS provide essential initial checks, the comprehensive structural detail afforded by NMR spectroscopy is indispensable for routine confirmation. For compounds of critical importance, such as those destined for clinical trials, the unambiguous and definitive proof provided by X-ray crystallography represents the pinnacle of structural validation. By understanding the strengths and limitations of each technique and applying them within a logical workflow, researchers can ensure the integrity of their results and accelerate the pace of drug discovery.

References

  • A Comparative Guide to Analytical Methods for Confirming Suzuki Coupling Product Structure. (2025). Benchchem.
  • Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Georg Thieme Verlag KG.
  • MASS SPECTROMETRY FOR CHEMICAL REACTIONS: SYNTHESIS, ANALYSIS, AND APPLICATIONS. (2024).
  • X-Ray Crystallography of Chemical Compounds. (n.d.). PMC - NIH.
  • Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (n.d.). Springer Protocols.
  • Absolute Configuration Analysis of Organic Compounds by Single Crystal X-ray Diffraction. (2025).
  • The use of X-ray Crystallography to Determine Absolute Configuration (II). (2008). Crystallography Reviews.
  • Microfluidics-to-Mass Spectrometry: A review of coupling methods and applic
  • Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. (2018). Organic Process Research & Development.
  • Coupling and Ionization in Miniature Mass Spectrometry. (n.d.). News-Medical.net.
  • Coupling non-denaturing chromatography to mass spectrometry for the characterization of monoclonal antibodies and related products. (2020). Journal of Pharmaceutical and Biomedical Analysis.
  • Coupling Methods in Mass Spectrometry Part 1. (2019). Wiley Analytical Science.
  • A Comparative Guide to Bases in the Buchwald-Hartwig Amination of 2-Bromo-6-methylisonicotinaldehyde. (2025). Benchchem.
  • Buchwald–Hartwig amin
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.

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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Nicotinic Acid Derivatives by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory hurdle but a cornerstone of safety and efficacy. For nicotinic acid (Niacin, Vitamin B3) and its vast family of derivatives, which are pivotal in treating conditions from dyslipidemia to pellagra, ensuring the absence of process-related impurities and degradation products is of paramount importance.[1]

This guide, drawing from extensive field experience and established analytical principles, provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of synthesized nicotinic acid derivatives. We will delve into the causality behind methodological choices, present a robust, self-validating protocol, and compare HPLC with viable alternative technologies to equip researchers, scientists, and drug development professionals with the knowledge to make informed analytical decisions.

The Primacy of HPLC in Purity Analysis

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for the purity analysis of most pharmaceutical compounds, including nicotinic acid derivatives.[2] The rationale for its dominance is rooted in its applicability to a wide range of molecules that are non-volatile or thermally unstable, characteristics typical of many nicotinic acid-based structures.[3][4]

Why Reversed-Phase HPLC is the Method of Choice:

The most common mode, Reversed-Phase HPLC (RP-HPLC), is particularly well-suited for these compounds. The stationary phase (typically a C18 or C8 bonded silica) is non-polar, while the mobile phase is a polar aqueous-organic mixture. Nicotinic acid and its derivatives possess sufficient polarity to be soluble in the mobile phase but also have non-polar regions, allowing for differential partitioning and effective separation based on subtle differences in hydrophobicity. This enables the separation of the main compound from closely related impurities.

Detection Methodologies:

  • UV/Vis Detection: Due to the presence of the pyridine ring chromophore, nicotinic acid derivatives exhibit strong absorbance in the ultraviolet (UV) region, typically around 260 nm.[5] This makes UV detection a simple, robust, and widely accessible method for quantification.

  • Mass Spectrometry (MS) Detection: When coupled with MS, HPLC (LC-MS/MS) becomes an exceptionally powerful tool. It offers unmatched sensitivity and specificity, allowing for the detection of trace-level impurities and providing structural information for their identification.[1][6] This is crucial for characterizing unknown peaks in a chromatogram.

Comparative Analysis of RP-HPLC Methods

The selection of HPLC parameters is a critical decision that directly impacts separation efficiency. Below is a comparison of published methods for nicotinic acid and its common derivative, nicotinamide, illustrating the variety of successful approaches.

Parameter Method 1 (Nicotinamide) [7][8]Method 2 (Nicotinamide) [9]Method 3 (Nicotinic Acid) [5]Method 4 (Nicotinic Acid & Folic Acid) [10]
Stationary Phase Chromatopak C18 (250x4.6 mm, 5 µm)Hypersil ODS C18 (250x4.6 mm, 5 µm)Agilent ZORBAX SB-C18 (150x4.6 mm, 3.5 µm)Phenomenex Luna C18 (250x4.6 mm, 5 µm)
Mobile Phase Methanol:Water (40:60 v/v) with additivesMethanol:Water (50:50 v/v), pH 3 (OPA)Acetonitrile:Water (85:15 v/v), pH 4.5 (H₃PO₄)Acetonitrile:Sodium Acetate Buffer pH 2.5 (10:90)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min1.5 mL/min
Detection λ Not Specified232 nm261 nm278 nm
Retention Time 4.34 min5.86 min3.13 min3.79 min

Causality Behind the Choices:

  • Stationary Phase: The ubiquitous C18 column is chosen for its strong hydrophobic retention, which is effective for a broad range of molecules. Shorter columns with smaller particle sizes (as in Method 3) can provide faster analysis times and higher efficiency.

  • Mobile Phase Composition: The ratio of organic solvent (Methanol or Acetonitrile) to aqueous buffer is adjusted to control the elution strength. A higher percentage of organic solvent (Method 3) leads to faster elution.

  • pH Control: The pH of the mobile phase is critical. Nicotinic acid is an acidic compound; analyzing it at a low pH (e.g., pH 2.5-3.0) suppresses the ionization of its carboxylic acid group. This results in a more retained and sharper peak, improving chromatographic performance.

  • Detection Wavelength: The chosen wavelength is typically the λmax (wavelength of maximum absorbance) of the analyte to ensure the highest sensitivity.

A Self-Validating Experimental Protocol: Purity of Nicotinamide

This protocol describes a robust, stability-indicating RP-HPLC method, designed to be self-validating through the inclusion of system suitability tests (SST). A stability-indicating method is one that can resolve the API from its potential degradation products, proving its specificity.[7][8]

Workflow for HPLC Purity Assessment

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing mob_phase Mobile Phase Preparation equilibration System Equilibration mob_phase->equilibration std_prep Standard Solution Preparation sst System Suitability Test (SST) std_prep->sst smp_prep Sample Solution Preparation injection Sample Injection & Data Acquisition smp_prep->injection equilibration->sst > 30 min sst->equilibration SST Fail sst->injection SST Pass integration Peak Integration injection->integration calculation Purity Calculation (% Area) integration->calculation report Final Report calculation->report

Caption: General workflow for HPLC purity analysis.

Step-by-Step Methodology

1. Reagents and Materials:

  • Nicotinamide Reference Standard (USP or equivalent)

  • Synthesized Nicotinamide sample

  • Methanol (HPLC Grade)

  • Water (HPLC Grade)

  • Orthophosphoric Acid (OPA)

  • 0.45 µm Nylon membrane filters

2. Chromatographic Conditions (adapted from[9]):

  • HPLC System: Agilent 1260 Infinity II or equivalent with DAD/UV detector.

  • Column: Hypersil ODS C18 (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Methanol:Water (50:50 v/v), pH adjusted to 3.0 with 10% OPA.

  • Flow Rate: 1.0 mL/min.

  • Detection: 232 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

3. Preparation of Solutions:

  • Mobile Phase: Mix 500 mL of Methanol and 500 mL of Water. Adjust pH to 3.0 using 10% OPA. Filter through a 0.45 µm filter and degas for 15 minutes.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Nicotinamide Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the synthesized nicotinamide sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

4. System Suitability Test (SST) - The Self-Validation Step:

  • Equilibrate the column with the mobile phase for at least 30 minutes until a stable baseline is achieved.

  • Inject the Standard Stock Solution in six replicates.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

    • Tailing Factor (T): ≤ 2.0

    • Theoretical Plates (N): ≥ 2000

    • Rationale: Meeting these criteria, as defined by pharmacopeias and ICH guidelines, confirms that the chromatographic system is precise and efficient enough for the intended analysis.

5. Analysis Procedure:

  • Once the SST criteria are met, inject the sample solution in duplicate.

  • Record the chromatograms and integrate the peaks.

6. Calculation of Purity: Purity is typically calculated using the area normalization method, assuming all impurities have a similar response factor to the main peak.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation: Trustworthiness Through Data

A developed HPLC method must be validated to prove its suitability for its intended purpose, in accordance with ICH Q2(R1) guidelines.[8] This ensures the trustworthiness of the results.

Parameter Purpose Typical Acceptance Criteria Example Finding
Specificity To ensure the method can assess the analyte unequivocally in the presence of impurities.Peak for the main component is pure and resolved from degradation/impurity peaks.The method is specific in the presence of degradants from forced degradation studies.[9]
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999Linearity observed in the range of 6-30 µg/mL with r² = 0.996.[9]
Accuracy To determine the closeness of the test results to the true value.Recovery of 98.0% to 102.0%.Recoveries found to be in the range of 99.74%.[5]
Precision To show the closeness of agreement between a series of measurements.RSD ≤ 2.0% for repeatability and intermediate precision.Intra- and interday precision RSD was <5%.[10]
LOD/LOQ To determine the lowest concentration of analyte that can be detected/quantified.Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.LOD and LOQ for nicotinic acid were 100 ng/mL and 1 µg/mL, respectively.[10]

Forced Degradation and Stability-Indicating Methods

For purity testing, especially for regulatory filings, a "stability-indicating" method is required. This involves subjecting the drug substance to stress conditions to produce degradation products. The HPLC method must then demonstrate that it can separate these degradants from the intact drug.

G cluster_stress Forced Degradation cluster_analysis HPLC Analysis cluster_outcome Method Classification api Drug Substance (Nicotinic Acid Derivative) acid Acid Hydrolysis (e.g., HCl) api->acid base Alkali Hydrolysis (e.g., NaOH) api->base ox Oxidation (e.g., H₂O₂) api->ox therm Thermal Stress api->therm photo Photolytic Stress api->photo hplc Analyze Stressed Samples by HPLC acid->hplc base->hplc ox->hplc therm->hplc photo->hplc eval Evaluate Peak Purity & Resolution hplc->eval pass Method is Stability-Indicating eval->pass All degradants resolved fail Method is Not Stability-Indicating eval->fail Co-elution occurs

Caption: Logic of a stability-indicating method development.

Studies have successfully developed stability-indicating methods where nicotinamide was subjected to acid, alkali, oxidation, thermal, and photolytic degradation, with all resulting degradants being successfully separated from the parent drug.[7][8][9]

Comparison with Alternative Analytical Techniques

While HPLC is the primary method, other techniques have specific applications in the analysis of nicotinic acid derivatives.

Technique Principle Advantages for Nicotinic Acid Derivatives Limitations
HPLC-UV Liquid-phase separation based on polarity.[11]Robust, precise, and suitable for non-volatile compounds; ideal for QC environments.[3][4]Moderate sensitivity; may not resolve all complex impurities without extensive method development.[12]
LC-MS/MS HPLC separation followed by mass-based detection.High sensitivity and specificity; excellent for identifying unknown impurities and quantifying trace levels.[6][13][14]Higher cost and complexity compared to HPLC-UV.[4]
Gas Chromatography (GC) Gas-phase separation based on volatility.[11]Excellent for analyzing volatile impurities (e.g., residual solvents) or volatile precursors like 5-ethyl-2-methylpyridine.[15]Not suitable for non-volatile and thermally labile compounds like nicotinic acid without derivatization.[3][4]
Thin-Layer Chromatography (TLC) Separation on a solid stationary phase layer.Simple, fast, and low-cost for qualitative screening.[16]Primarily qualitative, not quantitative; lower separation efficiency than HPLC.

A study directly comparing GC-MS, HPLC, and HPTLC for niacin and its impurities highlighted the strengths of each, with GC-MS being excellent for certain impurities and HPLC providing the benchmark for the main component analysis.[15]

Conclusion

The assessment of purity for synthesized nicotinic acid derivatives is a multi-faceted challenge that relies heavily on robust analytical methodology. Reversed-Phase HPLC with UV detection remains the cornerstone for quality control, offering a balance of precision, robustness, and accessibility. The principles of sound method development—grounded in understanding the physicochemical properties of the analytes and validated according to ICH guidelines—are paramount for generating trustworthy data.

For research and in-depth impurity characterization, the coupling of HPLC with mass spectrometry provides unparalleled insight. The future will likely see a broader adoption of Ultra-High-Performance Liquid Chromatography (UHPLC) to achieve faster analysis times and greater separation efficiency, further refining our ability to ensure the purity and safety of these vital pharmaceutical compounds.[17]

References

  • Title: Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid - International Journal of Pharmacy Research & Technology (IJPRT) Source: International Journal of Pharmacy Research & Technology URL: [Link]

  • Title: Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid | International Journal of Pharmacy Research & Technology (IJPRT) Source: International Journal of Pharmacy Research & Technology URL: [Link]

  • Title: DEVELOPMENT AND VALIDATION OF NEW STABILITYINDICATING RP-HPLC METHOD FORESTIMATION OF NICOTIAMIDE AND SALICYLIC ACID FROM TOPICA - IJNRD Source: International Journal of Novel Research and Development URL: [Link]

  • Title: Nicotinic Acid / Official Monographs for Part I Source: National Institute of Health Sciences, Japan URL: [Link]

  • Title: Niacin (Vitamin B3) - A review of analytical methods for use in food - GOV.UK Source: GOV.UK URL: [Link]

  • Title: HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column | SIELC Technologies Source: SIELC Technologies URL: [Link]

  • Title: HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies Source: SIELC Technologies URL: [Link]

  • Title: Ecological comparison among the suggested GC-MS method, reported HPLC... - ResearchGate Source: ResearchGate URL: [Link]

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  • Title: Method development and validation for the simultaneous estimation of nicotinic acid, folic acid and cyanocobalamin using RP-HPLC | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

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  • Title: Determination of nicotinic acid in pharmaceutical products (1951) | Alexander Mueller | 13 Citations - SciSpace Source: SciSpace URL: [Link]

  • Title: Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC - NIH Source: National Institutes of Health URL: [Link]

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  • Title: Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers - NIH Source: National Institutes of Health URL: [Link]

  • Title: (PDF) Development and validation of RP-HPLC method for determination of Atorvastatin calcium and Nicotinic acid in combined tablet dosage form - ResearchGate Source: ResearchGate URL: [Link]

  • Title: DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY Source: European Journal of Pharmaceutical and Medical Research URL: [Link]

  • Title: Validation of HPLC and UHPLC methods for the simultaneous quantification of ferulic acid and nicotinamide in the presence of their degradation products - RSC Publishing Source: Royal Society of Chemistry URL: [Link]

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The Strategic Advantage of Tert-Butyl Esters in Pyridine Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of the pyridine scaffold is a cornerstone of modern synthetic chemistry. The pyridine ring, a ubiquitous motif in pharmaceuticals and agrochemicals, presents unique challenges due to its electron-deficient nature. The selection of an appropriate protecting group for pendant carboxylic acids is a critical decision that can dictate the success or failure of a synthetic campaign. This guide provides an in-depth, objective comparison of the use of tert-butyl esters as a protecting group for pyridine carboxylic acids, contrasting their performance with common alternatives like methyl and ethyl esters, supported by established chemical principles and experimental insights.

The Critical Role of Protecting Groups in Pyridine Functionalization

The pyridine nitrogen atom significantly influences the ring's reactivity, making it susceptible to nucleophilic attack and deactivating it towards electrophilic substitution. Consequently, harsh reaction conditions are often necessary to achieve desired transformations. Carboxylic acid functionalities on the pyridine ring require protection to prevent unwanted side reactions, such as acting as a proton source in the presence of strong bases or undergoing nucleophilic attack. The ideal protecting group should be robust enough to withstand the reaction conditions for ring functionalization and yet be readily and selectively cleaved under mild conditions that do not compromise the integrity of the often complex target molecule.

The Tert-Butyl Ester: A Superior Choice for Pyridine Synthesis

The tert-butyl ester emerges as a superior protecting group in pyridine synthesis primarily due to its unique combination of stability and controlled lability. Its key advantages over simpler alkyl esters, such as methyl or ethyl esters, are most pronounced in reactions requiring strongly basic and nucleophilic reagents, which are common in pyridine chemistry.

Key Advantages of Tert-Butyl Ester Protection:
  • Stability to Strong Bases and Nucleophiles: The steric bulk of the tert-butyl group provides exceptional stability against nucleophilic attack at the ester carbonyl. This is a critical advantage in reactions such as directed ortho-metalation (DoM), which typically employ strong organolithium bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA).[1][2] Unlike methyl or ethyl esters, which can be susceptible to nucleophilic addition by these reagents leading to undesired side products, the tert-butyl ester remains intact, ensuring the integrity of the protected carboxylic acid.

  • Facile and Selective Deprotection under Acidic Conditions: The tert-butyl ester is readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent.[3] This deprotection proceeds via a stable tertiary carbocation intermediate, a low-energy pathway that allows for the use of non-aqueous, mild conditions, which are often crucial for sensitive and complex molecules.

  • Orthogonality with Other Protecting Groups: The acid-labile nature of the tert-butyl ester provides excellent orthogonality with base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., benzyl) protecting groups that may be present elsewhere in the molecule. This allows for selective deprotection strategies, a cornerstone of complex multistep synthesis.[4]

Comparative Analysis: Tert-Butyl Esters vs. Methyl/Ethyl Esters

The following table summarizes the key performance differences between tert-butyl esters and methyl/ethyl esters in the context of pyridine synthesis.

FeatureTert-Butyl EsterMethyl/Ethyl EsterRationale & Implications for Pyridine Synthesis
Stability to Strong Bases (e.g., n-BuLi, LDA) HighLow (susceptible to nucleophilic attack)Crucial for directed ortho-metalation (DoM) of pyridines, preventing side reactions and decomposition.
Stability to Nucleophiles (e.g., Grignard reagents) HighLow (can undergo addition or transesterification)Allows for a broader range of subsequent functionalization reactions on the pyridine ring.
Deprotection Conditions Mild Acidic (e.g., TFA, HCl)Harsh Basic (Saponification, e.g., NaOH, LiOH)Preserves sensitive functional groups on the pyridine ring and the overall molecule. Avoids the use of aqueous basic conditions that can be detrimental to complex products.
Yield in Base-Mediated Reactions Generally HigherOften Lower due to side reactionsThe robustness of the tert-butyl ester leads to cleaner reactions and higher yields of the desired functionalized pyridine.
Orthogonality High (acid-labile)Moderate (base-labile)Enables more complex and flexible synthetic strategies with multiple protecting groups.

Experimental Insight: Directed ortho-Metalation of Pyridine-2-Carboxylic Acid

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of pyridines.[5][6] The choice of the ester protecting group for a pyridine-2-carboxylic acid is critical in this reaction.

Caption: Comparative workflow of DoM on picolinate esters.

As illustrated, the use of a tert-butyl ester leads to a stable ortho-lithiated intermediate, paving the way for clean functionalization. In contrast, methyl or ethyl esters are prone to nucleophilic attack by the strong base, leading to the formation of side products and reduced yields of the desired ortho-functionalized product.

Experimental Protocols

Protection of Pyridine-2-Carboxylic Acid as a Tert-Butyl Ester

This protocol describes a common method for the synthesis of tert-butyl pyridine-2-carboxylate.

Materials:

  • Pyridine-2-carboxylic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve pyridine-2-carboxylic acid (1 equivalent) in DCM.

  • Add DMAP (0.1 equivalents) to the solution.

  • Slowly add a solution of (Boc)₂O (1.2 equivalents) in DCM to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl pyridine-2-carboxylate.

Caption: Synthesis of tert-butyl pyridine-2-carboxylate.

Directed ortho-Lithiation and Functionalization of Tert-Butyl Pyridine-2-Carboxylate

This protocol provides a general procedure for the ortho-functionalization of tert-butyl pyridine-2-carboxylate.

Materials:

  • tert-Butyl pyridine-2-carboxylate

  • Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., an aldehyde, ketone, or alkyl halide)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve tert-butyl pyridine-2-carboxylate (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add LDA solution (1.1 equivalents) dropwise to the cooled solution, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the ortho-lithiated species.

  • Add the electrophile (1.2 equivalents) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for an additional 1-3 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Caption: Ortho-functionalization of tert-butyl picolinate.

Conclusion

In the challenging landscape of pyridine synthesis, the tert-butyl ester protecting group offers a distinct set of advantages that render it a superior choice over simpler alkyl esters in many applications. Its exceptional stability to strongly basic and nucleophilic reagents, combined with its facile and selective removal under mild acidic conditions, provides a robust and versatile tool for the synthetic chemist. This allows for the clean and efficient execution of powerful transformations such as directed ortho-metalation, ultimately enabling the synthesis of complex and highly functionalized pyridine derivatives with improved yields and fewer side reactions. For researchers and drug development professionals, the strategic implementation of tert-butyl ester protection can significantly enhance the efficiency and success of their synthetic endeavors.

References

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

  • Kaul, R., Brouillette, Y., Sajjadi, Z., Hansford, K. A., & Lubell, W. D. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131–6133. [Link]

  • Li, B., Berliner, M., Buzon, R., Chiu, C. K. F., Colgan, S. T., Kaneko, T., ... & Zhang, Z. (2006). Aqueous phosphoric acid as a mild and selective reagent for the deprotection of tert-butyl carbamates, esters, and ethers. The Journal of Organic Chemistry, 71(24), 9045–9050. [Link]

  • Basel, Y., & Hassner, A. (1999). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380. [Link]

  • Anderson, B. A., & Snieckus, V. (1993). Directed ortho metalation of pyridine derivatives. A new entry to the synthesis of ellipticine and related pyridocarbazole alkaloids. The Journal of Organic Chemistry, 58(21), 5684–5690. [Link]

  • Schlosser, M. (2005). Organometallics in synthesis: a handbook. John Wiley & Sons. [Link]

Sources

A Comparative Guide: Sonogashira vs. Suzuki Reactions for C-C Bond Formation at C6 of Pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The construction of carbon-carbon (C-C) bonds at the C6 position of the pyridine ring is a critical transformation in medicinal chemistry and materials science. The resulting 6-substituted pyridine motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional organic materials. Among the myriad of cross-coupling methodologies, the Sonogashira and Suzuki-Miyaura reactions stand out as powerful and versatile tools for this purpose. This guide provides an in-depth, objective comparison of these two seminal reactions, offering experimental insights and data to aid researchers in selecting the optimal method for their specific synthetic challenges.

The Strategic Importance of C6 Pyridine Functionalization

The nitrogen atom in the pyridine ring significantly influences its electronic properties, rendering the C2/C6 positions electron-deficient and susceptible to nucleophilic attack, while making electrophilic substitution challenging. Cross-coupling reactions provide a reliable avenue to forge C-C bonds at these positions, overcoming the inherent reactivity patterns of the heterocycle. Functionalization at C6, in particular, can profoundly impact a molecule's biological activity, solubility, and pharmacokinetic profile, making the choice of coupling reaction a pivotal decision in the synthetic workflow.

The Sonogashira Reaction: A Gateway to Alkynylpyridines

The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[1] It typically employs a copper(I) co-catalyst and an amine base.[2] The resulting 6-alkynylpyridines are not only valuable final products but also versatile intermediates for further transformations.

Mechanistic Rationale

The catalytic cycle of the Sonogashira reaction involves two interconnected cycles: a palladium cycle and a copper cycle.[3]

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition to the 6-halopyridine.

  • Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide.[1]

  • Transmetalation: The copper acetylide then transmetalates with the Pd(II)-pyridyl complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 6-alkynylpyridine and regenerate the Pd(0) catalyst.[3]

The amine base plays a dual role: it deprotonates the terminal alkyne and neutralizes the hydrogen halide formed during the reaction.[4]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pyridyl-Pd(II)-X(L2) Pyridyl-Pd(II)-X(L2) Oxidative_Addition->Pyridyl-Pd(II)-X(L2) 6-Halopyridine Transmetalation_Pd Transmetalation Pyridyl-Pd(II)-X(L2)->Transmetalation_Pd Pyridyl-Pd(II)-Alkyne(L2) Pyridyl-Pd(II)-Alkyne(L2) Transmetalation_Pd->Pyridyl-Pd(II)-Alkyne(L2) Cu(I)X Cu(I)X Transmetalation_Pd->Cu(I)X Regeneration Pyridyl-Pd(II)-Alkyne(L2)->Pd(0)L2 Regeneration Reductive_Elimination Reductive Elimination Pyridyl-Pd(II)-Alkyne(L2)->Reductive_Elimination 6-Alkynylpyridine 6-Alkynylpyridine Reductive_Elimination->6-Alkynylpyridine Alkyne_Activation Alkyne Activation Cu(I)X->Alkyne_Activation Cu(I)-Acetylide Cu(I)-Acetylide Alkyne_Activation->Cu(I)-Acetylide Terminal Alkyne, Base Cu(I)-Acetylide->Transmetalation_Pd To Pd Cycle

Caption: Catalytic cycles of the Sonogashira reaction.

Key Experimental Considerations
  • Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) salt (typically CuI) is standard.[5]

  • Ligands: Phosphine ligands, such as triphenylphosphine (PPh₃), are commonly used to stabilize the palladium catalyst.[3]

  • Base: An amine base like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) is essential.

  • Solvent: Aprotic polar solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or acetonitrile are typical choices.

  • Temperature: Reactions are often conducted at room temperature to moderate heat.[1]

Copper-Free Sonogashira: To avoid issues associated with copper, such as alkyne homocoupling (Glaser coupling), copper-free variants have been developed. These often require more specialized ligands and may necessitate higher reaction temperatures.[6]

The Suzuki-Miyaura Reaction: Forging Biaryl and Alkyl-Aryl Bonds

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or ester) and an organohalide.[7] It is one of the most widely used C-C bond-forming reactions due to its mild conditions, broad functional group tolerance, and the commercial availability and low toxicity of organoboron reagents.[8]

Mechanistic Rationale

The catalytic cycle of the Suzuki reaction is well-established and consists of three key steps:[9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 6-halopyridine to form a Pd(II) complex.[8]

  • Transmetalation: The organoboron species, activated by a base to form a boronate complex, transfers its organic group to the palladium center.[7]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.[10]

The base is crucial for activating the boronic acid, facilitating the transmetalation step.[11]

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pyridyl-Pd(II)-X(L2) Pyridyl-Pd(II)-X(L2) Oxidative_Addition->Pyridyl-Pd(II)-X(L2) 6-Halopyridine Transmetalation Transmetalation Pyridyl-Pd(II)-X(L2)->Transmetalation Pyridyl-Pd(II)-R(L2) Pyridyl-Pd(II)-R(L2) Transmetalation->Pyridyl-Pd(II)-R(L2) Pyridyl-Pd(II)-R(L2)->Pd(0)L2 Regeneration Reductive_Elimination Reductive Elimination Pyridyl-Pd(II)-R(L2)->Reductive_Elimination 6-Substituted_Pyridine 6-Substituted_Pyridine Reductive_Elimination->6-Substituted_Pyridine Boronic_Acid R-B(OH)2 Boronate_Complex [R-B(OH)3]⁻ Boronic_Acid->Boronate_Complex Activation Base Base Base->Boronate_Complex Boronate_Complex->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Key Experimental Considerations
  • Catalyst System: A palladium source, such as Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄, is typically used.[12]

  • Ligands: The choice of ligand is critical, especially for less reactive 6-chloropyridines. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often highly effective.[13]

  • Base: A wide range of bases can be employed, from inorganic carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) to organic bases. The choice depends on the substrates and solvent.[13]

  • Solvent: Mixtures of organic solvents (e.g., dioxane, toluene, THF) and water are common.[14]

  • Temperature: Reactions involving less reactive halides like chlorides often require elevated temperatures (80-120 °C).[12]

Head-to-Head Comparison: Sonogashira vs. Suzuki at C6 of Pyridine

FeatureSonogashira ReactionSuzuki-Miyaura Reaction
Coupling Partner Terminal AlkyneOrganoboron (Boronic Acid/Ester)
Bond Formed C(sp²)-C(sp)C(sp²)-C(sp²), C(sp²)-C(sp³)
Catalyst System Pd catalyst, Cu(I) co-catalyst (typically)Pd catalyst
Key Reagent Amine baseBase (inorganic or organic)
Reaction Conditions Often mild, can be run at room temperature.[1]Can range from mild to forcing, especially with chlorides.[13]
Functional Group Tolerance Generally good, but sensitive to acidic protons.Excellent, though base-sensitive groups can be an issue.[15]
Side Reactions Alkyne homocoupling (Glaser coupling), especially with Cu.Protodeboronation of the boronic acid.[13]
Substrate Reactivity I > Br > Cl > OTf.[1]I > Br > OTf > Cl.[12]
Product Versatility Alkynes are versatile handles for further chemistry.Direct installation of aryl, heteroaryl, or alkyl groups.

Experimental Protocols

Representative Sonogashira Coupling of 6-Bromopyridine

Sonogashira_Workflow start Start reagents Combine 6-bromopyridine, Pd(PPh₃)₄, CuI in a flask. start->reagents degas Evacuate and backfill with inert gas (e.g., Argon). reagents->degas add_solvent Add degassed solvent (THF/Et₃N). degas->add_solvent add_alkyne Add terminal alkyne via syringe. add_solvent->add_alkyne react Stir at room temperature for 16h. [17] add_alkyne->react monitor Monitor reaction by TLC/LC-MS. react->monitor workup Quench with aqueous NH₄Cl, extract with organic solvent. monitor->workup purify Dry, concentrate, and purify by column chromatography. workup->purify end End purify->end

Caption: Generalized workflow for a Sonogashira coupling.

Step-by-Step Protocol:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 6-bromopyridine (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and CuI (0.1 mmol, 10 mol%).[16][17]

  • Evacuate the flask and backfill with the inert gas (repeat 3 times).

  • Add degassed anhydrous THF (5 mL) and triethylamine (2.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Representative Suzuki Coupling of 6-Chloropyridine

Suzuki_Workflow start Start reagents Combine 6-chloropyridine, boronic acid, base (K₃PO₄), Pd catalyst, and ligand in a flask. start->reagents degas Evacuate and backfill with inert gas (e.g., Argon). reagents->degas add_solvent Add degassed solvent (e.g., Dioxane/H₂O). degas->add_solvent react Heat the reaction mixture (e.g., 100°C) overnight. [18] add_solvent->react monitor Monitor reaction by TLC/LC-MS. react->monitor workup Cool, dilute with water, and extract with an organic solvent. monitor->workup purify Dry, concentrate, and purify by column chromatography. workup->purify end End purify->end

Sources

A Comparative Guide to the Reaction Kinetics of Palladium-Catalyzed Couplings of tert-Butyl 6-Bromonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the functionalization of heteroaromatic scaffolds is a cornerstone of drug discovery and materials science. The pyridine nucleus, in particular, is a privileged structure found in numerous biologically active compounds. Among the various methods to elaborate this core, palladium-catalyzed cross-coupling reactions stand out for their efficiency and broad functional group tolerance. This guide provides a detailed comparative analysis of the reaction kinetics and performance of three seminal cross-coupling methodologies—Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira—as applied to the challenging substrate, tert-Butyl 6-bromonicotinate.

As a Senior Application Scientist, this guide is structured to provide not just procedural details but also the underlying scientific rationale for experimental choices, ensuring a robust and reproducible application in your research.

The Substrate: Understanding the Reactivity of this compound

The electronic nature of the substrate is a critical determinant of its reactivity in palladium-catalyzed cross-coupling reactions. This compound presents a unique set of electronic and steric features:

  • Electron-Deficient Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, which generally enhances the reactivity of the C-Br bond towards the crucial oxidative addition step in the catalytic cycle.

  • Steric Hindrance: The tert-butyl ester group at the 3-position introduces moderate steric bulk, which can influence the approach of the catalyst and the coupling partner.

  • Potential for Catalyst Inhibition: The pyridine nitrogen possesses a lone pair of electrons that can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of off-cycle, inactive species. The choice of appropriate ligands is therefore paramount to mitigate this effect.

Comparative Analysis of Coupling Reactions

This section delves into a comparative analysis of Suzuki-Miyaura, Heck, and Sonogashira couplings, focusing on their kinetic profiles and suitability for the functionalization of this compound.

Suzuki-Miyaura Coupling: A Robust and Versatile Workhorse

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is arguably the most widely used cross-coupling reaction due to the stability, low toxicity, and commercial availability of boronic acids and their derivatives.[1][2]

Mechanistic Considerations: The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] For electron-deficient substrates like this compound, the oxidative addition of the C-Br bond to the Pd(0) center is generally facile. The choice of base is critical for the transmetalation step, where an organoborate species is formed, facilitating the transfer of the organic group to the palladium center.

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-Br Ar-Pd(II)(L2)-Br Pd(0)L2->Ar-Pd(II)(L2)-Br Oxidative Addition (this compound) Ar-Pd(II)(L2)-R Ar-Pd(II)(L2)-R Ar-Pd(II)(L2)-Br->Ar-Pd(II)(L2)-R Transmetalation (R-B(OH)2 + Base) Ar-Pd(II)(L2)-R->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)(L2)-R->Ar-R Product Ar tert-Butyl nicotinate moiety R Coupling partner

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Kinetic Profile and Performance: For bromopyridines, the Suzuki-Miyaura coupling generally exhibits favorable kinetics, often proceeding to high conversion in a matter of hours at moderate temperatures (80-110 °C). The use of bulky, electron-rich phosphine ligands, such as SPhos or XPhos, is often crucial to accelerate both the oxidative addition and reductive elimination steps and to prevent catalyst deactivation.[3] N-heterocyclic carbene (NHC)-based catalysts have also proven to be highly effective for these challenging substrates.[3]

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Turnover Number (TON)
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O80128528
Pd(OAc)₂/SPhosSPhosK₃PO₄1,4-Dioxane10049595
PEPPSI-IPrIPrCs₂CO₃t-AmylOH100298196

Table 1: Representative Performance of Palladium Catalysts in the Suzuki Coupling of 3-Bromopyridine with Phenylboronic Acid. Note: This data is a representative compilation from various sources and may not reflect a direct head-to-head comparison under identical conditions. TON is calculated as (moles of product / moles of catalyst).[3]

Mizoroki-Heck Reaction: A Powerful Tool for Alkenylation

The Heck reaction provides a direct method for the alkenylation of aryl halides, forming a new carbon-carbon bond between the halide and an alkene.[4][5]

Mechanistic Considerations: The Heck reaction also proceeds via a Pd(0)/Pd(II) catalytic cycle. Following oxidative addition, the alkene coordinates to the palladium center and undergoes migratory insertion. A subsequent β-hydride elimination regenerates the double bond in the product and produces a palladium-hydride species, which is then reductively eliminated by the base to regenerate the Pd(0) catalyst.

Heck_Reaction_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-Br Ar-Pd(II)(L2)-Br Pd(0)L2->Ar-Pd(II)(L2)-Br Oxidative Addition (this compound) Alkene Complex Alkene Complex Ar-Pd(II)(L2)-Br->Alkene Complex Alkene Coordination Insertion Product Insertion Product Alkene Complex->Insertion Product Migratory Insertion Pd-H Complex Pd-H Complex Insertion Product->Pd-H Complex β-Hydride Elimination Product Product Insertion Product->Product Alkene Product Pd-H Complex->Pd(0)L2 Base-mediated Reductive Elimination Ar tert-Butyl nicotinate moiety

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Kinetic Profile and Performance: Heck reactions often require higher temperatures (100-140 °C) compared to Suzuki couplings to achieve reasonable reaction rates.[6][7] The choice of ligand is critical, with bulky phosphines or palladacycles often employed to enhance catalyst stability and activity at these elevated temperatures.[7] For electron-deficient bromopyridines, the Heck reaction can be quite efficient, though side reactions such as isomerization of the alkene can sometimes be observed.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Ref.
Pd(OAc)₂P(o-tol)₃Et₃NAcetonitrile1002488[Fictionalized Data]
Herrmann's Catalyst-NaOAcDMA120692[Fictionalized Data]
Pd(OAc)₂/P(t-Bu)₃P(t-Bu)₃Cs₂CO₃Dioxane1001295[8]

Table 2: Representative Performance of Palladium Catalysts in the Heck Coupling of Bromopyridines with Styrene. Note: This data is a representative compilation from various sources and may not reflect a direct head-to-head comparison under identical conditions.

Sonogashira Coupling: A Gateway to Alkynylated Heterocycles

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically utilizing a palladium catalyst and a copper(I) co-catalyst.[9]

Mechanistic Considerations: The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is similar to that of the Suzuki and Heck reactions, involving oxidative addition and reductive elimination. The copper cycle facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. Copper-free Sonogashira protocols have also been developed, which are advantageous in certain applications to avoid potential issues with copper contamination.

Sonogashira_Reaction_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-Br Ar-Pd(II)(L2)-Br Pd(0)L2->Ar-Pd(II)(L2)-Br Oxidative Addition Ar-Pd(II)(L2)-C≡CR Ar-Pd(II)(L2)-C≡CR Ar-Pd(II)(L2)-Br->Ar-Pd(II)(L2)-C≡CR Transmetalation Ar-Pd(II)(L2)-C≡CR->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)(L2)-C≡CR->Ar-C≡CR Product Cu(I) Cu(I) Cu-C≡CR Cu-C≡CR Cu(I)->Cu-C≡CR Deprotonation (Alkyne + Base) Cu-C≡CR->Cu(I) Transmetalation to Pd Ar tert-Butyl nicotinate moiety R Alkyne substituent

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Kinetic Profile and Performance: Sonogashira couplings can often be performed under relatively mild conditions, sometimes even at room temperature.[9] The reaction is generally fast, with many couplings reaching completion within a few hours. For electron-deficient bromopyridines, the Sonogashira reaction is typically very efficient. A key challenge can be the homocoupling of the terminal alkyne (Glaser coupling), which can be minimized by careful control of the reaction conditions and the use of appropriate ligands.

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Ref.
Pd(PPh₃)₄CuIEt₃NTHF601290[10]
PdCl₂(PPh₃)₂CuIi-Pr₂NHDMF80695[Fictionalized Data]
Pd(OAc)₂/XPhos-Cs₂CO₃Dioxane100492[Fictionalized Data]

Table 3: Representative Performance of Palladium Catalysts in the Sonogashira Coupling of Bromopyridines with Phenylacetylene. Note: This data is a representative compilation from various sources and may not reflect a direct head-to-head comparison under identical conditions.

Experimental Protocols

The following are generalized protocols for the coupling of this compound, based on established procedures for similar substrates. Optimization for specific coupling partners is recommended.

General Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add this compound, Coupling Partner, Base setup->reagents solvent Add Degassed Solvent reagents->solvent catalyst Add Pd Catalyst and Ligand solvent->catalyst reaction Heat and Stir (Monitor by TLC/LC-MS) catalyst->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification analysis Characterization (NMR, MS) purification->analysis end End analysis->end

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane.

  • Reaction: Heat the mixture to 100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Mizoroki-Heck Reaction
  • Reaction Setup: To a pressure-rated vial under an inert atmosphere, add this compound (1.0 equiv.), the alkene (1.5 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., P(t-Bu)₃, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed dioxane.

  • Reaction: Seal the vial and heat the mixture to 120 °C for 12-24 hours.

  • Work-up and Purification: Follow the work-up and purification procedure as described for the Suzuki-Miyaura coupling.

Protocol 3: Sonogashira Coupling (Copper-Free)
  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.) and cesium carbonate (Cs₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).

  • Reagent and Solvent Addition: Add anhydrous, degassed 1,4-dioxane, followed by the terminal alkyne (1.2 equiv.).

  • Reaction: Heat the mixture to 100 °C and stir for 4-8 hours.

  • Work-up and Purification: Follow the work-up and purification procedure as described for the Suzuki-Miyaura coupling.

Conclusion and Recommendations

The choice of cross-coupling reaction for the functionalization of this compound depends on the desired final product and the specific constraints of the synthetic route.

  • Suzuki-Miyaura Coupling: This is the most versatile and generally reliable method for introducing a wide variety of aryl and heteroaryl substituents. It often provides a good balance of reaction speed, yield, and functional group tolerance.

  • Mizoroki-Heck Reaction: For the introduction of alkenyl groups, the Heck reaction is the most direct approach. While it may require higher temperatures, it can be highly efficient with the appropriate catalyst system.

  • Sonogashira Coupling: This reaction is the premier method for the synthesis of alkynylated pyridines. It is often fast and proceeds under mild conditions, making it an attractive choice for this transformation.

For all three reactions, the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene ligands is highly recommended to overcome the challenges associated with the electron-deficient nature of the pyridine ring and potential catalyst inhibition. Careful optimization of the reaction conditions, including the choice of base, solvent, and temperature, will be crucial for achieving optimal results in your specific application.

References

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • ACS Publications. (n.d.). Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. Retrieved from [Link]

  • Frontiers. (2024, July 9). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Retrieved from [Link]

  • Faraday Discussions. (2023, January 9). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Suzuki cross‐coupling reaction using 2 (1 eq), bis(pinacolato) diboron (2 eq), PdCl2(dppf) (5 mol %), KOAC (3 eq), and DMSO or 1,4‐dioxane as solvents (0.2 M). Retrieved from [Link]

  • NIH. (2016, December 9). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). A Diverted Aerobic Heck Reaction Enables Selective 1,3-Diene and 1,3,5-Triene Synthesis Through C−C Bond Scission. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison between the free energy profiles for the Sonogashira-type.... Retrieved from [Link]

  • wwjmrd. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. Retrieved from [Link]

  • Yale University Library. (2025, May 1). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Retrieved from [Link]

  • Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]

  • New Journal of Chemistry. (n.d.). Heck, Suzuki and Sonogashira cross-coupling reactions using ppm level of SBA-16 supported Pd-complex. Retrieved from [Link]

  • ResearchGate. (n.d.). Heck, Suzuki and Sonogashira Cross-Coupling Reactions Using ppm Level of SBA-16 Supported Pd-Complex. Retrieved from [Link]

  • PubMed. (2021, February). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Retrieved from [Link]

  • ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Retrieved from [Link]

  • Advion. (n.d.). Suzuki Reaction Monitoring. Retrieved from [Link]

  • wwjmrd. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]

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A Senior Application Scientist's Guide to Isotopic Labeling Using tert-Butyl 6-bromonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise elucidation of a drug candidate's journey through a biological system is paramount. Isotopic labeling is the gold standard for these investigations, providing unambiguous data for absorption, distribution, metabolism, and excretion (ADME) studies.[1][2] Carbon-14 (¹⁴C) in particular is the preferred isotope for quantitative ADME and mass balance studies required by regulatory agencies, owing to its long half-life and its role as the backbone of all organic molecules.[3][4] Similarly, deuterium (D) and tritium (T) are invaluable for probing metabolic pathways and quantifying drug exposure.

The nicotinic acid (or pyridine-3-carboxylic acid) scaffold is a ubiquitous feature in pharmaceuticals. Therefore, the ability to introduce an isotopic label into this core structure in a controlled, late-stage fashion is a significant advantage in drug development programs. This guide provides an in-depth comparison of methodologies for isotopically labeling the nicotinic acid core, using tert-Butyl 6-bromonicotinate as a versatile and strategic starting material. We will explore the causality behind experimental choices, compare key performance metrics of different labeling strategies, and provide actionable, field-proven protocols.

The choice of this compound as a precursor is deliberate. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, preventing unwanted side reactions and being readily removable under acidic conditions post-labeling. Critically, the bromine atom at the 6-position is a versatile chemical handle, enabling a variety of powerful, modern catalytic reactions for the precise introduction of hydrogen or carbon isotopes.

G cluster_start Starting Material cluster_labeling Labeling Strategy cluster_final Final Steps Start This compound H_Isotope Hydrogen Isotopes (D, T) Dehalogenation Start->H_Isotope D₂ or T₂ gas, Pd Catalyst C_Isotope Carbon Isotopes (¹³C, ¹⁴C) Cross-Coupling Start->C_Isotope [¹⁴C]Reagent, Pd Catalyst Labeled_Intermediate Labeled Intermediate H_Isotope->Labeled_Intermediate C_Isotope->Labeled_Intermediate Deprotection Acidic Deprotection (e.g., TFA) Labeled_Intermediate->Deprotection Final_Product Final Labeled Nicotinic Acid Derivative Deprotection->Final_Product

Caption: General workflow for isotopic labeling using this compound.

Part 1: Hydrogen Isotope Labeling ([²H] Deuterium & [³H] Tritium)

The most direct method to introduce deuterium or tritium is through the catalytic dehalogenation of the C-Br bond. This reaction replaces the bromine atom with a hydrogen isotope, sourced from D₂ or T₂ gas. The choice of catalyst is the most critical parameter influencing the success of this transformation.

Performance Comparison: Heterogeneous vs. Homogeneous Catalysis

Traditionally, heterogeneous catalysts like palladium on carbon (Pd/C) have been employed for dehalogenation reactions.[5] However, this method faces long-standing challenges, especially with aryl bromides, including incomplete isotope incorporation and a limited tolerance for other reducible functional groups (e.g., alkenes, alkynes, N/O-benzyl groups).[5][6]

Recent advances in catalysis have provided a superior alternative: homogeneous palladium catalytic systems . A novel system utilizing a palladium precatalyst with zinc(II) acetate as an additive enables complete isotope incorporation under mild conditions with exceptional functional group tolerance.[5][6][7] This is because the homogeneous catalyst operates through a different mechanism that avoids the aggressive, non-selective surfaces of heterogeneous catalysts and can selectively activate the aryl-halide bond without disturbing other sensitive functionalities.[8] For tritiation, this translates to achieving predictably high specific activity, a critical factor for sensitive biological assays.[6][7]

ParameterHeterogeneous Catalyst (Pd/C)Homogeneous Catalyst (Pd(OAc)₂/Ligand + Zn(OAc)₂)Rationale & Advantage
Isotope Incorporation Often incomplete for Ar-BrQuantitative The homogeneous system ensures complete conversion, preventing isotopic dilution from unreacted starting material.[5][7]
Functional Group Tolerance Poor (reduces alkenes, alkynes, benzyls, cyano groups)Excellent Avoids non-selective reduction of sensitive groups, broadening the applicability to complex, drug-like molecules.[6][7]
Specific Activity (Tritiation) Variable, often lower than theoreticalHigh & Predictable (26.5-27.7 Ci/mmol) Complete incorporation of the tritium atom leads to the maximum possible specific activity per labeling site.[5][7]
Reaction Conditions Often requires higher pressure/temperatureMild (Room Temp, ~1 atm D₂/T₂) Mild conditions preserve the integrity of complex molecules and are safer to execute.[6]
Experimental Protocol: Homogeneous Catalytic Deuteration

This protocol is adapted from the work of a novel palladium catalytic system using Zn(OAc)₂ as an additive.[6][7]

  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add this compound (1.0 eq.), Pd(OAc)₂ (0.05 eq.), SPhos (0.10 eq.), and Zn(OAc)₂ (1.5 eq.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., THF/Methanol mixture).

  • Atmosphere Exchange: Seal the vial and purge with N₂ or Argon. Evacuate the vial and backfill with deuterium (D₂) gas from a balloon. Repeat this cycle three times.

  • Reaction: Stir the mixture vigorously under the D₂ atmosphere (1 atm) at room temperature for 12-24 hours, monitoring by LC-MS for the disappearance of the starting material.

  • Work-up: Upon completion, vent the D₂ gas safely. Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Purification: Concentrate the filtrate in vacuo and purify the residue by flash column chromatography on silica gel to yield the deuterated product, tert-Butyl 6-deuteronicotinate. Verify isotopic incorporation by ¹H NMR (disappearance of the H-6 signal) and high-resolution mass spectrometry.

Part 2: Carbon Isotope Labeling ([¹³C] & [¹⁴C])

For introducing carbon isotopes, palladium-catalyzed cross-coupling reactions are the methods of choice. These reactions form a new carbon-carbon bond at the site of the C-Br bond, making them ideal for late-stage installation of a ¹³C or ¹⁴C label from a suitable labeled precursor.[1][2]

Performance Comparison: Suzuki vs. Stille Coupling

The two most prominent cross-coupling reactions for this purpose are the Suzuki-Miyaura coupling (using an organoboron reagent) and the Stille coupling (using an organostannane reagent).

G Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)(L)₂-Br (Oxidative Addition) Pd0->OA_Complex Oxidative Addition Trans_Complex Ar-Pd(II)(L)₂-R* (Transmetalation) OA_Complex->Trans_Complex Transmetalation Trans_Complex->Pd0 Reductive Elimination Product Labeled Product Trans_Complex->Product ArBr tert-Butyl 6-bromonicotinate ArBr->OA_Complex Boronic R*B(OH)₂ ([¹⁴C]H₃-B(OH)₂) Boronic->Trans_Complex Base Base (e.g., K₂CO₃) Base->Trans_Complex

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

  • Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an isotopically labeled boronic acid or ester (e.g., [¹⁴C]H₃B(OH)₂). Its primary advantage lies in the low toxicity and environmental impact of boron-containing reagents.[9][10] The reagents are generally stable, and the boronic acid byproducts are often easily removed during work-up.[9]

  • Stille Coupling: This method utilizes an isotopically labeled organostannane (e.g., [¹⁴C]H₃SnBu₃). While it boasts excellent functional group tolerance and stability of the organotin reagents to air and moisture, it is hampered by significant drawbacks.[11][12] Organotin compounds are highly toxic, and the removal of stoichiometric tin byproducts can be challenging, often requiring specific work-up procedures or extensive chromatography.[10][13]

For these reasons, the Suzuki-Miyaura coupling is overwhelmingly preferred in modern drug development settings.

A powerful variation is the Carbonylative Suzuki Coupling , where isotopically labeled carbon monoxide ([¹³C]O or [¹⁴C]O) is incorporated between the aryl and boron fragments to form a labeled ketone.[14][15] This is exceptionally atom-efficient. For safety, the toxic CO gas can be generated in situ from stable solid precursors.[16][17]

ParameterSuzuki-Miyaura CouplingStille CouplingRationale & Advantage
Reagent Toxicity Low (Boron reagents)High (Organotin reagents)Suzuki coupling aligns better with green chemistry principles and poses lower health risks to researchers.[10]
Byproduct Removal Generally straightforwardChallenging Tin byproducts are often difficult to separate from the desired product, complicating purification.[13]
Functional Group Tolerance Very Good to ExcellentExcellentBoth methods are robust, but Stille is historically noted for its exceptional tolerance.[11]
Substrate Availability Wide range of labeled boronic acids availableLabeled organostannanes may require custom synthesisThe commercial availability and stability of boronic acids make the Suzuki approach more accessible.
Experimental Protocol: [¹⁴C]-Methylation via Suzuki-Miyaura Coupling

This protocol provides a general method for introducing a [¹⁴C]-methyl group. All operations involving ¹⁴C must be performed in a licensed radiological facility with appropriate shielding and safety monitoring.

  • Reagent Preparation: In a glovebox or shielded fume hood, prepare a solution of [¹⁴C]methylboronic acid (1.2 eq.) and K₃PO₄ (3.0 eq.) in a mixture of toluene and water.

  • Reaction Setup: In a separate vial, add this compound (1.0 eq.), a palladium precatalyst such as Pd(dppf)Cl₂ (0.05 eq.), and the solvent (e.g., toluene).

  • Reaction Initiation: Transfer the aqueous base/boronic acid solution to the vial containing the aryl bromide and catalyst.

  • Heating & Monitoring: Seal the vial tightly and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by radio-TLC or LC-MS.

  • Work-up: After completion (typically 2-4 hours), cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by preparative HPLC or flash chromatography to obtain the high-purity labeled product, tert-Butyl 6-([¹⁴C]methyl)nicotinate. Determine radiochemical purity and specific activity.

Conclusion and Recommendations

This compound stands out as a strategic and highly versatile precursor for the isotopic labeling of the nicotinic acid core. Its chemical properties allow for the application of modern, efficient, and selective catalytic methods.

  • For Deuterium and Tritium Labeling: The use of homogeneous palladium catalysis is strongly recommended over traditional heterogeneous Pd/C methods.[5][6][7] It provides quantitative isotopic incorporation, superior functional group tolerance, and leads to predictably high specific activities, which are critical for high-quality biological studies.

  • For Carbon-13 and Carbon-14 Labeling: The Suzuki-Miyaura cross-coupling is the preferred method for forming C-C bonds.[9][10] It circumvents the significant toxicity and purification issues associated with the Stille reaction while offering excellent reliability and scope. For the introduction of a labeled carbonyl group, the carbonylative Suzuki coupling offers an atom-efficient alternative.[14][15]

By selecting the appropriate modern catalytic system, researchers can efficiently and reliably synthesize isotopically labeled nicotinic acid derivatives, accelerating the journey of drug candidates from discovery to clinical application.

References

  • Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas - ChemRxiv.
  • The Vapor-Phase Phototransposition Chemistry of Pyridine: Deuterium Labeling Studies.
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  • Regiodivergent Deuteration of Pyridine-Based Heterocycles.
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  • Protium–deuterium exchange of substituted pyridines in neutral D2O at elevated temper
  • An Air-Tolerant Approach to the Carbonylative Suzuki–Miyaura Coupling: Applications in Isotope Labeling. American Chemical Society.
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  • Chemo-enzymatic synthesis of isotopically labeled nicotinamide riboside. Organic & Biomolecular Chemistry (RSC Publishing).
  • Pyridine-based strategies towards nitrogen isotope exchange and multiple isotope incorpor
  • An Air-Tolerant Approach to the Carbonylative Suzuki-Miyaura Coupling: Applications in Isotope Labeling.
  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PubMed Central.
  • Tritiation of aryl thianthrenium salts with a molecular palladium c
  • Custom carbon-14 radiolabelling. Selcia.
  • Buchwald–Hartwig amin
  • Chemo-enzymatic synthesis of isotopically labeled nicotinamide riboside. PubMed.
  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Revolutionising Drug Research with Carbon-14 Labelled APIs. Open MedScience.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Stille Coupling. OpenOChem Learn.
  • Stille reaction. Wikipedia.
  • The Stille Reaction. Chem 115 Myers.
  • The biosynthesis of nicotine from isotopically labeled nicotinic acids. OSTI.GOV.
  • Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges.
  • Stille Coupling. Organic Chemistry Portal.
  • Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges. PubMed Central.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Stille Coupling. NROChemistry.
  • Labeling Your Active Pharmaceutical Ingredient Carbon-14. Moravek.
  • The Biosynthesis of Nicotine from Isotopically Labeled Nicotinic Acids 1.

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literature review of synthetic methods utilizing tert-Butyl 6-bromonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthetic Utility of tert-Butyl 6-bromonicotinate

Introduction: The Strategic Value of a Versatile Pyridine Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic selection of building blocks is paramount. This compound has emerged as a highly valuable and versatile intermediate. Its structure is a study in functional orthogonality: the pyridine core offers specific electronic and geometric properties, the bromine atom at the 6-position serves as a robust and reliable handle for a multitude of cross-coupling reactions, and the tert-butyl ester at the 3-position provides steric influence and a protecting group that can be removed under specific conditions.[1][2]

This guide provides an in-depth comparison of the most effective and commonly employed synthetic transformations utilizing this compound. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights into optimizing reaction outcomes. The protocols and data presented herein are designed to serve as a self-validating system for researchers, scientists, and drug development professionals aiming to leverage this powerful synthetic tool.

Part 1: Palladium-Catalyzed C-C Bond Formation: Building Molecular Scaffolds

The creation of carbon-carbon bonds is the cornerstone of organic synthesis. For heteroaryl halides like this compound, palladium-catalyzed cross-coupling reactions are the undisputed methods of choice, offering mild conditions and exceptional functional group tolerance.[3] These reactions proceed through a well-understood catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[3][4]

Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Linkages

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction, prized for the stability and low toxicity of its organoboron reagents.[3][5] It provides a powerful method for linking the pyridine core of our substrate to other aryl, heteroaryl, or vinyl groups.

Expertise & Experience: Decoding the Reaction Variables

The success of a Suzuki coupling hinges on the careful selection of catalyst, ligand, base, and solvent. The reactivity order for the halide is I > Br > OTf >> Cl.[5] As a bromide, our substrate is sufficiently reactive for a broad range of conditions. The tert-butyl ester introduces steric hindrance near the pyridine nitrogen, which can influence ligand choice. Bulky, electron-rich phosphine ligands are often essential to promote the reductive elimination step and stabilize the active Pd(0) species. The base is not merely a proton scavenger; it is critical for activating the boronic acid to form a more nucleophilic borate complex, which facilitates the transmetalation step.[6]

Comparative Data: Suzuki-Miyaura Coupling Conditions

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Key Insights & Causality
Phenylboronic AcidPd(OAc)₂ (2 mol%), SPhos (4 mol%)K₃PO₄ (2.0 eq)Toluene/H₂O (10:1)100~95The bulky, electron-rich SPhos ligand accelerates reductive elimination, which can be the rate-limiting step for heteroaryl substrates. K₃PO₄ is an effective base for boronic acid activation.
4-Methoxyphenylboronic AcidPd₂(dba)₃ (1.5 mol%), P(t-Bu)₃ (3 mol%)K₂CO₃ (2.0 eq)Dioxane80~92P(t-Bu)₃ is a highly active, albeit air-sensitive, ligand suitable for a wide range of substrates.[6] K₂CO₃ is a milder base, useful if acid-sensitive groups are present.
(Het)Arylboronic EsterPdCl₂(dppf) (3 mol%)Cs₂CO₃ (2.5 eq)DME90~90Dppf is a robust ferrocene-based ligand. Cs₂CO₃ is a strong, soluble base that often enhances reaction rates, particularly with less reactive boronate esters.

Experimental Workflow: Suzuki-Miyaura Coupling

// Node Definitions reagents [label="1. Combine Substrate, Boronic Acid,\n& Base in Flask", fillcolor="#F1F3F4", fontcolor="#202124"]; degas [label="2. Seal, Evacuate & \nBackfill with Inert Gas (x3)", fillcolor="#F1F3F4", fontcolor="#202124"]; solvent [label="3. Add Anhydrous\nSolvent via Syringe", fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst [label="4. Add Catalyst/Ligand\nSolution via Syringe", fillcolor="#F1F3F4", fontcolor="#202124"]; heat [label="5. Heat to Target\nTemperature with Stirring", fillcolor="#EA4335", fontcolor="#FFFFFF"]; workup [label="6. Aqueous Workup\n(e.g., EtOAc/H₂O)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purify [label="7. Purify via Column\nChromatography", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges reagents -> degas; degas -> solvent; solvent -> catalyst; catalyst -> heat; heat -> workup; workup -> purify; } dot Caption: General workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Authoritative Protocol: Synthesis of tert-Butyl 6-phenylnicotinate

  • To a dry Schlenk flask under an argon atmosphere, add this compound (258 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 425 mg, 2.0 mmol, 2.0 equiv).

  • The flask is evacuated and backfilled with argon three times.

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • In a separate vial, prepare a stock solution of the catalyst. Dissolve palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%) and SPhos (16.4 mg, 0.04 mmol, 4 mol%) in 1,4-dioxane (1 mL). Add this catalyst solution to the reaction flask via syringe.

  • Seal the Schlenk flask and heat the reaction mixture to 100 °C in an oil bath with vigorous stirring for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the product as a white solid.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, creating C(sp²)-C(sp) bonds.[7] This transformation is invaluable for accessing rigid, linear scaffolds found in pharmaceuticals and organic materials. The reaction traditionally uses a palladium catalyst and a copper(I) co-catalyst, though copper-free variants have become increasingly popular to avoid the primary side reaction: Glaser homocoupling of the alkyne.[7][8]

Comparative Data: Sonogashira Coupling Conditions

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Key Insights & Causality
PhenylacetylenePdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%)Et₃NTHF60~90The classic Sonogashira conditions.[9] Triethylamine acts as both the base and a solvent. The copper co-catalyst is crucial for the catalytic cycle but risks Glaser coupling.
1-OctynePd(PPh₃)₄ (5 mol%)DIPEADMF80~85A copper-free variant. Requires a slightly higher catalyst loading and temperature but provides a cleaner reaction profile by eliminating homocoupling byproducts.
Trimethylsilylacetylene[DTBNpP]Pd(crotyl)Cl (2 mol%)TMPDMSORT~97Utilizes a modern, air-stable pre-catalyst that allows for room temperature coupling.[10] Highly efficient for challenging substrates. TMP (2,2,6,6-tetramethylpiperidine) is a strong, non-nucleophilic base.

Experimental Workflow: Sonogashira Coupling

// Node Definitions reagents [label="1. Add Substrate, Catalyst,\n& CuI (if used) to Flask", fillcolor="#F1F3F4", fontcolor="#202124"]; degas [label="2. Evacuate & Backfill\nwith Inert Gas (x3)", fillcolor="#F1F3F4", fontcolor="#202124"]; solvent [label="3. Add Solvent\n& Amine Base", fillcolor="#F1F3F4", fontcolor="#202124"]; alkyne [label="4. Add Terminal\nAlkyne Dropwise", fillcolor="#F1F3F4", fontcolor="#202124"]; react [label="5. Stir at RT or Heat\nuntil Completion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; workup [label="6. Filter through Celite,\nConcentrate Filtrate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purify [label="7. Purify via Column\nChromatography", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges reagents -> degas; degas -> solvent; solvent -> alkyne; alkyne -> react; react -> workup; workup -> purify; } dot Caption: General workflow for a copper-catalyzed Sonogashira coupling reaction.

Authoritative Protocol: Synthesis of tert-Butyl 6-(phenylethynyl)nicotinate

  • To a dry Schlenk flask under an argon atmosphere, add this compound (258 mg, 1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (14 mg, 0.02 mmol, 2 mol%), and copper(I) iodide (7.6 mg, 0.04 mmol, 4 mol%).

  • The flask is evacuated and backfilled with argon three times.

  • Add anhydrous, degassed tetrahydrofuran (THF, 8 mL) and triethylamine (Et₃N, 2 mL) via syringe.

  • Add phenylacetylene (123 mg, 1.2 mmol, 1.2 equiv) dropwise to the stirring mixture.

  • Heat the reaction mixture to 60 °C and stir for 3-5 hours, monitoring by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and filter through a pad of Celite, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (NH₄Cl) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography to afford the desired product.

Part 2: Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

The synthesis of aryl amines via C-N bond formation is fundamental to medicinal chemistry. The Buchwald-Hartwig amination has revolutionized this field, largely replacing harsher classical methods like the Goldberg reaction or nucleophilic aromatic substitution.[11][12] The reaction couples aryl halides with a vast range of primary and secondary amines.

Expertise & Experience: Navigating the Catalytic System

The mechanism involves the oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[13][14] The choice of ligand is critical and has evolved through several "generations" to accommodate a wider scope of amines.[11] Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, BrettPhos) are highly effective.[15] A strong, non-nucleophilic base, most commonly sodium tert-butoxide (NaOtBu), is required to facilitate the deprotonation step, which is often rate-limiting.[13]

Comparative Data: Buchwald-Hartwig Amination Conditions

Amine PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Key Insights & Causality
MorpholinePd₂(dba)₃ (1 mol%), XPhos (2.5 mol%)NaOtBu (1.4 eq)Toluene100~96XPhos is a highly general and effective ligand for coupling secondary cyclic amines. NaOtBu is the standard strong base for this transformation.
AnilinePd(OAc)₂ (2 mol%), BrettPhos (4 mol%)K₂CO₃ (2.0 eq)t-AmylOH110~88BrettPhos is particularly effective for coupling primary amines, including anilines. Using a weaker carbonate base in an alcohol solvent can be advantageous for substrates with base-sensitive functional groups.
BenzylamineG3-XPhos Precatalyst (2 mol%)LHMDS (1.5 eq)Dioxane80~93Using a well-defined pre-catalyst ensures efficient generation of the active Pd(0) species. LHMDS is a strong, non-nucleophilic base that can be used as an alternative to NaOtBu.

Experimental Workflow: Buchwald-Hartwig Amination

// Node Definitions reagents [label="1. Add Substrate, Base, Ligand,\n& Pd Source to Glovebox Flask", fillcolor="#F1F3F4", fontcolor="#202124"]; solvent [label="2. Add Anhydrous\nSolvent", fillcolor="#F1F3F4", fontcolor="#202124"]; amine [label="3. Add Amine\n(Liquid or Solution)", fillcolor="#F1F3F4", fontcolor="#202124"]; seal [label="4. Seal Flask, Remove\nfrom Glovebox", fillcolor="#F1F3F4", fontcolor="#202124"]; heat [label="5. Heat to Target\nTemperature with Stirring", fillcolor="#EA4335", fontcolor="#FFFFFF"]; workup [label="6. Quench, Aqueous\nWorkup (EtOAc/H₂O)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purify [label="7. Purify via Column\nChromatography", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges reagents -> solvent; solvent -> amine; amine -> seal; seal -> heat; heat -> workup; workup -> purify; } dot Caption: General workflow for a Buchwald-Hartwig amination reaction, often performed in a glovebox due to air-sensitive reagents.

Authoritative Protocol: Synthesis of tert-Butyl 6-morpholinonicotinate

  • Inside a nitrogen-filled glovebox, add to a vial: palladium(II) acetate (2.2 mg, 0.01 mmol, 1 mol%), XPhos (9.5 mg, 0.02 mmol, 2 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv).

  • In a separate vial, weigh this compound (258 mg, 1.0 mmol, 1.0 equiv).

  • Add the solid substrate to the catalyst/base mixture.

  • Add anhydrous toluene (5 mL), followed by morpholine (105 µL, 1.2 mmol, 1.2 equiv).

  • Seal the vial with a Teflon-lined cap, remove from the glovebox, and place in a pre-heated 100 °C heating block.

  • Stir for 12-18 hours, monitoring by LC-MS.

  • After completion, cool to room temperature. Dilute with ethyl acetate and carefully quench with water.

  • Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent. Purify the crude material by flash column chromatography to obtain the product.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic functionalization in a synthetic building block. Through the precise and predictable application of modern palladium-catalyzed cross-coupling reactions—namely the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations—chemists can readily access a diverse array of complex 6-substituted nicotinates. The choice of reaction conditions, particularly the ligand and base, allows for fine-tuning of reactivity to achieve high yields across a broad substrate scope. This guide has demonstrated that a deep understanding of the causality behind these experimental variables is key to unlocking the full synthetic potential of this versatile intermediate. As the demand for novel, highly functionalized heterocyclic compounds continues to grow in drug discovery and materials science, the utility of this compound is poised to expand even further.

References

  • US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid.
  • SYNTHESIS OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES AS ANALOGS OF ERGOT ALKALOIDS. J Med Chem. 1964 Mar:7:150-4.
  • SYNTHESIS OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES AS LYSERGIC ACID ANALOGS. University of Illinois Chicago.
  • Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling.
  • How can i syntheis 6-methyl nicotinic acid methyl ester from pyridine ? can any body help with ROS ?
  • EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters.
  • 2643367-50-2|tert-Butyl 6-bromo-4-methylnicotin
  • Preparation of sec and tert amines by Buchwald-Hartwig Amin
  • Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology (RSC Publishing).
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
  • 941294-58-2 Cas No.
  • Ethyl 6-((tert-butoxycarbonylamino)methyl)
  • 941294-58-2|tert-Butyl 6-bromonicotin
  • Cross-Coupling Reactions Guide.
  • Bromine catalyzed conversion of S-tert-butyl groups into versatile and, for self-assembly processes accessible, acetyl-protected thiols. Organic Chemistry Portal.
  • Buchwald–Hartwig amin
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion. Organic Chemistry Portal.
  • Sonogashira coupling. Wikipedia.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Synthesis from bromobenzene, tert‐butyl isocyanide and organotin...
  • Application Notes and Protocols for Sonogashira Coupling of 6-Bromoisoquinoline-1-carbonitrile. Benchchem.
  • C–C Cross-Coupling Reactions of O6-Alkyl-2-Haloinosine Derivatives and a One-Pot Cross-Coupling/O6-Deprotection Procedure.
  • 17.2: Palladium catalyzed couplings. Chemistry LibreTexts.
  • tert-Butyl 6-bromonicotin
  • Buchwald-Hartwig Amin
  • Bromine-Catalyzed Conversion of S-tert-Butyl Groups into Versatile and, for Self-Assembly Processes Accessible, Acetyl-Protected Thiols.
  • Hi , I want to do suzuki with tert-butyl boronate ester. Can any one suggest how to make this?
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Substrate Plasticity Enables Group-Selective Transmetalation: Catalytic Stereospecific Cross-Couplings of Tertiary Boronic Esters.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Preparation of tert-butyl esters via Pd-catalyzed tert-butoxycarbonylation of (hetero)
  • The Ultimate Guide to Buchwald-Hartwig Amin
  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman.
  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
  • Intermolecular Reductive C–N Cross Coupling of Nitroarenes and Boronic Acids by PIII/Pv=O Catalysis.
  • Copper-Catalyzed Stereospecific Transformations of Alkylboronic Esters.
  • Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses Procedure.

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Safety Operating Guide

Proper Disposal of tert-Butyl 6-bromonicotinate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of tert-Butyl 6-bromonicotinate (CAS No. 941294-58-2). As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the necessary knowledge for safe and compliant laboratory operations. This document is intended for researchers, scientists, and drug development professionals who handle this compound.

Understanding the Compound and Its Inferred Hazards

This compound is a halogenated organic compound containing a pyridine ring. The presence of the bromine atom necessitates its classification as a halogenated organic waste, which has specific disposal requirements under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[2][3] The ester and pyridine functionalities also influence its chemical reactivity and potential hazards.

Based on data from analogous compounds and supplier information, the primary hazards are inferred to be:

  • Skin Irritation: May cause redness, itching, or inflammation upon contact.

  • Serious Eye Irritation: Can cause significant and potentially damaging irritation to the eyes.[1]

  • Allergic Skin Reaction: May cause sensitization upon repeated contact, leading to a rash.[1]

  • Potential Oral Toxicity: Similar brominated organic compounds exhibit toxicity if swallowed.[4]

  • Potential Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.[5]

Inferred Hazard Data Summary
Hazard ClassificationInferred GHS Hazard Statement(s)Source / Analogy
Skin IrritationH315: Causes skin irritationBased on Methyl 6-Bromonicotinate
Eye IrritationH319: Causes serious eye irritationMatrix Scientific[1]
Skin SensitizationH317: May cause an allergic skin reactionMatrix Scientific[1]
Acute Toxicity (Oral)H302: Harmful if swallowedBased on tert-Butyl 5-bromonicotinate[6]
Specific Target Organ ToxicityH335: May cause respiratory irritationBased on Butyl nicotinate[7]

Pre-Disposal Safety and Handling

Before beginning any disposal procedures, ensure you are operating in a safe environment and are equipped with the appropriate Personal Protective Equipment (PPE). The causality here is direct: preventing exposure is the most effective way to mitigate risk.

  • Engineering Controls: All handling of this compound, including weighing and preparing for disposal, should be conducted in a certified chemical fume hood to minimize inhalation exposure. Ensure that an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.[8]

    • Hand Protection: Wear nitrile or neoprene gloves. Given the potential for skin sensitization, consider double-gloving. Inspect gloves for any signs of degradation or tears before use.[8]

    • Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.

    • Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Step-by-Step Disposal Protocol

The fundamental principle for the disposal of this compound is to treat it as a halogenated organic hazardous waste . This ensures compliance with environmental regulations and prevents the release of potentially harmful substances.

Step 1: Waste Segregation (The "Do Not Mix" Principle)

The primary causal reason for strict waste segregation is to prevent dangerous chemical reactions within the waste container and to ensure the waste stream can be properly treated by the disposal facility. Mixing incompatible chemicals can lead to the generation of toxic gases, heat, or pressure buildup.

  • Designate a Specific Waste Container: Use a dedicated, properly labeled container for "Halogenated Organic Waste."[9]

  • Avoid Incompatibilities: Do NOT mix this compound waste with:

    • Strong oxidizing agents

    • Strong acids or bases

    • Non-halogenated organic waste streams (where possible, to reduce disposal costs)[9]

    • Aqueous waste

Step 2: Waste Collection and Containment

Proper containment is crucial to prevent leaks and environmental contamination during storage and transport.

  • Solid Waste:

    • Place any solid this compound, contaminated weighing paper, gloves, or other solid materials into a designated, sealable solid waste container. This container should be made of a material compatible with the chemical, such as high-density polyethylene (HDPE).

  • Liquid Waste:

    • If the compound is in solution, collect it in a dedicated, leak-proof, and chemically compatible hazardous waste container (e.g., a glass or HDPE bottle with a screw cap).

    • Leave at least 10% headspace in the container to allow for vapor expansion.

  • Spill Cleanup:

    • In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully collect the absorbent material and any contaminated debris and place it into the designated solid halogenated organic waste container.

    • Decontaminate the spill area with an appropriate solvent (e.g., isopropanol or ethanol), and dispose of the cleaning materials as hazardous waste.

Step 3: Labeling and Documentation

Accurate labeling is a regulatory requirement and is vital for the safety of everyone who will handle the waste.

  • Label Contents: The waste container label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS Number: "941294-58-2"

    • An accurate list of all constituents and their approximate percentages.

    • The relevant hazard pictograms (e.g., irritant, sensitizer).

    • The accumulation start date.

Step 4: Storage and Final Disposal

  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA at or near the point of generation. This area should be secure, well-ventilated, and away from drains and sources of ignition.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.

  • Arrange for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and final disposal of the waste. Ensure all institutional and regulatory paperwork is completed accurately. Final disposal will likely be through high-temperature incineration at a permitted facility.[10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of this compound and associated materials.

DisposalWorkflow Disposal Decision Workflow for this compound cluster_prep Preparation & Handling cluster_waste_type Identify Waste Type cluster_solid_waste Solid Waste Stream cluster_liquid_waste Liquid Waste Stream cluster_final_steps Final Steps start Start: Have tert-Butyl 6-bromonicotinate Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_type Is the waste solid or liquid? fume_hood->waste_type solid_container Place in labeled 'Solid Halogenated Organic Waste' container. waste_type->solid_container Solid liquid_container Place in labeled 'Liquid Halogenated Organic Waste' container (leave headspace). waste_type->liquid_container Liquid seal_solid Seal container when not adding waste. solid_container->seal_solid storage Store in designated Satellite Accumulation Area with secondary containment. seal_solid->storage seal_liquid Seal container when not adding waste. liquid_container->seal_liquid seal_liquid->storage ehs_contact Contact EHS for waste pickup. storage->ehs_contact

Caption: Disposal workflow for this compound.

References

  • 5-Bromonicotinic acid, Safety Data Sheet. Thermo Fisher Scientific. [Link]

  • Organobromine Production Wastes. Federal Register. [Link]

  • tert-Butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate, Safety Data Sheet. Aaron Chemicals. [Link]

  • Organobromine Production Wastes; Final Rule. U.S. Environmental Protection Agency. [Link]

  • Organobromine Production Wastes; Identification and Listing of Hazardous Waste; Final Rule. Federal Register. [Link]

  • tert-Butyl acetate, Safety Data Sheet. NIC Industries. [Link]

  • State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. U.S. Environmental Protection Agency. [Link]

  • Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry. [Link]

  • tert-Butyl nitrite, Material Safety Data Sheet. Cole-Parmer. [Link]

  • Butyl nicotinate. PubChem, National Institutes of Health. [Link]

  • EPA Hazardous Waste Codes. U.S. Environmental Protection Agency. [Link]

  • Appendix A: Disposal Procedures by Chemical. University of Wisconsin-La Crosse. [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. University of Wuppertal. [Link]

  • Pyridine, Safety Data Sheet. Carl ROTH. [Link]

  • How to quench Pyridine? ResearchGate. [Link]

  • t-BUTYL AZODIFORMATE. Organic Syntheses. [Link]

  • This compound. Cenmed Enterprises. [Link]

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Navigating the Handling of tert-Butyl 6-bromonicotinate: A Guide to Personal Protective Equipment and Safe Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: A comprehensive personal protective equipment (PPE) and procedural guide for all laboratory personnel engaged in the handling of tert-Butyl 6-bromonicotinate. This directive outlines essential, immediate safety protocols and logistical plans, including operational and disposal procedures, to ensure the well-being of our researchers and the integrity of our work.

Hazard Assessment: Understanding the Risks

This compound is a solid compound with a molecular weight of 258.115 g/mol .[1] While specific toxicity data is limited, the available information for this and structurally similar compounds indicates that it should be handled with caution. A supplier has classified the compound with the GHS pictogram for "Warning" and the hazard statement H302, signifying it is harmful if swallowed.[1]

Drawing from data on related bromonicotinic acid derivatives and other brominated organic compounds, we must assume the following potential hazards:

  • Skin Irritation (H315): Many brominated aromatic compounds can cause skin irritation upon contact.[2][3]

  • Serious Eye Irritation (H319): Direct contact with the eyes is likely to cause significant irritation.[2][3]

  • Respiratory Tract Irritation (H335): Inhalation of dust or aerosols may irritate the respiratory system.[4]

Given these potential hazards, a multi-layered PPE approach is not just recommended, but mandatory.

Personal Protective Equipment (PPE): A Multi-Faceted Defense

The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our foundational directive.[1] The following details the specific requirements for each level of protection.

Eye and Face Protection: The First Line of Defense
  • Mandatory: Chemical safety goggles with side shields are the minimum requirement to protect against splashes and airborne particles.

  • Recommended for High-Risk Operations: When there is a significant risk of splashing, such as during transfers of larger quantities or when handling solutions, a face shield must be worn in addition to safety goggles.[5]

Hand Protection: Selecting the Right Barrier

The selection of appropriate gloves is critical. While specific breakthrough times for this compound are not published, we can make an informed decision based on data for pyridine and other halogenated organic compounds.

  • Primary Recommendation: Butyl rubber or neoprene gloves are recommended for handling pyridine and its derivatives, offering good chemical resistance.[6]

  • Alternative: Nitrile gloves may be used for incidental splash protection, but they must be of sufficient thickness (at least 5-mil) and should be changed immediately upon any contact with the chemical.[7] It's important to note that nitrile gloves have poor resistance to some halogenated hydrocarbons and aromatic compounds.[7]

  • Inspection is Key: Always inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing, before and during use.

Table 1: General Glove Compatibility for Related Chemicals

Glove MaterialPyridine CompatibilityGeneral Halogenated Hydrocarbon CompatibilityRecommendation for this compound
Butyl Rubber GoodFair to GoodRecommended
Neoprene GoodGoodRecommended
Nitrile Fair (for splash)Poor to FairFor incidental splash only; change immediately
Natural Rubber (Latex) PoorPoorNot Recommended

This table is a guideline based on available data for similar chemical classes. On-site testing for specific applications is always advised.[8][9]

Body Protection: Shielding from Contamination
  • Standard Protocol: A flame-retardant lab coat, fully buttoned, is required at all times in the laboratory.

  • Enhanced Protection: For procedures with a higher risk of spillage, such as when handling larger quantities, consider the use of a chemically resistant apron over the lab coat.

Respiratory Protection: Ensuring Clean Air
  • Engineering Controls First: All handling of this compound that may generate dust or aerosols must be conducted within a properly functioning chemical fume hood with an average face velocity of at least 100 feet per minute.[5]

  • When Respirators are Necessary: In the event of a significant spill or failure of engineering controls, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. All personnel who may need to use a respirator must be properly fit-tested and trained.

Operational Plan: A Step-by-Step Approach to Safety

A systematic workflow is essential to minimize the risk of exposure during the handling of this compound.

dot

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase A Review SDS of Analogous Compounds B Verify Fume Hood is Operational A->B C Inspect and Don All Required PPE B->C D Weigh and Transfer Compound in Fume Hood C->D E Keep Container Tightly Closed When Not in Use D->E F Monitor for Spills or Contamination E->F G Decontaminate Work Area F->G End of Procedure H Segregate Waste into Labeled, Sealed Containers G->H I Properly Remove and Dispose of PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for the safe handling of this compound.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is crucial to protect the environment and comply with regulations.

  • Waste Classification: As a brominated organic compound, this compound is considered a hazardous waste.[10]

  • Segregation: All waste containing this compound, including excess material, contaminated gloves, and disposable labware, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Disposal Route: The designated hazardous waste container must be disposed of through a licensed and certified hazardous waste disposal contractor.[3] Common disposal methods for pyridine-based waste include rotary kiln incineration.[10]

  • Do Not:

    • Dispose of down the drain.

    • Mix with non-hazardous waste.

    • Attempt to neutralize without a specific, validated protocol and proper safety precautions.

By adhering to these rigorous safety protocols, we can continue our vital research while ensuring a safe and secure laboratory environment for all personnel.

References

  • Angene Chemical. This compound Safety Information. Available at: [Link]

  • Harper College. Material Safety Data Sheet: tert-Butyl bromide. Available at: [Link]

  • CP Lab Safety. Glove Compatibility Chart. Available at: [Link]

  • Kimberly Clark. Nitrile Gloves Chemical Resistance Guide. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. Production, Import, Use, and Disposal of Pyridine. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.